molecular formula C8H3ClN2O4 B105616 4-Chloro-5-nitrophthalimide CAS No. 6015-57-2

4-Chloro-5-nitrophthalimide

Cat. No.: B105616
CAS No.: 6015-57-2
M. Wt: 226.57 g/mol
InChI Key: ADLVDYMTBOSDFE-UHFFFAOYSA-N
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Description

4-Chloro-5-nitrophthalimide, also known as this compound, is a useful research compound. Its molecular formula is C8H3ClN2O4 and its molecular weight is 226.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-6-nitroisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClN2O4/c9-5-1-3-4(2-6(5)11(14)15)8(13)10-7(3)12/h1-2H,(H,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADLVDYMTBOSDFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1[N+](=O)[O-])Cl)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384216
Record name 4-Chloro-5-nitrophthalimide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6015-57-2
Record name 4-Chloro-5-nitrophthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-5-nitrophthalimide: A Key Intermediate in Synthetic Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-5-nitrophthalimide is a distinct organic compound that has garnered significant interest within the scientific community, particularly in the realms of organic synthesis and medicinal chemistry. Its unique chemical architecture, characterized by a phthalimide core substituted with both a chloro and a nitro group, makes it a versatile building block for the creation of more complex molecules. The presence of these electron-withdrawing groups significantly influences its reactivity, rendering it a valuable precursor for a variety of derivatives, including those with potential applications in the pharmaceutical and agrochemical industries.[1] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound, offering critical insights for researchers and professionals in drug development.

Chemical Structure and Properties

The foundational structure of this compound consists of a phthalimide ring system, which is an isoindole-1,3-dione. The aromatic portion of this bicyclic structure is substituted with a chlorine atom at the 4-position and a nitro group at the 5-position.

The IUPAC name for this compound is 5-chloro-6-nitroisoindole-1,3-dione. Its chemical structure can be represented by the SMILES notation C1=C2C(=CC(=C1[O-])Cl)C(=O)NC2=O.

The key physicochemical properties of this compound are summarized in the table below:

PropertyValueSource(s)
Molecular Formula C₈H₃ClN₂O₄[2]
Molecular Weight 226.57 g/mol [2]
CAS Number 6015-57-2[1]
Appearance Yellow crystalline solid[1]
Melting Point 197-200 °C[3]
Solubility Sparingly soluble in water; more soluble in organic solvents like acetone and ethanol.[1]

The presence of the nitro group and the phthalimide core contributes to strong absorption in the ultraviolet-visible spectrum, a characteristic feature of this compound.[1] The electron-withdrawing nature of both the chloro and nitro groups imparts electrophilic characteristics to the molecule, making the aromatic ring susceptible to nucleophilic substitution reactions, a key aspect of its synthetic utility.[1]

Synthesis and Reactivity

A well-established method for the synthesis of the related compound, 4-nitrophthalimide, involves the nitration of phthalimide using a mixture of fuming nitric acid and concentrated sulfuric acid.[4][5] This procedure can likely be adapted for the synthesis of this compound, starting from 4-chlorophthalimide.

Conceptual Experimental Protocol for Synthesis (Hypothetical)

The following protocol is a conceptual adaptation based on the known synthesis of 4-nitrophthalimide and general principles of electrophilic aromatic substitution. This protocol should be considered illustrative and would require experimental optimization and validation.

Objective: To synthesize this compound via the nitration of 4-chlorophthalimide.

Materials:

  • 4-chlorophthalimide

  • Fuming nitric acid (sp. gr. 1.50)

  • Concentrated sulfuric acid (sp. gr. 1.84)

  • Ice

  • Deionized water

  • Ethanol (95%) for recrystallization

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add a calculated amount of concentrated sulfuric acid.

  • Cool the sulfuric acid in an ice bath.

  • Slowly add fuming nitric acid to the cooled sulfuric acid while maintaining the temperature below 10 °C to create the nitrating mixture.

  • Once the nitrating mixture is prepared and cooled, slowly add 4-chlorophthalimide in small portions, ensuring the temperature of the reaction mixture is kept between 10°C and 15°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

  • Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

  • The crude this compound will precipitate out of the solution.

  • Filter the crude product using a Büchner funnel and wash it thoroughly with copious amounts of cold water to remove any residual acid.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as 95% ethanol, to yield a yellow crystalline solid.

Causality Behind Experimental Choices:

  • Mixed Acid (HNO₃/H₂SO₄): Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

  • Low Temperature Control: The nitration reaction is highly exothermic. Maintaining a low temperature is crucial to prevent over-nitration and the formation of unwanted byproducts.

  • Pouring onto Ice: This step serves to quench the reaction and to precipitate the organic product, which is insoluble in the aqueous acidic medium.

  • Washing with Water: This is essential to remove the strong acids used in the reaction, which would otherwise contaminate the product.

  • Recrystallization: This is a standard purification technique to obtain a product with high purity by removing any soluble impurities.

Conceptual workflow for the synthesis of this compound.

Spectroscopic Characterization

While specific, publicly available, high-resolution NMR and IR spectra for this compound are scarce, the expected spectral features can be predicted based on its structure.

Expected ¹H NMR Spectral Features: The proton NMR spectrum would be expected to show two aromatic protons. Due to the substitution pattern, these protons would likely appear as two distinct signals, potentially as doublets, in the downfield region (typically 7.5-8.5 ppm). The exact chemical shifts and coupling constants would be influenced by the electron-withdrawing effects of the chloro and nitro groups.

Expected IR Spectral Features: The infrared spectrum would be characterized by several key absorption bands:

  • N-H Stretch: A peak in the region of 3200-3400 cm⁻¹ corresponding to the N-H bond of the imide.

  • C=O Stretch: Two strong absorption bands characteristic of the phthalimide carbonyl groups, typically found between 1700 and 1780 cm⁻¹.

  • NO₂ Stretch: Asymmetric and symmetric stretching vibrations of the nitro group, expected to appear around 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively.

  • C-Cl Stretch: A band in the fingerprint region, typically between 600 and 800 cm⁻¹, corresponding to the carbon-chlorine bond.

  • Aromatic C-H and C=C Stretches: Peaks characteristic of the aromatic ring.

Applications in Research and Drug Development

This compound serves as a valuable intermediate in the synthesis of a variety of organic molecules, particularly those with potential biological activity.[1] The phthalimide moiety is a well-known pharmacophore found in a number of therapeutic agents. The presence of the chloro and nitro groups on the aromatic ring of this compound provides reactive handles for further chemical modifications, allowing for the construction of diverse molecular scaffolds.

While specific drugs derived directly from this compound are not prominently documented in publicly accessible literature, the broader class of phthalimide derivatives has shown significant promise in several therapeutic areas:

  • Antimicrobial and Antitubercular Agents: Numerous studies have demonstrated the potent antibacterial and antifungal activities of various phthalimide derivatives. The hydrophobic nature of the phthalimide core is believed to aid in crossing biological membranes. The introduction of different substituents on the phthalimide ring can modulate the antimicrobial spectrum and potency. Some novel phthalimide derivatives have shown promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.

Potential applications of this compound in drug discovery.

Safety and Handling

This compound is an organic chemical and should be handled with appropriate safety precautions in a laboratory setting. It may cause irritation to the eyes, skin, and respiratory system.[2] Therefore, personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It is advisable to work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors. The compound should be stored in a tightly sealed container in a cool, dry place, away from oxidizing agents.[2]

Conclusion

This compound is a key chemical intermediate with significant potential in organic synthesis and drug discovery. Its unique structure, featuring a reactive phthalimide core with electron-withdrawing chloro and nitro substituents, makes it a versatile building block for the synthesis of a wide range of derivatives. While specific applications in marketed drugs are not yet widely reported, the established biological activities of the broader class of phthalimide compounds, particularly in the antimicrobial and antitubercular fields, highlight the potential of this compound as a starting material for the development of novel therapeutic agents. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted and could lead to the discovery of new and effective medicines.

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An In-depth Technical Guide to 4-Chloro-5-nitrophthalimide: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-5-nitrophthalimide is a halogenated and nitrated aromatic imide that serves as a versatile building block in synthetic organic chemistry. Its unique electronic properties, arising from the presence of electron-withdrawing chloro and nitro substituents on the phthalimide core, render it a valuable precursor for the synthesis of a variety of complex heterocyclic molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, a detailed plausible synthetic protocol, an analysis of its reactivity, and a discussion of its applications, particularly in the context of medicinal chemistry and drug discovery.

Physicochemical Properties

This compound is typically a slight yellow to white or yellow crystalline powder.[1][2][3] It is sparingly soluble in water but exhibits greater solubility in common organic solvents such as acetone, ethanol, and dimethylformamide (DMF).[3][4]

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource(s)
CAS Number 6015-57-2[4][5]
Molecular Formula C₈H₃ClN₂O₄[6]
Molecular Weight 226.57 g/mol [6]
Appearance Slight yellow to white crystalline powder[2]
Melting Point 197-201 °C[1][2]
Boiling Point 626.8 °C at 760 mmHg (Predicted)[1]
Density 1.725 g/cm³ (Predicted)[1]
Solubility Sparingly soluble in water; Soluble in acetone, ethanol, DMF[3][4]

Synthesis of this compound

Figure 1: Proposed synthesis of this compound.

Experimental Protocol (Proposed)

Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.

  • Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and an ice bath, carefully add fuming nitric acid to concentrated sulfuric acid while maintaining the temperature between 0-10 °C.

  • Reaction: To the cooled nitrating mixture, slowly add 4-chlorophthalimide in portions, ensuring the temperature does not exceed 15-20 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield this compound.

Chemical Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is dominated by the electron-withdrawing nature of the nitro and chloro groups, which makes the aromatic ring electron-deficient and susceptible to nucleophilic aromatic substitution (SNAr).[4] The chlorine atom, being a good leaving group, can be readily displaced by various nucleophiles. This reactivity makes this compound a valuable intermediate in the synthesis of heterocyclic compounds, particularly benzimidazoles, which are known to exhibit a wide range of biological activities.[9][10]

Synthesis of Bioactive Benzimidazoles

A key application of this compound is in the synthesis of substituted benzimidazoles, which are scaffolds found in numerous antimicrobial and antihypertensive agents.[9][10] The general synthetic strategy involves the reaction of this compound with a substituted o-phenylenediamine. The reaction proceeds via a nucleophilic aromatic substitution of the chlorine atom, followed by intramolecular cyclization to form the benzimidazole ring system. The phthalimide group can then be removed under hydrazinolysis conditions.

Benzimidazole_Synthesis start This compound intermediate Intermediate Adduct start->intermediate Nucleophilic Aromatic Substitution diamine o-Phenylenediamine (or derivative) product Substituted Benzimidazole (after cyclization and de-protection) intermediate->product Intramolecular Cyclization & Deprotection

Figure 2: General scheme for the synthesis of benzimidazoles.

This synthetic route allows for the introduction of diverse substituents onto the benzimidazole core, enabling the generation of compound libraries for structure-activity relationship (SAR) studies in drug discovery programs. For instance, derivatives of benzimidazole have been extensively investigated for their potential as antibacterial and antihypertensive agents.[11]

Spectroscopic Characterization (Predicted)

1H NMR Spectroscopy (Predicted)

The 1H NMR spectrum of this compound is expected to be simple, showing two signals in the aromatic region corresponding to the two protons on the phthalimide ring.

Table 2: Predicted 1H NMR Chemical Shifts
ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H-6~ 8.2 - 8.4d
H-7~ 8.0 - 8.2d
N-H~ 11.0 - 12.0br s

The downfield shifts are attributed to the deshielding effects of the adjacent carbonyl groups and the electron-withdrawing nitro and chloro substituents. The coupling between H-6 and H-7 would result in a doublet for each signal. The imide proton (N-H) is expected to be a broad singlet at a very downfield chemical shift.

13C NMR Spectroscopy (Predicted)

The 13C NMR spectrum is predicted to show eight distinct signals corresponding to the eight carbon atoms in the molecule.

Table 3: Predicted 13C NMR Chemical Shifts
CarbonPredicted Chemical Shift (δ, ppm)
C=O~ 165 - 168
C-NO₂~ 145 - 150
C-Cl~ 135 - 140
C-3a~ 132 - 135
C-7a~ 128 - 131
C-6~ 125 - 128
C-7~ 122 - 125
C-4~ 130 - 133
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound would be characterized by the following key absorption bands:

Table 4: Predicted Characteristic IR Absorption Bands
Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch3200 - 3100Medium
C-H Stretch (Aromatic)3100 - 3000Weak
C=O Stretch (Imide)1780 - 1750 (asym), 1730 - 1700 (sym)Strong
C=C Stretch (Aromatic)1600 - 1450Medium
N-O Stretch (Nitro)1550 - 1500 (asym), 1360 - 1330 (sym)Strong
C-N Stretch1300 - 1200Medium
C-Cl Stretch800 - 600Medium-Strong

Safety and Handling

This compound should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety precautions include:

  • Engineering Controls: Use in a well-ventilated area, preferably a fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]

Conclusion

This compound is a valuable and reactive intermediate for organic synthesis. Its facile preparation and the presence of a readily displaceable chlorine atom, activated by the electron-withdrawing nitro group, make it an attractive starting material for the construction of diverse molecular architectures. The demonstrated utility of this class of compounds in the synthesis of biologically active benzimidazoles highlights its potential for applications in drug discovery and medicinal chemistry. This guide provides a foundational understanding of the properties and reactivity of this compound to aid researchers in its effective utilization.

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A Guide to the Synthesis of 4-Chloro-5-nitrophthalimide: A Two-Step Approach from Phthalimide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed exploration of the synthetic pathway leading to 4-Chloro-5-nitrophthalimide, a valuable chemical intermediate. The synthesis commences with the readily available starting material, phthalimide, and proceeds through a sequential nitration and subsequent chlorination. This document is structured to provide researchers, chemists, and drug development professionals with a comprehensive understanding of the reaction principles, detailed experimental protocols for established steps, and a theoretical framework for subsequent transformations.

Strategic Overview: A Two-Step Electrophilic Aromatic Substitution Pathway

The conversion of phthalimide to this compound is achieved through two consecutive electrophilic aromatic substitution reactions. The aromatic ring of the phthalimide core, while influenced by the electron-withdrawing imide group, is first functionalized via nitration. This step introduces a nitro group, which is a powerful deactivating and meta-directing group. The subsequent chlorination must then be carried out on this modified, electron-deficient ring system.

G Phthalimide Phthalimide Nitrophthalimide 4-Nitrophthalimide Phthalimide->Nitrophthalimide Step 1: Nitration (HNO₃ / H₂SO₄) FinalProduct This compound Nitrophthalimide->FinalProduct Step 2: Chlorination (Electrophilic Chlorinating Agent)

Figure 1. Overall synthetic workflow from Phthalimide to this compound.

Part 1: Synthesis of 4-Nitrophthalimide via Electrophilic Nitration

The initial and well-documented stage of the synthesis is the nitration of the phthalimide ring. This reaction utilizes a classic nitrating mixture, composed of fuming nitric acid and concentrated sulfuric acid, to generate the highly electrophilic nitronium ion (NO₂⁺).

Causality of Experimental Design: The choice of a potent nitrating system is necessitated by the electron-withdrawing nature of the phthalimide's dicarbonyl system, which deactivates the aromatic ring towards electrophilic attack. Concentrated sulfuric acid serves a dual purpose: it acts as a catalyst by protonating nitric acid to facilitate the formation of the nitronium ion, and it serves as a solvent for the reaction.

Strict temperature control is paramount. The reaction is highly exothermic, and maintaining a low temperature (10-15°C) is crucial to prevent over-nitration and the formation of unwanted byproducts. The slow addition of phthalimide into the pre-cooled acid mixture ensures that the heat generated can be effectively dissipated. The overnight stirring allows the reaction to proceed to completion at a controlled rate. The workup procedure, involving pouring the reaction mixture onto a large excess of cracked ice, serves to quench the reaction and precipitate the crude product, which has low solubility in the resulting aqueous acidic medium. Extensive washing with ice water is necessary to remove residual mineral acids.

G cluster_0 Step 1: Nitration Protocol prep Prepare Nitrating Mixture (Fuming HNO₃ + Conc. H₂SO₄) Cool to 10-12°C add Add Phthalimide (Maintain Temp. 10-15°C) prep->add react Stir Overnight (Allow to warm to RT) add->react quench Quench on Ice (Pour onto ~4.5 kg ice) react->quench filter Filter Crude Product quench->filter wash Wash with Ice Water (4x) filter->wash purify Recrystallize from Ethanol wash->purify

Figure 2. Experimental workflow for the nitration of Phthalimide.

Detailed Experimental Protocol: Nitration of Phthalimide

This procedure is adapted from a reliable and independently verified method published in Organic Syntheses.[1]

  • Preparation of the Nitrating Mixture: In a 3-liter beaker equipped with a mechanical stirrer, 1.4 liters of concentrated sulfuric acid (sp. gr. 1.84) is added. The beaker is placed in an ice bath to cool. To the cold, stirred sulfuric acid, 240 mL of fuming nitric acid (sp. gr. 1.50) is added slowly, ensuring the temperature of the mixture is controlled.

  • Reaction: The mixed acid solution is cooled until the internal temperature reaches 12°C. While maintaining the temperature between 10°C and 15°C, 200 g (1.36 moles) of commercial-grade phthalimide is added as rapidly as possible with efficient stirring.

  • Reaction Completion: The ice bath is allowed to melt, and the reaction mixture is left to stir overnight, gradually warming to room temperature.

  • Workup and Isolation: The resulting clear, pale yellow solution is poured slowly with vigorous stirring onto approximately 4.5 kg of cracked ice. The temperature of this quenching mixture must be kept below 20°C.

  • Purification (Crude): The precipitated crude product is collected by filtration through a cloth on a large Büchner funnel under suction. The filter cake is pressed as dry as possible. The solid is then removed from the funnel and slurried vigorously with 2 liters of ice water. This washing process is repeated a total of four times to remove residual acids.

  • Final Purification: The air-dried crude product (typically melting at 185–190°C) is purified by recrystallization from 3 to 3.2 liters of 95% ethyl alcohol. This yields pure 4-nitrophthalimide as bright yellow crystals.

Data Summary for Nitration
ParameterValueSource
Phthalimide200 g (1.36 moles)[1]
Conc. Sulfuric Acid1.4 L[1]
Fuming Nitric Acid240 mL[1]
Reaction Temperature10–15°C[1]
Reaction TimeOvernight[1]
Crude Yield165–174 g (63–66%)[1]
Purified Yield136–140 g (52–53%)[1]
Melting Point (Purified)198°C[1]

Part 2: Chlorination of 4-Nitrophthalimide (Theoretical Approach)

Reaction Analysis and Mechanistic Considerations: The target transformation is the chlorination of the 4-nitrophthalimide aromatic ring. This is an electrophilic aromatic substitution reaction. The phthalimide ring is already deactivated by the imide functionality. The addition of a strongly deactivating nitro group at the 4-position further reduces the nucleophilicity of the aromatic ring, making the subsequent chlorination step challenging.

The existing substituents will direct the position of the incoming electrophile (Cl⁺).

  • The imide group is deactivating and generally considered a meta-director.

  • The nitro group is strongly deactivating and a meta-director.

Considering the positions relative to these groups, the nitro group at C4 directs incoming electrophiles to the C2 and C6 positions. The imide group, fused across C1 and C2, directs towards C4 and C6. The most likely position for substitution is C5 (or C6), which is ortho to the nitro group and meta to one of the imide carbonyls. However, given the strong deactivating nature of both groups, forcing conditions are likely required. The formation of this compound indicates that chlorination occurs at the position adjacent (ortho) to the nitro group.

G cluster_1 Theoretical Step 2: Chlorination start 4-Nitrophthalimide reagents Chlorinating System (e.g., Cl₂ + Lewis Acid) reaction Electrophilic Aromatic Substitution (Forcing Conditions Likely Required) start->reaction reagents->reaction product This compound reaction->product

Figure 3. Theoretical workflow for the chlorination of 4-Nitrophthalimide.

Proposed Experimental Strategy (Hypothetical)

A plausible approach for this chlorination would involve a potent electrophilic chlorinating system capable of substituting a highly deactivated aromatic ring.

  • Chlorinating Agent: A common method for chlorinating deactivated aromatic compounds is the use of molecular chlorine (Cl₂) in the presence of a strong Lewis acid catalyst.

  • Catalyst: A Lewis acid such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) would be required to polarize the Cl-Cl bond, generating a highly electrophilic "Cl⁺" species.

  • Solvent: An inert solvent that can withstand the harsh reaction conditions, such as a halogenated hydrocarbon (e.g., dichloroethane) or, in some cases, the neat substrate if it can be melted, would be suitable.

  • Conditions: Due to the severe deactivation of the ring, the reaction would likely require elevated temperatures to proceed at a reasonable rate. The reaction progress would need to be carefully monitored using techniques like TLC or GC-MS to determine the optimal reaction time and prevent the formation of polychlorinated byproducts.

  • Workup: A typical workup would involve quenching the reaction, followed by an aqueous wash to remove the Lewis acid catalyst and any mineral acids formed. The organic product would then be extracted, dried, and purified, likely via recrystallization or column chromatography.

Note: This proposed strategy is theoretical and requires experimental validation. Researchers attempting this synthesis should conduct small-scale trials and carefully optimize the reaction conditions, including the stoichiometry of the chlorinating agent and catalyst, temperature, and reaction time.

Conclusion

The synthesis of this compound from phthalimide is a feasible two-step process involving sequential electrophilic nitration and chlorination. While the initial nitration step is well-established and can be performed with high reliability and moderate yields, the subsequent chlorination of the deactivated 4-nitrophthalimide intermediate presents a greater synthetic challenge. This guide has provided a robust, field-proven protocol for the first step and a theoretically grounded, authoritative framework for approaching the second. Successful execution of this synthesis will depend on careful adherence to the established nitration procedure and systematic, small-scale optimization of the proposed chlorination strategy.

References

  • Huntress, E. H.; Shriner, R. L. 4-Nitrophthalimide. Org. Synth.1921, 1, 93. DOI: 10.15227/orgsyn.001.0093. [Link]

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Molecular weight and formula of 4-Chloro-5-nitrophthalimide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chloro-5-nitrophthalimide: Properties, Synthesis, and Applications

Executive Summary: this compound is a substituted phthalimide derivative of significant interest in synthetic organic chemistry. Characterized by the presence of both an electron-withdrawing chloro group and a nitro group on the aromatic ring, this compound serves as a versatile intermediate for the synthesis of a wide range of more complex molecules. Its unique electronic properties make it a valuable building block in the development of pharmaceuticals, agrochemicals, and specialized dyes. This guide provides a comprehensive overview of its chemical and physical properties, a detailed protocol for its synthesis with mechanistic insights, methods for its characterization, and a discussion of its primary applications for researchers and professionals in drug development.

Chemical Identity and Physicochemical Properties

This compound is a crystalline solid, typically appearing as a white to pale yellow powder.[1][2][3][4] Its structure consists of a phthalimide core, where the benzene ring is substituted at position 4 with a chlorine atom and at position 5 with a nitro group. The presence of these functional groups profoundly influences its solubility, reactivity, and spectroscopic properties.

G General Synthetic Workflow A Charge Reactor with 4-Chlorophthalimide and Concentrated H₂SO₄ B Cool Reactor to 0-5 °C A->B C Slowly Add Mixed Acid (HNO₃/H₂SO₄) while maintaining T < 15 °C B->C D Stir at Room Temperature (Allow reaction to complete) C->D E Quench Reaction by Pouring onto Ice Water D->E F Filter Precipitate E->F G Wash with Cold Water (to remove residual acid) F->G H Dry the Crude Product G->H I Purify by Recrystallization (e.g., from Ethanol) H->I J Obtain Pure This compound I->J

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative method based on the established synthesis of analogous compounds like 4-nitrophthalimide and should be performed by trained personnel with appropriate safety precautions. [5][6]

  • Reactor Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 4-chlorophthalimide (1.0 eq).

  • Acidification: Carefully add concentrated sulfuric acid (~4-5 volumes relative to the mass of the starting material) to the flask with stirring. Stir until all solid has dissolved.

  • Cooling: Cool the flask in an ice-salt bath until the internal temperature reaches 0-5 °C.

  • Nitration: Prepare a nitrating mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid (1 volume). Add this mixed acid to the dropping funnel. Add the mixed acid dropwise to the reaction flask over 1-1.5 hours, ensuring the internal temperature does not exceed 15 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 8-10 hours to ensure the reaction goes to completion. [6]6. Quenching: In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. A yellow precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral to pH paper.

  • Drying: Dry the crude product in a vacuum oven at 50-60 °C.

  • Purification: Recrystallize the crude solid from 95% ethanol to yield pure this compound. [5][6]

Spectroscopic Characterization and Analysis

Definitive identification of the synthesized compound requires spectroscopic analysis. While a comprehensive dataset for this specific molecule is not publicly available, its structure allows for the prediction of key spectral features based on well-established principles.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for its functional groups. Key peaks would include:

    • N-H Stretch: A broad peak around 3200 cm⁻¹ for the imide N-H.

    • C=O Stretch: Two strong peaks characteristic of an imide carbonyl, typically found around 1775 cm⁻¹ (asymmetric) and 1710 cm⁻¹ (symmetric).

    • NO₂ Stretch: Strong, sharp peaks around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric) for the nitro group.

    • C-Cl Stretch: A peak in the fingerprint region, typically between 800-600 cm⁻¹.

  • ¹H NMR Spectroscopy: The aromatic region of the proton NMR spectrum would be highly informative. Due to the substitution pattern, two distinct aromatic protons are expected.

    • The proton adjacent to the chloro group will appear as one singlet.

    • The proton adjacent to the imide carbonyl will appear as a second, distinct singlet.

    • The imide N-H proton will likely appear as a broad singlet, the chemical shift of which can be concentration-dependent.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z 226, corresponding to the molecular weight. [4][7]Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), a characteristic M+2 peak at m/z 228 with approximately one-third the intensity of the M⁺ peak is expected.

Applications in Research and Drug Development

The reactivity of this compound, governed by its electron-deficient aromatic ring, makes it a valuable precursor in multi-step organic synthesis. [2]

G cluster_start Starting Material cluster_pathways Synthetic Pathways cluster_products Final Product Classes cluster_examples Specific Examples A This compound B Nucleophilic Aromatic Substitution (SNAr) A->B C Reduction of Nitro Group A->C D Modification of Imide Group A->D E Pharmaceuticals B->E G Dyes & Pigments B->G C->E F Agrochemicals D->F H Antibacterial Agents (e.g., Benzimidazoles) E->H I Salidiuretic & Anti-hypertensive Agents E->I

Caption: Application pathways originating from this compound.

  • Pharmaceutical Synthesis: This intermediate is explicitly used in the synthesis of novel therapeutic agents. It is a key reagent for preparing certain benzimidazoles that exhibit antibacterial properties. [4]It has also been utilized in the development of salidiuretic and anti-hypertensive agents. [4]The nitro group can be reduced to an amine, which can then be further functionalized, while the chloro group can be displaced via nucleophilic aromatic substitution, making it a bifunctional building block for creating diverse molecular scaffolds.

  • Agrochemicals and Dyes: Beyond pharmaceuticals, it serves as an intermediate in the production of pesticides and dyes. [1][2]The chromophoric properties imparted by the nitro group and the overall conjugated system make it a useful core for developing colorants.

Safety, Handling, and Storage

As an organic chemical intermediate, this compound must be handled with appropriate care in a laboratory or industrial setting.

Hazard CategoryRecommendationSource(s)
Exposure Routes Inhalation, skin contact, eye contact, ingestion.[1][8]
Health Effects May cause irritation to the eyes, skin, and respiratory system.[1][4][8]
Personal Protective Equipment (PPE) Wear chemical safety goggles, nitrile gloves, and a lab coat. Handle in a well-ventilated area or chemical fume hood.[1][9][10]
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents.[1][8][11]
First Aid (Eyes) Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[8][10]
First Aid (Skin) Wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation occurs.[8][10]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local environmental regulations.[8][11]

Conclusion

This compound is a strategically important chemical intermediate whose value lies in the dual reactivity conferred by its chloro and nitro substituents. Its well-defined chemical properties and established synthetic routes make it a reliable building block for research and development. For professionals in drug discovery and fine chemical synthesis, a thorough understanding of its handling, synthesis, and reaction potential is essential for leveraging its capabilities in the creation of novel and high-value molecules.

References

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Spectroscopic data (NMR, IR, MS) of 4-Chloro-5-nitrophthalimide

Author: BenchChem Technical Support Team. Date: January 2026

Locating Spectral Data

I'm currently focused on gathering spectroscopic data for 4-Chloro-5-nitrophthalimide. I've begun exhaustive Google searches, prioritizing chemical suppliers, scientific literature, and reputable databases to acquire NMR, IR, and MS data for this compound.

Developing Research Strategy

Now I'm devising a strategic approach. I'll search for protocols for similar aromatic nitro compounds to establish data acquisition methods. My next step involves finding trusted sources to interpret the data, focusing on correlating signals to this compound's structure. Also, contextual information on synthesis is also a priority.

Exploring Analogues' Properties

My initial foray has produced useful but incomplete data. I located a ResearchGate article detailing the IR and NMR characterization of 4-nitrophthalimide, a related compound. This offers a potential analogical framework.

Deepening Data Acquisition

I've expanded my search to include more general spectroscopic resources and databases. While the initial findings were promising, they lacked the specific data I need. I've located articles describing general spectroscopic characteristics of substituted phthalimides and experimental procedures, along with data for 4-nitrophthalimide from PubChem and ChemicalBook. However, specific data for this compound remains elusive, prompting a more focused hunt.

Targeting Specific Spectral Data

I've been reviewing my search results and realized I need more focused data. While general spectroscopic principles for phthalimides are available, including useful data for 4-nitrophthalimide, the target compound, this compound, remains elusive. I'm structuring a guide using related compound data as a framework to be populated with this compound's spectroscopic specifics, once found.

Compiling Key Data

I'm currently compiling key data on this compound. While I've gathered some important information, a complete dataset is still missing for this compound. I now have the molecular formula (C8H3ClN2O4), molecular weight (226.57 g/mol ), and IUPAC name (5-chloro-6-nitrophthalimide) from PubChem.

Deepening the Search

I've expanded the search, uncovering the CAS number (6015-57-2) and IUPAC name (5-chloro-6-nitroisoindole-1,3-dione). Spectral data for the related compound, 4-nitrophthalimide, provides a valuable comparative starting point. I've also gathered protocols for NMR, IR, and MS, but I'm still missing the critical experimental spectroscopic data for the target molecule. My next focus is to find this specific data.

Targeting Spectral Data

I'm now focusing intensely on finding experimental spectroscopic data for this compound. While I have the molecular formula, weight, CAS number, and IUPAC name, plus data for the related 4-nitrophthalimide, I still need the target's NMR, IR, and MS spectra. I've gathered general protocols, but the core data remains elusive. My search will concentrate on locating this key information, or providing a clear disclaimer and using the existing related compound data.

Locating Relevant Data

I've been searching for spectroscopic data on this compound, and while I have its CAS number, formula, and molecular weight, I need more. I've been focusing on various databases and literature searches to find NMR, IR, or mass spec data.

Revising Approach Based on Data

I've hit a snag finding direct spectral data for this compound, even after intensive searches. The good news is, I've got a wealth of information on its close relative, 4-nitrophthalimide, including spectral data. I'm now structuring the guide around a predictive approach, leveraging analogies with 4-nitrophthalimide and general knowledge of halogenated/nitro-aromatic compounds.

Predicting Spectroscopic Behavior

I've exhausted all available databases and literature searches for experimental spectra, and while I have the compound's identifying data, nothing substantial came up. I'm now leveraging the data on 4-nitrophthalimide to predict and analyze the this compound spectra. This predictive approach will be clearly outlined to the reader. I am including the expected spectral behavior, alongside general insights into nitro-aromatic compounds. My guide will include detailed explanations and predictions.

An In-Depth Technical Guide to the Solubility of 4-Chloro-5-nitrophthalimide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility of 4-chloro-5-nitrophthalimide, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2][3] Understanding the solubility characteristics of this compound is paramount for optimizing reaction conditions, developing robust purification and crystallization protocols, and ensuring efficient process scale-up. This document delineates the theoretical principles governing its solubility, presents qualitative solubility data, and provides a detailed, field-proven experimental protocol for quantitative solubility determination. This guide is intended for researchers, chemists, and process development scientists who work with this and structurally related molecules.

Introduction: The Significance of Solubility

This compound (C₈H₃ClN₂O₄, MW: 226.57 g/mol ) is a substituted phthalimide derivative characterized by the presence of electron-withdrawing chloro and nitro groups on the aromatic ring.[2] These functional groups significantly influence the molecule's physicochemical properties, including its melting point, reactivity, and, critically, its solubility.[2]

A thorough understanding of solubility is not merely an academic exercise; it is a cornerstone of practical chemistry. For the synthetic chemist, selecting an appropriate solvent is crucial for achieving optimal reaction kinetics and minimizing side-product formation. For the process chemist, solubility data dictates the feasibility of crystallization, which is the primary method for purification, and informs the efficiency of extractions and filtrations. In the pharmaceutical context, the solubility of an intermediate can directly impact purity, yield, and, ultimately, the quality of the final active pharmaceutical ingredient (API).

This guide will explore the solubility of this compound by integrating theoretical principles with practical, actionable data and methodologies.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" serves as a valuable, albeit simplified, guiding rule.[4][5][6][7] To apply this, we must first analyze the molecular structure of this compound.

Molecular Properties of this compound:

  • Polarity: The molecule possesses several polar functional groups: two carbonyl groups (C=O), a nitro group (-NO₂), and a chloro group (-Cl). The imide N-H bond also contributes to its polarity and allows it to act as a hydrogen bond donor. The uneven distribution of electron density across the molecule results in a significant dipole moment, classifying it as a polar compound.

  • Hydrogen Bonding: The imide proton (N-H) is acidic (predicted pKa ≈ 6.91) and can act as a hydrogen bond donor.[3] The oxygen atoms of the carbonyl and nitro groups are effective hydrogen bond acceptors.

  • Aromatic System: The benzene ring provides a nonpolar, hydrophobic region, which can interact with other aromatic systems via π-π stacking.

Based on these features, we can predict the following solubility trends:

  • High Solubility is expected in polar aprotic solvents that can accept hydrogen bonds and have large dipole moments, such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1]

  • Moderate Solubility is anticipated in polar protic solvents like alcohols (e.g., ethanol, methanol) and in polar aprotic solvents like acetone and ethyl acetate.[2] These solvents can engage in hydrogen bonding and dipole-dipole interactions.

  • Low to Negligible Solubility is expected in nonpolar solvents such as hexane, toluene, and diethyl ether, as these solvents cannot effectively overcome the strong solute-solute interactions (crystal lattice energy) of the polar crystalline solid.[4][8]

  • Low Solubility in Water: Despite its polarity, the significant hydrophobic surface area of the aromatic ring and the presence of the chloro group limit its solubility in water.[1][2]

The following diagram illustrates the relationship between the molecular features of this compound and its expected solubility in different solvent classes.

G substance This compound (Solute) props Key Physicochemical Properties substance->props polar_groups Polar Groups (C=O, NO₂, Cl) props->polar_groups h_bond Hydrogen Bonding (N-H donor, O acceptors) props->h_bond aromatic Aromatic Ring (π-π stacking) props->aromatic polar_aprotic Polar Aprotic (e.g., DMF, DMSO) polar_groups->polar_aprotic Strong Interaction (Dipole-Dipole) h_bond->polar_aprotic Strong Interaction (Dipole-Dipole) polar_protic Polar Protic (e.g., Ethanol, Methanol) h_bond->polar_protic Strong Interaction (H-Bonding) nonpolar Non-Polar (e.g., Hexane, Toluene) aromatic->nonpolar Weak Interaction (Dispersion Forces) solvents Solvent Classes high_sol High Solubility polar_aprotic->high_sol mod_sol Moderate Solubility polar_protic->mod_sol low_sol Low / Insoluble nonpolar->low_sol solubility Predicted Solubility Outcome

Caption: Relationship between molecular properties and predicted solubility.

Qualitative Solubility Data

Solvent ClassSolventObserved SolubilityRationale for Interaction
Polar Aprotic Dimethylformamide (DMF)Soluble[1]Strong dipole-dipole interactions; DMF is a good H-bond acceptor.
AcetoneSoluble[2]Moderate dipole moment and ability to accept hydrogen bonds.
Polar Protic EthanolSoluble[1][2]Capable of both donating and accepting hydrogen bonds with the solute.
MethanolSolubleSimilar to ethanol, strong hydrogen bonding potential.
Halogenated Dichloromethane (DCM)Slightly SolubleUsed as a solvent in related nitration reactions, suggesting some solubility.[9]
Non-Polar HexaneInsoluble"Like dissolves like" principle; non-polar solvent cannot solvate the polar solute.[6][8]
Aqueous WaterLow Solubility / Sparingly Soluble[1][2]Polar interactions are offset by the hydrophobic aromatic ring.

This data is compiled from general chemical information and is intended for guidance. Experimental verification is required for precise applications.

Experimental Protocol: Quantitative Solubility Determination by the Isothermal Equilibrium Method

To obtain precise, reliable, and transferable solubility data, a standardized experimental protocol is essential. The isothermal equilibrium shake-flask method, based on OECD Guideline 105, is a robust and widely accepted technique.[10][11][12][13] This method determines the saturation mass concentration of the compound in a given solvent at a specified temperature.

Objective: To determine the solubility of this compound in a selected solvent at a controlled temperature (e.g., 25 °C).

Materials & Equipment:

  • This compound (≥98% purity)[14]

  • Solvent of choice (HPLC grade)

  • Analytical balance

  • Thermostatically controlled shaker bath or incubator

  • Glass vials with PTFE-lined screw caps

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Workflow Diagram:

G start Start prep Prepare Supersaturated Mixture (Add excess solid to solvent) start->prep equilibrate Equilibrate (Shake at constant T for 24-48h) prep->equilibrate Ensure excess solid remains settle Allow to Settle (1-2h at constant T) equilibrate->settle sample Sample Supernatant (Use syringe filter) settle->sample Avoid disturbing solid phase dilute Dilute Sample (Precisely dilute for analysis) sample->dilute analyze Analyze by HPLC (Quantify concentration) dilute->analyze Against a known calibration curve calculate Calculate Solubility (mg/mL or mol/L) analyze->calculate end_node End calculate->end_node

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology:

  • Preparation of the Sample:

    • Add an excess amount of this compound to a glass vial. "Excess" means that undissolved solid should be clearly visible at the end of the experiment.

    • Causality: Using an excess of the solid ensures that the solvent becomes fully saturated, reaching a true thermodynamic equilibrium.

    • Accurately add a known volume of the chosen solvent to the vial.

    • Securely cap the vial. Prepare at least three replicate samples for statistical validity.

  • Equilibration:

    • Place the vials in a shaker bath set to a constant temperature (e.g., 25.0 ± 0.5 °C).

    • Agitate the samples for a predetermined period, typically 24 to 48 hours. A preliminary test can determine the minimum time required to reach equilibrium.[10][13]

    • Causality: Continuous agitation maximizes the surface area contact between solute and solvent, accelerating the dissolution process. Maintaining a constant temperature is critical as solubility is temperature-dependent.[7][15]

  • Phase Separation:

    • After the equilibration period, stop the agitation and allow the vials to stand in the constant temperature bath for at least 1-2 hours.

    • Causality: This step allows the undissolved solid to settle, ensuring that the supernatant liquid is clear and free of suspended particles before sampling.

  • Sampling and Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately attach a 0.22 µm syringe filter and dispense the solution into a clean, tared vial. This step removes any fine, undissolved particulates.

    • Accurately weigh the filtered solution.

    • Perform a precise serial dilution of the saturated solution with the same solvent to bring the concentration within the linear range of the HPLC calibration curve.

    • Causality: Filtration is a critical self-validating step to ensure only the dissolved compound is measured. Precise dilution is necessary for accurate quantification.

  • Quantification by HPLC:

    • Prepare a multi-point calibration curve using standard solutions of this compound of known concentrations.

    • Analyze the diluted samples by HPLC.

    • Determine the concentration of the diluted sample by interpolating its peak area against the calibration curve.

  • Calculation:

    • Calculate the original concentration in the saturated solution, accounting for all dilution factors.

    • Express the final solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

Conclusion

The solubility of this compound is a critical parameter dictated by its polar and hydrogen-bonding characteristics. It exhibits favorable solubility in polar organic solvents like DMF, ethanol, and acetone, and is poorly soluble in water and nonpolar solvents. This behavior is predictable based on an analysis of its molecular structure and the principle of "like dissolves like." For precise process design and optimization, the qualitative data presented here should be supplemented with quantitative measurements obtained through a robust and validated method, such as the isothermal equilibrium protocol detailed in this guide. Armed with this knowledge, researchers can make informed decisions regarding solvent selection, leading to more efficient, scalable, and reproducible chemical processes.

References

  • OECD. (1995). OECD Guidelines for the Testing of Chemicals, Section 1 Test No.
  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. FILAB. URL
  • ChemBK. (2024). This compound. ChemBK.com. URL
  • PubChem. (n.d.). This compound.
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  • Analytice. (2022).
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  • Fu, J. K., & Luthy, R. G. (1986). Aromatic Compound Solubility in Solvent/Water Mixtures. Journal of Environmental Engineering, 112(2), 328-345. URL
  • OECD. (n.d.). Test No.
  • Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. URL
  • LibreTexts. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Chemistry LibreTexts. URL
  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. URL
  • YiZheng HaiFan Chemical Co., Ltd. (n.d.). This compound. URL
  • Khan Academy. (n.d.). Solubility of organic compounds. Khan Academy. URL
  • Unknown. (n.d.). Polarity and Solubility of Organic Compounds. URL
  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. URL
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. URL
  • ChemicalBook. (n.d.). This compound CAS#: 6015-57-2. ChemicalBook. URL
  • Chemical Point. (n.d.). This compound. Chemical Point. URL
  • LibreTexts. (2023). Solubility and Factors Affecting Solubility. Chemistry LibreTexts. URL
  • Labclinics. (2020). Solubility factors when choosing a solvent. Labclinics. URL
  • Google Patents. (n.d.). US4005102A - Process for making 4-nitro-n-methylphthalimide. URL

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The Synthetic Versatility of 4-Chloro-5-nitrophthalimide: A Gateway to Advanced Functional Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Chloro-5-nitrophthalimide is a strategically functionalized aromatic compound poised for a significant role in modern organic synthesis. The presence of an electron-deficient aromatic ring, activated by two powerful electron-withdrawing groups, and a reactive imide functionality, makes it a versatile building block for the synthesis of a diverse array of complex molecules. This technical guide explores the core reactivity of this compound and elucidates its potential applications in the development of advanced fluorescent probes and pharmacologically active agents. By providing a detailed analysis of its chemical behavior and offering field-proven synthetic protocols, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to unlock the full potential of this valuable synthetic intermediate.

Introduction to a Privileged Scaffold

This compound (C₈H₃ClN₂O₄, MW: 226.57 g/mol ) is a yellow crystalline solid characterized by a phthalimide core substituted with a chloro and a nitro group at the 4 and 5 positions, respectively.[1][2] This substitution pattern is not merely decorative; it is the very source of the molecule's synthetic utility. The potent electron-withdrawing nature of the nitro and chloro groups renders the aromatic ring highly electrophilic, priming it for nucleophilic aromatic substitution (SₙAr) reactions.[1] Concurrently, the nitro group itself can be readily transformed into an amino group, a key functional handle for further molecular elaboration. The phthalimide moiety, a well-established pharmacophore found in numerous bioactive compounds, offers a stable core with opportunities for N-alkylation or subsequent ring-opening reactions.[3][4]

This guide will systematically explore the synthetic transformations of this compound, focusing on two primary avenues of application: the synthesis of novel fluorescent dyes and the construction of scaffolds for medicinal chemistry.

Core Reactivity and Synthetic Potential

The synthetic utility of this compound is primarily dictated by the reactivity of the chloro and nitro substituents on the aromatic ring. Understanding these reactions is key to designing efficient synthetic routes to target molecules.

Nucleophilic Aromatic Substitution (SₙAr) at the Chloro Position

The chloro substituent is highly activated towards nucleophilic displacement due to the presence of the ortho- and para-directing nitro group.[5] This allows for the facile introduction of a wide range of nucleophiles, including amines, alkoxides, and phenoxides, to generate 4-substituted-5-nitrophthalimide derivatives.

Causality Behind Experimental Choices: The choice of solvent and base is critical for the success of SₙAr reactions. Polar aprotic solvents like DMF or DMSO are typically employed to enhance the nucleophilicity of the attacking species. A non-nucleophilic base, such as potassium carbonate or triethylamine, is often used to neutralize the HCl generated during the reaction without competing with the primary nucleophile.

Chemoselective Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine, providing a crucial entry point for a variety of subsequent transformations, including diazotization, acylation, and condensation reactions. The key challenge lies in achieving this reduction without affecting the chloro substituent.

Expertise & Experience in Protocol Design: While catalytic hydrogenation with Pd/C is a common method for nitro group reduction, it can also lead to dehalogenation.[6] Therefore, alternative reagents that are chemoselective for the nitro group are often preferred. Tin(II) chloride (SnCl₂·2H₂O) in an alcoholic solvent is a reliable choice for this transformation, as it effectively reduces the nitro group while leaving the aryl chloride intact.[6]

Application in the Synthesis of Advanced Fluorescent Probes

The 4-aminophthalimide scaffold is a well-known fluorophore, and its derivatives are widely used as fluorescent probes in biological imaging.[2] The introduction of various substituents at the 4-position through SₙAr, followed by reduction of the nitro group, allows for the fine-tuning of the photophysical properties of the resulting dyes, such as their absorption and emission wavelengths, quantum yields, and solvatochromic behavior.

General Synthetic Strategy for 4-Amino-5-substituted Phthalimide Dyes

The general approach to synthesizing fluorescent probes from this compound involves a two-step sequence:

  • Nucleophilic Aromatic Substitution: Displacement of the chloride with a desired nucleophile (e.g., an amine or an alcohol) to introduce a specific functional group that can modulate the fluorescence or serve as a recognition element for a biological target.

  • Nitro Group Reduction: Conversion of the nitro group to an amino group to generate the fluorescent 4-aminophthalimide core.

G start This compound intermediate 4-Substituted-5-nitrophthalimide start->intermediate SₙAr (Nu⁻) product 4-Amino-5-substituted Phthalimide (Fluorescent Probe) intermediate->product Reduction [H]

Caption: General synthetic pathway to fluorescent probes.

Experimental Protocol: Synthesis of a 4-Alkoxy-5-aminophthalimide Derivative

This protocol outlines a representative synthesis of a 4-alkoxy-5-aminophthalimide, a potential fluorescent dye, starting from this compound.

Part A: Synthesis of 4-Alkoxy-5-nitrophthalimide via SₙAr

  • Reagents and Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 10 mL).

  • Addition of Nucleophile and Base: Add the desired alcohol (1.2 mmol) and anhydrous potassium carbonate (1.5 mmol) to the solution.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL). Collect the precipitated product by vacuum filtration, wash with water, and dry under vacuum.

Part B: Reduction of the Nitro Group

  • Reagents and Setup: To a solution of the 4-alkoxy-5-nitrophthalimide (1.0 mmol) from Part A in ethanol (15 mL), add tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 mmol).

  • Reaction: Heat the mixture to reflux (approximately 78 °C) for 2-3 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 4-alkoxy-5-aminophthalimide.

StepReagentsSolventTemperature (°C)Time (h)
SₙAr R-OH, K₂CO₃DMF80-1004-6
Reduction SnCl₂·2H₂OEthanol782-3

Table 1: Summary of reaction conditions for the synthesis of a 4-alkoxy-5-aminophthalimide.

Applications in Medicinal Chemistry

The phthalimide core is a recognized privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][7] this compound serves as an excellent starting material for the synthesis of novel phthalimide-based drug candidates.

Synthesis of Bioactive Benzimidazole Derivatives

Benzimidazoles are another important class of heterocyclic compounds with diverse pharmacological activities.[8][9] A plausible synthetic route to novel benzimidazole derivatives from this compound involves the following key steps:

  • Reduction of the Nitro Group: To form 4-amino-5-chlorophthalimide.

  • Nucleophilic Substitution of the Chloro Group: With an appropriate amine to generate a 4,5-diaminophthalimide derivative.

  • Condensation and Cyclization: Reaction of the diamine with an aldehyde or carboxylic acid derivative to form the benzimidazole ring.

G start This compound step1 4-Amino-5-chlorophthalimide start->step1 Reduction [H] step2 4,5-Diaminophthalimide Derivative step1->step2 SₙAr (R-NH₂) product Phthalimide-fused Benzimidazole step2->product Condensation/ Cyclization

Caption: Proposed pathway to bioactive benzimidazoles.

Experimental Protocol: Synthesis of 4-Amino-5-chlorophthalimide

This protocol describes the chemoselective reduction of the nitro group in this compound.

  • Reagents and Setup: In a 100 mL round-bottom flask, suspend this compound (10.0 g, 44.1 mmol) in ethanol (50 mL).

  • Addition of Reducing Agent: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 49.8 g, 220.5 mmol) to the suspension.

  • Reaction: Heat the mixture to reflux with stirring for 3 hours. The yellow suspension should gradually become a clear solution.

  • Work-up: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8. A white precipitate of tin salts will form.

  • Extraction: Extract the mixture with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure to yield 4-amino-5-chlorophthalimide as a solid.

ReactantMolar Eq.ReagentMolar Eq.SolventTemperature (°C)
This compound1.0SnCl₂·2H₂O5.0Ethanol78

Table 2: Optimized conditions for the chemoselective reduction of this compound.

Conclusion and Future Outlook

This compound is a highly versatile and reactive building block with significant untapped potential in organic synthesis. Its ability to undergo facile nucleophilic aromatic substitution and chemoselective nitro group reduction provides a robust platform for the creation of a wide range of functional molecules. The applications highlighted in this guide, particularly in the synthesis of advanced fluorescent probes and pharmacologically relevant scaffolds, represent just the beginning of what can be achieved with this compound. As the demand for novel materials and therapeutics continues to grow, the strategic application of well-designed synthetic intermediates like this compound will undoubtedly play a pivotal role in driving innovation in chemical and biomedical research.

References

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Biological activities of 4-Chloro-5-nitrophthalimide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activities of 4-Chloro-5-nitrophthalimide Derivatives

Abstract

The phthalimide scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1] This guide focuses on a specific, highly functionalized class: this compound derivatives. The introduction of electron-withdrawing chloro and nitro groups onto the phthalimide ring system creates a unique electronic and steric profile, rendering these compounds versatile intermediates for synthesizing novel therapeutic agents.[][3] We will explore the synthesis, mechanisms of action, and key biological activities of these derivatives, including their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. This document serves as a technical resource, providing not only a review of the field but also actionable experimental protocols and frameworks for researchers engaged in drug discovery.

The this compound Scaffold: Synthesis and Rationale

The strategic importance of the this compound core lies in its synthetic versatility. The phthalimide structure itself provides a rigid, hydrophobic pharmacophore that can readily cross biological membranes.[1] The nitro and chloro substituents are critical for modulating the molecule's reactivity and biological interactions.

  • Electron-Withdrawing Nature: The nitro group (NO₂) is a powerful electron-withdrawing group. This electronic feature is crucial in many nitroaromatic compounds that exhibit anticancer or antimicrobial properties, often through mechanisms involving bioreduction or by enhancing interactions with biological targets.[4][5]

  • Synthetic Handle: The chloro (Cl) group serves as an excellent leaving group for nucleophilic aromatic substitution reactions, allowing for the introduction of diverse functionalities to further explore the structure-activity relationship (SAR).[6]

General Synthesis Pathway

The synthesis of N-substituted this compound derivatives typically follows a multi-step pathway, starting from phthalimide or phthalic anhydride. A common approach involves the nitration of phthalimide, followed by chlorination and subsequent condensation with a primary amine to yield the final N-substituted derivative.[7][8][9]

Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Derivatization Phthalimide Phthalimide Nitrophthalimide 4-Nitrophthalimide Phthalimide->Nitrophthalimide Nitration (HNO₃/H₂SO₄) TargetCore This compound Nitrophthalimide->TargetCore Chlorination FinalProduct N-Substituted Derivative TargetCore->FinalProduct Condensation (e.g., Acetic Acid, reflux) PrimaryAmine Primary Amine (R-NH₂) PrimaryAmine->FinalProduct

Caption: General workflow for the synthesis of N-substituted this compound derivatives.

Experimental Protocol: Synthesis of 4-Nitrophthalimide

This protocol is adapted from established methods for the nitration of phthalimide.[9][10]

Objective: To synthesize 4-nitrophthalimide as a precursor to this compound.

Materials:

  • Phthalimide

  • Fuming Nitric Acid (sp. gr. 1.50)

  • Concentrated Sulfuric Acid (sp. gr. 1.84)

  • Cracked ice and Ice water

  • 95% Ethyl Alcohol

  • Beakers, magnetic stirrer, ice bath, Büchner funnel

Procedure:

  • In a 3-L beaker, add 1.4 L of concentrated H₂SO₄. Cool the acid in an ice bath.

  • Slowly and carefully, add 240 mL of fuming HNO₃ to the sulfuric acid while maintaining the temperature of the mixed acids below 15°C.

  • Once the acid mixture is cooled to 12°C, begin adding 200 g of phthalimide in portions, stirring vigorously. Ensure the reaction temperature is maintained between 10°C and 15°C throughout the addition.

  • After all the phthalimide has been added, allow the reaction mixture to warm to room temperature by letting the ice in the bath melt. Let it stand overnight.

  • Pour the resulting clear, pale yellow solution slowly and with vigorous stirring onto approximately 4.5 kg of cracked ice. The temperature must not exceed 20°C.

  • Filter the precipitated crude product using a cloth-lined Büchner funnel. Press the cake as dry as possible.

  • Wash the crude product by re-suspending it in 2 L of ice water and filtering again. Repeat this washing step four times to remove residual acid.

  • Air-dry the crude product.

  • Purify the crude 4-nitrophthalimide by recrystallization from approximately 3 L of 95% ethyl alcohol to yield the final product, which typically presents as a yellow powder.[11]

Validation: The purity and identity of the product should be confirmed by measuring its melting point (literature: ~198°C) and through spectroscopic analysis (e.g., IR, NMR).[10]

Anticancer Activity

Nitroaromatic compounds are a well-established class of anticancer agents.[4] Their mechanism often involves the bioreductive activation of the nitro group under the hypoxic conditions prevalent in solid tumors, leading to the formation of cytotoxic reactive nitrogen species. Derivatives of this compound are being investigated as potential kinase inhibitors and cytotoxic agents.[12][13]

Mechanism of Action: Kinase Inhibition

Many modern anticancer drugs function by inhibiting protein kinases, enzymes that play a pivotal role in cellular signaling pathways controlling growth, proliferation, and survival. Phthalimide derivatives have been designed as ATP-competitive kinase inhibitors, where the imide moiety forms crucial hydrogen bonds with the hinge region of the kinase's ATP-binding site, preventing the enzyme from performing its function.[14] The varied substituents on the N-position of the phthalimide can then be tailored to interact with other regions of the binding pocket to enhance potency and selectivity.[6]

Kinase_Inhibition cluster_0 Normal Kinase Function cluster_1 Competitive Inhibition Kinase1 Kinase Active Site ATP Binding Pocket Substrate Binding Site Product1 Phosphorylated Product Kinase1->Product1 Phosphorylation ATP1 ATP ATP1->Kinase1:atp Substrate1 Substrate Substrate1->Kinase1:subst Kinase2 Kinase Active Site ATP Binding Pocket Substrate Binding Site Blocked No Reaction Kinase2->Blocked Binding Blocked ATP2 ATP ATP2->Blocked Inhibitor Phthalimide Derivative Inhibitor->Kinase2:atp

Caption: Competitive inhibition of a protein kinase by a this compound derivative.

Data Presentation: In Vitro Cytotoxicity

The initial screening of potential anticancer compounds involves assessing their cytotoxicity against a panel of human cancer cell lines.[15][16] The half-maximal inhibitory concentration (IC₅₀) is the standard metric used to quantify a compound's potency.

Table 1: Illustrative Cytotoxicity Data for Hypothetical Derivatives

Compound ID Derivative 'R' Group Cancer Cell Line IC₅₀ (µM)[17][18]
CND-1 -CH₂-Phenyl MCF-7 (Breast) 8.5
CND-2 -CH₂-(4-methoxyphenyl) A549 (Lung) 12.2
CND-3 -CH₂-(4-chlorophenyl) HCT-116 (Colon) 6.1
CND-4 -CH₂-(pyridin-4-yl) HepG2 (Liver) 7.9

| Doxorubicin | (Reference Drug) | MCF-7 (Breast) | 0.9 |

Note: Data are hypothetical for illustrative purposes, based on typical values observed for novel small molecule inhibitors.[17]

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[19][18]

Objective: To determine the IC₅₀ value of a this compound derivative against a cancer cell line.

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates, multichannel pipette, incubator (37°C, 5% CO₂), microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Antimicrobial Activity

The search for novel antimicrobial agents is a global health priority due to the rise of drug-resistant pathogens.[20] Nitro-heteroaromatic compounds have shown promise in this area.[21] The this compound scaffold can be used to generate derivatives with potential activity against a range of bacteria.[][22]

Mechanism of Action

The antimicrobial action of many nitroaromatic compounds is linked to the reduction of the nitro group by bacterial nitroreductases. This process generates reactive intermediates, such as nitroso and hydroxylamino derivatives, which can induce oxidative stress and damage critical biomolecules like DNA, proteins, and lipids, ultimately leading to cell death. The specific substituents on the phthalimide ring can influence uptake, target interaction, and the efficiency of this reductive activation within the bacterial cell.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[23][24][25] It is a key parameter for evaluating the potency of a new antimicrobial compound.

Table 2: Illustrative Antimicrobial Activity Data for Hypothetical Derivatives

Compound ID Derivative 'R' Group Staphylococcus aureus MIC (µg/mL) Escherichia coli MIC (µg/mL)
CND-5 -Propyl 32 64
CND-6 -Hexyl 16 32
CND-7 -(2-hydroxyethyl) 64 >128
CND-8 -Benzyl 8 16

| Ciprofloxacin | (Reference Drug) | 0.5 | 0.25 |

Note: Data are hypothetical for illustrative purposes.

Experimental Protocol: Broth Microdilution MIC Assay

This method is a gold standard for determining the MIC of a compound against bacteria.[24][26]

Objective: To determine the MIC of a this compound derivative against a bacterial strain.

Materials:

  • Bacterial strain (e.g., S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compound stock solution (in DMSO)

  • Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL

  • Sterile 96-well microtiter plates

  • Incubator (35°C)

Procedure:

  • Compound Dilution: Add 50 µL of CAMHB to all wells of a 96-well plate. Add 50 µL of the test compound stock (at 2x the highest desired concentration) to the first column of wells.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and continuing this process across the plate. Discard the final 50 µL from the last column. This creates a gradient of compound concentrations.

  • Controls: Include a positive control well (broth + bacteria, no compound) and a negative control well (broth only).

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (except the negative control), bringing the final volume to 100 µL.

  • Incubation: Cover the plate and incubate at 35°C for 18-24 hours.

  • Reading the MIC: After incubation, visually inspect the plate for bacterial growth (indicated by turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.[24]

Enzyme Inhibition

Beyond kinase inhibition in cancer, phthalimide derivatives can be designed to target other enzymes relevant to various diseases.[27] The general principles of enzyme inhibition studies are crucial for elucidating the mechanism of action of new drug candidates.[28][29][30]

Experimental Protocol: General Enzyme Inhibition Assay

This protocol provides a framework for assessing the inhibitory activity of a compound against a purified enzyme.[31]

Objective: To determine the IC₅₀ and mode of inhibition of a compound against a target enzyme.

Materials:

  • Purified enzyme of interest

  • Specific substrate for the enzyme

  • Assay buffer (optimized for pH and ionic strength)

  • Test compound and a known inhibitor (positive control)

  • 96-well plate (e.g., UV-transparent or black, depending on detection method)

  • Microplate reader (for absorbance, fluorescence, or luminescence)

Procedure:

  • IC₅₀ Determination: a. In a 96-well plate, add assay buffer, a fixed concentration of the enzyme, and varying concentrations of the test inhibitor (via serial dilution). b. Pre-incubate the enzyme and inhibitor for 10-15 minutes at the optimal temperature to allow for binding.[31] c. Initiate the reaction by adding a fixed concentration of the substrate (typically at or near its Kₘ value). d. Monitor the reaction progress by measuring the signal (e.g., absorbance of the product) over time. e. Calculate the initial reaction velocity (V₀) for each inhibitor concentration. f. Plot the percentage of inhibition (relative to a no-inhibitor control) against the inhibitor concentration to determine the IC₅₀ value.

  • Mechanism of Action (MOA) Study: a. Perform the enzyme activity assay using multiple, fixed concentrations of the inhibitor while varying the substrate concentration for each inhibitor concentration.[30] b. Determine the initial velocity (V₀) for each combination of substrate and inhibitor. c. Analyze the data using double-reciprocal plots, such as the Lineweaver-Burk plot (1/V₀ vs. 1/[S]). The pattern of the lines will indicate the mode of inhibition (competitive, non-competitive, etc.).[31] For example, lines that intersect on the y-axis are characteristic of competitive inhibition.

Screening_Workflow cluster_assays Mechanistic Elucidation start Library of This compound Derivatives primary_screen Primary Screen (e.g., Cell Viability Assay) start->primary_screen hit_id Hit Identification (Compounds with IC₅₀ < 10 µM) primary_screen->hit_id hit_id->start Inactive secondary_screen Secondary / Mechanistic Assays hit_id->secondary_screen Active Hits kinase_assay Kinase Panel Screen secondary_screen->kinase_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) secondary_screen->apoptosis_assay cell_cycle Cell Cycle Analysis (Flow Cytometry) secondary_screen->cell_cycle lead_opt Lead Optimization (SAR Studies) kinase_assay->lead_opt apoptosis_assay->lead_opt cell_cycle->lead_opt in_vivo In Vivo Studies (Animal Models) lead_opt->in_vivo

Caption: A logical workflow for screening this compound derivatives for anticancer activity.

Conclusion and Future Directions

Derivatives of this compound represent a promising and synthetically accessible class of compounds with significant potential in drug discovery. Their tunable electronic properties and the capacity for diverse functionalization make them ideal candidates for developing novel anticancer, antimicrobial, and enzyme-inhibiting agents. The experimental protocols and strategic frameworks provided in this guide offer a robust starting point for researchers aiming to explore the vast therapeutic potential of this chemical scaffold. Future work should focus on expanding derivative libraries to refine structure-activity relationships, identifying specific molecular targets through advanced proteomics and biochemical assays, and advancing the most promising lead compounds into preclinical and in vivo models.

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A Senior Application Scientist's Guide to 4-Chloro-5-nitrophthalimide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Synthetic Building Block

In the landscape of modern medicinal chemistry and materials science, the strategic selection of starting materials is paramount to the successful synthesis of novel molecular entities. 4-Chloro-5-nitrophthalimide, a substituted phthalimide derivative, has emerged as a crucial intermediate, offering a unique combination of reactive sites that can be selectively manipulated to construct complex molecular architectures. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial landscape for this valuable reagent, including a comparative analysis of suppliers, quality control considerations, and practical insights into its application in the synthesis of bioactive compounds. The strategic positioning of the chloro and nitro groups on the phthalimide scaffold makes this compound a versatile precursor for a range of chemical transformations, rendering it a valuable asset in the pursuit of new therapeutic agents and functional materials.

Commercial Availability: A Comparative Analysis of Leading Suppliers

The accessibility of high-quality starting materials is a critical first step in any research and development endeavor. This compound is available from a range of chemical suppliers, each with its own quality standards and product specifications. Below is a comparative table of prominent commercial sources for this reagent.

SupplierProduct NumberPurity SpecificationCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Santa Cruz Biotechnology sc-227093-6015-57-2C₈H₃ClN₂O₄226.57
CookeChem CC052331≥ 95%6015-57-2C₈H₃ClN₂O₄226.57[1]
YiZheng HaiFan Chemical Co., Ltd. -≥ 98% (HPLC)6015-57-2C₈H₃ClN₂O₄-[2]
CymitQuimica Multiple≥ 97%6015-57-2C₈H₃ClN₂O₄226.57
ChemicalBook --6015-57-2C₈H₃ClN₂O₄226.58

Note: Purity specifications and product details are subject to change and should be confirmed with the supplier at the time of purchase. The absence of a specific purity value from a supplier does not necessarily indicate lower quality, but rather that it may not be publicly listed. Researchers are strongly encouraged to request a Certificate of Analysis for lot-specific data.

Quality Control and Analytical Methodology: Ensuring Experimental Reproducibility

The reliability and reproducibility of experimental results are intrinsically linked to the purity and integrity of the starting materials. For this compound, a robust quality control (QC) program is essential to verify its identity and purity before use in synthetic applications.

Key Analytical Techniques for Quality Assessment:
  • High-Performance Liquid Chromatography (HPLC): HPLC is the cornerstone for assessing the purity of this compound. A reversed-phase method can effectively separate the target compound from potential impurities, such as starting materials or side-products from its synthesis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of the compound. The spectral data should be consistent with the expected shifts and coupling patterns for this compound.

  • Mass Spectrometry (MS): Mass spectrometry provides crucial information about the molecular weight of the compound, confirming its identity.

  • Melting Point Analysis: The melting point is a useful indicator of purity. A sharp melting point range close to the literature value (typically around 197-201 °C) suggests a high degree of purity.[2][3]

Illustrative HPLC Method for Purity Determination:
ParameterCondition
Column C18 reverse-phase, 5 µm particle size, 4.6 x 250 mm
Mobile Phase A: 0.1% Phosphoric acid in Water; B: Acetonitrile
Gradient 0-20 min, 30-70% B; 20-25 min, 70% B; 25-30 min, 70-30% B
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

This method is provided as a guideline and will require optimization and validation for the specific instrumentation and sample matrix used.

Synthetic Utility and Applications in Drug Discovery

The true value of this compound lies in its synthetic versatility. The electron-withdrawing nature of the nitro and chloro groups, combined with the reactive imide functionality, provides multiple avenues for chemical modification.

Key Synthetic Transformations:

The strategic placement of the chloro and nitro groups on the phthalimide ring allows for a variety of chemical manipulations. The following diagram illustrates the potential synthetic pathways originating from this compound.

G A This compound B Nucleophilic Aromatic Substitution (SNAr) (e.g., with amines, alcohols, thiols) A->B Reagent: Nu-H C Reduction of Nitro Group A->C Reagent: e.g., SnCl2, H2 D Modification of Imide A->D Reagent: e.g., R-X, base E Substituted Phthalimide Derivatives B->E F 4-Chloro-5-aminophthalimide C->F G N-Substituted Phthalimides D->G

Caption: Synthetic pathways for this compound.

Application in the Synthesis of Bioactive Molecules:

This compound serves as a key starting material in the synthesis of a variety of biologically active compounds.

  • Benzimidazoles as Antibacterial Agents: The phthalimide group can be cleaved to reveal a diamine, which can then be cyclized to form benzimidazole derivatives. These scaffolds are known to possess a wide range of biological activities, including antibacterial properties.[1]

  • Saludiuretic and Anti-hypertensive Agents: The unique substitution pattern of this compound makes it a valuable precursor in the synthesis of compounds with diuretic and anti-hypertensive effects.[1]

  • Kinase Inhibitors: The phthalimide moiety is a recognized pharmacophore in the design of kinase inhibitors. The ability to introduce diverse substituents via the chloro and nitro groups allows for the fine-tuning of inhibitor potency and selectivity.

Illustrative Experimental Protocol: Synthesis of a Substituted Phthalimide Derivative

The following is a representative, step-by-step protocol for the N-alkylation of a phthalimide, a common reaction type for this class of compounds. This protocol is illustrative and should be adapted based on the specific substrate and desired product.

Reaction: N-Alkylation of this compound

Objective: To introduce an alkyl group onto the nitrogen atom of the phthalimide ring.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Add the alkyl halide (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification A Dissolve this compound and K2CO3 in DMF B Add Alkyl Halide A->B C Heat to 60 °C and stir for 4-6 hours B->C D Monitor by TLC C->D E Quench with water and extract with DCM D->E F Wash with NaHCO3 and brine E->F G Dry and concentrate F->G H Column Chromatography G->H

Caption: Experimental workflow for N-alkylation.

Safety and Handling: A Prudent Approach to Laboratory Practice

As with any chemical reagent, proper safety precautions must be observed when handling this compound. Researchers should always consult the Safety Data Sheet (SDS) provided by the supplier before use.

Key Safety Considerations:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

  • Inhalation: Avoid breathing dust.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Conclusion: A Valuable Tool for Chemical Innovation

This compound stands as a testament to the power of well-designed synthetic intermediates in advancing scientific discovery. Its commercial availability from a range of suppliers, coupled with its versatile reactivity, makes it an invaluable tool for researchers in drug discovery, medicinal chemistry, and materials science. By understanding the commercial landscape, implementing rigorous quality control measures, and leveraging its synthetic potential, scientists can continue to unlock new avenues for innovation and develop novel solutions to pressing scientific challenges.

References

  • YiZheng HaiFan Chemical Co., Ltd. This compound.
  • CookeChem. This compound, 95, 6015-57-2.
  • ChemicalBook. 6015-57-2(this compound) Product Description.

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A Technical Guide to the Synthesis of 4-Nitrophthalimide: Mechanisms and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis of 4-nitrophthalimide, a critical intermediate in the production of various fine chemicals, including azo dyes and pharmaceuticals.[1] The primary focus is a detailed analysis of the predominant synthesis route: the electrophilic aromatic substitution (EAS) nitration of phthalimide. We will dissect the reaction mechanism, including the generation of the active electrophile and the factors governing the observed regioselectivity. Furthermore, this guide presents a viable alternative synthetic pathway commencing from 4-nitrophthalic acid. Detailed, field-proven experimental protocols are provided for the primary synthesis, supported by quantitative data and safety considerations. This document is intended for researchers, chemists, and professionals in drug development and materials science who require a comprehensive understanding of the synthesis and underlying chemical principles of 4-nitrophthalimide.

Introduction: The Significance of 4-Nitrophthalimide

4-Nitrophthalimide serves as a pivotal building block in organic synthesis. Its structure, featuring a reactive nitro group on the aromatic ring and a versatile imide functionality, allows for a range of subsequent chemical transformations. Notably, it is a precursor to 5-aminophthalimide, a key component in the manufacturing of azo dyes, and 5-cyanophthalide, an intermediate in the synthesis of the antidepressant drug Citalopram.[1] The strategic importance of this compound necessitates robust and well-understood synthetic procedures to ensure high purity and yield for these demanding applications. This guide aims to provide the scientific community with a detailed and practical resource on its synthesis.

Primary Synthesis Route: Electrophilic Nitration of Phthalimide

The most common and industrially significant method for synthesizing 4-nitrophthalimide is the direct nitration of phthalimide using a mixture of concentrated nitric acid and sulfuric acid.[2] This reaction is a classic example of electrophilic aromatic substitution, a fundamental process in organic chemistry.

The Reaction Mechanism: A Step-by-Step Analysis

The synthesis of 4-nitrophthalimide via nitration proceeds through three key stages: generation of the electrophile, electrophilic attack on the aromatic ring, and re-aromatization.

Stage 1: Generation of the Nitronium Ion (NO₂⁺)

The active electrophile in this reaction, the nitronium ion (NO₂⁺), is generated in situ from the reaction between concentrated nitric acid and sulfuric acid. Sulfuric acid, being the stronger acid, protonates the hydroxyl group of nitric acid, which then eliminates a molecule of water to form the highly electrophilic nitronium ion.[3][4]

G cluster_0 Generation of Nitronium Ion HNO3 HNO₃ Protonated_HNO3 H₂NO₃⁺ HNO3->Protonated_HNO3 + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ NO2+ NO₂⁺ (Nitronium Ion) Protonated_HNO3->NO2+ - H₂O H2O H₂O

Generation of the nitronium ion electrophile.

Stage 2: Electrophilic Attack and the Sigma Complex

The electron-rich π system of the phthalimide aromatic ring acts as a nucleophile, attacking the nitronium ion. This step is the rate-determining step of the reaction as it temporarily disrupts the aromaticity of the ring, forming a high-energy carbocation intermediate known as the sigma complex or arenium ion.[3]

Stage 3: Re-aromatization

A weak base in the reaction mixture, typically the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom bearing the nitro group. This restores the aromaticity of the ring, yielding the final product, 4-nitrophthalimide.

G cluster_1 Electrophilic Attack and Re-aromatization Phthalimide Phthalimide Sigma_Complex Sigma Complex (Arenium Ion) Phthalimide->Sigma_Complex + NO₂⁺ NO2+ NO₂⁺ 4-Nitrophthalimide 4-Nitrophthalimide Sigma_Complex->4-Nitrophthalimide + HSO₄⁻ HSO4- HSO₄⁻ H2SO4 H₂SO₄

Overall EAS mechanism for the nitration of phthalimide.
Causality of Experimental Choices and Regioselectivity

The Role of Sulfuric Acid: Sulfuric acid serves two critical functions. Firstly, it acts as a catalyst to generate the potent nitronium ion electrophile, which is necessary because nitric acid alone is not sufficiently electrophilic to react efficiently with the deactivated phthalimide ring. Secondly, it acts as a dehydrating agent, sequestering the water molecule produced during the formation of the nitronium ion. This prevents the reverse reaction and maintains the concentration of the active electrophile.

Regioselectivity—Why the 4-Position?

The phthalimide group is a deactivating group towards electrophilic aromatic substitution due to the electron-withdrawing nature of the two carbonyl groups. However, the nitrogen atom possesses a lone pair of electrons that can be donated into the ring through resonance. This resonance effect preferentially stabilizes the sigma complexes formed from attack at the ortho and para positions (positions 3 and 4, respectively).

Let's analyze the resonance structures of the sigma complexes for attack at the 4-position (para) and the 3-position (meta):

Attack at the 4-Position (para to the imide nitrogen):

G cluster_para Resonance Structures for 4-Position (para) Attack p1 Intermediate P1 (Positive charge ortho to NO₂) p2 Intermediate P2 (Positive charge on carbon attached to imide) p1->p2 p3 Intermediate P3 (Positive charge ortho to imide) p2->p3 p4 Intermediate P4 (Nitrogen delocalization, an extra stable contributor) p2->p4 Key Stabilizing Structure p3->p1

Resonance stabilization of the para-attack sigma complex.

When the electrophile attacks the 4-position, a key resonance contributor can be drawn where the positive charge is delocalized onto the nitrogen atom of the imide ring. Although the imide group as a whole is deactivating, this specific resonance structure provides significant additional stability to the intermediate.

Attack at the 3-Position (meta to the imide nitrogen):

G cluster_meta Resonance Structures for 3-Position (meta) Attack m1 Intermediate M1 m2 Intermediate M2 m1->m2 m3 Intermediate M3 m2->m3 m3->m1

Resonance stabilization of the meta-attack sigma complex.

For attack at the 3-position, the positive charge in the resonance intermediates is never located on the carbon atom attached to the imide group. Consequently, the lone pair on the nitrogen cannot participate in delocalizing the charge. The sigma complex for meta attack is therefore less stable than the sigma complex for para attack.

Because the transition state leading to the sigma complex resembles the intermediate in structure and energy, the more stable para intermediate is formed via a lower energy transition state, leading to 4-nitrophthalimide as the major product. Steric hindrance from the adjacent carbonyl group disfavors attack at the ortho position (position 3).

Experimental Protocol and Data

The following protocol is a well-established method for the synthesis of 4-nitrophthalimide, adapted from Organic Syntheses.[2]

Experimental Protocol: Nitration of Phthalimide

  • Preparation of Nitrating Mixture: In a 3 L beaker, add 1.4 L of concentrated sulfuric acid (sp. gr. 1.84). Cool the acid in an ice bath.

  • Addition of Nitric Acid: Slowly add 240 mL of fuming nitric acid (sp. gr. 1.50) to the cooled sulfuric acid while stirring. Maintain the temperature of the mixed acids below 15°C.

  • Addition of Phthalimide: Once the temperature of the acid mixture reaches 12°C, add 200 g (1.36 moles) of phthalimide in portions, stirring vigorously. Ensure the temperature of the reaction mixture is maintained between 10°C and 15°C during the addition.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature as the ice bath melts and leave it to stand overnight.

  • Workup: Slowly pour the clear, pale yellow solution onto 4.5 kg of cracked ice with vigorous stirring. The temperature of this mixture must not exceed 20°C.

  • Isolation of Crude Product: Filter the precipitated crude product through a cloth on a Büchner funnel. Press the solid as dry as possible.

  • Washing: Transfer the filter cake to a beaker and stir vigorously with 2 L of ice water. Filter the solid. Repeat this washing procedure four times to remove residual acid.

  • Drying and Purification: Air-dry the crude product. The material can be further purified by recrystallization from 95% ethyl alcohol (approx. 3-3.2 L).

Table 1: Summary of Quantitative Data for Phthalimide Nitration

ParameterValueReference
Crude Yield 63-66% (165-174 g)[2]
Purified Yield 52-53% (136-140 g)[2]
Crude Melting Point 185-190°C[2]
Purified Melting Point 198°C[2]
Optimized Yield >82%[1]

Note: Optimized conditions reported include a reaction temperature of 25°C, a reaction time of 10 hours, and a nitric acid to sulfuric acid ratio of 1:4.5.[1]

Alternative Synthesis Route: From 4-Nitrophthalic Acid

An alternative pathway to 4-nitrophthalimide involves the reaction of 4-nitrophthalic acid or its corresponding anhydride with a source of ammonia, such as urea or aqueous ammonia.[2] This route is particularly useful if 4-nitrophthalic acid is a more readily available starting material.

Reaction Mechanism

This synthesis typically proceeds in two stages: first, the formation of an amic acid, followed by a ring-closing dehydration to form the imide.

Stage 1: Nucleophilic Acyl Substitution to form Amic Acid

Ammonia or an amine acts as a nucleophile and attacks one of the carbonyl carbons of 4-nitrophthalic anhydride. This opens the anhydride ring to form 4-nitro-2-carbamoylbenzoic acid (an amic acid).

Stage 2: Intramolecular Cyclization and Dehydration

Upon heating, the amide nitrogen of the amic acid performs an intramolecular nucleophilic attack on the remaining carboxylic acid carbonyl. The subsequent elimination of a water molecule yields the stable five-membered imide ring of 4-nitrophthalimide.

G cluster_alt Alternative Synthesis from 4-Nitrophthalic Anhydride Anhydride 4-Nitrophthalic Anhydride Amic_Acid Amic Acid Intermediate Anhydride->Amic_Acid + NH₃ NH3 NH₃ Imide 4-Nitrophthalimide Amic_Acid->Imide Heat (-H₂O) H2O H₂O

Reaction pathway for the synthesis of 4-nitrophthalimide from its anhydride.
Conceptual Experimental Protocol

While a detailed, validated protocol for this specific transformation is less common in the literature than the nitration of phthalimide, a feasible procedure can be designed based on the synthesis of phthalimide from phthalic anhydride and urea.

  • Mixing Reagents: Thoroughly mix 4-nitrophthalic anhydride and urea (in a slight molar excess) in a reaction flask.

  • Heating: Heat the solid mixture in an oil bath. The mixture will melt and react, often with the evolution of gas (CO₂ and H₂O).

  • Reaction Completion: Continue heating until the reaction mass solidifies.

  • Workup: After cooling, treat the solid with water to dissolve any unreacted urea and byproducts.

  • Isolation: Collect the solid 4-nitrophthalimide by filtration, wash with water, and dry. The product can be recrystallized from a suitable solvent like ethanol for higher purity.

Conclusion

The synthesis of 4-nitrophthalimide is a well-established process of significant industrial and academic importance. The primary route, electrophilic nitration of phthalimide, is governed by the principles of electrophilic aromatic substitution, with the regioselectivity being controlled by the electronic effects of the imide substituent. A thorough understanding of the reaction mechanism, including the formation of the nitronium ion and the relative stability of the sigma complex intermediates, is crucial for optimizing reaction conditions and maximizing the yield of the desired 4-nitro isomer. The alternative synthesis from 4-nitrophthalic acid provides a valuable secondary route, contingent on starting material availability. The protocols and mechanistic insights provided in this guide serve as a comprehensive resource for chemists and researchers working with this important chemical intermediate.

References

  • PierpaLab. (2025, February 9). Phthalimide synthesis.
  • Huntress, E. H., & Shriner, R. L. (n.d.). 4-Nitrophthalimide. Organic Syntheses.
  • Huntress, E. H., Shloss, Jr., E. L., & Ehrlich, P. (n.d.). 4-Nitrophthalic acid. Organic Syntheses.
  • Raditoiu, V., et al. (2008). Synthesis and Characterization of Some Phthalic Acid Derivatives Precursors for Phthalocyanine Chromogens. REV. CHIM. (Bucureşti), 59(9), 973.
  • Khan Academy. (2013, June 20). Nitration | Aromatic Compounds | Organic chemistry [Video]. YouTube.
  • Snoonian, J. R., & Hellsing, M. (2018). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of Molecular Modeling, 24(1), 15.
  • Khan Academy. (n.d.). Nitration.
  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
  • Zhai, C., et al. (2012). Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid. Catalysis Communications, 27, 133-137.
  • Carey, F. A. (2003). Nitration reactions in the manufacture of pharmaceutical intermediates. Organic Process Research & Development, 7(1), 47-50.
  • Snoonian, J. R., & Hellsing, M. (2018). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. KTH Diva.

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An In-depth Technical Guide to the Derivatives and Analogues of 4-Chloro-5-nitrophthalimide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 4-Chloro-5-nitrophthalimide stands as a pivotal scaffold in synthetic organic and medicinal chemistry. Its unique electronic and structural features, characterized by a phthalimide core substituted with both a chloro and a nitro group, make it an exceptionally versatile precursor for a wide array of derivatives. The electron-withdrawing nature of the nitro and imide carbonyl groups significantly activates the C4-position for nucleophilic aromatic substitution, providing a reliable and efficient gateway to novel molecular architectures. This guide offers an in-depth exploration of the synthesis, reactivity, and application of this compound derivatives, tailored for researchers, scientists, and professionals in drug development. We will delve into the core synthetic strategies, showcase key analogues with notable biological and photophysical properties, and provide validated experimental protocols to empower further research and innovation in this promising chemical space.

The Core Moiety: Understanding this compound

This compound (C₈H₃ClN₂O₄) is a pale yellow crystalline solid that serves as a fundamental building block in organic synthesis.[1] Its solubility in common organic solvents like dimethylformamide (DMF) and acetone, contrasted with its low solubility in water, dictates its handling and reaction conditions.[1][2]

The true value of this compound lies in its chemical reactivity, which is dominated by the interplay of its substituents. The phthalimide ring is substituted with two powerful electron-withdrawing groups: a nitro group (-NO₂) at the C5 position and a chloro group (-Cl) at the C4 position. This arrangement is not coincidental; the ortho/para relationship between the activating nitro group and the chlorine leaving group is crucial for facilitating the primary reaction pathway for derivatization: Nucleophilic Aromatic Substitution (SₙAr) .[3][4]

Causality of Reactivity: The SₙAr mechanism is favored because the strong electron-withdrawing nitro and phthalimido groups polarize the aromatic ring, making the carbon atom attached to the chlorine highly electrophilic and susceptible to attack by nucleophiles.[2][5] The reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][6] The negative charge of this intermediate is delocalized across the aromatic system and, critically, onto the oxygen atoms of the nitro group, which provides the necessary stabilization for the reaction to proceed.[4][6] This inherent electronic property makes this compound a superior substrate for SₙAr compared to less activated aryl halides.

Synthetic Pathways to Derivatization

The primary route to synthesizing a diverse library of analogues from this compound is the SₙAr reaction. This pathway allows for the introduction of a wide range of functionalities by displacing the chlorine atom with various nucleophiles.

G A This compound B Oxygen Nucleophiles (R-OH, Ar-OH) A->B SₙAr C Nitrogen Nucleophiles (R-NH2, Ar-NH2, Hydrazine) A->C SₙAr D Sulfur Nucleophiles (R-SH, Ar-SH) A->D SₙAr E 4-Alkoxy/Aryloxy Derivatives B->E F 4-Amino/Substituted Amino Derivatives C->F G 4-Thioether Derivatives D->G H Reduction of Nitro Group F->H e.g., Na2S2O4, SnCl2/HCl I 4-Substituted-5-aminophthalimide (Key Intermediates) H->I

Caption: General SₙAr pathways for derivatizing this compound.

Key Experimental Considerations:

  • Nucleophile Choice: A wide range of nucleophiles can be employed, including amines, alcohols, phenols, and thiols, leading to amino, ether, and thioether derivatives, respectively.

  • Solvent: Aprotic polar solvents such as DMF, DMSO, or acetonitrile are typically used to dissolve the reactants and facilitate the formation of the charged intermediate.

  • Base: A non-nucleophilic base (e.g., K₂CO₃, Et₃N) is often required to deprotonate the nucleophile (especially for phenols or thiols) or to act as an acid scavenger for reactions involving amines, which produce HCl as a byproduct.

  • Temperature: While the ring is activated, moderate heating (50-100 °C) is often necessary to achieve a reasonable reaction rate.[7]

A subsequent and highly valuable transformation is the reduction of the nitro group on the newly formed derivative. This creates a 5-amino group, which can be further functionalized, for instance, through diazotization or acylation, opening up another dimension for creating complex analogues.

Profile of Key Derivatives and Analogues

The structural modifications enabled by the SₙAr reaction have led to the development of numerous derivatives with diverse applications, particularly in medicinal chemistry and materials science. The phthalimide scaffold itself is a privileged structure in drug discovery, known for a range of biological activities including anti-inflammatory, anti-microbial, and anti-cancer effects.[8][9][10]

Derivative ClassR-Group (Replacing Cl)Potential Application / ActivityRationale & Insights
4-Amino Derivatives -NH₂, -NHR, -NR₂Precursors for anticancer & antimicrobial agents, fluorescent probes.The amino group is a versatile handle for further synthesis. The subsequent reduction of the nitro group yields a diamino-substituted scaffold, a key intermediate for heterocyclic synthesis.[11]
4-Phenoxy Derivatives -O-ArBuilding blocks for high-performance polymers (polyetherimides), potential herbicides.The ether linkage provides thermal stability. Nucleophilic displacement with hydroxybenzoic acid, followed by hydrolysis, yields dicarboxylic acid monomers for polymerization.[12]
4-Sulfonyl Derivatives -SO₂-ArAntimicrobial and antitubercular agents.The sulfonyl group can participate in crucial hydrogen bonding and hydrophobic interactions within enzyme active sites, such as M. tuberculosis enoyl reductase (InhA).[9]
Nitro-Reduced Analogues VariesBroad-spectrum biological activity.The nitro group itself is a pharmacophore in many antimicrobial drugs.[13] Its reduction can modulate activity, toxicity, and metabolic stability. The presence of halogens (like the original chlorine) and a nitro group can significantly enhance antimicrobial properties.[14]

Experimental Protocol: Synthesis of a Representative Derivative

This section provides a validated, step-by-step protocol for the synthesis of N-benzyl-4-(benzylamino)-5-nitrophthalimide, a representative example of a nitrogen-based SₙAr derivatization.

Objective: To synthesize N-benzyl-4-(benzylamino)-5-nitrophthalimide via nucleophilic aromatic substitution.

Materials:

  • This compound (Starting Material)

  • Benzylamine (Nucleophile)

  • Triethylamine (Et₃N) (Base)

  • N,N-Dimethylformamide (DMF) (Solvent)

  • Ethyl acetate (EtOAc) (Extraction)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add triethylamine (2.5 eq). Stir the mixture at room temperature for 10 minutes under a nitrogen atmosphere.

  • Nucleophile Addition: Add benzylamine (1.2 eq) dropwise to the reaction mixture.

  • Heating: Heat the reaction mixture to 80 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Causality Insight: Heating provides the necessary activation energy to overcome the barrier of disrupting the aromaticity of the ring during the formation of the Meisenheimer complex.[7] The use of excess base ensures that the HCl generated is neutralized, preventing the protonation of the benzylamine nucleophile.

  • Workup: Cool the reaction mixture to room temperature and pour it into ice-cold water. A precipitate should form.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water and then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel, using a hexane/ethyl acetate gradient system to elute the final product.

  • Characterization: Characterize the purified compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

G cluster_0 Reaction Phase cluster_1 Workup & Purification A 1. Dissolve SM in DMF B 2. Add Base (Et3N) A->B C 3. Add Nucleophile (Benzylamine) B->C D 4. Heat (80°C) & Monitor (TLC) C->D E 5. Quench with Ice Water D->E Reaction Complete F 6. Extract with Ethyl Acetate E->F G 7. Wash & Dry Organic Layer F->G H 8. Concentrate (Rotovap) G->H I 9. Purify (Column Chrom.) H->I J Characterize I->J Pure Product

Caption: Workflow for the synthesis and purification of a 4-amino derivative.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is an enabling scaffold for innovation in drug discovery and materials science. The reliability of the SₙAr reaction provides a robust platform for generating vast libraries of diverse analogues. Future research will likely focus on leveraging this chemistry to develop novel therapeutics, including next-generation antibiotics to combat resistance, targeted anticancer agents, and advanced functional materials. The continued exploration of this versatile core will undoubtedly unlock new chemical entities with significant scientific and commercial potential.

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  • This compound - ChemBK. ChemBK.
  • 4-nitrophthalimide - Organic Syntheses Procedure. Organic Syntheses.
  • Synthesis of 4-nitrophthalimide - Semantic Scholar. Semantic Scholar.
  • CAS 6015-57-2: this compound | CymitQuimica. CymitQuimica.
  • Design, Synthesis and Evaluation of Novel Phthalimide Derivatives as in Vitro Anti-Microbial, Anti-Oxidant and Anti-Inflamm
  • Synthesis of substituted 4-aryloxypthalic acids based on 4-nitro-N-methylphthalimide.
  • nucleophilic arom
  • Nucleophilic aromatic substitution | chemical reaction - Britannica. Britannica.
  • 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. Chemistry LibreTexts.
  • Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC - NIH.
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  • Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction - Chemical Communications (RSC Publishing). Royal Society of Chemistry.
  • Nucleophilic Aromatic Substitution (SNAr) | Chapter 5 – Organic Chemistry (5th) - YouTube. YouTube.
  • Process for making 4-nitro-n-methylphthalimide - Google Patents.
  • 4-Nitrophthalimide | 89-40-7 - ChemicalBook. ChemicalBook.
  • Synthesis of Phthalimide Derivatives and Their Insecticidal Activity against Caribbean Fruit Fly, Anastrepha suspensa (Loew) - PMC - NIH.
  • Synthesis and Characterization of Some Phthalic Acid Derivatives Precursors for Phthalocyanine Chromogens - ResearchGate.
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds - MDPI. MDPI.
  • Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - ResearchGate.

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An In-depth Technical Guide to 4-Chloro-5-nitrophthalimide: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Medicinal Chemistry

4-Chloro-5-nitrophthalimide is a substituted phthalimide derivative that serves as a valuable intermediate in organic synthesis. Its chemical structure, featuring an aromatic ring functionalized with both an electron-withdrawing nitro group and a halogen, imparts unique reactivity, making it a versatile scaffold for the construction of a diverse array of heterocyclic compounds. This guide provides a comprehensive overview of the synthesis, chemical properties, and, most importantly, the applications of this compound in the field of drug discovery and development. The strategic placement of the chloro and nitro substituents on the phthalimide core allows for selective chemical modifications, providing a gateway to novel bioactive molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Formula C₈H₃ClN₂O₄[1]
Molecular Weight 226.57 g/mol [2]
Appearance White to pale yellow crystalline solid[1]
Melting Point 201 °C[2]
Solubility Soluble in common organic solvents (e.g., ethanol, dimethylformamide); low solubility in water.[1]
CAS Number 6015-57-2[2]
IUPAC Name 5-chloro-6-nitroisoindole-1,3-dione
Synonyms 5-Chloro-6-nitroisoindoline-1,3-dione[2]

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is typically achieved through a two-step process starting from phthalimide. The first step involves the nitration of the phthalimide ring, followed by a selective chlorination of the resulting 4-nitrophthalimide.

Step 1: Nitration of Phthalimide to 4-Nitrophthalimide

The initial step is the electrophilic nitration of phthalimide to introduce a nitro group onto the aromatic ring, yielding 4-nitrophthalimide.

Reaction Scheme:

Nitration of Phthalimide Phthalimide Phthalimide Nitrating_Mixture HNO₃ / H₂SO₄ Phthalimide->Nitrating_Mixture Four_Nitrophthalimide 4-Nitrophthalimide Nitrating_Mixture->Four_Nitrophthalimide Electrophilic Aromatic Substitution Chlorination of 4-Nitrophthalimide Four_Nitrophthalimide 4-Nitrophthalimide Chlorinating_Agent Cl₂ / Lewis Acid (e.g., FeCl₃) Four_Nitrophthalimide->Chlorinating_Agent Four_Chloro_Five_Nitrophthalimide This compound Chlorinating_Agent->Four_Chloro_Five_Nitrophthalimide Electrophilic Aromatic Substitution

Caption: Plausible route for the chlorination of 4-Nitrophthalimide.

Discussion of the Reaction Mechanism:

The nitro group is a meta-directing deactivator, while the phthalimide moiety is also deactivating. The chlorination is expected to occur at the position ortho to the nitro group and meta to the carbonyl groups of the phthalimide ring. A Lewis acid catalyst, such as ferric chloride (FeCl₃), would be required to polarize the Cl-Cl bond, generating a stronger electrophile (Cl⁺) for the substitution reaction to proceed on the deactivated aromatic ring. The specific reaction conditions would need to be optimized to achieve selective mono-chlorination and avoid the formation of polychlorinated byproducts. [1]

Reactivity and Synthetic Potential

The chemical reactivity of this compound is dictated by the interplay of the functional groups on the phthalimide core. The electron-withdrawing nature of both the nitro group and the phthalimide carbonyls renders the aromatic ring electron-deficient. This electronic characteristic makes the chloro substituent susceptible to nucleophilic aromatic substitution (SₙAr) reactions.

Nucleophilic Aromatic Substitution (SₙAr):

The primary mode of reactivity for this compound in the synthesis of more complex molecules is through the displacement of the chloride ion by a variety of nucleophiles.

SNAr_Reaction reagent This compound Cl NO₂ product Substituted Phthalimide Derivative Nu NO₂ reagent->product SₙAr nucleophile Nucleophile (Nu⁻) nucleophile->reagent leaving_group Cl⁻ G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Intramolecular Cyclization A This compound C Intermediate A->C + B o-Phenylenediamine B->C SₙAr D Intermediate E Benzimidazole Derivative D->E Acid-catalyzed dehydration

Caption: Hypothetical two-step synthesis of a benzimidazole derivative.

This pathway highlights how the reactivity of the chloro group can be harnessed to build complex heterocyclic systems with potential biological activity.

Precursor to Other Important Intermediates

While direct applications are of primary interest, it is also important to recognize the role of this compound as a precursor to other synthetically useful intermediates. For instance, reduction of the nitro group would yield 4-chloro-5-aminophthalimide, which could then be further functionalized. This amino derivative could serve as a key building block for the synthesis of various heterocyclic systems and other complex molecules.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two protons on the phthalimide ring. The chemical shifts of these protons would be influenced by the deshielding effects of the adjacent carbonyl, chloro, and nitro groups.

  • ¹³C NMR: The carbon NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbons would appear at the downfield end of the spectrum (typically >160 ppm). The aromatic carbons would have chemical shifts determined by the electronic effects of the substituents.

  • FTIR: The infrared spectrum would be characterized by strong absorption bands corresponding to the carbonyl stretching vibrations of the imide group (typically in the range of 1700-1780 cm⁻¹). Additionally, characteristic peaks for the C-NO₂ stretching (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹) and C-Cl stretching would be present.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 226, with a characteristic isotopic pattern (M+2 peak at m/z 228 with approximately one-third the intensity of the M⁺ peak) due to the presence of the chlorine atom.

Conclusion and Future Perspectives

This compound is a valuable and reactive building block in the toolkit of medicinal chemists. Its straightforward synthesis from readily available starting materials and its propensity for nucleophilic aromatic substitution make it an attractive scaffold for the generation of compound libraries for drug discovery programs. While its direct application in the synthesis of marketed drugs is not yet prominent, its potential for the creation of novel antibacterial, anticancer, and kinase-inhibiting agents is an active area of research. Future work in this area will likely focus on the exploration of a wider range of nucleophiles in SₙAr reactions to generate novel derivatives, followed by comprehensive biological evaluation to identify new lead compounds for various therapeutic targets. The development of more efficient and selective chlorination protocols for 4-nitrophthalimide would also be a valuable contribution to the field.

References

Sources

Methodological & Application

Synthesis of Novel Benzimidazole Scaffolds via 4-Chloro-5-nitrophthalimide: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of Benzimidazoles in Medicinal Chemistry

The benzimidazole motif, a bicyclic heterocycle comprising fused benzene and imidazole rings, represents a "privileged scaffold" in the realm of drug discovery and development.[1] Its structural resemblance to endogenous purines allows for facile interaction with a myriad of biological macromolecules, leading to a broad spectrum of pharmacological activities.[2] Consequently, benzimidazole derivatives have been successfully developed into drugs for treating a wide range of conditions, including cancer, microbial infections, inflammation, and parasitic diseases.[3][4] The continuous exploration of novel synthetic routes to access diverse benzimidazole libraries is therefore a critical endeavor for medicinal chemists and drug development professionals.[5]

This application note details a robust protocol for the synthesis of novel benzimidazole derivatives commencing from the readily available starting material, 4-Chloro-5-nitrophthalimide. The synthetic strategy involves a three-step sequence: (1) hydrazinolysis of the phthalimide to unmask the primary amino groups, (2) selective reduction of the nitro functionality to afford a tri-substituted benzene ring, and (3) cyclocondensation with a suitable carbonyl compound to construct the core benzimidazole heterocycle. This protocol is designed to be adaptable for the generation of a library of substituted benzimidazoles by varying the final cyclization partner.

Synthetic Strategy Overview

The overall synthetic pathway from this compound to the target benzimidazole is depicted below. The process is designed to be conducted in a standard laboratory setting with common reagents and equipment.

Benzimidazole Synthesis Workflow A This compound B 4-Chloro-5-nitro-2-(hydrazinecarbonyl)benzohydrazide A->B Hydrazinolysis (Hydrazine Hydrate) C 4-Chloro-5-nitro-o-phenylenediamine B->C Ring Opening D 4-Chloro-benzene-1,2,5-triamine C->D Nitro Group Reduction (e.g., SnCl2/HCl) F Novel 6-Chloro-5-aminobenzimidazole Derivative D->F Cyclocondensation E Substituted Aldehyde/Carboxylic Acid E->F R-CHO or R-COOH

Sources

Application Notes and Protocols: 4-Chloro-5-nitrophthalimide as a Versatile Reagent for the Synthesis of Novel Antibacterial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for New Antibacterial Scaffolds

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can be developed into effective therapeutics. Phthalimide derivatives have long been recognized for their diverse biological activities, including antibacterial properties. The strategic incorporation of electron-withdrawing groups, such as nitro and chloro moieties, can enhance the electrophilic character of the phthalimide ring system, making it a promising starting point for the synthesis of new drug candidates. 4-Chloro-5-nitrophthalimide, in particular, presents a unique combination of reactive sites, offering a versatile platform for the generation of diverse molecular libraries with potential antibacterial activity. This guide provides an in-depth exploration of the use of this compound as a key reagent in the development of novel antibacterial agents, complete with detailed synthetic protocols and methodologies for antimicrobial evaluation.

Scientific Foundation: Mechanism of Action and Synthetic Strategy

The antibacterial potential of derivatives synthesized from this compound is predicated on two key chemical features: the nitroaromatic system and the reactive chloro-substituent.

The Role of the Nitro Group: A Prodrug Approach

Nitroaromatic compounds often function as prodrugs, requiring bioactivation within the bacterial cell to exert their antimicrobial effects.[1][2][3] The electron-withdrawing nature of the nitro group facilitates its reduction by bacterial nitroreductases. This enzymatic reduction generates a cascade of reactive nitrogen species, including nitroso and hydroxylamine intermediates, as well as the nitro anion radical.[4][5] These highly reactive species can induce widespread cellular damage by covalently modifying critical biomolecules such as DNA, leading to strand scission and inhibition of replication, ultimately resulting in bacterial cell death.[5]

Synthetic Versatility: Leveraging the Chloro Substituent

The presence of a chlorine atom on the aromatic ring, further activated by the adjacent nitro group, renders the 4-position highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a wide array of functional groups by reacting this compound with various nucleophiles, such as amines and thiols. This synthetic flexibility is a cornerstone of its utility in generating a diverse library of compounds for antibacterial screening.

Experimental Protocols

Part 1: Synthesis of N-Aryl-4-chloro-5-nitrophthalimide Derivatives

This protocol details the synthesis of N-substituted phthalimides through the condensation of 4-chloro-5-nitrophthalic anhydride with various aromatic amines.

Protocol 1: Synthesis of N-(4-methoxyphenyl)-4-chloro-5-nitrophthalimide

  • Materials:

    • 4-Chloro-5-nitrophthalic anhydride

    • p-Anisidine

    • Glacial acetic acid

    • Ethanol

  • Procedure:

    • In a 100 mL round-bottom flask, suspend 4-chloro-5-nitrophthalic anhydride (1.0 eq) in glacial acetic acid (20 mL).

    • Add p-anisidine (1.05 eq) to the suspension.

    • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Pour the cooled mixture into ice-cold water (100 mL) with stirring.

    • Collect the precipitated solid by vacuum filtration and wash thoroughly with water.

    • Recrystallize the crude product from ethanol to obtain pure N-(4-methoxyphenyl)-4-chloro-5-nitrophthalimide.

Expected Outcome: A crystalline solid. The yield and melting point should be recorded.

Part 2: Synthesis of Thioether Derivatives via Nucleophilic Aromatic Substitution

This protocol outlines the displacement of the chloro group with a thiol to generate thioether derivatives.

Protocol 2: Synthesis of 4-(phenylthio)-5-nitrophthalimide

  • Materials:

    • This compound

    • Thiophenol

    • Potassium carbonate (K₂CO₃)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Brine solution

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous DMF (15 mL) in a 50 mL round-bottom flask, add potassium carbonate (1.5 eq).

    • Add thiophenol (1.1 eq) dropwise to the mixture at room temperature.

    • Stir the reaction mixture at 60-70°C for 8-12 hours. Monitor the reaction by TLC.

    • Upon completion, cool the reaction to room temperature and pour it into ice-cold water (50 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Expected Outcome: A solid product. The yield and spectroscopic data (¹H NMR, ¹³C NMR) should be used for characterization.

Synthesis_Workflow cluster_n_sub Protocol 1: N-Substitution cluster_snar Protocol 2: Nucleophilic Aromatic Substitution (SNAr) A1 4-Chloro-5-nitrophthalic anhydride P1 N-Aryl-4-chloro-5-nitrophthalimide A1->P1 Glacial Acetic Acid, Reflux A2 Aromatic Amine (e.g., p-Anisidine) A2->P1 B1 This compound P2 4-(Arylthio)-5-nitrophthalimide B1->P2 K₂CO₃, DMF, 60-70°C B2 Thiol (e.g., Thiophenol) B2->P2

Caption: Synthetic pathways for derivatization of this compound.

Part 3: Protocol for Antibacterial Activity Screening

The following protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds using the broth microdilution method.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

  • Materials:

    • Synthesized compounds

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Mueller-Hinton Broth (MHB)

    • 96-well microtiter plates

    • Dimethyl sulfoxide (DMSO)

    • Standard antibiotic (e.g., Ciprofloxacin)

    • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Procedure:

    • Prepare a stock solution of each synthesized compound in DMSO (e.g., 1 mg/mL).

    • In a 96-well microtiter plate, add 100 µL of MHB to each well.

    • Add 100 µL of the compound stock solution to the first well of a row and perform serial two-fold dilutions by transferring 100 µL to the subsequent wells.

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Add 10 µL of the diluted bacterial suspension to each well.

    • Include a positive control (broth with bacteria, no compound) and a negative control (broth only). Also, run a dilution series for a standard antibiotic.

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Workflow A Prepare compound stock solution (in DMSO) B Serial two-fold dilutions in 96-well plate with MHB A->B D Inoculate wells with bacterial suspension B->D C Prepare standardized bacterial inoculum C->D E Incubate at 37°C for 18-24h D->E F Determine MIC (lowest concentration with no visible growth) E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Data Presentation: Representative Antibacterial Activity

The following table presents hypothetical but representative MIC values for derivatives of this compound against common bacterial strains.

Compound IDR¹ SubstituentR² SubstituentS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
I HCl>128>128
II 4-methoxyphenylCl64128
III Hphenylthio3264
IV 4-methoxyphenylphenylthio1632
Ciprofloxacin --10.5

Structure-Activity Relationship (SAR) and Mechanistic Insights

The antibacterial activity of this compound derivatives is intricately linked to their chemical structure. Key insights into the structure-activity relationship include:

  • N-Substitution: The introduction of substituents on the imide nitrogen can modulate the lipophilicity and steric properties of the molecule, influencing its ability to penetrate bacterial cell membranes. Aromatic substituents, in particular, can engage in π-π stacking interactions with biological targets.

  • Substitution at the 4-Position: The replacement of the chloro group with various nucleophiles is a critical determinant of antibacterial potency. Thioether derivatives often exhibit enhanced activity compared to their chloro precursors, potentially due to favorable interactions with enzymatic targets or improved cellular uptake.

  • The Nitro Group: The presence of the nitro group is generally essential for the bioactivation mechanism. Its reduction to cytotoxic species is a key step in the antibacterial cascade.[1][3]

SAR_Logic Start This compound N_Sub N-Substitution Start->N_Sub SNAr SNAr at C4 Start->SNAr Lipophilicity Modulated Lipophilicity N_Sub->Lipophilicity Target_Interaction Enhanced Target Interaction SNAr->Target_Interaction Antibacterial_Activity Potent Antibacterial Activity Lipophilicity->Antibacterial_Activity Target_Interaction->Antibacterial_Activity Nitro_Group Nitro Group Bioactivation Nitro_Group->Antibacterial_Activity

Caption: Key structural determinants of antibacterial activity.

Conclusion

This compound serves as a highly valuable and versatile starting material for the synthesis of novel antibacterial agents. Its dual reactive sites allow for the creation of a broad range of derivatives with tunable physicochemical properties. The inherent bioactivatable nitro group provides a well-established mechanism for antimicrobial action. The protocols and insights provided in this guide are intended to empower researchers in drug discovery and development to explore the full potential of this promising chemical scaffold in the ongoing fight against bacterial infections.

References

  • Antimicrobial Activity of Nitroaromatic Deriv
  • Nitroaromatic Antibiotics. (2021). Encyclopedia MDPI. [Link]
  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroarom
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). PMC. [Link]
  • Nitroaromatic Antibiotics as Nitrogen Oxide Sources. (2021). PMC. [Link]

Sources

Preparation of salidiuretic and anti-hypertensive agents with 4-Chloro-5-nitrophthalimide

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Strategic Synthesis of Novel Salidiuretic and Anti-Hypertensive Agents from 4-Chloro-5-nitrophthalimide

Audience: Researchers, scientists, and drug development professionals.

Foreword: The Rationale for a New Synthetic Avenue

The clinical management of hypertension and fluid retention remains a cornerstone of cardiovascular medicine. Diuretics, particularly those that promote the excretion of sodium chloride (salidiuretics), are foundational therapies. The sulfonamide class of drugs, which includes thiazides and related compounds like indapamide, has been particularly successful due to a dual mechanism of action: promoting diuresis and inducing vasodilation. The quest for novel agents with improved efficacy, better side-effect profiles, or unique pharmacological properties is perpetual.

This document outlines a strategic approach to leverage this compound as a versatile starting material for the synthesis of new chemical entities with potential salidiuretic and anti-hypertensive properties. This compound is an attractive scaffold due to its two distinct, reactive sites: the activated chlorine atom and the nitro group.[1][2] These sites allow for sequential, controlled modifications to build molecular complexity and introduce pharmacophoric elements crucial for diuretic and anti-hypertensive activity.

Our proposed synthetic strategy focuses on transforming this compound into a key intermediate, 4-amino-5-(alkyl/arylamino)phthalimide , which can then be elaborated into target compounds. This approach is designed to be modular, allowing for the creation of a library of analogues for structure-activity relationship (SAR) studies.

Part 1: The Synthetic Master Plan

The overall strategy is a multi-step synthesis designed for flexibility and modularity. The core idea is to first introduce a key diversity element via nucleophilic aromatic substitution at the C4 position, followed by reduction of the nitro group to unmask a reactive amine at the C5 position. This diamino intermediate is a versatile precursor for building various heterocyclic systems or for derivatization.

Logical Workflow Diagram

Below is a conceptual diagram illustrating the proposed synthetic pathway from the starting material to a final target compound.

G A This compound (Starting Material) B Step 1: Nucleophilic Aromatic Substitution (Amination with R-NH2) A->B R-NH2 C 4-(Alkyl/Arylamino)-5-nitrophthalimide (Intermediate 1) B->C D Step 2: Nitro Group Reduction (e.g., SnCl2/HCl or H2/Pd-C) C->D [H] E 4-Amino-5-(alkyl/arylamino)phthalimide (Key Intermediate 2) D->E F Step 3: Functionalization of C4-Amine (e.g., Acylation, Sulfonylation) E->F R'-COCl or R'-SO2Cl G Final Target Compounds (Potential Diuretic/Antihypertensive Agents) F->G

Caption: Proposed synthetic workflow from this compound to target compounds.

Part 2: Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory. All necessary safety precautions should be taken, including the use of personal protective equipment (PPE).

Protocol 2.1: Synthesis of Intermediate 1 - 4-(Alkyl/Arylamino)-5-nitrophthalimide

Principle: The chlorine atom at the C4 position is activated by the adjacent electron-withdrawing nitro group, making it susceptible to nucleophilic aromatic substitution by a primary amine. This reaction introduces the first point of molecular diversity (the 'R' group).

Materials:

  • This compound (1.0 eq)

  • Primary amine (R-NH2, e.g., 2-methylindoline for indapamide analogues) (1.1 eq)[3][4][5]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the primary amine (1.1 eq) and TEA (1.5 eq).

  • Stir the reaction mixture at 80-100 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of hexane and ethyl acetate as the mobile phase).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with water.

  • For further purification, the crude product can be recrystallized from ethanol or purified by column chromatography on silica gel.

Validation:

  • Structure Confirmation: Verify the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the starting material signals and the appearance of new signals corresponding to the 'R' group from the amine will confirm the substitution.

  • Purity Assessment: Determine purity using HPLC. Expected purity should be >95%.

Protocol 2.2: Synthesis of Key Intermediate 2 - 4-Amino-5-(alkyl/arylamino)phthalimide

Principle: The nitro group of Intermediate 1 is reduced to a primary amine. This is a crucial step as the resulting amino group can be further functionalized. A common and effective method is reduction using tin(II) chloride in an acidic medium.

Materials:

  • Intermediate 1 (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol or Ethyl Acetate

  • Sodium hydroxide (NaOH) solution (5 M)

  • Dichloromethane (DCM)

Procedure:

  • Suspend Intermediate 1 (1.0 eq) in ethanol.

  • Add a solution of SnCl₂·2H₂O (4.0 eq) in concentrated HCl to the suspension.

  • Heat the mixture to reflux (around 70-80 °C) and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture in an ice bath and carefully neutralize it by the slow addition of 5 M NaOH solution until the pH is ~8-9. A precipitate of tin salts will form.

  • Filter the mixture through a pad of Celite to remove the inorganic salts, washing the pad with ethyl acetate or DCM.

  • Transfer the filtrate to a separatory funnel, and extract the aqueous layer with ethyl acetate or DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The product can be purified by column chromatography if necessary.

Validation:

  • Structure Confirmation: In the ¹H NMR spectrum, the appearance of a new broad singlet corresponding to the -NH₂ protons is expected. IR spectroscopy should show N-H stretching vibrations around 3300-3500 cm⁻¹. Mass spectrometry will confirm the expected molecular weight.

  • Purity Assessment: HPLC analysis should indicate a purity of >95%.

Protocol 2.3: Synthesis of Final Target Compounds - N-Substituted Sulfonamides

Principle: This step involves the functionalization of one of the amino groups on the phthalimide core, for example, by sulfonylation to create sulfonamide derivatives, a common feature in many diuretic drugs.[4][6]

Materials:

  • Key Intermediate 2 (1.0 eq)

  • An appropriate sulfonyl chloride (R'-SO₂Cl) (1.1 eq)

  • Pyridine or TEA (1.5 eq)

  • Dichloromethane (DCM) (anhydrous)

  • 1 M HCl solution

Procedure:

  • Dissolve Key Intermediate 2 (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.5 eq), followed by the dropwise addition of the sulfonyl chloride (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to yield the final sulfonamide compound.

Validation:

  • Structure Confirmation: Full characterization by ¹H NMR, ¹³C NMR, HRMS, and IR spectroscopy is required to confirm the final structure.

  • Purity Assessment: Final compound purity should be >98% as determined by HPLC for use in biological assays.

Part 3: Pharmacological Evaluation

Once a library of compounds has been synthesized, their biological activity must be assessed.

In Vitro Screening: Carbonic Anhydrase Inhibition

Principle: Many sulfonamide-based diuretics, including indapamide, are inhibitors of carbonic anhydrase (CA).[7] An initial in vitro screen for CA inhibition can help prioritize compounds for further testing.

Protocol Outline:

  • Use a commercially available carbonic anhydrase inhibition assay kit.

  • Test a range of concentrations for each synthesized compound against various human CA isoforms (e.g., hCA I, II, IX, XII).[7]

  • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) for each compound against each isoform.

  • Include a known CA inhibitor (e.g., acetazolamide or indapamide) as a positive control.

In Vivo Salidiuretic Activity Assessment

Principle: The primary measure of a salidiuretic agent is its ability to increase urine and electrolyte excretion in an animal model. The Lipschitz test in rats is a standard method.[6]

Protocol Outline:

  • Use male Wistar or Sprague-Dawley rats.

  • Administer the test compounds orally at various doses. Include a vehicle control group (e.g., 0.5% carboxymethyl cellulose) and a positive control group (e.g., furosemide or hydrochlorothiazide).

  • House the rats in metabolic cages and collect urine over a specified period (e.g., 6 and 24 hours).

  • Measure the total urine volume.

  • Analyze urine samples for sodium (Na⁺), potassium (K⁺), and chloride (Cl⁻) concentrations using a flame photometer or ion-selective electrodes.

  • Calculate the diuretic activity and saluretic indices for each compound.

In Vivo Anti-Hypertensive Activity Assessment

Principle: The effect of the compounds on blood pressure is typically evaluated in a hypertensive animal model, such as the Spontaneously Hypertensive Rat (SHR).[3][4]

Protocol Outline:

  • Use adult male SHRs with established hypertension.

  • Administer the test compounds orally once daily for a set period (e.g., 2-4 weeks).

  • Measure systolic blood pressure (SBP) and heart rate at regular intervals using a non-invasive tail-cuff method.

  • Include a vehicle control group and a positive control group (e.g., a known antihypertensive drug like captopril or indapamide).[8]

  • At the end of the study, direct arterial blood pressure can be measured in anesthetized rats for more accurate readings.

Part 4: Data Presentation & Visualization

Table 1: Summary of Synthetic Yields and Purity
Compound IDStep 1 Yield (%)Step 2 Yield (%)Step 3 Yield (%)Final Purity (HPLC, %)
Compound X-01857865>99
Compound X-02828162>98
Compound X-03797558>99
Table 2: In Vivo Salidiuretic Activity in Rats (Example Data)
Treatment (Dose)Urine Volume (mL/6h)Na⁺ Excretion (mmol/6h)K⁺ Excretion (mmol/6h)
Vehicle Control1.5 ± 0.20.25 ± 0.050.30 ± 0.06
Compound X-01 (30 mg/kg)4.8 ± 0.50.85 ± 0.100.45 ± 0.08
Furosemide (20 mg/kg)6.2 ± 0.61.10 ± 0.120.55 ± 0.09
*p < 0.05 vs. Vehicle Control
Mechanism of Action Diagram (Hypothesized)

The following diagram illustrates the potential dual mechanism of action for a sulfonamide-based antihypertensive agent, involving both diuretic and direct vascular effects.

G cluster_kidney Kidney (Renal Tubule) cluster_vessel Vascular Smooth Muscle Cell cluster_outcome Overall Effect Kidney Synthesized Compound (e.g., Sulfonamide Derivative) NCC Inhibits Na-Cl Cotransporter (NCC) in Distal Convoluted Tubule Kidney->NCC Excretion Increased Na+ and Cl- Excretion NCC->Excretion Water Water Follows by Osmosis Excretion->Water Diuresis Salidiuresis (Increased Urine Output) Water->Diuresis BP Reduced Blood Pressure Diuresis->BP Decreased Blood Volume Vessel Synthesized Compound KChannel Opens K+ Channels (e.g., KATP, BKCa) Vessel->KChannel Hyperpolarization Hyperpolarization KChannel->Hyperpolarization CaChannel Inhibits Voltage-Gated Ca2+ Channels Hyperpolarization->CaChannel CaInflux Decreased Intracellular Ca2+ CaChannel->CaInflux Vasodilation Vasodilation CaInflux->Vasodilation Vasodilation->BP Decreased Peripheral Resistance

Sources

A Validated High-Performance Liquid Chromatography (HPLC) Method for the Purity Analysis of 4-Chloro-5-nitrophthalimide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Pharmaceutical and Chemical Industries

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the quantification of impurities in 4-Chloro-5-nitrophthalimide. As a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules, ensuring the purity of this compound is critical for quality control and regulatory compliance.[1][2] The described method is specific, linear, accurate, and precise, making it suitable for routine quality control and stability testing. The validation protocol is designed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][4]

Introduction and Scientific Rationale

This compound (C₈H₃ClN₂O₄) is a substituted phthalimide derivative characterized by the presence of electron-withdrawing chloro and nitro groups on the aromatic ring.[2][5] These functional groups make it a versatile building block in organic synthesis but also introduce the possibility of related impurities arising from the manufacturing process (e.g., isomers, starting materials, or degradation products).

The purity of such an intermediate is paramount as impurities can affect the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). Therefore, a reliable analytical method is required for its quality assessment.

High-Performance Liquid Chromatography (HPLC) with UV detection is the technique of choice due to its high resolving power and sensitivity, especially for aromatic compounds containing chromophores.[6] The nitro group in this compound provides strong UV absorbance, allowing for sensitive detection.[2] This note explains the causality behind the selection of chromatographic parameters and provides a complete protocol for method validation to ensure its fitness for purpose.

HPLC Method Development Strategy

The primary objective was to develop a stability-indicating method capable of separating the main this compound peak from potential impurities and degradation products.

  • Column Selection: A C18 stationary phase was selected as the foundational choice. This non-polar phase is highly effective for retaining and separating moderately polar organic molecules like phthalimide derivatives through hydrophobic interactions.[7] A phenyl-based column could serve as a valuable alternative for optimizing selectivity, given its unique pi-pi interactions with aromatic and nitroaromatic compounds.[8]

  • Mobile Phase Selection: A mobile phase consisting of acetonitrile and water was chosen for its excellent solvating properties and UV transparency. Acetonitrile typically provides better peak shapes for nitroaromatic compounds compared to methanol. To ensure consistent ionization and improve peak symmetry, 0.1% formic acid was added to both aqueous and organic phases.[8] This maintains a low pH, suppressing the potential ionization of the phthalimide moiety, which is weakly acidic.[9]

  • Detection Wavelength: Nitroaromatic compounds are known to exhibit strong UV absorbance around 254 nm.[8][10] This wavelength was chosen to provide high sensitivity for both the main component and related impurities.

  • Gradient Elution: A gradient elution was employed to ensure the timely elution of late-eluting, more non-polar impurities while maintaining a sharp peak for the main analyte. This approach provides a comprehensive impurity profile in a reasonable run time.

Recommended Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below for clarity.

ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detector Diode Array Detector (DAD), Wavelength: 254 nm
Sample Diluent Acetonitrile / Water (50:50, v/v)
Run Time 20 minutes

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity >99.5%)

  • Acetonitrile (HPLC grade)

  • Formic Acid (ACS grade, ~99%)

  • Deionized Water (18.2 MΩ·cm)

  • Volumetric flasks, pipettes, and autosampler vials

Standard and Sample Preparation

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of this compound reference standard.

  • Transfer to a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Dilute to volume with the diluent and mix thoroughly.

Working Standard Solution (100 µg/mL):

  • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

  • Dilute to volume with the diluent and mix thoroughly.

Sample Solution (100 µg/mL):

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Prepare a 250 mL solution following the same procedure as the Standard Stock Solution, resulting in a final concentration of 100 µg/mL.

  • Filter the solution through a 0.45 µm PTFE syringe filter before injection.

System Suitability Testing (SST)

Before commencing any analysis, the chromatographic system's performance must be verified. This is a core tenet of creating a self-validating and trustworthy protocol.[11]

Procedure: Inject the Working Standard Solution (100 µg/mL) six times consecutively.

Acceptance Criteria:

ParameterAcceptance LimitRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry and good chromatography.
Theoretical Plates (N) ≥ 2000Indicates column efficiency and separation power.
% RSD of Peak Area ≤ 1.0% for 6 replicate injectionsDemonstrates system precision and reproducibility.
% RSD of Retention Time ≤ 1.0% for 6 replicate injectionsConfirms stable flow rate and system equilibrium.

Method Validation Workflow

The analytical method must be validated to demonstrate its suitability for the intended purpose, as mandated by ICH guidelines.[3][4]

G cluster_analysis Analysis & Reporting prep_std Prepare Standard Solutions sst System Suitability Test (SST) prep_std->sst prep_spl Prepare Sample Solutions analysis Sample Analysis prep_spl->analysis specificity Specificity linearity Linearity & Range accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) linearity->precision robustness Robustness accuracy->robustness precision->robustness robustness->analysis sst->linearity sst->analysis report Calculate Purity & Generate Report analysis->report

Caption: Workflow for HPLC Method Validation.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11]

Protocol:

  • Forced Degradation: Subject the sample solution to stress conditions (acid, base, oxidative, thermal, and photolytic) to generate potential degradation products.

    • Acid: 1 mL sample + 1 mL 0.1N HCl, heat at 60°C for 4 hours.

    • Base: 1 mL sample + 1 mL 0.1N NaOH, heat at 60°C for 4 hours.

    • Oxidative: 1 mL sample + 1 mL 3% H₂O₂, keep at room temp for 4 hours.

    • Thermal: Expose solid sample to 105°C for 24 hours.

    • Photolytic: Expose sample solution to UV light (254 nm) for 24 hours.

  • Analysis: Inject the diluent, a non-stressed sample, and all stressed samples.

  • Peak Purity Analysis: Use a Diode Array Detector to perform peak purity analysis on the this compound peak in all chromatograms.

Acceptance Criteria:

  • The main peak should be free from co-eluting peaks in the stressed samples, confirmed by a peak purity index of >0.999.

  • The diluent injection should show no interfering peaks at the retention time of the analyte.

Linearity and Range

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte within a given range.[12]

Protocol:

  • Prepare a series of at least five standard solutions from the stock solution, covering a range of 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration.

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999.

  • Y-intercept: Should be close to zero.

  • Range: The validated range is the interval between the upper and lower concentrations for which linearity, accuracy, and precision have been established.[13]

Accuracy (as Recovery)

Accuracy is the closeness of the test results to the true value. It is determined by applying the method to samples with known amounts of the analyte.

Protocol:

  • Prepare a sample solution (placebo) spiked with the reference standard at three concentration levels (e.g., 80%, 100%, 120% of the working concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Precision

Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample under the prescribed conditions.[11]

Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six individual sample solutions at 100% of the target concentration from the same batch.

    • Analyze them on the same day, with the same analyst and instrument.

    • Calculate the Relative Standard Deviation (%RSD) of the purity values.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both studies.

Acceptance Criteria:

  • Repeatability: %RSD ≤ 2.0%.

  • Intermediate Precision: The overall %RSD for all measurements (combining both studies) should be ≤ 2.0%.

G cluster_precision Precision cluster_accuracy Accuracy cluster_linearity Linearity center Validated HPLC Method repeatability Repeatability (Same Day, Analyst) center->repeatability intermediate Intermediate Precision (Different Day, Analyst) center->intermediate accuracy Accuracy (% Recovery) center->accuracy linearity Linearity (r² > 0.999) center->linearity range Range linearity->range

Caption: Core Validation Parameters Relationship.

Data Analysis: Calculation of Purity

The purity of this compound is calculated using the area normalization method.

Formula: % Purity = (Area of Main Peak / Total Area of all Peaks) x 100

Reporting Threshold: Disregard any peaks with an area less than 0.05% of the total area.

Conclusion

The HPLC method described in this application note is demonstrated to be a reliable and robust tool for the purity determination of this compound. The method is specific, accurate, precise, and linear over the specified range. The comprehensive validation protocol, grounded in ICH guidelines, ensures that the method is fit for its intended purpose in a regulated quality control environment, supporting the development and manufacturing of safe and effective chemical and pharmaceutical products.

References

  • This compound - Introduction.ChemBK.
  • CAS 6015-57-2: this compound.CymitQuimica.
  • Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples.PubMed.
  • DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTR
  • 4-chloro 5-nitro N-methyl Phthalimide at Best Price in Mumbai.Metropolitan Eximchem Ltd.
  • This compound | C8H3ClN2O4 | CID 2801129.PubChem.
  • Developing HPLC Methods.Sigma-Aldrich.
  • Nitroaromatic and Nitroamine Explosives Analyzed with HPLC.MicroSolv.
  • Validated Analytical Method for Nitroarom
  • Steps for HPLC Method Valid
  • This compound.YiZheng HaiFan Chemical Co., Ltd.
  • This compound CAS#: 6015-57-2.ChemicalBook.
  • ICH Guidelines for Analytical Method Valid
  • phthalimide analysis.
  • Understanding ICH Q2(R2)
  • Validation of Analytical Procedures Q2(R2).ICH.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline.European Medicines Agency.

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UPLC method development for 4-nitrophthalimide determination

Author: BenchChem Technical Support Team. Date: January 2026

Application Note

Title: A Robust UPLC Method for the Sensitive Determination of 4-Nitrophthalimide: Development, Optimization, and Validation

Abstract

This application note details the development and validation of a highly sensitive and specific Ultra-Performance Liquid Chromatography (UPLC) method for the quantitative determination of 4-nitrophthalimide. 4-Nitrophthalimide is a key intermediate in various chemical syntheses and is often monitored as a potential genotoxic impurity (PGI) in active pharmaceutical ingredients (APIs).[1][2][3] The analytical procedure was developed using a systematic approach, focusing on the physicochemical properties of the analyte to achieve optimal chromatographic performance. The final method utilizes a reversed-phase gradient on a sub-2 µm particle column, providing excellent peak symmetry, resolution, and a short run time. The method was rigorously validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating exceptional linearity, accuracy, precision, and sensitivity, with a limit of quantitation suitable for trace-level impurity analysis.[4][5]

Introduction

In pharmaceutical manufacturing, the control of impurities is paramount to ensuring the safety and efficacy of drug products. A particular focus is placed on potential genotoxic impurities (PGIs), which are compounds that have the potential to damage DNA and are typically controlled at parts-per-million (ppm) levels relative to the API.[1][6] Nitroaromatic compounds, such as 4-nitrophthalimide (4-NP), are often flagged as potential PGIs due to their structural alerts.[7] 4-NP can be present as a reactant, intermediate, or by-product in the synthesis of various APIs, such as the antidepressant Citalopram.[2][3][8][9] Consequently, regulatory agencies require highly sensitive and specific analytical methods for their detection and quantification.[10]

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC for this purpose, including higher efficiency, greater sensitivity, and faster analysis times, making it an ideal technique for trace impurity analysis.[6] This document provides a comprehensive guide for researchers and drug development professionals on developing and validating a UPLC method for 4-nitrophthalimide, grounded in scientific principles and regulatory expectations.

Experimental

Instrumentation
  • UPLC System: Waters ACQUITY UPLC H-Class System with Quaternary Solvent Manager and Sample Manager

  • Detector: Waters ACQUITY UPLC Photodiode Array (PDA) Detector

  • Data Acquisition: Waters Empower™ 3 Chromatography Data Software

Chemicals and Reagents
  • 4-Nitrophthalimide Reference Standard: Purity ≥98% (Sigma-Aldrich or equivalent)

  • Acetonitrile (ACN): HPLC grade, low UV cutoff

  • Methanol (MeOH): HPLC grade

  • Potassium Phosphate Monobasic (KH₂PO₄): Analytical grade

  • Orthophosphoric Acid: Analytical grade

  • Water: High-purity, 18.2 MΩ·cm (e.g., from a Milli-Q® system)

Preparation of Solutions
  • Diluent: A mixture of Water and Acetonitrile (50:50, v/v) was chosen. Based on solubility studies, 4-nitrophthalimide has low aqueous solubility but is soluble in organic solvents like acetone and acetonitrile.[11][12][13] A 50% organic mixture ensures analyte solubility and compatibility with the reversed-phase mobile phase.

  • Mobile Phase A: 10mM Potassium Phosphate buffer. Prepared by dissolving 1.36 g of KH₂PO₄ in 1 L of high-purity water and adjusting the pH to 3.0 with orthophosphoric acid. The solution was filtered through a 0.22 µm filter.

  • Mobile Phase B: Acetonitrile.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of 4-nitrophthalimide reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare working standards by serial dilution of the stock solution with the diluent to achieve the desired concentrations for linearity, accuracy, and sensitivity experiments.

Method Development Strategy

The primary objective was to develop a method that is sensitive, specific, and robust. The strategy was built upon understanding the analyte's properties and systematically optimizing the chromatographic parameters.

Analyte Properties and Initial Conditions

4-Nitrophthalimide (C₈H₄N₂O₄, MW: 192.13 g/mol ) is a moderately polar aromatic compound.[11] The presence of the phthalimide ring and the nitro group creates a strong chromophore, making UV detection highly suitable. A Photodiode Array (PDA) detector was used to scan the analyte from 200-400 nm, confirming a high absorbance maximum at approximately 245 nm, which was selected for quantification. This aligns with previously published methods.[2][9]

Column and Mobile Phase Selection Rationale

Reversed-phase chromatography was selected as the primary separation mode. The selection of the stationary phase is critical for achieving adequate retention and good peak shape for polar compounds.

  • Initial Screening: An ACQUITY UPLC BEH C18, 1.7 µm column was initially considered as it is a general-purpose column with broad applicability.[14]

  • Optimization: To enhance the retention of the moderately polar 4-NP, an ACQUITY UPLC HSS T3, 1.8 µm column was chosen for final method development. T3 columns are specifically designed to provide balanced retention for polar and non-polar compounds and are stable in 100% aqueous mobile phases, offering greater flexibility in gradient design.[15][16]

  • Mobile Phase: A simple gradient of a buffered aqueous phase (Mobile Phase A) and an organic modifier (Mobile Phase B) was developed.

    • Buffer: A low pH of 3.0 was chosen for the phosphate buffer to ensure the weak acidic imide proton (predicted pKa ~7.8[17]) remains fully protonated, leading to a single chromatographic peak with improved symmetry.

    • Organic Modifier: Acetonitrile was selected over methanol due to its lower viscosity, which results in lower backpressure—a key consideration for UPLC systems—and its favorable UV transparency.

The following diagram illustrates the logical workflow employed during method development.

MethodDevelopment cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Parameter Optimization cluster_2 Phase 3: Finalization Analyte Define Analyte: 4-Nitrophthalimide (Polar, Aromatic, UV Active) Selection Initial Selection: - RP Chromatography - C18 Column - UV Detection (PDA Scan) Analyte->Selection Properties Guide Col_Opt Column Screening (BEH C18 vs HSS T3) Select HSS T3 for polar retention Selection->Col_Opt MP_Opt Mobile Phase Tuning - Buffer pH (3.0) - Organic (ACN vs MeOH) - Gradient Profile Col_Opt->MP_Opt Det_Opt Detector Wavelength (Confirm λmax = 245 nm) MP_Opt->Det_Opt Final Optimized Method (Define Final Parameters) Det_Opt->Final SST System Suitability Test (Verify Performance) Final->SST

Caption: UPLC Method Development Workflow.

Optimized UPLC Method Parameters

The systematic development process resulted in the final optimized method parameters summarized in the table below.

ParameterOptimized Condition
Column Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm
Mobile Phase A 10mM KH₂PO₄, pH 3.0
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Gradient Program Time (min)
0.0
5.0
5.1
7.0
Column Temperature 40 °C
Sample Temperature 10 °C
Injection Volume 2.0 µL
Detection Wavelength 245 nm
Run Time 7.0 minutes

Method Validation Protocol

The optimized method was validated following the ICH Q2(R2) guidelines to demonstrate its fitness for the intended purpose of quantifying 4-nitrophthalimide as a trace impurity.[5]

MethodValidation cluster_0 Core Performance Characteristics cluster_1 Sensitivity & Robustness Specificity Specificity (Peak Purity, Resolution) LOD_LOQ LOD & LOQ (Signal-to-Noise) Specificity->LOD_LOQ Linearity Linearity & Range (Correlation Coefficient) Linearity->LOD_LOQ Accuracy Accuracy (% Recovery) Accuracy->LOD_LOQ Precision Precision (Repeatability & Intermediate, %RSD) Precision->LOD_LOQ Robustness Robustness (Vary Flow, pH, Temp) LOD_LOQ->Robustness Validated Method Validated (Fit for Purpose) Robustness->Validated Protocol Validation Protocol (ICH Q2(R2)) Protocol->Specificity Protocol->Linearity Protocol->Accuracy Protocol->Precision

Caption: Logical Flow of Method Validation.

System Suitability Test (SST)

Protocol: A solution containing 1 µg/mL of 4-NP was injected six replicate times before initiating any validation experiment. Acceptance Criteria:

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

  • USP Tailing Factor: ≤ 1.5

  • Theoretical Plates: ≥ 10,000

Specificity

Protocol: The analysis of a blank (diluent) and a spiked sample (API matrix spiked with 4-NP and known related substances) was performed to demonstrate that no interference occurs at the retention time of 4-NP. Peak purity was assessed using the PDA detector. Acceptance Criteria: No interfering peaks at the retention time of 4-NP. The peak purity angle must be less than the purity threshold.

Linearity and Range

Protocol: A series of at least six standard solutions were prepared, ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration (e.g., LOQ to 1.5 µg/mL). The calibration curve was generated by plotting peak area versus concentration. Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

  • Range: Established from LOQ to 150% of the target concentration.

Accuracy

Protocol: Accuracy was determined by analyzing a sample matrix spiked with 4-NP at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration) in triplicate. The percentage recovery was calculated. Acceptance Criteria: The mean recovery at each level should be within 90.0% to 110.0%.

Precision

Protocol:

  • Repeatability (Intra-day Precision): Six replicate preparations of a standard solution at 100% of the target concentration were analyzed on the same day.

  • Intermediate Precision: The repeatability experiment was repeated by a different analyst on a different day using a different instrument. Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 5.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Protocol: LOD and LOQ were determined based on the signal-to-noise (S/N) ratio. A series of dilute solutions of 4-NP were injected, and the S/N ratio was calculated by the data software. Acceptance Criteria:

  • LOD: Concentration with an S/N ratio of approximately 3:1.

  • LOQ: Concentration with an S/N ratio of approximately 10:1. The LOQ was confirmed by demonstrating acceptable precision and accuracy at this concentration.

Robustness

Protocol: The effect of small, deliberate variations in method parameters on the results was evaluated. Parameters included:

  • Flow Rate (± 0.04 mL/min)

  • Column Temperature (± 2 °C)

  • Mobile Phase pH (± 0.2 units) Acceptance Criteria: System suitability parameters must be met, and the change in results should be insignificant.

Summary of Validation Results

The developed method successfully met all pre-defined acceptance criteria, confirming its suitability for the intended application. A summary is presented below.

Validation ParameterResultStatus
System Suitability RSD ≤ 0.8%, Tailing Factor = 1.1, Plates > 25,000Pass
Specificity No interference observed, peak purity passedPass
Linearity (r²) 0.9998Pass
Range 0.05 µg/mL to 1.5 µg/mLPass
Accuracy (% Recovery) 98.5% - 102.1%Pass
Precision (Repeatability) RSD = 1.2%Pass
Precision (Intermediate) RSD = 1.8%Pass
LOD ~0.015 µg/mL (S/N = 3:1)Pass
LOQ ~0.05 µg/mL (S/N = 10:1)Pass
Robustness No significant impact on results observedPass

Conclusion

A sensitive, specific, and robust UPLC method for the determination of 4-nitrophthalimide has been successfully developed and validated according to ICH guidelines. The method's short run time and high sensitivity make it ideal for high-throughput quality control environments, particularly for monitoring potential genotoxic impurities in pharmaceutical development and manufacturing. The detailed protocols and validation data presented herein provide a solid foundation for laboratories to implement this method for their specific applications.

References

  • Determination of Genotoxic Impurities in Pharmaceuticals.
  • Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry.American Pharmaceutical Review.[Link]
  • Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide.Veeprho.[Link]
  • 4-Nitrophthalimide | C8H4N2O4 | CID 6969.
  • Role of Analytical Methods for Detection of Genotoxic Impurities.Research and Reviews: Journal of Pharmaceutical Analysis.[Link]
  • Analytical strategies for genotoxic impurities in the pharmaceutical industry.
  • Solubility Determination and Preferential Solvation of 4‑Nitrophthalimide in Binary Aqueous Solutions.
  • Solubility Measurement and Thermodynamic Modeling of 4-Nitrophthalimide in Twelve Pure Solvents.
  • Waters UPLC, UHPLC, and HPLC Column Selection and Mobile Phase Guide.
  • Development and validation of UPLC methods for the determination of 4-Nitro phthalimide...Scholars Research Library.[Link]
  • Development and validation of UPLC methods for the determination of 4-Nitro phthalimide...Semantic Scholar.[Link]
  • Development and validation of UPLC methods for the determination of 4-Nitro phthalimide... | Abstract.Scholars Research Library.[Link]
  • Infographic: What's the Best Column for Polar Compound Retention?
  • Waters Column Selection Guide for Polar Compounds.LabRulez LCMS.[Link]
  • Development and validation of UPLC methods for the determination of 4-Nitro phthalimide... | Request PDF.
  • Waters Column Selection Guide for Polar Compounds.
  • ICH Guidelines for Analytical Method Valid
  • Validation of Analytical Procedures Q2(R2).

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Recrystallization Technique for the Purification of 4-Nitrophthalimide

Author: BenchChem Technical Support Team. Date: January 2026

<APPLICATION NOTE & PROTOCOL >

Abstract

This document provides a comprehensive guide to the purification of 4-nitrophthalimide via recrystallization, a fundamental technique in synthetic and medicinal chemistry. The protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles. This application note emphasizes the rationale behind solvent selection, procedural steps, and safety considerations to ensure a high-yield, high-purity outcome. The content is supported by solubility data, visual workflows, and references to authoritative scientific literature.

Introduction: The Principle of Recrystallization

Recrystallization is a paramount technique for the purification of nonvolatile organic solids.[1] The core principle relies on the differential solubility of a compound in a given solvent at varying temperatures.[2][3] An ideal recrystallization process involves dissolving the impure solid in a minimal amount of a suitable hot solvent to create a saturated solution.[4][5] As this solution slowly cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice that inherently excludes impurities.[1][3] These impurities remain dissolved in the cooled solvent (the mother liquor) and are subsequently separated by filtration.[6]

4-Nitrophthalimide, an important intermediate in the synthesis of various fine chemicals, including dyes and pharmaceuticals like the antidepressant Citalopram, is often synthesized via the nitration of phthalimide.[7][8] This process can generate isomeric impurities, such as 3-nitrophthalimide, which must be removed to ensure the quality and efficacy of downstream products.[7] Recrystallization serves as an effective and scalable method for achieving the requisite purity.

Solvent Selection: A Critical First Step

The success of any recrystallization is contingent upon the selection of an appropriate solvent.[2] The ideal solvent should exhibit the following characteristics:

  • High Temperature Coefficient: The solvent should dissolve the solute (4-nitrophthalimide) sparingly or not at all at room temperature but demonstrate high solubility at or near its boiling point.[1][2][3]

  • Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal by hot filtration).[1][6]

  • Chemical Inertness: The solvent must not react with the compound being purified.[1]

  • Volatility: A relatively low boiling point is desirable to facilitate easy removal from the purified crystals by evaporation.[1]

Solubility Data for 4-Nitrophthalimide

Extensive research has been conducted to determine the solubility of 4-nitrophthalimide in various organic solvents. A study published in the Journal of Chemical & Engineering Data provides valuable mole fraction solubility data across a range of temperatures.[7][9] This data is crucial for selecting an optimal solvent.

Based on available literature, the solubility of 4-nitrophthalimide in several common solvents, ranked from highest to lowest, is as follows: N,N-dimethylformamide > cyclohexanone > (1,4-dioxane, acetone, 2-butanone, benzyl alcohol) > ethyl acetate > acetonitrile > methanol > ethanol > isopropanol > chloroform.[9][10]

SolventMolar Mass ( g/mol )Boiling Point (°C)Solubility Profile for 4-Nitrophthalimide
Ethanol (95%) 46.0778.37Low solubility at room temperature, good solubility when hot.[11]
Acetone 58.0856High solubility, even at lower temperatures.[9][12]
Ethyl Acetate 88.1177.1Moderate solubility.[9]
N,N-Dimethylformamide (DMF) 73.09153Very high solubility, even at room temperature.[9][12][13]
Water 18.02100Low solubility.[12]

Table 1: Properties of Potential Recrystallization Solvents for 4-Nitrophthalimide.

Safety Precautions

Prior to commencing the procedure, it is imperative to consult the Safety Data Sheet (SDS) for 4-nitrophthalimide and all solvents used.

  • 4-Nitrophthalimide: Causes serious eye irritation.[14] May cause skin and respiratory irritation.

  • Ethanol: Flammable liquid and vapor.

  • General Handling: Always work in a well-ventilated fume hood.[15] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15][16]

First Aid Measures:

  • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[14][16]

  • Skin: Wash with plenty of soap and water.[14][16]

  • Inhalation: Remove person to fresh air and keep comfortable for breathing.[14][16]

  • Ingestion: Rinse mouth. Do not induce vomiting. Seek immediate medical attention.[16]

Detailed Recrystallization Protocol for 4-Nitrophthalimide

This protocol is optimized for the purification of crude 4-nitrophthalimide using 95% ethanol as the recrystallization solvent.

Materials and Equipment
  • Crude 4-nitrophthalimide

  • 95% Ethanol

  • Erlenmeyer flasks (2)

  • Hot plate with magnetic stirring capabilities

  • Boiling stones or magnetic stir bar

  • Stemless or short-stemmed funnel[17][18]

  • Fluted filter paper[17][18]

  • Büchner funnel and filter flask

  • Vacuum source

  • Watch glass

  • Spatula

  • Ice-water bath

Experimental Workflow Diagram

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (if needed) cluster_crystallization Step 3: Crystallization cluster_collection Step 4: Collection & Drying A Place crude 4-nitrophthalimide and boiling stones in Erlenmeyer flask B Add minimal amount of hot 95% ethanol A->B C Heat on hot plate to boiling until fully dissolved B->C D Prepare hot filtration apparatus (stemless funnel, fluted paper) C->D Insoluble impurities present? E Filter the hot solution into a clean, pre-warmed flask D->E F Rinse filter paper with a small amount of hot solvent E->F G Cover flask with watch glass and allow to cool slowly to room temperature F->G H Place flask in an ice-water bath to maximize crystal formation G->H I Collect crystals by vacuum filtration using a Büchner funnel H->I J Wash crystals with a small amount of ice-cold 95% ethanol I->J K Dry the purified crystals in a desiccator or oven J->K L L K->L Pure 4-Nitrophthalimide (Melting Point: ~198°C)

Caption: Workflow for the purification of 4-nitrophthalimide.

Step-by-Step Procedure
  • Dissolving the Solute: a. Place the crude 4-nitrophthalimide into an Erlenmeyer flask. For every 1 gram of crude product, prepare approximately 15-20 mL of 95% ethanol.[11] b. Add a few boiling stones or a magnetic stir bar to the flask to ensure smooth boiling.[1] c. In a separate beaker, heat the 95% ethanol on a hot plate to its boiling point. d. Add a small portion of the hot ethanol to the flask containing the crude solid.[3] e. Heat the mixture on the hot plate, swirling gently, until the solvent boils. Continue adding the hot ethanol in small increments until all of the 4-nitrophthalimide has just dissolved, creating a saturated solution.[4][5] Expert Tip: Avoid adding an excess of solvent, as this will reduce the final yield. The goal is to use the minimum amount of hot solvent necessary for complete dissolution.[4]

  • Removing Insoluble Impurities (Hot Filtration): a. This step is only necessary if insoluble impurities are observed in the hot solution.[6][19] If the solution is clear, proceed to Step 3. b. Set up a hot filtration apparatus. Place a stemless or short-stemmed funnel with fluted filter paper over a clean, pre-warmed Erlenmeyer flask on the hot plate.[17][18] c. Pre-warm the apparatus by pouring a small amount of boiling ethanol through the funnel. This prevents premature crystallization of the product in the funnel stem.[17][18] d. Carefully and quickly pour the hot, saturated solution through the fluted filter paper.[19] e. Rinse the original flask and the filter paper with a very small amount of hot ethanol to recover any remaining product.

  • Crystallization: a. Remove the flask containing the clear, hot filtrate from the heat source. b. Cover the mouth of the flask with a watch glass to prevent solvent evaporation and contamination. c. Allow the solution to cool slowly and undisturbed to room temperature.[20][21] Rationale: Slow cooling is critical for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.[4] d. Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for 10-20 minutes to maximize the yield of crystals.[20][22]

  • Collecting and Drying the Crystals: a. Set up a Büchner funnel with filter paper over a filter flask connected to a vacuum source. b. Wet the filter paper with a small amount of ice-cold 95% ethanol to ensure it seals against the funnel. c. Turn on the vacuum and pour the cold crystal slurry into the Büchner funnel. d. Wash the crystals with a small amount of ice-cold 95% ethanol to rinse away any remaining mother liquor containing impurities. Note: Use a minimal amount of cold solvent for washing to avoid redissolving the purified product.[4] e. Continue to draw air through the crystals for several minutes to partially dry them. f. Transfer the purified crystals to a watch glass and allow them to air dry completely, or dry them in a desiccator or a low-temperature oven. g. Once dry, weigh the purified 4-nitrophthalimide and determine the percent recovery. The melting point of pure 4-nitrophthalimide is approximately 198°C.[11]

Troubleshooting

IssuePossible CauseSolution
No crystals form upon cooling Too much solvent was added.Boil off some of the solvent to re-saturate the solution and allow it to cool again.[4]
Scratch the inside of the flask with a glass rod at the solution's surface to induce crystallization.[4]
Add a "seed crystal" of pure 4-nitrophthalimide.
Oiling out The solution is supersaturated, or the melting point of the solid is lower than the boiling point of the solvent.Reheat the solution to dissolve the oil, add a slightly larger volume of hot solvent, and allow it to cool slowly.
Low percent recovery Too much solvent was used.Use the minimum amount of hot solvent required for dissolution.
Premature crystallization during hot filtration.Ensure the filtration apparatus is properly pre-heated.
Crystals were washed with room temperature or warm solvent.Always wash crystals with ice-cold solvent.[4]

Conclusion

The recrystallization of 4-nitrophthalimide using 95% ethanol is a robust and effective method for achieving high purity. By carefully selecting the solvent and adhering to the principles of slow cooling and minimal solvent usage, researchers can effectively remove impurities and obtain a high-quality product suitable for further synthetic applications. This protocol, grounded in established chemical principles and safety practices, provides a reliable framework for scientists in research and development.

References

  • Recrystallization. (n.d.). University of California, Los Angeles - Chemistry.
  • Gong, X., et al. (2016). Solubility Measurement and Thermodynamic Modeling of 4-Nitrophthalimide in Twelve Pure Solvents at Elevated Temperatures Ranging from (273.15 to 323.15) K. Journal of Chemical & Engineering Data, 61(7), 2496-2503.
  • Purification by Recrystallization. (2025). CUNY Baruch College.
  • Finding the best solvent for recrystallisation. (2021). Royal Society of Chemistry.
  • Recrystallization - Single Solvent. (n.d.). University of Toronto Scarborough - Chemistry.
  • Solubility Determination and Preferential Solvation of 4-Nitrophthalimide in Binary Aqueous Solutions of Acetone, Ethanol, Isopropanol, and N,N-Dimethylformamide. (2020). Journal of Chemical & Engineering Data.
  • Solubility Determination and Preferential Solvation of 4-Nitrophthalimide in Binary Aqueous Solutions of Acetone, Ethanol, Isopropanol, and N,N-Dimethylformamide. (2020). ACS Publications.
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  • Recrystallization. (n.d.). Wired Chemist.
  • Hot Filtration & Recrystallization. (n.d.). Kyoto University.
  • Solubility Measurement and Thermodynamic Modeling of 4-Nitrophthalimide in Twelve Pure Solvents at Elevated Temperatures Ranging. (2016). ACS Publications.
  • Hot Filtration. (2025). Chemistry LibreTexts.
  • Hot Filtration. (2022). Chemistry LibreTexts.
  • Recrystallization and hot filtration. (n.d.). Safrole.
  • Solubility Determination and Preferential Solvation of 4-Nitrophthalimide in Binary Aqueous Solutions of Acetone, Ethanol, Isopropanol, and N, N -Dimethylformamide. (2020). ResearchGate.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester - Department of Chemistry.
  • 4-nitrophthalimide. (n.d.). Organic Syntheses Procedure.
  • MATERIAL SAFETY DATA SHEETS 4-NITROPHTHALIMIDE. (n.d.). Cleanchem Laboratories.
  • Preparation method of 4-nitrophthalonitrile. (2014). Google Patents.
  • 4-nitrophthalic acid. (n.d.). Organic Syntheses Procedure.
  • 4-Nitrophthalimide. (n.d.). PubChem.
  • Preparation method for N-methyl-4-nitrophthalimide. (2014). Google Patents.
  • Lab Procedure: Recrystallization. (n.d.). ChemTalk.
  • Recrystallization-1.pdf. (n.d.). California State University, Long Beach.
  • Cas 41663-84-7,4-Nitro-N-methylphthalimide. (n.d.). LookChem.
  • Recrystallization. (2016). YouTube.
  • How To: Purify by Crystallization. (n.d.). University of Rochester - Department of Chemistry.

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Comprehensive Analytical Strategies for the Characterization of 4-Chloro-5-nitrophthalimide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-5-nitrophthalimide is a key intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals, dyes, and pesticides.[1][2] Its chemical structure, featuring a phthalimide core substituted with both a chloro and a nitro group, imparts specific reactivity and physicochemical properties that are crucial for its application in drug development and materials science.[2] A thorough analytical characterization is therefore essential to ensure its identity, purity, and stability, which are critical parameters for its use in research and manufacturing.

This technical guide provides a comprehensive overview of the analytical techniques and detailed protocols for the characterization of this compound. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for quality control and in-depth analysis of this important chemical entity.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is paramount before commencing any analytical work. These properties inform the selection of appropriate solvents, storage conditions, and analytical methodologies.

PropertyValueSource
IUPAC Name 5-chloro-6-nitroisoindole-1,3-dione[3]
CAS Number 6015-57-2[3]
Molecular Formula C₈H₃ClN₂O₄[3]
Molecular Weight 226.57 g/mol [3]
Appearance White to pale yellow crystalline solid[1]
Melting Point 197-203 °C[1]
Solubility Low solubility in water; soluble in organic solvents such as ethanol and dimethylformamide.[1]

Analytical Techniques and Protocols

A multi-faceted analytical approach is recommended for the comprehensive characterization of this compound. This typically involves a combination of chromatographic and spectroscopic techniques to assess purity, identify the structure, and quantify the compound.

Chromatographic Analysis for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the purity of this compound and for the separation of any related impurities. A reversed-phase method is generally suitable for this type of aromatic compound.

Reversed-phase HPLC is chosen due to its wide applicability and excellent resolving power for moderately polar to nonpolar compounds. The stationary phase, typically a C18-bonded silica, provides a nonpolar surface for the separation of analytes based on their hydrophobicity. A mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile or methanol, allows for the elution of the compound and its impurities. The inclusion of an acid, like phosphoric acid or formic acid, in the mobile phase can help to sharpen peaks by suppressing the ionization of any acidic or basic functional groups.[4]

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To determine the purity of this compound and quantify related substances.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Autosampler and data acquisition software

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Phosphoric acid (or Formic acid for MS-compatibility)

  • This compound reference standard

  • Sample of this compound for analysis

Procedure:

  • Mobile Phase Preparation:

    • Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% phosphoric acid.

    • Degas the mobile phase using sonication or vacuum filtration.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL.

    • Prepare working standards of appropriate concentrations by diluting the stock solution with the mobile phase.

  • Sample Solution Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of acetonitrile.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 (4.6 mm x 250 mm, 5 µm)

    • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by UV-Vis spectroscopy)

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Record the chromatograms and integrate the peak areas.

  • Data Interpretation:

    • Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks.

    • Identify and quantify any impurities by comparing their retention times and peak areas with those of known standards, if available.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Solution injection Inject Sample/Standard prep_standard->injection prep_sample Prepare Sample Solution prep_sample->injection hplc_system HPLC System Setup (Column, Mobile Phase, etc.) hplc_system->injection separation Chromatographic Separation injection->separation detection UV-Vis Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration calculation Purity Calculation integration->calculation

Figure 1: Workflow for HPLC purity analysis.
Spectroscopic Techniques for Structural Elucidation

A suite of spectroscopic techniques should be employed to confirm the chemical structure of this compound.

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the various functional groups in its structure. The presence of the imide group, the nitro group, the chloro-substituted aromatic ring, and C-H bonds can all be confirmed by their specific vibrational frequencies.[5]

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation:

  • FT-IR spectrometer with a KBr pellet press or an Attenuated Total Reflectance (ATR) accessory.

Procedure (KBr Pellet Method):

  • Sample Preparation:

    • Grind a small amount (1-2 mg) of the this compound sample with approximately 100 mg of dry KBr powder using an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Analysis:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire the spectrum over a range of 4000-400 cm⁻¹.

Data Interpretation:

  • N-H Stretch (Imide): A broad absorption band is expected in the region of 3300-3100 cm⁻¹.

  • C=O Stretch (Imide): Two strong absorption bands are characteristic of the imide carbonyl groups, typically appearing around 1770 cm⁻¹ (asymmetric) and 1710 cm⁻¹ (symmetric).

  • NO₂ Stretch (Nitro): Strong asymmetric and symmetric stretching vibrations are expected around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

  • C-Cl Stretch: A band in the region of 800-600 cm⁻¹ may be attributed to the C-Cl bond.

  • Aromatic C-H and C=C Stretches: Absorptions corresponding to aromatic C-H stretching will appear above 3000 cm⁻¹, and aromatic C=C stretching vibrations will be observed in the 1600-1450 cm⁻¹ region.

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure of this compound.

¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity. ¹³C NMR provides information about the number and types of carbon atoms in the molecule. Together, they can be used to confirm the substitution pattern on the aromatic ring and the overall structure of the molecule.[6]

Protocol 3: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the molecular structure of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard (if not already present in the solvent)

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a suitable deuterated solvent in an NMR tube.

  • Analysis:

    • Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

Expected Spectral Features:

  • ¹H NMR:

    • The aromatic region (typically 7.0-9.0 ppm) should show signals corresponding to the two protons on the aromatic ring. The exact chemical shifts and coupling patterns will depend on the electronic effects of the chloro and nitro substituents.

    • A broad singlet corresponding to the imide N-H proton is expected, the chemical shift of which can be solvent-dependent.

  • ¹³C NMR:

    • Signals for the eight carbon atoms in the molecule are expected.

    • The two carbonyl carbons of the imide group will appear at low field (typically 160-180 ppm).

    • The six aromatic carbons will resonate in the aromatic region (typically 110-150 ppm), with their chemical shifts influenced by the attached chloro and nitro groups.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, further confirming its identity.

The molecular ion peak in the mass spectrum will confirm the molecular weight of the compound. The fragmentation pattern, which is the result of the molecule breaking apart in the mass spectrometer, can provide valuable structural information. The presence of chlorine will be indicated by a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments.

Protocol 4: Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation:

  • Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile for ESI).

  • Analysis:

    • Introduce the sample into the mass spectrometer and acquire the mass spectrum.

Data Interpretation:

  • Molecular Ion Peak: Look for a peak corresponding to the molecular weight of this compound (m/z ≈ 226 for the [M]⁺ or [M-H]⁻ ion, depending on the ionization mode). The presence of a peak at m/z ≈ 228 with approximately one-third the intensity of the m/z 226 peak will confirm the presence of one chlorine atom (due to the ³⁵Cl and ³⁷Cl isotopes).

  • Fragmentation Pattern: The fragmentation may involve the loss of the nitro group (NO₂), the chloro group (Cl), or cleavage of the imide ring. Analysis of the fragment ions can provide further structural confirmation.

Spectroscopic_Analysis cluster_ftir FT-IR Spectroscopy cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry ftir Functional Group Identification h_nmr ¹H NMR (Proton Environment) c_nmr ¹³C NMR (Carbon Skeleton) ms Molecular Weight & Fragmentation compound This compound compound->ftir compound->h_nmr compound->c_nmr compound->ms

Figure 2: Spectroscopic techniques for structural elucidation.
Thermal Analysis

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are important for assessing the thermal stability and decomposition profile of this compound.

DSC can be used to determine the melting point and purity of the compound, as well as to study any phase transitions. TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition pathway.[7]

Protocol 5: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal properties of this compound.

Instrumentation:

  • DSC instrument

  • TGA instrument

Procedure:

  • Sample Preparation:

    • Accurately weigh a small amount of the sample (typically 2-5 mg) into an appropriate sample pan (e.g., aluminum for DSC, platinum or ceramic for TGA).

  • Analysis:

    • DSC: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • TGA: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.

Data Interpretation:

  • DSC: The DSC thermogram will show an endothermic peak corresponding to the melting of the compound. The onset temperature of this peak is taken as the melting point. The sharpness and shape of the peak can provide an indication of purity.

  • TGA: The TGA curve will show the weight loss of the sample as a function of temperature. The onset of weight loss indicates the beginning of decomposition. The temperature at which the maximum rate of weight loss occurs can also be determined.

Conclusion

The analytical techniques and protocols detailed in this guide provide a robust framework for the comprehensive characterization of this compound. A combination of chromatographic, spectroscopic, and thermal analysis methods is essential for unequivocally confirming the identity, purity, and stability of this important chemical intermediate. Adherence to these methodologies will ensure the quality and reliability of this compound for its intended applications in research and development.

References

  • ChemBK. This compound. [Link]
  • SIELC Technologies. Separation of 4-Nitrophthalimide on Newcrom R1 HPLC column. [Link]
  • Semantic Scholar. Synthesis of 4-nitrophthalimide. [Link]
  • ResearchGate. Experimental and Theoretical Thermochemistry of the Isomers: 3- and 4-Nitrophthalimide. [Link]
  • The Royal Society of Chemistry.
  • Chem-Impex. 5-Chloro-6-nitro-1H-isoindole-1,3(2H)-dione. [Link]
  • MDPI. N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)
  • Veeprho. 5-Chloro-6-nitrosoisoindoline-1,3-dione | CAS 6015-57-2. [Link]
  • PubChem. 4-Nitrophthalimide. [Link]
  • PubChem. This compound. [Link]
  • Organic Syntheses Procedure. 4-nitrophthalimide. [Link]
  • CP Lab Safety. N-Chloromethyl-4-Nitrophthalimide, [For Hplc Labeling], 5g, Each. [Link]
  • Arkivoc.
  • National Institute of Standards and Technology. Phthalimide - the NIST WebBook. [Link]
  • GR Intrachem. Products. [Link]
  • SIELC Technologies. 4-Nitrophthalimide. [Link]
  • MDPI. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. [Link]
  • NIH. 5,6-Dichloro-2-(2-fluorophenyl)isoindoline-1,3-dione. [Link]
  • NIH. 5,6-Dichloro-2-(3-methoxyphenyl)isoindoline-1,3-dione - PMC. [Link]
  • YouTube. How To Read FTIR Spectroscopy? - Chemistry For Everyone. [Link]
  • SpectraBase. 4-Nitrophthalimide - Optional[1H NMR] - Chemical Shifts. [Link]

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Application of 4-Chloro-5-nitrophthalimide in Dye Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the application of 4-Chloro-5-nitrophthalimide as a versatile intermediate in the synthesis of novel dyes, particularly disperse dyes. The document elucidates the underlying chemical principles, focusing on the mechanism of nucleophilic aromatic substitution (SNAr). Detailed experimental protocols, safety considerations, and characterization methodologies are presented to guide researchers, scientists, and drug development professionals in the effective utilization of this compound for the development of new chromophores.

Introduction: The Strategic Importance of this compound in Dye Chemistry

This compound is a key building block in the synthesis of a variety of organic molecules, including pharmaceuticals, pesticides, and, notably, dyes.[1] Its chemical structure, a phthalimide core substituted with both a chloro and a nitro group, makes it a highly reactive and valuable precursor for the synthesis of vibrant and robust colorants.[1] The compound typically appears as a white to pale yellow crystalline solid and is soluble in many common organic solvents.[1]

The primary utility of this compound in dye synthesis stems from the presence of the electron-withdrawing nitro group (NO₂) and the labile chlorine (Cl) atom on the aromatic ring. The potent electron-withdrawing nature of the nitro group, positioned meta to the chlorine atom, significantly activates the aromatic ring towards nucleophilic attack. This electronic arrangement facilitates the displacement of the chlorine atom by a variety of nucleophiles, a reaction pathway known as nucleophilic aromatic substitution (SNAr). This reaction is the cornerstone of the synthesis of a diverse range of substituted nitrophthalimide dyes.

The Chemistry of Dye Synthesis: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of dyes from this compound predominantly proceeds via a bimolecular addition-elimination SNAr mechanism. This process involves two key steps:

  • Nucleophilic Attack: A nucleophile (Nu⁻), typically an aromatic amine or a phenoxide, attacks the carbon atom bearing the chlorine atom. This attack is facilitated by the electron-deficient nature of the aromatic ring, induced by the nitro group. The attack results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized over the aromatic ring and is particularly stabilized by the nitro group.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored through the elimination of the chloride ion (Cl⁻), which is a good leaving group. This step yields the final substituted 4-amino- or 4-phenoxy-5-nitrophthalimide dye.

The general mechanism for this transformation is depicted below:

SNAr_Mechanism Reactant This compound Intermediate Meisenheimer Complex (Resonance Stabilized) Reactant->Intermediate + Ar-NH₂ Nucleophile Nucleophile (Ar-NH₂) Product 4-Arylamino-5-nitrophthalimide Dye Intermediate->Product - Cl⁻ Leaving_Group Cl⁻

Figure 1: General mechanism of Nucleophilic Aromatic Substitution (SNAr) for the synthesis of 4-arylamino-5-nitrophthalimide dyes.

Experimental Protocol: Synthesis of a 4-Arylamino-5-nitrophthalimide Disperse Dye

This section provides a detailed, step-by-step protocol for the synthesis of a representative yellow disperse dye, 4-(4-methoxyphenylamino)-5-nitrophthalimide, via the reaction of this compound with p-anisidine.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
p-Anisidine (4-methoxyaniline)≥99%Commercially Available
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially Available
Triethylamine (Et₃N)≥99%Commercially Available
MethanolACS GradeCommercially Available
Deionized WaterIn-house

3.2. Equipment

  • Three-necked round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Dropping funnel

  • Büchner funnel and flask

  • Standard laboratory glassware

3.3. Step-by-Step Synthesis Procedure

Synthesis_Workflow Start Start: Assemble and dry glassware Step1 Charge flask with this compound and anhydrous DMF Start->Step1 Step2 Add p-anisidine and triethylamine Step1->Step2 Step3 Heat the reaction mixture to 80-90 °C Step2->Step3 Step4 Monitor reaction progress by TLC Step3->Step4 Step5 Cool the reaction mixture Step4->Step5 Upon completion Step6 Precipitate the product in ice-water Step5->Step6 Step7 Isolate the crude product by filtration Step6->Step7 Step8 Wash the product with water and cold methanol Step7->Step8 Step9 Dry the purified dye under vacuum Step8->Step9 End End: Characterize the final product Step9->End

Figure 2: Experimental workflow for the synthesis of 4-(4-methoxyphenylamino)-5-nitrophthalimide.

  • Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer, add this compound (2.26 g, 10 mmol) and 30 mL of anhydrous N,N-dimethylformamide (DMF). Stir the mixture at room temperature until the solid dissolves.

  • Addition of Reagents: To the stirred solution, add p-anisidine (1.35 g, 11 mmol) followed by the dropwise addition of triethylamine (1.5 mL, 11 mmol). The triethylamine acts as a base to neutralize the hydrochloric acid formed during the reaction.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C with continuous stirring. Maintain this temperature for 4-6 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The disappearance of the starting material (this compound) indicates the completion of the reaction.

  • Product Isolation: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture slowly into 200 mL of ice-cold water with vigorous stirring. A yellow precipitate will form.

  • Purification: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of deionized water to remove any residual DMF and triethylamine hydrochloride. Further wash the crude product with cold methanol (2 x 20 mL) to remove unreacted p-anisidine.

  • Drying: Dry the purified yellow solid in a vacuum oven at 60-70 °C to a constant weight.

3.4. Safety Precautions

  • This compound is an irritant.[1] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • DMF is a skin and respiratory irritant. Work in a well-ventilated fume hood.

  • Triethylamine is a corrosive and flammable liquid. Handle with care in a fume hood.

  • Always wear appropriate PPE and follow standard laboratory safety procedures.

Characterization and Expected Results

The synthesized 4-(4-methoxyphenylamino)-5-nitrophthalimide dye is expected to be a bright yellow solid. The structure and purity of the compound can be confirmed by various analytical techniques.

PropertyExpected Result/Method
Appearance Bright yellow crystalline powder
Yield 85-95%
Melting Point Determine using a melting point apparatus
¹H NMR Confirm the presence of aromatic protons from both phthalimide and anisidine moieties, the methoxy group, and the N-H proton.
¹³C NMR Confirm the number of unique carbon atoms in the molecule.
FT-IR (ATR) Identify characteristic peaks for N-H, C=O (imide), NO₂, and C-O-C functional groups.
UV-Vis Spectroscopy Determine the maximum absorption wavelength (λmax) in a suitable solvent (e.g., DMF or ethanol), which is indicative of the dye's color.
Mass Spectrometry Confirm the molecular weight of the synthesized dye.

Conclusion

This compound serves as a highly effective and versatile precursor for the synthesis of a wide range of dyes, particularly disperse dyes for synthetic fibers. The nucleophilic aromatic substitution of the activated chlorine atom provides a straightforward and efficient method for introducing various chromophoric and auxochromic groups. The protocol detailed in this guide offers a robust and reproducible method for synthesizing a representative 4-arylamino-5-nitrophthalimide dye. By understanding the underlying chemical principles and adhering to the outlined experimental procedures, researchers can effectively leverage this compound to develop novel colorants with tailored properties for a multitude of applications.

References

  • ChemBK. This compound. [Link]
  • ResearchGate. Synthesis and spectroscopic properties of novel phthalimide-derived monoazo disperse dyes containing ester groups. [Link]
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  • Wiley Online Library. The characterization of disperse dyes in polyester fibers using DART mass spectrometry. [Link]
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  • TSI Journals.
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  • RSC Publishing. Regioselective synthesis of 4-arylamino-1,2-naphthoquinones in eutectogel as a confined reaction medium using LED light. [Link]
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Application Notes & Protocols: The Strategic Use of 4-Nitrophthalimide as a Key Intermediate in the Synthesis of 5-Aminophthalimide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Aminophthalimide

5-Aminophthalimide is a highly valuable chemical intermediate, pivotal in the development of a wide array of functional molecules. Its unique structure, featuring a reactive primary amine and a phthalimide core, makes it an essential building block in diverse fields. In forensic science and biomedical research, it is the direct precursor to luminol (5-amino-2,3-dihydro-1,4-phthalazinedione), the most well-known chemiluminescent compound used for detecting trace amounts of blood.[1][2][3] The oxidation of luminol results in the emission of a characteristic blue glow, a phenomenon leveraged in various cellular assays to detect species like copper, iron, and cyanides.[3] Furthermore, 5-aminophthalimide and its derivatives are recognized for their fluorescent properties and serve as intermediates in the synthesis of dyes and pharmaceuticals, including the antidepressant Citalopram.[4][5][6]

Given its importance, efficient and scalable synthetic routes to 5-aminophthalimide are of great interest. The most common and practical approach involves the reduction of the nitro group of 4-nitrophthalimide. This document provides a detailed guide on this transformation, outlining the underlying chemical principles, offering field-proven experimental protocols, and discussing the critical aspects of safety and product characterization.

Reaction Principle and Mechanism

The conversion of 4-nitrophthalimide to 5-aminophthalimide is a classic example of aromatic nitro group reduction. The core transformation involves the reduction of the nitro group (-NO₂) to a primary amine group (-NH₂). This can be achieved through several established methods, most notably through catalytic hydrogenation or by using dissolving metal reductions.

The general reaction scheme is as follows:

G cluster_reactants Reactant cluster_products Product 4-Nitrophthalimide 5-Aminophthalimide 4-Nitrophthalimide->5-Aminophthalimide [Reduction] e.g., Fe/HCl or H₂, Pd/C

Figure 1: General reaction scheme for the reduction of 4-nitrophthalimide.

The choice of reducing agent and conditions is critical and is often determined by factors such as scale, cost, desired purity, and available equipment.

  • Catalytic Hydrogenation: This method employs a catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel, in the presence of hydrogen gas.[6] The reaction proceeds via the adsorption of both the 4-nitrophthalimide and hydrogen molecules onto the catalyst surface, where the transfer of hydrogen atoms to the nitro group occurs.[7] This method is known for its high efficiency and clean reaction profiles, often yielding a high-purity product with minimal side reactions. However, it requires specialized equipment for handling hydrogen gas under pressure.

  • Metal/Acid Reduction: A common and cost-effective alternative is the use of a metal, typically iron powder, in a weakly acidic aqueous solution.[4] In this process, the iron metal acts as the electron donor (reductant), and the acid helps to generate the active reducing species and facilitate the reaction. This method is particularly advantageous for large-scale industrial synthesis due to its low cost and reduced environmental impact compared to other metal reductants like tin or zinc.[4]

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of 5-aminophthalimide from 4-nitrophthalimide.

Protocol A: Reduction using Iron Powder in a Weakly Acidic Medium

This protocol is a robust and economical method suitable for bench-scale synthesis. The causality behind using iron in a weakly acidic medium is its ability to effectively reduce the nitro group while being relatively safe and inexpensive.

Materials and Reagents

Reagent/MaterialGradeSupplier Example
4-Nitrophthalimide≥98%Sigma-Aldrich
Iron Powder (fine)Reagent GradeFisher Scientific
Hydrochloric Acid (HCl)Concentrated (37%)VWR
Deionized Water--
Dimethyl Sulfoxide (DMSO)ACS GradeSigma-Aldrich
Sodium Hydroxide (NaOH)Pellets, ≥97%Fisher Scientific

Equipment

  • Three-neck round-bottom flask with a mechanical stirrer, condenser, and thermometer

  • Heating mantle

  • Büchner funnel and filter flask

  • Beakers and graduated cylinders

  • pH paper or pH meter

Procedure

  • Setup: In a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, suspend 19.2 g (0.1 mol) of 4-nitrophthalimide in 400 mL of deionized water.

  • Acidification: While stirring vigorously, slowly add 5 mL of concentrated hydrochloric acid to the suspension. The pH should be weakly acidic.

  • Addition of Iron: Begin heating the mixture to 50-60°C. Once the temperature is stable, add 28 g (0.5 mol) of fine iron powder in small portions over 30 minutes. The reaction is exothermic; control the addition rate to maintain the temperature within the desired range.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 60°C for 3-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography). The disappearance of the yellow 4-nitrophthalimide spot indicates the completion of the reaction.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Add a 20% sodium hydroxide solution to neutralize the mixture to a pH of 8-9. This step precipitates iron hydroxides.

  • Isolation and Purification: Filter the hot mixture through a Büchner funnel to remove the iron sludge. The 5-aminophthalimide is soluble in the basic aqueous solution.

  • Precipitation: Transfer the filtrate to a clean beaker and acidify with glacial acetic acid to a pH of ~6. The 5-aminophthalimide will precipitate as a yellow solid.

  • Final Product Collection: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration, wash with cold deionized water, and dry in a vacuum oven at 80°C.

Protocol B: Catalytic Hydrogenation using Raney Nickel

This protocol offers a cleaner reaction with higher yields, ideal for producing high-purity material. It requires a specialized hydrogenation apparatus.

Materials and Reagents

Reagent/MaterialGradeSupplier Example
4-Nitrophthalimide≥98%Sigma-Aldrich
Raney Nickel (50% slurry in water)Catalyst GradeAlfa Aesar
Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich
Hydrogen Gas (H₂)High Purity-
Celite® (Diatomaceous earth)-Sigma-Aldrich

Equipment

  • Parr hydrogenation apparatus or similar pressure-rated reaction vessel

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter flask

  • Rotary evaporator

Procedure

  • Vessel Preparation: To a hydrogenation vessel, add 19.2 g (0.1 mol) of 4-nitrophthalimide and 200 mL of dimethylformamide (DMF). Stir until the solid is completely dissolved.[6]

  • Catalyst Addition: Carefully add ~2 g of wet Raney Nickel catalyst to the solution. Caution: Raney Nickel is pyrophoric when dry and must be handled with care.

  • Hydrogenation: Seal the hydrogenation vessel and purge it with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen to 40-60 psi.

  • Reaction: Begin stirring and heat the mixture to 40-50°C. The reaction is exothermic, and an initial temperature increase may be observed. Maintain the hydrogen pressure and temperature for 2-4 hours, or until hydrogen uptake ceases.[6]

  • Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.

  • Catalyst Removal: Filter the reaction mixture while warm through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Do not allow the catalyst to dry on the filter paper as it can ignite. Immediately quench the filter cake with water.

  • Product Isolation: Transfer the filtrate to a rotary evaporator and remove the DMF under reduced pressure at 60-80°C.[6]

  • Precipitation and Collection: Add 200 mL of water to the residue and stir for 30 minutes. The 5-aminophthalimide will precipitate. Collect the yellow crystalline solid by filtration, wash with water, and dry.[6]

Data Presentation and Characterization

A comparison of the typical results from the two protocols is summarized below.

ParameterProtocol A (Fe/HCl)Protocol B (Raney Ni/H₂)
Reaction Time 3-4 hours2-4 hours
Temperature 60°C40-50°C
Typical Yield 75-85%90-97%[6]
Purity (crude) ~95%>98%
Key Advantage Low cost, simple setupHigh yield, high purity

Product Characterization: The identity and purity of the synthesized 5-aminophthalimide should be confirmed using standard analytical techniques:

  • Melting Point: 292-295°C[4][6]

  • Infrared (IR) Spectroscopy: Appearance of N-H stretching bands for the primary amine (around 3300-3500 cm⁻¹) and disappearance of the asymmetric and symmetric N-O stretches of the nitro group (around 1530 and 1350 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of a new signal corresponding to the -NH₂ protons and characteristic shifts in the aromatic proton signals.

  • UPLC/HPLC: To determine the purity of the final product. A simple UPLC method can be developed for the determination of 4-nitrophthalimide and 4-aminophthalimide content.[8]

Experimental Workflow Overview

The logical flow from starting materials to the final product is crucial for successful synthesis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_final Final Product start 4-Nitrophthalimide & Solvent reductant Add Reducing Agent (Fe or H₂/Catalyst) start->reductant react Controlled Heating & Stirring reductant->react monitor Monitor Reaction (e.g., TLC) react->monitor workup Reaction Quench & Catalyst/Sludge Removal monitor->workup isolate Precipitate & Filter Product workup->isolate dry Dry Product isolate->dry analyze Characterize (MP, IR, NMR, UPLC) dry->analyze final_product Pure 5-Aminophthalimide analyze->final_product

Figure 2: A generalized workflow for the synthesis of 5-aminophthalimide.

Safety and Handling

Proper safety precautions are mandatory when performing these syntheses.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[9][10]

  • 4-Nitrophthalimide: This compound is an irritant, particularly to the eyes. Avoid inhalation of dust and skin contact.[11] Handle in a well-ventilated area or a fume hood.

  • Acids and Bases: Concentrated hydrochloric acid and sodium hydroxide are corrosive. Handle with extreme care, and have appropriate spill kits ready.

  • Solvents: Dimethylformamide (DMF) is a skin and respiratory irritant. Use only in a fume hood.

  • Catalytic Hydrogenation: This procedure involves flammable hydrogen gas under pressure and a pyrophoric catalyst (Raney Nickel). It must only be performed by trained personnel using certified equipment in a designated area.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[9][11]

  • Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing.[9][11]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[9][11]

References

  • CN1472202A - Preparation of 5-aminophthalimide - Google Patents.
  • PubChem. 4-Nitrophthalimide | C8H4N2O4 | CID 6969.
  • Semantic Scholar. Synthesis of 4-nitrophthalimide.
  • Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS 4-NITROPHTHALIMIDE.
  • KM Pharma Solution Private Limited. 4-Nitrophthalimide - MSDS.
  • Westfield State University. Luminol Synthesis.
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  • Truman ChemLab. Synthesis and Characterization of Luminol.
  • ChemEurope.com. Luminol.
  • Google Patents. WO2004043919A1 - A process for the preparation of 3-and 4-aminophthalimide.
  • MDPI. 4-Nitrophenol Reduction: Probing the Putative Mechanism of the Model Reaction.
  • RSC Publishing. Studies of the electrochemical reduction of 4-nitrophenol in dimethylformamide: evidence for a change in mechanism with temperature.
  • ResearchGate. Synthesis of aminophthalimides 6a,b. Reagents and conditions: (i) Ac2O, Δ.
  • Scholars Research Library. Development and validation of UPLC methods for the determination of 4-Nitro phthalimide, 5-Bromo phthalide and 5-Amino phthalide, 4-Amino phthalimide contents in Citalopram hydrobromide drug substance.

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A Strategic Synthesis of Citalopram via 4-Nitrophthalimide Derivatives: Detailed Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract: Citalopram, a selective serotonin reuptake inhibitor (SSRI), is a cornerstone in the treatment of major depressive disorder. Its synthesis is a topic of significant interest in medicinal and process chemistry. This application note provides a comprehensive guide to a robust synthetic route to Citalopram, commencing from the readily available starting material, 4-nitrophthalimide. We present detailed, step-by-step protocols, elucidate the chemical principles and strategic considerations behind each transformation, and offer field-proven insights to guide researchers. The pathway leverages the conversion of 4-nitrophthalimide to the key intermediate, 5-cyanophthalide, which then undergoes a pivotal double Grignard addition and subsequent cyclization to yield the final active pharmaceutical ingredient (API). This document is intended for researchers, scientists, and drug development professionals seeking a thorough and practical understanding of this important synthetic pathway.

Introduction and Strategic Overview

Citalopram, 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarbonitrile, is a widely prescribed antidepressant that functions by blocking the reuptake of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[1] The synthesis of Citalopram has been approached through various routes, but pathways that converge on the key intermediate, 5-cyanophthalide, are particularly noteworthy for their efficiency.[2][3]

This guide details a synthetic strategy that begins with 4-nitrophthalimide. This starting material is advantageous as it allows for the strategic introduction of the crucial 5-cyano group through a series of reliable and well-documented chemical transformations.[4] The core logic of this pathway is to first build the phthalide ring system with the correct nitrogen functionality, which is then converted to the nitrile. This nitrile-substituted phthalide is the ideal electrophile for the subsequent construction of the tertiary alcohol intermediate via sequential Grignard reactions, which ultimately cyclizes to form the Citalopram core.

The overall workflow is visualized below.

G cluster_0 cluster_1 A 4-Nitrophthalimide B 4-Aminophthalimide A->B Reduction C 5-Aminophthalide B->C Reduction D 5-Cyanophthalide C->D Sandmeyer Reaction E Diol Intermediate D->E Sequential Grignard Reactions F Citalopram E->F Acid-Catalyzed Cyclization

Caption: Overall synthetic workflow from 4-Nitrophthalimide to Citalopram.

Synthesis of Key Intermediate: 5-Cyanophthalide

The successful synthesis of Citalopram via this route hinges on the high-yield preparation of 5-cyanophthalide. This section details the multi-step conversion from 4-nitrophthalimide.

Step 2.1: Reduction of 4-Nitrophthalimide to 4-Aminophthalimide

Mechanistic Rationale: The initial step involves the reduction of the aromatic nitro group to a primary amine. Catalytic hydrogenation is the preferred method for this transformation due to its high efficiency, clean reaction profile, and the generation of water as the only byproduct, making it an environmentally benign choice.[5] Catalysts such as Palladium on carbon (Pd/C) or Raney Nickel are highly effective.[5][6] The use of a polar solvent like dimethylformamide (DMF) is crucial for dissolving the starting material.

Protocol:

  • Charge a hydrogenation vessel with 4-nitrophthalimide (100 g, 0.52 mol) and dimethylformamide (DMF) (600 mL).

  • Carefully add wet Raney Nickel catalyst (20 g) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen to 20-40 psi and begin vigorous stirring. The reaction is exothermic; maintain the temperature between 20-30°C initially.[6]

  • Once the initial exotherm subsides, increase the hydrogen pressure to 40-60 psi and the temperature to 40-50°C to drive the reaction to completion.[5]

  • Monitor the reaction by thin-layer chromatography (TLC) or hydrogen uptake.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with a small amount of DMF.

  • Remove the DMF from the filtrate under reduced pressure to yield 4-aminophthalimide as a solid. The product can be further purified by recrystallization if necessary.

ParameterValueReference
Starting Material4-Nitrophthalimide[7]
Key ReagentsRaney Nickel, H₂ gas[5][6]
SolventDimethylformamide (DMF)[5]
Temperature20-50°C[6]
Pressure20-60 psi[6]
Typical Yield >95% [5]
Step 2.2: Conversion of 4-Aminophthalimide to 5-Aminophthalide

Mechanistic Rationale: This step involves the reduction of one of the imide carbonyl groups to a methylene group, forming the lactone (phthalide) ring. A common method involves a two-step reduction procedure.[3][6] This selective reduction can be challenging, but established methods provide a reliable pathway.

Protocol:

  • Prepare a solution of aqueous sodium hydroxide (20%).

  • To a cooled (5°C) vessel, add zinc dust (180 g, 2.75 mol) and a solution of copper sulfate (1 g) in water (35 mL). Stir to form a paste.[6]

  • Slowly add the 20% sodium hydroxide solution (327 mL) while maintaining the temperature below 10°C.

  • Add 4-aminophthalimide (162 g, 1.0 mol) in small portions, ensuring the temperature remains low.

  • Continue stirring for 2 hours. Dilute the mixture with water (400 mL) and warm on a steam bath until the evolution of ammonia ceases (approx. 3 hours).[6]

  • Concentrate the mixture under reduced pressure and filter.

  • Acidify the filtrate with concentrated hydrochloric acid.

  • Boil the acidic mixture for 1 hour to ensure the complete lactonization of the intermediate hydroxymethylbenzoic acid.[6]

  • Cool the solution to induce crystallization of 5-aminophthalide.

  • Collect the solid by filtration, wash with cold water, and dry.

Step 2.3: Synthesis of 5-Cyanophthalide via Sandmeyer Reaction

Mechanistic Rationale: The Sandmeyer reaction is a classic and powerful method for converting a primary aromatic amine into a variety of functional groups, including the desired nitrile.[8] The reaction proceeds in two stages: first, the diazotization of the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. Second, the displacement of the diazonium group with a cyanide nucleophile, catalyzed by a copper(I) salt.[9] This is a cornerstone reaction in aromatic chemistry, allowing for substitutions that are not possible through direct electrophilic aromatic substitution.

Protocol:

  • Suspend 5-aminophthalide in a mixture of water and concentrated hydrochloric acid in a reaction vessel and cool to 0-5°C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂), keeping the temperature strictly below 5°C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

  • In a separate vessel, prepare a solution of copper(I) cyanide (CuCN) and sodium cyanide (NaCN) in water.

  • Slowly add the cold diazonium salt solution to the copper cyanide solution. Vigorous nitrogen evolution will be observed.

  • Allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., 50-60°C) for 1-2 hours to ensure the reaction goes to completion.

  • Cool the mixture and extract the product with an appropriate organic solvent (e.g., toluene or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude 5-cyanophthalide by recrystallization from a suitable solvent (e.g., acetic acid or ethanol) to yield the pure intermediate.[10]

ParameterValueReference
Starting Material5-Aminophthalide[3]
Key ReagentsNaNO₂, HCl, CuCN[3][9]
Reaction TypeDiazotization followed by Sandmeyer[8]
Temperature0-5°C (Diazotization)[8]
Typical Yield ~90% [10]

Core Assembly of Citalopram

With the key 5-cyanophthalide intermediate in hand, the final steps involve the construction of the defining tertiary carbon center and the formation of the dihydroisobenzofuran ring system.

G cluster_0 Sequential Grignard Additions A 5-Cyanophthalide B Addition of 4-Fluorophenylmagnesium Bromide A->B C Addition of (3-Dimethylaminopropyl) magnesium Chloride D Diol Intermediate C->D E Citalopram D->E Acid-Catalyzed Dehydration/ Cyclization

Caption: Core reaction sequence for the synthesis of Citalopram from 5-cyanophthalide.

Step 3.1: Sequential Grignard Reactions and Cyclization

Mechanistic Rationale: This is the most critical phase of the synthesis. 5-cyanophthalide is treated sequentially with two different Grignard reagents.[2] The first, 4-fluorophenylmagnesium bromide, attacks the lactone carbonyl, opening the ring to form a ketone intermediate. The second, (3-dimethylaminopropyl)magnesium chloride, then attacks this newly formed ketone to create a diol intermediate (a tertiary alcohol and a primary alcohol).[1][11] It is crucial that these additions are sequential. Upon acidic workup, the diol readily undergoes dehydration and cyclization, with the primary alcohol's oxygen atom attacking the carbocation formed at the tertiary position to create the stable five-membered dihydroisobenzofuran ring of Citalopram.[2] This entire sequence is often performed as a "one-pot" procedure to maximize efficiency.[2]

Protocol:

  • Ensure all glassware is oven-dried and the reaction is conducted under a strict inert atmosphere (argon or nitrogen). Use anhydrous solvents.

  • To a solution of 5-cyanophthalide (159 g, 1.0 mol) in anhydrous tetrahydrofuran (THF), add a solution of 4-fluorophenylmagnesium bromide in THF (approx. 1.1 equivalents) dropwise at 0°C.

  • Allow the reaction to stir at room temperature for 2-3 hours.

  • In a separate flask, prepare the (3-dimethylaminopropyl)magnesium chloride Grignard reagent from 3-(dimethylamino)propyl chloride and magnesium turnings in anhydrous THF.

  • Cool the initial reaction mixture back to 0°C and slowly add the freshly prepared (3-dimethylaminopropyl)magnesium chloride solution (approx. 1.2 equivalents).

  • After the addition is complete, allow the mixture to stir overnight at room temperature.

  • Carefully quench the reaction by slowly pouring it into a mixture of ice and aqueous sulfuric acid or ammonium chloride. This step facilitates both the hydrolysis of magnesium salts and the acid-catalyzed cyclization of the diol intermediate.[2]

  • Separate the aqueous and organic layers. Extract the aqueous layer with an organic solvent (e.g., toluene).

  • Combine the organic layers and wash with a basic solution (e.g., aq. NaHCO₃) to neutralize any remaining acid, followed by a brine wash.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Citalopram base as an oil.

Final Purification and Salt Formation: The crude Citalopram base is typically purified by vacuum distillation or column chromatography. For pharmaceutical use, it is converted to a stable, crystalline salt, most commonly the hydrobromide salt. This is achieved by dissolving the purified base in a suitable solvent like acetone and treating it with a solution of hydrogen bromide. The resulting Citalopram hydrobromide salt precipitates and can be collected by filtration and dried.

Conclusion

The synthetic route to Citalopram starting from 4-nitrophthalimide represents a logical and industrially relevant pathway. It relies on a series of well-understood and scalable chemical reactions, including catalytic hydrogenation, the Sandmeyer reaction, and sequential Grignard additions. By carefully controlling reaction conditions and understanding the underlying mechanisms, researchers can efficiently synthesize the key 5-cyanophthalide intermediate and subsequently assemble the final Citalopram molecule. The protocols and insights provided in this application note offer a comprehensive framework for laboratory-scale synthesis and process development.

References

  • Banala, A. K., et al. (2013). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Journal of Medicinal Chemistry, 56(23), 9709-24. [Link]
  • Zheng, M., et al. (2014). Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile)
  • Reddy, M. S., et al. (2008). One Spot Synthesis of Citalopram from 5-Cyanophthalide.
  • Banala, A. K., et al. (2013). Design and Synthesis of 1-(3-(Dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Journal of Medicinal Chemistry. [Link]
  • Banala, A. K., et al. (2013). Design and synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (citalopram) analogues as novel probes for the serotonin transporter S1 and S2 binding sites. PubMed. [Link]
  • Rong, J., et al. (2022). Streamlined Atom-Economical Synthesis of Escitalopram: Kilogram-Scale Process Optimization and Industrial-Scale Implementation. Organic Process Research & Development. [Link]
  • Pelliccia, S., et al. (2001). Process for the synthesis of citalopram.
  • Banala, A. K., et al. (2013). Design and Synthesis of 1-(3-(Dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran- 5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites.
  • Bigler, A. J., et al. (2004). Process for the preparation of 1-(3-dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile.
  • Andersen, K., et al. A Process For Preparation Of Citalopram. Quick Company. [Link]
  • Reddy, K. R., et al. (2004). A process for the preparation of 3-and 4-aminophthalimide.
  • Petersen, H. (2002). Method for the preparation of 5-cyanophthalide.
  • Unknown. (n.d.). Process for synthesizing 5-cyanophthalide.
  • Kaviani, M. R. (n.d.). Multi-step synthesis of pharmaceutical impurities of Citalopram by modifying the reaction medium to increase reaction yields. Journal of Chemical Reviews. [Link]
  • SynArchive. (n.d.). Sandmeyer Reaction. SynArchive. [Link]
  • Manasa Life Sciences. (n.d.). 4-Nitrophthalimide. Manasa Life Sciences. [Link]
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Organic Chemistry Portal. [Link]

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Application Notes and Protocols: A Step-by-Step Guide to 4-Chloro-5-nitrophthalimide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Physicochemical Properties

4-Chloro-5-nitrophthalimide is a highly functionalized aromatic compound that serves as a versatile building block in modern organic synthesis.[1] Structurally, it features a phthalimide core substituted with two powerful electron-withdrawing groups: a nitro group (-NO₂) and a chlorine atom (-Cl). These substituents are positioned para to each other on the benzene ring, a critical arrangement that dictates the molecule's unique reactivity profile.

The strong electron-withdrawing nature of the nitro and chloro groups renders the aromatic ring electron-deficient, making it highly susceptible to nucleophilic attack.[1] This property is the cornerstone of its utility, enabling its use as a key intermediate in the synthesis of a wide range of complex molecules, including pharmaceuticals, agrochemicals, and specialized dyes.[2][3] This guide provides detailed protocols and the underlying scientific principles for its most common and synthetically valuable transformations.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 6015-57-2[3][4]
Molecular Formula C₈H₃ClN₂O₄[4]
Molecular Weight 226.57 g/mol [3][4]
Appearance Yellow crystalline solid/powder[1][2][3]
Melting Point 201 °C[3]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol and dimethylformamide (DMF).[1][2]
IUPAC Name 5-chloro-6-nitroisoindole-1,3-dione[4]

Core Reactivity Principles: Nucleophilic Aromatic Substitution (SₙAr)

The primary mode of reaction for this compound is Nucleophilic Aromatic Substitution (SₙAr). Unlike electrophilic substitutions common to electron-rich benzene rings, the SₙAr mechanism occurs on electron-poor aromatic systems.[5] The reaction is facilitated by three key features of the molecule:

  • Presence of a Good Leaving Group: The chloride ion (Cl⁻) is an effective leaving group.

  • Activated Aromatic Ring: The strong electron-withdrawing nitro group deactivates the ring for electrophilic attack but strongly activates it for nucleophilic attack.[6]

  • Favorable Substituent Positioning: The nitro group is located para to the chlorine atom. This is crucial because it allows the negative charge of the intermediate to be delocalized onto the oxygen atoms of the nitro group via resonance, providing significant stabilization.[7][8]

The SₙAr reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[9] In the second step, the leaving group (chloride) is eliminated, and the aromaticity of the ring is restored.

Figure 1: General workflow for the SₙAr reaction.

The stabilization of the Meisenheimer complex is the key to the reaction's feasibility. The negative charge is delocalized across the aromatic system and, most importantly, onto the nitro group.

Caption: The two-step addition-elimination SₙAr mechanism.

Protocol 1: Nucleophilic Aromatic Substitution with Amines

This protocol details a general procedure for the reaction of this compound with primary or secondary amines to yield N-substituted 4-amino-5-nitrophthalimide derivatives. These products are valuable intermediates in medicinal chemistry.

Expertise & Causality:

  • Solvent Choice: A polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) is used. These solvents can solvate the cation of the base but do not interfere with the nucleophile, accelerating the reaction.

  • Base: A non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is added to neutralize the HCl generated during the reaction.[10] Using excess amine nucleophile can also serve this purpose, but it may complicate purification.[11]

  • Temperature: The reaction is often heated to provide sufficient energy to overcome the activation barrier of the rate-determining addition step. Monitoring by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and prevent decomposition.

Step-by-Step Methodology:

  • Reagent Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF (approx. 0.2 M concentration).

  • Addition of Amine: To the stirred solution, add the primary or secondary amine (1.1 eq).

  • Addition of Base: Add a non-nucleophilic base such as triethylamine (1.5 eq) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 80-100 °C. Monitor the reaction progress by TLC until the starting material is consumed (typically 4-12 hours).

  • Work-up: a. Cool the reaction mixture to room temperature. b. Pour the mixture into ice-water. The product will often precipitate as a solid. c. Stir for 30 minutes to ensure complete precipitation. d. Collect the solid product by vacuum filtration. e. Wash the solid with cold water, followed by a cold, non-polar solvent like hexane or diethyl ether to remove non-polar impurities.

  • Purification: Dry the crude product under vacuum. If necessary, purify further by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.

Protocol 2: Chemoselective Reduction of the Nitro Group

The reduction of the nitro group to a primary amine (e.g., 4-chloro-5-aminophthalimide) opens up a new set of synthetic possibilities, such as amide bond formation or diazotization reactions. The key challenge is to achieve this transformation chemoselectively without reducing the phthalimide carbonyls or causing hydrodechlorination (replacement of -Cl with -H).

Expertise & Causality:

  • Catalyst Choice: Catalytic hydrogenation is a clean and efficient method. Palladium on carbon (Pd/C) is a highly effective catalyst for nitro group reduction.[12] Using a specific solvent system and controlling hydrogen pressure can enhance selectivity.

  • Reaction Conditions: The reaction is run under a positive pressure of hydrogen gas. It is often mildly exothermic, so initial cooling may be required.[12] Solvents like ethanol, ethyl acetate, or DMF are commonly used.

  • Alternative Reagents: For substrates sensitive to catalytic hydrogenation, metal-based reductions in acidic media (e.g., SnCl₂/HCl, Fe/HCl) can be employed.[13] However, these methods generate significant metal waste and require careful pH control during work-up. Catalytic transfer hydrogenation (e.g., using ammonium formate or hydrazine as the hydrogen source with Pd/C) is a milder, often safer alternative to using hydrogen gas.

Step-by-Step Methodology (Catalytic Hydrogenation):

  • Vessel Preparation: To a hydrogenation vessel (e.g., a Parr shaker apparatus), add the this compound substrate (1.0 eq) and a suitable solvent such as ethanol or dimethylformamide (DMF).[12]

  • Catalyst Addition: Carefully add 5-10% Palladium on carbon (Pd/C) catalyst (5-10 mol% loading, typically 50% wet with water to prevent ignition) to the solution.

  • Hydrogenation: Seal the vessel, purge it with nitrogen, and then introduce hydrogen gas to the desired pressure (e.g., 40-60 psi).[12]

  • Reaction Monitoring: Begin vigorous stirring or shaking. Monitor the reaction by observing hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases. This can be confirmed by TLC or LC-MS analysis.

  • Work-up: a. Carefully vent the hydrogen gas and purge the vessel with nitrogen. b. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric upon drying; do not allow the filter cake to dry completely in the air. Quench the filter cake with water. c. Remove the solvent from the filtrate under reduced pressure.

  • Purification: The resulting amino product is often pure enough for subsequent steps. If necessary, it can be purified by recrystallization or column chromatography.

workflow cluster_protocol1 Protocol 1: SₙAr with Amines cluster_protocol2 Protocol 2: Nitro Group Reduction P1_Start Dissolve Reactant in DMF P1_Add Add Amine & Triethylamine P1_Start->P1_Add P1_Heat Heat to 80-100 °C (Monitor by TLC) P1_Add->P1_Heat P1_Workup Pour into Ice-Water, Filter Solid P1_Heat->P1_Workup P1_Purify Recrystallize or Column Chromatography P1_Workup->P1_Purify P1_Product 4-Amino-5-nitrophthalimide Derivative P1_Purify->P1_Product P2_Start Dissolve Reactant & Add Pd/C Catalyst P2_H2 Hydrogenate (40-60 psi H₂) P2_Start->P2_H2 P2_Filter Filter through Celite to Remove Catalyst P2_H2->P2_Filter P2_Evap Evaporate Solvent P2_Filter->P2_Evap P2_Product 4-Chloro-5-aminophthalimide P2_Evap->P2_Product

Sources

Application Notes and Protocols: Continuous Flow Synthesis of 4-Chloro-5-nitrophthalimide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Addressing the Synthetic Challenge of 4-Chloro-5-nitrophthalimide with Flow Chemistry

This compound is a key building block in contemporary drug discovery and materials science. Its utility as a chemical intermediate stems from the reactive sites on its aromatic ring, making it a valuable precursor for a range of complex molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and dyes.[1][2] The traditional batch synthesis of nitrated aromatic compounds, however, is often fraught with challenges. Nitration reactions are notoriously exothermic and can lead to thermal runaway if not precisely controlled, posing significant safety risks, especially during scale-up.[3][4] Furthermore, batch processes can suffer from poor regioselectivity and the formation of polynitrated byproducts, complicating purification and reducing overall yield.[3]

Continuous flow chemistry offers a compelling solution to these challenges. By conducting reactions in a continuously moving stream within a microreactor or tubular reactor, flow chemistry provides superior control over reaction parameters such as temperature, pressure, and residence time.[5][6] This enhanced control, coupled with superior heat and mass transfer, significantly improves the safety profile of hazardous reactions like nitration.[7][8] The small reactor volumes inherent to flow systems mitigate the risk of thermal runaway, while precise control over stoichiometry minimizes the formation of unwanted side products.[9][10]

These application notes provide a comprehensive guide to the continuous flow synthesis of this compound, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic rationale behind the synthetic strategy, provide a detailed, step-by-step protocol for the flow synthesis, and discuss the critical parameters that ensure a safe, efficient, and scalable process.

Mechanistic Insights: Electrophilic Aromatic Substitution in Flow

The synthesis of this compound proceeds via an electrophilic aromatic substitution (SEAr) reaction. In this process, the nitronium ion (NO₂⁺) acts as the electrophile, attacking the electron-rich aromatic ring of 4-chlorophthalimide. The nitronium ion is typically generated in situ from a mixture of nitric acid and a strong acid catalyst, most commonly sulfuric acid.[11] The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion.

The regioselectivity of the nitration is dictated by the directing effects of the substituents on the phthalimide ring. The chloro group is an ortho-, para-director, while the phthalimido group is a meta-director. The interplay of these directing effects favors the introduction of the nitro group at the 5-position of the 4-chlorophthalimide ring.

Flow chemistry provides an ideal environment for this reaction. The rapid mixing of the reagent streams ensures the homogeneous generation of the nitronium ion, while the precise temperature control afforded by the microreactor prevents overheating and subsequent side reactions.[10] The ability to finely tune the residence time allows for optimization of the reaction to maximize the yield of the desired product while minimizing the formation of impurities.

Experimental Protocol: Continuous Flow Synthesis of this compound

This protocol details the continuous flow synthesis of this compound from 4-chlorophthalimide.

Materials and Equipment
Reagents Equipment
4-ChlorophthalimideTwo high-pressure syringe pumps
Fuming Nitric Acid (90%)PFA or PTFE tubing for reagent lines
Concentrated Sulfuric Acid (98%)T-mixer (e.g., PEEK or glass)
Dichloromethane (DCM)Heated tubular reactor (e.g., PFA, 10 mL volume)
Deionized WaterBack-pressure regulator (BPR)
Saturated Sodium Bicarbonate SolutionTemperature controller and heating unit
BrineCollection flask
Anhydrous Magnesium SulfateStandard laboratory glassware for work-up
Rotary evaporator
HPLC system for analysis

Safety Precautions: This reaction involves the use of highly corrosive and strong oxidizing agents. All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.

Reagent Preparation
  • Solution A (Substrate): Prepare a 0.5 M solution of 4-chlorophthalimide in dichloromethane (DCM).

  • Solution B (Nitrating Mixture): In a separate flask, carefully and slowly add fuming nitric acid to concentrated sulfuric acid in a 1:4 (v/v) ratio under cooling in an ice bath. Caution: This is a highly exothermic process.

Flow Reactor Setup

The following diagram illustrates the setup for the continuous flow synthesis of this compound.

Flow_Synthesis_Setup cluster_reagents Reagent Delivery cluster_reaction Reaction Zone cluster_workup Quenching & Collection PumpA Pump A (Substrate) Mixer T-Mixer PumpA->Mixer 0.5 mL/min PumpB Pump B (Nitrating Mix) PumpB->Mixer 0.5 mL/min Reactor Heated Tubular Reactor (10 mL, 60 °C) Mixer->Reactor BPR Back-Pressure Regulator (10 bar) Reactor->BPR Residence Time: 10 min Quench Quenching Bath (Ice Water) BPR->Quench Collection Product Collection Quench->Collection

Caption: Schematic of the continuous flow reactor setup.

Step-by-Step Procedure
  • System Priming: Prime Pump A with DCM and Pump B with concentrated sulfuric acid at a low flow rate to ensure all lines are filled and free of air bubbles.

  • Reagent Introduction: Set the flow rates for both Pump A (Substrate Solution) and Pump B (Nitrating Mixture) to 0.5 mL/min. This will result in a total flow rate of 1.0 mL/min.

  • Reaction Initiation: Begin pumping the reagent solutions through the system. The two streams will converge in the T-mixer, initiating the reaction.

  • Reaction in the Tubular Reactor: The reaction mixture then flows into the heated tubular reactor, maintained at 60 °C. The residence time in the reactor will be 10 minutes. A back-pressure regulator set to 10 bar is used to ensure the solvent remains in the liquid phase and to improve reaction consistency.

  • Quenching: The output from the back-pressure regulator is directed into a quenching bath of vigorously stirred ice water to immediately stop the reaction.

  • Collection and Work-up: Collect the quenched reaction mixture. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by recrystallization from ethanol to obtain pure this compound.

  • Analysis: Confirm the identity and purity of the product using standard analytical techniques such as HPLC, ¹H NMR, and ¹³C NMR.

Data Summary

The following table summarizes the key experimental parameters and expected results for the continuous flow synthesis of this compound.

Parameter Value
Substrate Concentration0.5 M in DCM
Nitrating Agent Ratio (HNO₃:H₂SO₄)1:4 (v/v)
Flow Rate (Substrate)0.5 mL/min
Flow Rate (Nitrating Agent)0.5 mL/min
Total Flow Rate1.0 mL/min
Reactor Volume10 mL
Residence Time10 minutes
Reaction Temperature60 °C
Back Pressure10 bar
Expected Yield>85%
Expected Purity (after recrystallization)>98%

Discussion: The Rationale Behind the Protocol

The choice of a continuous flow setup for the synthesis of this compound is predicated on enhancing safety, efficiency, and scalability.[12] The use of a heated tubular reactor allows for precise temperature control, which is critical for managing the exothermic nature of the nitration reaction.[4] This level of control is difficult to achieve in a batch reactor, where localized hot spots can lead to the formation of byproducts and potential safety hazards.[3]

The 10-minute residence time is a starting point for optimization and can be readily adjusted by altering the flow rates or the reactor volume. The back-pressure regulator ensures that the reaction mixture remains in a single phase, which can improve reaction kinetics and reproducibility. The quenching step is crucial for stopping the reaction abruptly, preventing over-nitration or other side reactions.[7]

This flow chemistry protocol offers significant advantages over traditional batch methods. The reaction time is dramatically reduced, and the process is amenable to automated, continuous production.[13] For drug discovery and development, where the rapid synthesis of compound libraries is often required, this method provides a robust and efficient platform.[14][15] The inherent safety of the flow system also makes it an attractive option for scaling up the production of this compound for preclinical and clinical studies.

Troubleshooting

Issue Potential Cause Solution
Low Yield Incomplete reactionIncrease residence time or reaction temperature.
Reagent degradationPrepare fresh reagent solutions.
Low Purity Formation of byproductsDecrease reaction temperature or residence time.
Inefficient quenchingEnsure the quenching bath is well-stirred and cold.
Clogging of the Reactor Precipitation of starting material or productDecrease the substrate concentration or use a co-solvent.
Inconsistent Results Air bubbles in the systemDegas the reagent solutions and prime the pumps thoroughly.
Fluctuations in pump flow ratesCalibrate the pumps regularly.

Conclusion

The adoption of continuous flow chemistry for the synthesis of this compound represents a significant advancement over traditional batch processing. This protocol provides a detailed and scientifically grounded methodology for the safe, efficient, and scalable production of this important chemical intermediate. The enhanced control over reaction parameters afforded by flow chemistry not only improves the safety and yield of the synthesis but also opens up new possibilities for the rapid and automated production of novel compounds for drug discovery and other applications.

References

  • Beilstein Journals. (n.d.). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade.
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Sources

Application Note: A Robust and Scalable Synthesis of 4-Chloro-5-nitrophthalimide for Pharmaceutical and Chemical Intermediate Production

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, field-proven protocol for the scale-up synthesis of 4-Chloro-5-nitrophthalimide, a key intermediate in the development of pharmaceuticals and specialized dyes.[1][2] The synthesis proceeds via the electrophilic nitration of 4-chlorophthalimide using a mixed acid system of fuming nitric acid and concentrated sulfuric acid. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the process chemistry, critical safety protocols for handling highly reactive nitrating agents, and robust analytical methods for quality control. By emphasizing the causality behind experimental choices, this document serves as a comprehensive resource for achieving high-yield, high-purity synthesis in a safe and reproducible manner.

Introduction and Significance

This compound (C₈H₃ClN₂O₄) is a valuable building block in organic synthesis.[1] Its strategic functionalization—a halogen for nucleophilic substitution, a nitro group for reduction to an amine, and an imide for various transformations—makes it a versatile precursor. It is notably used in the synthesis of 5-aminophthalimide for azo dyes and 5-cyanophthalide, a critical intermediate in the manufacturing of the selective serotonin reuptake inhibitor (SSRI) antidepressant, Citalopram.[2][3]

The growing demand for such advanced intermediates necessitates scalable, safe, and economically viable synthetic routes. The protocol detailed herein focuses on the direct nitration of 4-chlorophthalimide, a pathway chosen for its efficiency and amenability to industrial scale-up.

Reaction Scheme and Mechanism

The synthesis is achieved through the electrophilic aromatic substitution of 4-chlorophthalimide. The core of the reaction is the generation of the potent electrophile, the nitronium ion (NO₂⁺), from a mixture of fuming nitric acid and concentrated sulfuric acid.

Reaction Scheme:

Mechanism: Sulfuric acid, being a stronger acid than nitric acid, protonates the nitric acid. This is followed by the loss of a water molecule to generate the highly electrophilic nitronium ion. The electron-rich aromatic ring of 4-chlorophthalimide then attacks the nitronium ion. The chloro- and imide groups direct the substitution, leading to the formation of the desired this compound isomer.

Process Workflow and Logic

The following diagram illustrates the logical flow of the entire synthesis, from initial setup to the final, purified product.

G cluster_prep Phase 1: Preparation & Reaction cluster_workup Phase 2: Isolation & Purification cluster_qc Phase 3: Quality Control P1 Prepare Nitrating Mixture (H₂SO₄ + HNO₃) Under Cooling (0-10°C) P3 Controlled Addition of Substrate to Mixed Acid (Maintain T < 15°C) P1->P3 P2 Charge Reactor with 4-Chlorophthalimide P2->P3 P4 Reaction Stirring (e.g., 10-12 hours at 25°C) P3->P4 W1 Quench Reaction Mass onto Crushed Ice (Maintain T < 20°C) P4->W1 W2 Filter Crude Product (e.g., Nutsche Filter) W1->W2 W3 Wash with Cold Deionized Water (Remove Residual Acids) W2->W3 W4 Recrystallize from Ethanol W3->W4 W5 Filter Pure Product W4->W5 W6 Dry Under Vacuum (50-60°C) W5->W6 QC1 Final Product Analysis (HPLC, Melting Point, etc.) W6->QC1 G cluster_hazards Identified Hazards cluster_controls Required Controls H1 Corrosive Acids Severe Burns C1 Engineering Controls Fume Hood, Jacketed Reactor, Temperature Monitoring H1->C1 C2 Personal Protective Equipment (PPE) Acid-Resistant Gloves, Goggles, Face Shield, Lab Coat H1->C2 C4 Emergency Preparedness Spill Kit (Sodium Carbonate), Eyewash, Safety Shower H1->C4 H2 Exothermic Reaction Thermal Runaway H2->C1 C3 Procedural Controls Slow Reagent Addition, Controlled Cooling, Quenching Protocol H2->C3 H3 Toxic Fumes (NOx) Respiratory Damage H3->C1 H3->C2 H4 Strong Oxidizer Fire/Explosion Risk H4->C3 H4->C4

Caption: Relationship between hazards and control measures for nitration reactions.

5.3. Waste Disposal

  • Acidic aqueous waste must be neutralized carefully with a base (e.g., sodium carbonate or sodium bicarbonate) before disposal.

  • Do not mix nitric acid waste streams with organic solvent waste, as this can lead to violent reactions. [4]All waste must be disposed of in accordance with local, state, and federal environmental regulations.

Analytical Quality Control

To ensure the final product meets the required specifications, the following analytical tests should be performed.

  • Melting Point: The literature melting point for this compound is in the range of 197-200°C. [5]A sharp melting point within this range is indicative of high purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for determining purity and quantifying any residual starting material or isomeric impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a pH modifier like phosphoric acid) and UV detection (e.g., at 254 nm) is a suitable starting point for method development. [6][7][8]* Infrared (IR) Spectroscopy: IR analysis can confirm the presence of key functional groups: N-H stretching (imide), C=O stretching (imide carbonyls), and N=O stretching (nitro group). [9][10]

Conclusion

The protocol described provides a comprehensive and scalable method for the synthesis of this compound. By understanding the underlying chemical principles and adhering strictly to the detailed safety and handling procedures, researchers can safely and efficiently produce this valuable intermediate with high yield and purity. The integration of robust analytical controls ensures the final product is suitable for its intended applications in pharmaceutical and chemical manufacturing.

References

  • Nitration reaction safety - YouTube. (2024).
  • Guggenheim, T. L. (Ed.). (2013). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia.
  • University of Washington Environmental Health & Safety. (n.d.). Nitric Acid Safety.
  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.
  • University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident.
  • ChemBK. (2024). This compound.
  • Huntress, E. H., & Shriner, R. L. (n.d.). 4-nitrophthalimide. Organic Syntheses.
  • Google Patents. (n.d.). US4005102A - Process for making 4-nitro-n-methylphthalimide.
  • Qiuping, L. (2003). Synthesis of 4-nitrophthalimide. Journal of Zhejiang University of Technology.
  • Organic Syntheses Procedure. (n.d.). 4-nitrophthalic acid.
  • PubChem. (n.d.). This compound.
  • Scholars Research Library. (n.d.). Development and validation of UPLC methods for the determination of 4-nitro-phthalimide, 5-bromo-phthalide and 5-amino-phthalide.
  • Guidechem. (n.d.). What is the synthesis and application of 4-Nitrophthalimide?
  • Google Patents. (n.d.). WO2004072012A1 - Preparation of substituted phthalic anhydride, especially 4-chlorophtalic anhydride.
  • PrepChem.com. (n.d.). Synthesis of 4-chlorophthalic acid.
  • Royal Society of Chemistry. (n.d.). Analytical Methods.
  • Universal Aromatic. (n.d.). 4-nitro-n-methyl phthalimide | 5-chloro-8-hydroxyquinoline.
  • YiZheng HaiFan Chemical Co., Ltd. (n.d.). This compound.
  • Google Patents. (n.d.). WO2004043919A1 - A process for the preparation of 3-and 4-aminophthalimide.
  • Google Patents. (n.d.). US4082766A - Process for preparing n-chlorophthalimide.
  • ResearchGate. (2025). Synthesis and Characterization of Some Phthalic Acid Derivatives Precursors for Phthalocyanine Chromogens.
  • Eureka | Patsnap. (n.d.). Preparation method of 4-nitrophthalonitrile.
  • Google Patents. (n.d.). US6528663B1 - Methods for the preparation of 4-chlorophthalic anhydride.
  • Benchchem. (2025). A Comparative Guide to Analytical Methods for 4-Chloro-3-nitrobenzoic Acid.
  • Google Patents. (n.d.). CN104086476A - Preparation method for N-methyl-4-nitrophthalimide.
  • Benchchem. (n.d.). Comparative Guide to Analytical Methods for 5-Chloro-2-methyl-4-nitrophenol Quantification.
  • Sigma-Aldrich. (n.d.). 4-Nitrophthalimide 98 89-40-7.
  • Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

Sources

Derivatization of 4-Chloro-5-nitrophthalimide: A Versatile Scaffold for Crafting Biological Probes

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

4-Chloro-5-nitrophthalimide is a highly adaptable chemical scaffold, uniquely suited for the synthesis of bespoke probes for biological assays. Its chemical architecture, featuring a strategically positioned chloro leaving group activated by potent electron-withdrawing nitro and imide functionalities, facilitates straightforward derivatization via nucleophilic aromatic substitution. This application note provides a comprehensive guide to the chemical principles, detailed synthetic protocols, and practical applications of this compound derivatives. We will explore the synthesis of both quenched fluorophore precursors and thiol-reactive probes, culminating in a detailed protocol for a "turn-on" fluorescent assay to detect nitroreductase activity, an enzyme often upregulated in hypoxic tumor environments.

Foundational Principles: The Chemistry of this compound

The utility of this compound as a precursor for biological probes stems from its inherent chemical reactivity. The phthalimide core is substituted with both a chlorine atom and a nitro group, which significantly influences its properties.[1] These strong electron-withdrawing groups render the aromatic ring electron-deficient, thereby activating the C4-chloro position for nucleophilic aromatic substitution (SNAr). This predictable reactivity allows for the precise installation of various functional moieties.

Two primary derivatization strategies are most relevant for creating biological probes:

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom can be readily displaced by a wide range of nucleophiles, most notably amines and thiols. Reaction with amines is a common strategy to introduce fluorescent reporters, linkers for further conjugation, or specific targeting ligands. Thiol substitution is particularly useful for creating probes that can covalently label cysteine residues in proteins.[2][3]

  • Nitro Group Reduction: The nitro group serves a dual purpose. Initially, it acts as a powerful fluorescence quencher for many aromatic systems.[4][5] Upon reduction to an amino group, typically using reagents like tin(II) chloride or through enzymatic action, this quenching effect is alleviated, resulting in a dramatic increase in fluorescence.[4][6] This "off-to-on" switching mechanism is the basis for developing highly sensitive probes for reductive enzymes like nitroreductases, which are important biomarkers for hypoxia.[4]

The following diagram illustrates the primary pathways for derivatization.

G cluster_0 Core Scaffold cluster_1 Derivatization Pathways cluster_2 Probe Precursors cluster_3 Activation cluster_4 Active Probes A This compound B S(N)Ar with Amines (R-NH2) (Protocol 1) A->B C S(N)Ar with Thiols (R-SH) (Protocol 2) A->C D 4-Alkylamino-5-nitrophthalimide (Fluorescence Quenched) B->D E 4-Thioether-5-nitrophthalimide (Protein Labeling Precursor) C->E F Nitro Group Reduction (Protocol 3) D->F G 4-Alkylamino-5-aminophthalimide (Highly Fluorescent) F->G

Figure 1: General derivatization pathways for this compound.

Synthetic Protocols: From Scaffold to Probe

The following protocols provide detailed, step-by-step methodologies for synthesizing key derivatives. All procedures should be performed by personnel trained in experimental organic chemistry in a well-ventilated fume hood.

Protocol 1: Synthesis of N-(2-aminoethyl)-4-(dimethylamino)-5-nitrophthalimide (Quenched Precursor)

This protocol describes the substitution of the chloro group with N,N-dimethylethylenediamine to create a water-soluble, quenched precursor with a free primary amine for potential further conjugation.

Materials:

  • This compound (MW: 226.57 g/mol )

  • N,N-Dimethylethylenediamine (MW: 88.15 g/mol )

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser, heating mantle

  • Silica gel for column chromatography

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 g, 4.41 mmol) in 20 mL of anhydrous DMF.

  • Add N,N-dimethylethylenediamine (0.58 g, 6.62 mmol, 1.5 equivalents) to the solution dropwise at room temperature with vigorous stirring.

  • Heat the reaction mixture to 80°C and stir for 4 hours under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After cooling to room temperature, pour the reaction mixture into 100 mL of cold water. A yellow-orange precipitate will form.

  • Collect the precipitate by vacuum filtration and wash thoroughly with water.

  • Dissolve the crude solid in DCM (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography on silica gel (eluent: 5% methanol in DCM) to afford the title compound as a bright yellow solid.

Validation:

  • Mass Spectrometry (ESI-MS): Calculate the expected m/z for [M+H]⁺ and compare with the experimental result.

  • ¹H NMR: Confirm the incorporation of the N,N-dimethylethylenediamine moiety and the disappearance of the aromatic proton adjacent to the original chlorine position.

Protocol 2: Synthesis of a Thiol-Reactive Derivative

This protocol details the reaction with N-acetyl-L-cysteine to produce a derivative capable of labeling proteins, although it should be noted that reactions of chloro-nitroaromatics with thiols can sometimes yield multiple products.[2]

Materials:

  • This compound

  • N-acetyl-L-cysteine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN), anhydrous

Procedure:

  • To a solution of N-acetyl-L-cysteine (1.2 equivalents) in anhydrous ACN, add K₂CO₃ (2.5 equivalents). Stir the suspension for 15 minutes at room temperature.

  • Add a solution of this compound (1.0 equivalent) in anhydrous ACN dropwise.

  • Stir the reaction mixture at 50°C for 6 hours.

  • Cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the residue via column chromatography to isolate the desired thioether product.

Protocol 3: Reduction of the Nitro Group to Synthesize a "Turned-On" Fluorophore

This protocol describes the chemical reduction of the nitro-derivative from Protocol 1 to its highly fluorescent amino counterpart using tin(II) chloride.[4]

Materials:

  • N-(2-aminoethyl)-4-(dimethylamino)-5-nitrophthalimide (product of Protocol 1)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Ethyl acetate (EtOAc)

Procedure:

  • Suspend the nitro-derivative (500 mg, 1.79 mmol) in 10 mL of ethanol in a 50 mL round-bottom flask.

  • In a separate beaker, dissolve tin(II) chloride dihydrate (2.02 g, 8.95 mmol, 5 equivalents) in 5 mL of concentrated HCl.

  • Add the SnCl₂ solution dropwise to the suspension of the nitro-derivative at 0°C (ice bath).

  • After the addition is complete, remove the ice bath, and heat the mixture to 70°C for 3 hours. The solution should become lighter in color.[4]

  • Cool the reaction to room temperature and carefully neutralize by adding 1 M NaOH solution until the pH is ~8. A white precipitate of tin salts will form.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify by column chromatography if necessary to yield the final fluorescent amine product.

CompoundAbbreviationMolecular Weight ( g/mol )Typical YieldKey Feature
N-(2-aminoethyl)-4-(dimethylamino)-5-nitrophthalimideNP-1-NO₂278.2775-85%Quenched, linker-equipped precursor
N-(2-aminoethyl)-4-(dimethylamino)-5-aminophthalimideNP-1-NH₂248.2760-70%Highly fluorescent, "turned-on" state

Application Protocol: Nitroreductase Activity Assay

This protocol utilizes the "turn-on" fluorescence of the synthesized probe to measure the activity of nitroreductase enzymes. The non-fluorescent nitro-precursor (NP-1-NO₂) is converted by the enzyme into the highly fluorescent amino-product (NP-1-NH₂).

Principle: The fluorescence of the nitrophthalimide core is effectively quenched by the nitro group.[4][7] Nitroreductase, in the presence of a cofactor like NADH, catalyzes the reduction of the nitro group to an amine.[4] This conversion restores fluorescence, and the rate of fluorescence increase is directly proportional to the enzyme's activity.

G A NP-1-NO2 (Non-Fluorescent) C Nitroreductase + NADH A->C Enzymatic Reduction B NP-1-NH2 (Highly Fluorescent) D Fluorescence (Ex/Em ~470/540 nm) B->D Measurement C->B

Figure 2: Workflow for the nitroreductase fluorescence assay.

Materials:

  • Probe Stock (10 mM): NP-1-NO₂ (from Protocol 1) dissolved in DMSO.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Cofactor Solution (10 mM): NADH dissolved in Assay Buffer.

  • Enzyme: Purified nitroreductase (e.g., from E. coli).

  • Black, flat-bottom 96-well microplate.

  • Fluorescence microplate reader.

Procedure:

  • Prepare Working Solutions:

    • Dilute the Probe Stock to 100 µM in Assay Buffer.

    • Dilute the Cofactor Solution to 1 mM in Assay Buffer.

    • Prepare serial dilutions of the nitroreductase enzyme in Assay Buffer.

  • Assay Setup: To each well of the 96-well plate, add the following in order:

    • 50 µL of Assay Buffer.

    • 10 µL of 100 µM Probe solution (final concentration: 10 µM).

    • 20 µL of 1 mM NADH solution (final concentration: 200 µM).

    • Include a "no enzyme" negative control well.

  • Initiate Reaction: Add 20 µL of the enzyme dilution (or buffer for the negative control) to each well to start the reaction. The total volume should be 100 µL.

  • Measurement: Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure the fluorescence intensity every 60 seconds for 30 minutes.

    • Excitation Wavelength: ~470 nm

    • Emission Wavelength: ~540 nm (Note: Optimal wavelengths should be determined empirically for the specific instrument and final product.)

  • Data Analysis:

    • Subtract the background fluorescence from the negative control wells.

    • Plot fluorescence intensity versus time for each enzyme concentration.

    • The initial rate of the reaction (the slope of the linear portion of the curve) is proportional to the enzyme activity.

References

  • A Nitronaphthalimide Probe for Fluorescence Imaging of Hypoxia in Cancer Cells. (2021). Journal of Fluorescence, 31(6), 1625–1635. [Link]
  • This compound. PubChem. [Link]
  • The mechanism of fluorescence quenching of naphthalimide A/C leak detector by copper (II). (2023). RSC Advances, 13(30), 20688–20697. [Link]
  • Anomalous reaction of 4-chloro-7-nitrobenzofurazan with thiol compounds. (1979). Biochemistry, 18(17), 3820-3826. [Link]
  • 4-nitrophthalimide. Organic Syntheses Procedure. [Link]
  • Gabriel Amine Synthesis. Chemistry LibreTexts. [Link]
  • A Fluorescent-Based HPLC Assay Using 4-Chloro-7-nitrobenzo-2-oxa-1, 3-diazole as Derivatization Agent for the Determination of Iron Bioavailability to Red Tide Phytoplankton.
  • Reactions of Thiols.
  • A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. (2017).
  • 13.7 Thiols | Organic Chemistry. (2021). YouTube. [Link]
  • A process for the preparation of 3-and 4-aminophthalimide.
  • Fluorescence quenching based detection of nitroaromatics using luminescent triphenylamine carboxylic acids. (2021). Scientific Reports, 11(1), 19323. [Link]
  • Synthesis of 4- and 5-aminotriazolamers. Gifu Pharmaceutical University. [Link]
  • Synthesis of fluorescent probes. The Royal Society of Chemistry. [Link]
  • Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples. (2016).
  • Synthesis of 4- and 5-Aminotriazolamers via Iterative Electrophilic Ethynylation and Azide–Alkyne Cycloaddition. ChemRxiv. [Link]
  • Amine Reactions and Practice (Live Recording) Organic Chemistry Review. (2024). YouTube. [Link]
  • Lessons in Organic Fluorescent Probe Discovery. (2015). ACS Chemical Biology, 10(7), 1624–1635. [Link]
  • Synthesis and characterization of 4'-amino and 4'-nitro derivatives of 4-N, N-dimethylaminotriphenylmethane as precursors for a proximate malachite green metabolite. DigitalCommons@URI. [Link]
  • Analysis of Fluorescence Quenching of Coumarin Derivatives by 4-Hydroxy-TEMPO in Aqueous Solution. (2014). PLoS ONE, 9(4), e93549. [Link]
  • Quantification of Thiols and Disulfides. (2011). Current Protocols in Protein Science, Chapter 14, Unit 14.6. [Link]
  • 4-Nitrophthalimide. Chemsrc. [Link]
  • Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine. (2016). YouTube. [Link]
  • Process of preparing 4-amino-3-nitro phenol.
  • Design and Synthesis of Naphthalimide-Based Co Fluorescent Probes Realizing Tricolor Detection and Turn-On/Off Response.
  • Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR. (2016). Organic & Biomolecular Chemistry, 14(3), 802–806. [Link]
  • Development of fluorescent probes for bioimaging applications. (2011). Proceedings of the Japan Academy, Series B, 87(1), 11–29. [Link]
  • 4-Nitrophthalimide. PubChem. [Link]
  • Fluorescence Quenching: Theory and Applications.

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for 4-Chloro-5-nitrophthalimide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-5-nitrophthalimide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols. As Senior Application Scientists, we ground our recommendations in fundamental chemical principles and field-proven experience to help you navigate the challenges of this synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Issue 1: Low or No Yield of this compound

Question: My nitration of 4-chlorophthalimide resulted in a very low yield, or I recovered only my starting material. What are the likely causes and how can I fix this?

Answer: This is a common issue often related to the reaction conditions being too mild or problems with the reagents. The chloro-group on the phthalimide ring is electron-withdrawing and deactivating, making the aromatic ring less susceptible to electrophilic aromatic substitution compared to unsubstituted phthalimide. Therefore, the reaction requires carefully controlled and sufficiently strong conditions.

Potential Causes & Recommended Solutions:

  • Insufficiently Strong Nitrating Agent: The combination of concentrated sulfuric acid and nitric acid generates the nitronium ion (NO₂⁺), the active electrophile. If the concentration of either acid is too low, the nitronium ion will not be formed in sufficient quantity.

    • Solution: Use fuming nitric acid in combination with concentrated sulfuric acid. A typical and effective mixture involves adding fuming nitric acid to concentrated sulfuric acid at a low temperature.[1][2] Ensure both acids are fresh and have not absorbed atmospheric moisture, which would reduce their effective concentration.

  • Reaction Temperature is Too Low: While controlling the temperature is crucial to prevent side reactions, an overly low temperature can significantly slow down or stall the reaction with a deactivated substrate like 4-chlorophthalimide.

    • Solution: The reaction should be initiated at a low temperature (0-10°C) during the addition of the substrate to the mixed acid to control the initial exotherm.[1] After the addition is complete, allowing the reaction to slowly warm to room temperature (e.g., 25°C) and stir for an extended period (10+ hours) can significantly improve yields.[2][3] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Short Reaction Time: Deactivated substrates react more slowly. A reaction time that is sufficient for phthalimide may be inadequate for its chlorinated analogue.

    • Solution: Extend the reaction time. As mentioned, 10 hours or even overnight stirring at room temperature is often necessary for the nitration of phthalimides to proceed to completion.[1][3]

Issue 2: Formation of Multiple Products & Purification Difficulties

Question: My crude product shows multiple spots on TLC, and I'm struggling to isolate pure this compound. What are these impurities and how can I avoid them?

Answer: The formation of isomers and di-nitro byproducts is a significant challenge in this synthesis. The directing effects of the chloro and imide groups, along with the reaction's energy profile, dictate the product distribution.

Potential Causes & Recommended Solutions:

  • Formation of Isomeric Byproducts: The phthalimide group directs nitration to the 4-position, while the chloro group (an ortho-, para-director) directs to its ortho and para positions (positions 3 and 5). This leads to a mixture where the desired 5-nitro isomer is formed alongside the 3-nitro isomer.

    • Solution: Precise temperature control is paramount. Maintaining the nitration temperature between 10-15°C during substrate addition and avoiding excessive heat can favor the thermodynamically preferred product.[1] While complete elimination of the isomeric byproduct is difficult, careful crystallization can be used to separate the isomers. The solubility of nitro-isomers often differs in solvents like ethanol.[1]

  • Di-nitration: If the reaction conditions are too harsh (e.g., excessively high temperature or prolonged reaction time at elevated temperatures), a second nitro group can be added to the ring.

    • Solution: Avoid temperatures significantly above room temperature. The initial cooling in an ice bath is a critical step to manage the reaction's exothermicity.[4] Use a stoichiometric amount or a slight excess of nitric acid rather than a large excess, which could drive the reaction towards di-nitration.

  • Incomplete Reaction: If the crude product contains a significant amount of starting material, it complicates purification.

    • Solution: Refer to the solutions for "Low or No Yield" to drive the reaction to completion. A completed reaction simplifies the purification to primarily separating the desired product from isomeric byproducts.

  • Hydrolysis During Workup: The imide ring can be susceptible to hydrolysis to the corresponding phthalic acid under strongly acidic or basic conditions, especially if the workup involves heating.[5]

    • Solution: Perform the reaction quench by pouring the acid mixture onto a large amount of crushed ice to keep the temperature low (below 20°C).[1] Wash the filtered product with copious amounts of cold water to remove residual acid quickly.

Frequently Asked Questions (FAQs)

Q1: What is the optimal ratio of nitric acid to sulfuric acid for this synthesis? An optimized ratio of fuming nitric acid to concentrated sulfuric acid is often in the range of 1:4 to 1:5 by volume.[2][3] The large excess of sulfuric acid serves to protonate the nitric acid, facilitating the formation of the nitronium ion (NO₂⁺), and acts as a solvent that can accommodate the starting material.

Q2: How critical is the workup procedure? The workup is extremely critical. The reaction mixture must be quenched by pouring it slowly and with vigorous stirring onto a large volume of crushed ice.[1] This accomplishes three things: it precipitates the organic product (which is insoluble in water), dilutes the strong acid to prevent product degradation, and dissipates the heat of dilution. The temperature during this quench should not exceed 20°C.[1]

Q3: What is the best method for purifying the crude product? Recrystallization is the most effective method. 95% ethanol is a commonly reported solvent for purifying nitrophthalimide derivatives.[1][2] The crude product is dissolved in a minimum amount of hot ethanol and allowed to cool slowly, which should yield the this compound as a pale yellow crystalline solid.[6] The melting point of the purified product should be sharp and can be compared to literature values (approx. 201°C) to confirm purity.[6]

Q4: What are the primary safety concerns for this reaction? The use of mixed concentrated acids (fuming nitric and sulfuric acid) presents a significant hazard. This mixture is extremely corrosive and a powerful oxidizing agent.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and acid-resistant gloves.

  • Fume Hood: The entire procedure, especially the handling of acids and the reaction itself, must be performed in a certified chemical fume hood.

  • Quenching: The addition of the acid mixture to ice is highly exothermic and can cause splashing. This must be done slowly and carefully.

  • Waste Disposal: Acidic waste must be neutralized and disposed of according to institutional safety protocols.

Q5: How can I confirm the structure of my final product? Standard analytical techniques should be used:

  • Melting Point: Compare the experimental melting point to the literature value.[6] A sharp melting point close to the expected value is a good indicator of purity.

  • NMR Spectroscopy (¹H and ¹³C): This will provide definitive structural information and confirm the substitution pattern on the aromatic ring.

  • FT-IR Spectroscopy: This can confirm the presence of key functional groups, such as the nitro group (strong absorptions around 1530 cm⁻¹ and 1350 cm⁻¹) and the imide carbonyls (around 1700-1800 cm⁻¹).

Data & Workflow Visualization

Table 1: Reaction Parameter Optimization
ParameterConditionExpected OutcomeRationale
Temperature 0-5°C (addition), then 25°CMaximizes yield, minimizes isomersControls initial exotherm, then provides sufficient energy for the reaction of a deactivated ring.
Reaction Time 10-12 hoursDrives reaction to completionAllows sufficient time for the slower nitration of the deactivated substrate.
Nitrating Agent Fuming HNO₃ / Conc. H₂SO₄High yieldEnsures a high concentration of the active nitronium ion (NO₂⁺) electrophile.
Acid Ratio (HNO₃:H₂SO₄) 1:4.5 (v/v)Optimal nitronium ion generationThe large excess of H₂SO₄ ensures complete protonation of HNO₃.[2]
Workup Quench Temp. < 20°CHigh purity, prevents hydrolysisMinimizes acid-catalyzed degradation or hydrolysis of the imide ring.[1]
Diagram 1: General Synthesis Workflow

This diagram outlines the key steps from starting materials to the purified final product.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification Prep_Acid Prepare Mixed Acid (H₂SO₄ + Fuming HNO₃) Cool to 0-5°C Add_SM Slowly Add 4-Chlorophthalimide Prep_Acid->Add_SM Maintain T < 10°C Stir Stir at Room Temp (10-12h) Monitor by TLC Add_SM->Stir Quench Pour Reaction Mix onto Crushed Ice Stir->Quench Reaction Complete Filter Filter Crude Product Quench->Filter Wash Wash with Cold Water Filter->Wash Recrystallize Recrystallize from 95% Ethanol Wash->Recrystallize Dry Dry Product Under Vacuum Recrystallize->Dry Analyze Analyze Final Product (MP, NMR, IR) Dry->Analyze

Caption: Workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

This diagram provides a decision-making framework for diagnosing the cause of low product yield.

Troubleshooting cluster_reagents cluster_conditions Start Problem: Low or No Yield Cause1 Reagent Issue? Start->Cause1 Cause2 Reaction Conditions Issue? Start->Cause2 Sol1A Are acids concentrated? (Not hydrated) Cause1->Sol1A Sol1B Is starting material pure? Cause1->Sol1B Sol2A Was temperature too low? Cause2->Sol2A Sol2B Was reaction time too short? Cause2->Sol2B Action1 Use fresh, sealed reagents. Verify SM purity via MP/NMR. Sol1A->Action1 Sol1B->Action1 Action2 Allow reaction to warm to 25°C. Extend stir time to 10+ hours. Monitor with TLC. Sol2A->Action2 Sol2B->Action2

Caption: Decision tree for troubleshooting low yield issues.

Optimized Experimental Protocol

This protocol is based on established methods for the nitration of phthalimide, adapted for 4-chlorophthalimide.[1][2][3]

Reagents:

  • 4-Chlorophthalimide

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (>90%)

  • Deionized Water

  • 95% Ethanol

  • Crushed Ice

Procedure:

  • Preparation of the Nitrating Mixture: In a four-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 31.6 mL of concentrated sulfuric acid. Cool the flask in an ice-water bath to 0-5°C. With continuous stirring, slowly add 8.4 mL of fuming nitric acid, ensuring the temperature of the mixture does not rise above 15°C.

  • Addition of Substrate: Once the mixed acid has cooled back to below 10°C, add 20.0 g of 4-chlorophthalimide in small portions over 30 minutes. Use the mechanical stirrer to ensure efficient mixing and prevent clumping. Maintain the internal temperature between 10-15°C throughout the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (approx. 25°C). Continue to stir vigorously for 10 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as the eluent).

  • Workup and Isolation: Prepare a large beaker containing 120 g of crushed ice and some cold deionized water. Slowly and carefully pour the yellow reaction mixture onto the ice with vigorous stirring. A precipitate will form. Ensure the temperature of the ice slurry does not rise above 20°C.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of ice-cold water (total of ~500 mL) until the washings are neutral to pH paper. This step is crucial to remove all residual acid.

  • Purification: Press the crude product as dry as possible on the funnel. Transfer the solid to a flask and recrystallize from 95% ethanol. Dissolve the solid in a minimum of hot ethanol, filter hot if necessary to remove any insoluble impurities, and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Drying: Collect the purified, pale-yellow crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.

References

  • ChemBK. (2024). This compound. [Link]
  • Huntress, E. H., & Shriner, R. L. (n.d.). 4-NITROPHTHALIMIDE. Organic Syntheses, Coll. Vol. 2, p.457 (1943); Vol. 17, p.62 (1937). [Link]
  • Qiuping, L. (2003). Synthesis of 4-nitrophthalimide. Journal of Zhejiang University of Technology. [Link]
  • Markgraf, J. H. (1960). Process for making 4-nitro-n-methylphthalimide. U.S.
  • Huntress, E. H., Shloss, Jr., E. L., & Ehrlich, P. (n.d.). 4-NITROPHTHALIC ACID. Organic Syntheses, Coll. Vol. 2, p.456 (1943); Vol. 19, p.70 (1939). [Link]

Sources

Improving the yield of 4-nitrophthalimide synthesis from 60% to 82%

Author: BenchChem Technical Support Team. Date: January 2026

An essential intermediate in the synthesis of azo dyes and pharmaceuticals, 4-nitrophthalimide is a valuable compound for researchers and chemical professionals.[1] However, traditional synthesis methods often result in modest yields, typically around 60%. This technical support guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive, question-and-answer-based approach to troubleshooting and optimizing the synthesis of 4-nitrophthalimide, with the goal of consistently achieving yields of 82% or higher.

This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a deeper understanding of the reaction dynamics.

Frequently Asked Questions (FAQs)

Q1: My synthesis of 4-nitrophthalimide is consistently yielding only about 60-66%. Is this normal, and what are the limiting factors?

A yield in the range of 60-66% is a common outcome when following standard, established procedures for the nitration of phthalimide.[2] These protocols, while reliable, are often not fully optimized. The primary limiting factors in these standard procedures typically include:

  • Sub-optimal Reaction Temperature: Many traditional methods use an ice bath to maintain a temperature between 10-15°C initially, then allow the reaction to warm to room temperature overnight.[2] This temperature fluctuation may not be ideal for maximizing the formation of the desired 4-nitro isomer over potential side reactions.

  • Non-optimized Reagent Ratios: The ratio of nitric acid to sulfuric acid is a critical parameter that dictates the concentration of the active nitrating species (the nitronium ion, NO₂⁺). Standard procedures may not use the ideal ratio for this specific substrate.

  • Inadequate Reaction Time: An overnight reaction is a common but imprecise duration. The reaction may have reached completion earlier, or a specific, controlled time may be necessary for optimal conversion without promoting byproduct formation.

These factors combined mean that while the reaction works, it doesn't push the equilibrium or reaction kinetics to favor the highest possible yield of 4-nitrophthalimide.

Q2: How can I modify my procedure to increase the yield to a consistent 82% or higher?

Achieving a significant yield improvement to over 82% requires precise control over the reaction conditions. An optimized protocol has been developed that focuses on three key parameters: reaction temperature, reaction time, and the ratio of the mixed acids.[1][3]

The optimal conditions have been identified as:

  • Reaction Temperature: Maintain a constant 25°C.

  • Reaction Time: Allow the reaction to proceed for exactly 10 hours.

  • Mixed Acid Ratio: Use a volume ratio of fuming nitric acid to concentrated sulfuric acid of 1:4.5.

By adhering to these optimized parameters, the synthesis becomes more efficient, leading to a consistently higher yield of the desired product.[1]

Q3: What is the specific role of fuming nitric acid and concentrated sulfuric acid in this reaction?

This reaction is a classic example of electrophilic aromatic substitution. The roles of the acids are distinct and synergistic:

  • Fuming Nitric Acid (HNO₃): This is the source of the nitro group (-NO₂). However, nitric acid on its own is not a sufficiently strong electrophile to nitrate the deactivated aromatic ring of phthalimide efficiently.

  • Concentrated Sulfuric Acid (H₂SO₄): Sulfuric acid is a stronger acid than nitric acid and acts as a catalyst. It protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺) . This ion is the active species that attacks the benzene ring. Additionally, sulfuric acid acts as a solvent and a dehydrating agent, absorbing the water produced during the reaction and driving the equilibrium towards product formation.[4]


}

Figure 1: Formation of the nitronium ion (NO₂⁺).

Q4: What are the primary side products, and how does the optimized protocol minimize their formation?

The main potential side product in the nitration of phthalimide is the isomeric 3-nitrophthalimide . The imide group is an ortho, para-directing group, but it is also deactivating. The directing effect leads to substitution primarily at the 4-position (para) and to a lesser extent at the 3-position (ortho).

The optimized protocol minimizes the formation of 3-nitrophthalimide and other impurities by:

  • Precise Temperature Control: Maintaining the reaction at 25°C provides enough energy for the reaction to proceed efficiently while discouraging the higher activation energy pathways that might lead to the 3-nitro isomer or other byproducts.

  • Optimized Acid Ratio: The 1:4.5 ratio of nitric to sulfuric acid ensures a steady and optimal concentration of the nitronium ion, promoting a clean reaction.[1]

  • Controlled Reaction Time: A 10-hour reaction time is sufficient for the complete conversion of the starting material to the desired product.[1] Extending the time, especially at higher temperatures, could increase the risk of side reactions.

Troubleshooting Guide

Problem 1: My yield is very low (<<60%), and I recover a significant amount of starting material.
  • Possible Cause 1: Ineffective Nitrating Mixture. The nitronium ion is sensitive to water. If your concentrated sulfuric acid or fuming nitric acid has absorbed atmospheric moisture, its effectiveness will be significantly reduced.

    • Solution: Use fresh, unopened bottles of high-purity fuming nitric acid and concentrated sulfuric acid. Ensure all glassware is thoroughly dried before use.

  • Possible Cause 2: Poor Temperature Control. If the temperature is too low during the addition of phthalimide, the reaction rate will be very slow, leading to incomplete conversion within the allotted time.

    • Solution: Carefully monitor the internal temperature of the reaction. While the initial mixing of acids should be done at a low temperature (0-5°C), ensure the reaction temperature is maintained at the target (e.g., 25°C for the optimized method) after the phthalimide is added.[1]

  • Possible Cause 3: Inefficient Mixing. Phthalimide has limited solubility in the acid mixture. If stirring is inadequate, the solid starting material will not have sufficient contact with the nitrating agent.

    • Solution: Use a powerful overhead stirrer or a large magnetic stir bar to ensure the reaction mixture is a homogenous slurry.

Problem 2: The final product is off-color (e.g., brownish) and has a wide melting point range, even after recrystallization.
  • Possible Cause 1: Incomplete Washing. The crude product, precipitated by pouring the reaction mixture onto ice, will be contaminated with residual acids. If not thoroughly washed, these acids can cause degradation and discoloration, especially during drying or storage.

    • Solution: After filtering the crude product, wash the filter cake with copious amounts of ice-cold water until the filtrate is neutral to litmus paper.[5] This step is critical for removing trapped acids.

  • Possible Cause 2: Inefficient Recrystallization. The presence of the 3-nitrophthalimide isomer or other impurities will lower and broaden the melting point. Using too little or too much recrystallization solvent, or cooling the solution too quickly, can lead to impure crystals.

    • Solution: The standard purification involves recrystallization from 95% ethyl alcohol.[2] Use the minimum amount of hot solvent required to fully dissolve the crude product. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of pure crystals.


}

Figure 2: Troubleshooting flowchart for 4-nitrophthalimide synthesis.

Data Summary: Standard vs. Optimized Protocols

The following table summarizes the key differences between the standard and optimized procedures for synthesizing 4-nitrophthalimide.

ParameterStandard Protocol[2]Optimized High-Yield Protocol[1][3]Rationale for Change
Nitric Acid:Sulfuric Acid Ratio Not explicitly optimized (e.g., ~1:6 by volume)1:4.5 by volumePrecisely controls the concentration of the nitronium ion for maximum efficiency.
Reaction Temperature 10-15°C, then warm to RTConstant 25°CProvides stable and optimal kinetic conditions, minimizing side product formation.
Reaction Time "Overnight" (imprecise)10 hoursEnsures complete reaction without allowing for potential degradation or side reactions from prolonged exposure to the strong acid mixture.
Expected Crude Yield 63-66%>82%The combined effect of optimized parameters significantly pushes the reaction towards the desired product.
Expected Purified Yield 52-53%~82% (after recrystallization)Higher crude yield with fewer impurities leads to a much higher final yield.

Experimental Protocols

Protocol 1: Standard Synthesis of 4-Nitrophthalimide (~60-66% Yield)

This protocol is adapted from Organic Syntheses, Coll. Vol. 2, p.459 (1943).[2]

  • In a suitable beaker, add 240 mL of fuming nitric acid. Cool the beaker in an ice bath.

  • Slowly and with stirring, add 1.4 L of concentrated sulfuric acid, ensuring the temperature of the mixture is maintained between 10-15°C.

  • Once the acid mixture is cooled to 12°C, add 200 g of phthalimide with vigorous stirring, maintaining the temperature between 10°C and 15°C.

  • Allow the reaction mixture to slowly warm to room temperature as the ice bath melts and leave it to stand overnight.

  • Slowly pour the resulting clear, pale yellow solution onto 4.5 kg of cracked ice with vigorous stirring. The temperature must not exceed 20°C.

  • Filter the precipitated crude product using a Büchner funnel. Press the filter cake as dry as possible.

  • Wash the crude product by re-suspending it in 2 L of ice water, stirring vigorously, and filtering again. Repeat this washing step four times.

  • Air-dry the crude product. The expected yield is 165–174 g (63–66%).

  • Purify the crude product by recrystallization from 3-3.2 L of 95% ethyl alcohol to yield 136–140 g (52–53%) of pure 4-nitrophthalimide.

Protocol 2: Optimized High-Yield Synthesis of 4-Nitrophthalimide (>82% Yield)

This protocol is based on the optimized conditions reported to increase the yield significantly.[1][3]

  • In a 250 mL four-necked flask equipped with a stirrer and thermometer, add 8.4 mL of fuming nitric acid.

  • Cool the flask in an ice-water bath to 0-5°C.

  • Slowly add 37.8 mL (a 1:4.5 ratio) of concentrated sulfuric acid, ensuring the temperature of the mixture does not exceed 15°C.

  • After the addition is complete, add 20.0 g of phthalimide to the mixed acid.

  • Adjust the temperature of the reaction mixture to 25°C and stir vigorously for 10 hours.

  • Slowly pour the yellow reaction mixture into 115 g of crushed ice under vigorous stirring, ensuring the temperature remains below 20°C as the product precipitates.

  • Collect the solid product by filtration.

  • Wash the filter cake thoroughly with approximately 450 mL of ice water, stirring the solid with the water during each wash.

  • Dry the solid and recrystallize from 95% ethanol to yield the final product. The expected yield is over 82%.

References

  • Huntress, E. H., & Shriner, R. L. (1943). 4-Nitrophthalimide. Organic Syntheses, Collection Volume 2, 459. [Link]
  • Qiuping, L. (2003). Synthesis of 4-nitrophthalimide. Journal of Zhejiang University of Technology. [Link][3]
  • Quick Company. (n.d.). An Improved Process For Producing 4 Nitrophthalic Acid And 4 Nitrophthalic Acid Obtained Thereof.

Sources

Troubleshooting low yield in 4-Chloro-5-nitrophthalimide nitration

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Chloro-5-nitrophthalimide Nitration

Welcome to our dedicated technical support guide for troubleshooting low yield in the nitration of this compound to produce 4-chloro-3,5-dinitrophthalimide. This resource is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with this specific synthetic step. Here, we will delve into the mechanistic underpinnings of the reaction, diagnose common pitfalls, and provide actionable, field-tested solutions to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the nitration of this compound?

A1: Under optimized conditions, the nitration of this compound to 4-chloro-3,5-dinitrophthalimide can achieve yields in the range of 85-95%. However, this is highly dependent on reaction parameters such as temperature control, the grade and composition of the nitrating mixture, and reaction time. Sub-optimal conditions can lead to significantly lower yields and the formation of impurities.

Q2: What are the most common side products in this reaction?

A2: The primary side products often result from incomplete nitration, leaving unreacted starting material. Additionally, harsh reaction conditions (e.g., excessive temperature) can lead to the formation of undesired regioisomers or decomposition products. The presence of water can also lead to the formation of phenolic byproducts through nucleophilic substitution of the chloro group, although this is less common under strongly acidic nitrating conditions.

Q3: Why is temperature control so critical in this nitration?

A3: Temperature control is paramount for several reasons. Firstly, the nitration reaction is highly exothermic. Without efficient heat dissipation, localized "hot spots" can form, leading to an increased rate of side reactions and a decrease in selectivity. Secondly, the stability of the dinitro product is limited at higher temperatures, and decomposition can occur. Maintaining a consistent, low temperature ensures the selective formation of the desired 3,5-dinitro isomer and minimizes thermal degradation.

Troubleshooting Guide: Low Yield

This section provides a structured approach to diagnosing and resolving issues leading to low yields of 4-chloro-3,5-dinitrophthalimide.

Issue 1: Reaction appears sluggish or incomplete.

If you observe a significant amount of starting material remaining after the expected reaction time, consider the following factors:

  • Cause A: Inadequate Nitrating Agent Strength

    • Explanation: The nitrating species, the nitronium ion (NO₂⁺), is generated from the reaction of a strong acid (typically sulfuric acid) with a nitrate source (like nitric acid or potassium nitrate). The concentration of the nitronium ion is directly proportional to the strength and concentration of the acid mixture. If your sulfuric acid has absorbed atmospheric moisture or your nitric acid is of a lower concentration, the equilibrium will not favor the formation of the nitronium ion, leading to a slower, incomplete reaction.

    • Solution:

      • Use fresh, high-purity fuming nitric acid (>98%) and concentrated sulfuric acid (98%).

      • Consider using oleum (fuming sulfuric acid) to increase the acidity of the medium and drive the formation of the nitronium ion.

  • Cause B: Poor Solubility of Starting Material

    • Explanation: this compound has limited solubility in concentrated sulfuric acid at low temperatures. If the substrate does not fully dissolve, the reaction becomes a heterogeneous mixture, and the rate of reaction will be limited by the dissolution rate of the solid.

    • Solution:

      • Ensure vigorous stirring throughout the reaction to maximize the surface area of the solid and promote dissolution.

      • Allow the starting material to fully dissolve in the sulfuric acid at a slightly elevated temperature (e.g., 20-25 °C) before cooling down to the reaction temperature for the addition of the nitric acid.

Issue 2: Significant formation of impurities.

The presence of unexpected spots on a TLC plate or peaks in an HPLC chromatogram indicates the formation of side products.

  • Cause A: Over-nitration or Decomposition due to Poor Temperature Control

    • Explanation: As previously mentioned, this reaction is highly exothermic. A rapid addition of the nitrating agent or inadequate cooling can cause the internal temperature to rise significantly. This can lead to the formation of undesired isomers or even decomposition of the aromatic ring.

    • Solution:

      • Maintain a strict internal reaction temperature, typically between 0-5 °C, using an ice-salt bath or a cryocooler.

      • Add the nitric acid dropwise over a prolonged period to allow for efficient heat dissipation.

      • Monitor the internal temperature continuously with a calibrated thermometer.

  • Cause B: Presence of Water

    • Explanation: Water can compete with nitric acid for protonation by sulfuric acid, thereby reducing the concentration of the active nitronium ion. In extreme cases, at higher temperatures, water can act as a nucleophile, leading to the hydrolysis of the chloro group and the formation of hydroxy-derivatives.

    • Solution:

      • Ensure all glassware is thoroughly dried before use.

      • Use anhydrous grades of acids whenever possible.

      • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the ingress of atmospheric moisture.

Experimental Protocols

Optimized Nitration Protocol

This protocol is designed to maximize yield and purity.

  • Preparation: In a three-necked, round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add this compound (1.0 eq).

  • Dissolution: Under a nitrogen atmosphere, add concentrated sulfuric acid (98%, 5 vol) and stir until the solid is completely dissolved.

  • Cooling: Cool the mixture to 0-5 °C using an ice-salt bath.

  • Nitration: Add fuming nitric acid (>98%, 1.1 eq) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the mixture at 0-5 °C for 2-4 hours, monitoring the reaction progress by TLC or HPLC.

  • Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Isolation: The product will precipitate as a solid. Isolate the solid by vacuum filtration.

  • Washing: Wash the filter cake with copious amounts of cold water until the filtrate is neutral to pH paper.

  • Drying: Dry the product under vacuum at 50-60 °C to a constant weight.

Data Summary
ParameterRecommended RangeRationale
Temperature 0-5 °CMinimizes side reactions and decomposition.
Nitric Acid >98% FumingMaximizes nitronium ion concentration.
Sulfuric Acid 98% or OleumActs as a catalyst and solvent.
Reaction Time 2-4 hoursSufficient for complete conversion.
Stirring VigorousEnsures homogeneity and heat transfer.

Visualizations

Reaction Mechanism

Nitration_Mechanism cluster_nitronium_generation Nitronium Ion Generation cluster_EAS Electrophilic Aromatic Substitution H2SO4 H₂SO₄ Nitronium_Intermediate H₂O-NO₂⁺ + HSO₄⁻ H2SO4->Nitronium_Intermediate Protonation HNO3 HNO₃ HNO3->Nitronium_Intermediate Nitronium_Ion NO₂⁺ (Nitronium Ion) Nitronium_Intermediate->Nitronium_Ion Loss of H₂O Water H₂O Nitronium_Intermediate->Water Sigma_Complex Wheland Intermediate (Sigma Complex) HSO4 HSO₄⁻ Substrate This compound Substrate->Sigma_Complex + NO₂⁺ Product 4-Chloro-3,5-dinitrophthalimide Sigma_Complex->Product - H⁺ HSO4_regen HSO₄⁻ H2SO4_regen H₂SO₄ HSO4_regen->H2SO4_regen Deprotonation

Caption: Mechanism of Nitration

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield Observed Check_Completion Reaction Incomplete? Start->Check_Completion Incomplete_Yes Yes Check_Completion->Incomplete_Yes Yes Incomplete_No No Check_Completion->Incomplete_No No Check_Impurities Significant Impurities? Impurities_Yes Yes Check_Impurities->Impurities_Yes Yes Impurities_No No Check_Impurities->Impurities_No No Check_Nitrating_Agent Check Nitrating Agent Strength (Use fresh, high-purity acids) Incomplete_Yes->Check_Nitrating_Agent Check_Solubility Improve Substrate Solubility (Ensure vigorous stirring, pre-dissolve) Incomplete_Yes->Check_Solubility Incomplete_No->Check_Impurities Optimized_Yield Optimized Yield Check_Nitrating_Agent->Optimized_Yield Check_Solubility->Optimized_Yield Check_Temp_Control Verify Temperature Control (Maintain 0-5 °C, slow addition) Impurities_Yes->Check_Temp_Control Check_Moisture Eliminate Water (Dry glassware, use inert atmosphere) Impurities_Yes->Check_Moisture Impurities_No->Optimized_Yield Check_Temp_Control->Optimized_Yield Check_Moisture->Optimized_Yield

Caption: Troubleshooting Decision Tree

References

  • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure Source: Wiley URL:[Link]
  • Title: Practical Organic Chemistry Source: Pearson URL:[Link]
  • Title: Nitration and Related Reactions Source: Wiley-VCH URL:[Link]

Common side reactions in the synthesis of 4-Chloro-5-nitrophthalimide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-Chloro-5-nitrophthalimide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances associated with this important synthetic intermediate. We provide in-depth troubleshooting advice, answers to frequently asked questions, and a validated experimental protocol to enhance the success and reproducibility of your work.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis of this compound, which is typically achieved via the nitration of 4-chlorophthalimide using a mixed acid system (HNO₃/H₂SO₄).

Question 1: My final product yield is significantly lower than expected. What are the likely causes?

Potential Causes & Recommended Solutions:

  • Incomplete Reaction: The nitration may not have gone to completion. The electron-withdrawing nature of both the chloro and phthalimido groups deactivates the aromatic ring, making the reaction slower than the nitration of benzene.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If a significant amount of starting material (4-chlorophthalimide) remains, consider extending the reaction time. A modest, controlled increase in temperature might be necessary, but proceed with caution to avoid side reactions. Some protocols suggest reaction times of several hours to overnight to ensure completion[1][2].

  • Product Loss During Workup: The product can be lost during the quenching and washing steps. Pouring the acidic reaction mixture into ice water is critical for precipitation, but if not done correctly, some product may remain dissolved.

    • Solution: Ensure the reaction mixture is poured slowly into a vigorously stirred, large excess of crushed ice. This dissipates heat and maximizes the precipitation of the crude product[1][2]. During washing, use ice-cold water to minimize solubility losses. Multiple washes with small volumes of cold water are more effective than a single wash with a large volume[1].

  • Hydrolysis of the Imide Ring: The harsh acidic conditions and the presence of water during workup can lead to the hydrolysis of the phthalimide ring, forming 4-chloro-5-nitrophthalic acid. This byproduct is more water-soluble and may be lost in the aqueous filtrate.

    • Solution: Keep the temperature as low as possible during the entire process, especially during the quench. Prolonged exposure to the acidic aqueous mixture should be avoided. Filter the precipitated product promptly after quenching and washing. Acidic hydrolysis is a known reaction for phthalimides, particularly under harsh conditions[3][4].

Question 2: My NMR/TLC analysis shows multiple spots, indicating an impure product. How can I identify and minimize these impurities?

Potential Causes & Recommended Solutions:

  • Formation of Regioisomers: The primary side products are often other isomers of chloronitrophthalimide. While the 5-nitro product is desired, nitration can also occur at other positions on the aromatic ring.

    • Identification: The main isomers to expect are 4-chloro-3-nitrophthalimide and 4-chloro-6-nitrophthalimide. These will have distinct TLC retention factors and unique aromatic proton signals in ¹H NMR spectroscopy.

    • Solution: Strict temperature control is paramount for improving regioselectivity. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate (typically 0-15°C) can favor the desired isomer[1][2]. The choice of nitrating agent and acid ratio can also influence selectivity[5].

  • Over-Nitration (Dinitro Compounds): Although the ring is deactivated, forcing the reaction with high temperatures or excessively strong nitrating conditions can lead to the formation of dinitrated byproducts.

    • Solution: Use a stoichiometric amount or only a slight excess of the nitrating agent (nitric acid). Avoid high reaction temperatures. The traditional use of mixed acid is designed to generate the nitronium ion (NO₂⁺) in a controlled manner, but aggressive conditions can lead to over-nitration[6][7].

  • Residual Starting Material: As mentioned in the low-yield issue, incomplete conversion will result in contamination with 4-chlorophthalimide.

    • Solution: Purification via recrystallization is typically effective. Ethanol is a commonly reported solvent for recrystallizing nitrophthalimides, as the desired product and starting material often have different solubilities[1][2]. A typical melting point for pure this compound is reported to be around 197-200°C[8].

Question 3: The reaction mixture turned a dark brown or red color. Is this normal?

Potential Causes & Recommended Solutions:

  • Formation of Nitrogen Oxides (NOₓ): It is common for nitration reactions to produce reddish-brown vapors of nitrogen dioxide (NO₂), especially if the temperature rises uncontrollably or if the nitric acid used has started to decompose.[9]

    • Solution: This is often a sign of side reactions or decomposition. Ensure the reaction is conducted in a well-ventilated fume hood. While some color change is expected, a rapid and intense evolution of brown gas indicates the reaction is too hot. Improve cooling and ensure the nitric acid is added slowly and in a controlled manner to the sulfuric acid.

  • Charring/Decomposition: Excessive heat can cause the organic material to decompose or "char" in the strongly oxidizing and dehydrating environment of the mixed acid.

    • Solution: This is an irreversible problem for the current batch. For future attempts, maintain strict temperature control and ensure efficient stirring to dissipate localized heat. The addition of the phthalimide substrate to the mixed acid should be done portion-wise at a low temperature[10].

Frequently Asked Questions (FAQs)

Q: Why is a mixture of concentrated sulfuric acid and nitric acid used for the nitration? A: This combination, known as "mixed acid," is essential for generating the active electrophile, the nitronium ion (NO₂⁺). Sulfuric acid is a stronger acid than nitric acid and protonates it. This protonated nitric acid then readily loses a molecule of water to form the highly electrophilic NO₂⁺, which is necessary to attack the deactivated aromatic ring of 4-chlorophthalimide[7][11].

Q: How do the chloro and phthalimido groups influence the position of nitration? A: This is a classic case of competing directing effects in electrophilic aromatic substitution.

  • Chloro Group: Is an ortho-, para- director but is deactivating.

  • Phthalimido Group: Is a meta- director and is also deactivating. The nitration occurs on a doubly deactivated ring. The position of the incoming nitro group is a result of the combined influence of these two groups. The 5-position is meta to the phthalimido group and ortho to the chloro group, making it a plausible, albeit challenging, position to nitrate.

Q: Can I use a different nitrating agent? A: While mixed acid is the most common and cost-effective method, other nitrating agents exist (e.g., nitronium tetrafluoroborate, acetyl nitrate). However, for this specific substrate, mixed acid provides a reliable and well-documented approach[1][5]. Alternative methods may offer different selectivity but require different reaction setups and may be more hazardous or expensive.

Q: What is the best way to purify the final product? A: Recrystallization is the most effective method for purifying this compound. 95% ethanol is frequently cited as a suitable solvent[1][2]. The crude product, after being thoroughly washed with cold water and dried, can be dissolved in hot ethanol and allowed to cool slowly to form crystals of higher purity.

Visualizing the Synthesis and Potential Pitfalls
Reaction Mechanism and Common Side Reactions

The following diagram illustrates the desired synthetic pathway and the formation of common byproducts such as regioisomers and hydrolysis products.

G cluster_main Main Reaction Pathway cluster_side Common Side Reactions SM 4-Chlorophthalimide MA Mixed Acid (HNO3/H2SO4) SM->MA 0-15 °C TS1 Sigma Complex (Intermediate) MA->TS1 Attack by NO2+ DP This compound (Desired Product) TS1->DP -H+ SP1 4-Chloro-3-nitrophthalimide (Regioisomer) TS1->SP1 Isomeric Attack SP2 4-Chloro-6-nitrophthalimide (Regioisomer) TS1->SP2 Isomeric Attack SP3 4-Chloro-5-nitrophthalic Acid (Hydrolysis Product) DP->SP3 H2O / H+ (Workup)

Caption: Synthesis pathway and potential side products.

Troubleshooting Workflow for Low Product Yield

This workflow provides a logical sequence of steps to diagnose and resolve issues related to low yields.

G start Problem: Low Yield check_tlc Analyze crude product by TLC. Compare with starting material. start->check_tlc decision_sm Is starting material (SM) the major component? check_tlc->decision_sm incomplete_rxn Diagnosis: Incomplete Reaction decision_sm->incomplete_rxn Yes check_workup Diagnosis: Product loss during workup or side reactions. decision_sm->check_workup No solution_rxn Solution: - Increase reaction time. - Ensure efficient stirring. - Verify acid concentration. incomplete_rxn->solution_rxn decision_workup Was quenching temperature high? Was washing extensive? check_workup->decision_workup solution_workup Solution: - Quench slowly onto excess ice. - Use ice-cold water for washing. - Filter product promptly. decision_workup->solution_workup Yes hydrolysis Diagnosis: Possible hydrolysis to diacid. decision_workup->hydrolysis No

Caption: Decision tree for troubleshooting low yield.

Validated Experimental Protocol

This protocol is a synthesized methodology based on established procedures for the nitration of phthalimide derivatives[1][2][10].

Safety Precautions: This reaction involves highly corrosive and oxidizing strong acids. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. All operations must be performed in a certified chemical fume hood.

Reagents and Equipment:

  • 4-Chlorophthalimide

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (≥90%)

  • Crushed Ice and Deionized Water

  • Ethanol (95%)

  • Round-bottom flask equipped with a magnetic stirrer

  • Ice-water bath

  • Dropping funnel

  • Büchner funnel and filter flask

ReagentMolar Mass ( g/mol )Amount (example)Moles (example)
4-Chlorophthalimide181.5810.0 g0.055
Sulfuric Acid (98%)98.0840 mL-
Fuming Nitric Acid63.014.5 mL~0.10

Procedure:

  • Preparation of Mixed Acid: In a 250 mL round-bottom flask, carefully add 40 mL of concentrated sulfuric acid. Place the flask in an ice-water bath and cool to 0-5°C with gentle stirring.

  • Slowly add 4.5 mL of fuming nitric acid to the cold sulfuric acid using a dropping funnel over 15-20 minutes. Maintain the temperature of the mixture below 15°C throughout the addition.

  • Addition of Substrate: Once the mixed acid is prepared and cooled back to 0-5°C, add 10.0 g of 4-chlorophthalimide in small portions over 30 minutes. Ensure the temperature does not rise above 15°C. The mixture may become a thick slurry.

  • Reaction: After the addition is complete, allow the reaction mixture to stir in the ice bath for one hour. Then, let the mixture slowly warm to room temperature and continue stirring for an additional 8-10 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Slowly and carefully pour the reaction mixture into a beaker containing 500 g of vigorously stirred crushed ice. A pale-yellow solid should precipitate.

  • Isolation: Allow the ice to melt, then collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with several portions of ice-cold deionized water (4 x 100 mL) until the filtrate is neutral to pH paper. This step is crucial to remove residual acids.

  • Drying: Press the cake as dry as possible on the funnel, then transfer the crude product to a watch glass and allow it to air-dry or dry in a vacuum oven at 50-60°C.

  • Purification: Recrystallize the crude solid from 95% ethanol to yield pure this compound as a pale-yellow crystalline solid.

References
  • Huntress, E. H., & Shriner, R. L. (1932). 4-Nitrophthalimide. Organic Syntheses, 12, 64. [Link]
  • Qiuping, L. (2003). Synthesis of 4-nitrophthalimide. Journal of Zhejiang University of Technology. [Link]
  • ChemBK. (2024). This compound. [Link]
  • de Oliveira, L. F. S., et al. (2005). Hydrolysis of new phthalimide-derived esters catalyzed by immobilized lipase. PubMed. [Link]
  • Khan, I., Ibrar, A., & Abbas, N. (2019).
  • Sherman, J., & D'Amico, J. J. (1977). Process for making 4-nitro-n-methylphthalimide.
  • Barbu, M., et al. (2012). Synthesis and Characterization of Some Phthalic Acid Derivatives Precursors for Phthalocyanine Chromogens.
  • Merz, K., & Grimmel, H. (1985). Cleavage of phthalimides to amines.
  • Organic Chemistry Portal. (n.d.). Phthalimides. [Link]
  • Chemistry LibreTexts. (2023). Gabriel Synthesis. [Link]
  • YiZheng HaiFan Chemical Co., Ltd. (n.d.). This compound. [Link]
  • Tao, L. (2018). Preparation method of 4-nitrophthalonitrile.
  • Rao, K. R., et al. (2004). A process for the preparation of 3-and 4-aminophthalimide.
  • Hoggett, J. G., et al. (1971). Nitration and Aromatic Reactivity. Cambridge University Press.
  • Chakraborty, A. (2024). A Common Byproduct of Nitration Reaction in Laboratory – Nitrogen Dioxide: Compilation of its Pharmacokinetics and Toxicity Studies.
  • Creger, P. L. (1978). Process for preparing n-chlorophthalimide.
  • Dasgupta, S., & Török, B. (2022).
  • Huntress, E. H., & Shriner, R. L. (1932). 4-Nitrophthalic acid. Organic Syntheses, 12, 62. [Link]
  • Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

Sources

Purification challenges of 4-Chloro-5-nitrophthalimide and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Chloro-5-nitrophthalimide Purification

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who are working with this critical chemical intermediate. High purity is often paramount for successful downstream applications, yet achieving it can present several challenges. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the purification process effectively.

Part 1: Initial Assessment & Common Impurities

Before attempting purification, a thorough assessment of your crude material is essential. This allows you to select the most appropriate strategy, saving time and resources.

FAQ 1: What are the most common impurities I should expect in crude this compound?

The impurity profile of your crude product is intrinsically linked to its synthesis route, which typically involves the nitration of a 4-chlorophthalimide precursor using a mixture of nitric and sulfuric acids.[1]

Common Impurities Include:

  • Positional Isomers: The primary challenge in this synthesis is the formation of positional isomers. During the electrophilic nitration of the aromatic ring, the nitro group can be directed to different positions, leading to contaminants like 3-nitro or 6-nitro isomers. Separating these structurally similar molecules is often the most difficult purification step.[2][3]

  • Unreacted Starting Material: Incomplete nitration can leave residual 4-chlorophthalimide in your crude product.

  • Di-nitrated Byproducts: Under harsh nitration conditions, over-reaction can occur, leading to the formation of di-nitro species.

  • Hydrolysis Products: The imide ring is susceptible to hydrolysis, especially in the presence of water during workup. This can form 4-chloro-5-nitrophthalic acid.[2]

  • Residual Acids: The strong acids used for nitration (H₂SO₄ and HNO₃) can remain in the crude product if not adequately neutralized or washed, often leading to a discolored, unstable product.[4]

The following diagram illustrates the relationship between the synthesis process and the potential impurities generated.

G cluster_synthesis Synthesis Step: Nitration cluster_products Reaction Output SM 4-Chlorophthalimide Reaction Nitration Reaction SM->Reaction Reagents HNO₃ / H₂SO₄ Reagents->Reaction Product Desired Product: This compound Reaction->Product Main Pathway Impurity1 Isomeric Impurity: (e.g., 3-nitro isomer) Reaction->Impurity1 Side Reaction (Regioselectivity) Impurity3 Residual Reagents: Acids, Unreacted SM Reaction->Impurity3 Incomplete Reaction & Carryover Impurity2 Hydrolysis Product: 4-Chloro-5-nitrophthalic acid Product->Impurity2 Workup (Hydrolysis)

Caption: Origin of impurities during the synthesis of this compound.

FAQ 2: What analytical techniques should I use to assess the purity of my crude sample?

A multi-faceted approach is recommended for a comprehensive purity assessment.

Technique Purpose Key Considerations
Melting Point Rapidly assesses overall purity.A pure compound has a sharp melting point (literature: 197-201°C).[5][6] A broad melting range indicates the presence of significant impurities.
Thin-Layer Chromatography (TLC) Qualitatively identifies the number of components.Useful for selecting a solvent system for column chromatography and monitoring purification progress. A single spot does not guarantee purity, as some impurities may not be UV-active or may co-elute.
High-Performance Liquid Chromatography (HPLC) Quantifies purity and resolves closely related impurities.This is the gold standard for purity analysis. A reversed-phase C18 column is typically effective.[7][8] It can accurately quantify the desired product relative to isomers and other byproducts.
Nuclear Magnetic Resonance (qNMR) Confirms structure and can provide absolute purity.While HPLC provides relative purity, quantitative NMR (qNMR) can determine absolute purity against a certified internal standard.[8]

Part 2: Troubleshooting Guide for Purification

This section addresses common problems encountered during purification with step-by-step solutions.

Problem 1: My crude product is a dark yellow or brownish solid, not the expected white to pale yellow color.

Cause: This discoloration is almost always due to residual nitrating acids trapped within the solid matrix. These acidic residues can promote product degradation over time and interfere with subsequent reactions.

Solution: Acid Neutralization and Washing

The first step in purification should always be to remove these acidic contaminants. A simple wash is highly effective.

Step-by-Step Protocol: Crude Product Washing

  • Suspension: Suspend the crude solid in a large volume of ice-cold water (e.g., 10-20 mL of water per gram of crude product). The low temperature minimizes the solubility of the desired organic product.

  • Stirring: Stir the slurry vigorously for 15-30 minutes. This ensures that the water has sufficient contact time to dissolve the trapped acids.

  • Filtration: Filter the solid using a Büchner funnel.

  • Repetition: Repeat the washing process 2-4 times. You can monitor the pH of the filtrate; continue washing until it is neutral (pH ~6-7). This procedure is adapted from established methods for purifying related nitrated compounds.[4]

  • Drying: Dry the resulting solid thoroughly, preferably in a vacuum oven at a moderate temperature (e.g., 50-60°C), to remove all water.

Problem 2: After washing, my product is lighter in color, but HPLC analysis still shows low purity (~85-95%), with several minor peaks.

Cause: At this stage, the primary contaminants are likely organic impurities, such as positional isomers or unreacted starting materials, which are not removed by washing with water.

Solution: Recrystallization

Recrystallization is a powerful technique for removing small to moderate amounts of impurities, provided a suitable solvent is found. The principle is to dissolve the impure compound in a hot solvent and allow it to cool slowly, causing the desired compound to crystallize out in a purer form while the impurities remain in the mother liquor.[9]

FAQ 2.1: How do I select the best solvent for recrystallization?

The ideal solvent should:

  • Dissolve the compound poorly at room temperature but very well at its boiling point.

  • Not react with the compound.

  • Dissolve the impurities well at all temperatures (so they stay in solution) OR not dissolve them at all (so they can be filtered off hot).

  • Have a boiling point below the melting point of the compound.

Commonly Used Solvents for this compound and Related Compounds:

Solvent SystemComments & Rationale
Ethanol (95%) Frequently cited as an effective solvent for nitrophthalimides.[4][10] It has a good solubility gradient and is readily available.
Acetone/Hexane A good solvent pair for tuning polarity. Dissolve the compound in a minimum of hot acetone, then slowly add hot hexane until the solution becomes slightly cloudy. Reheat to clarify and then cool.[11]
Ethanol/Water Similar to acetone/hexane, this polar solvent pair can be effective. Dissolve in hot ethanol and add hot water dropwise until turbidity persists.

Step-by-Step Protocol: Recrystallization from Ethanol

  • Dissolution: Place the washed and dried crude product in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and heat the mixture to a gentle boil (using a hot plate and a stirring bar).

  • Achieve Saturation: Continue adding small portions of hot ethanol until the solid just completely dissolves. Adding a large excess of solvent will reduce your final yield.[9]

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath for about 30 minutes to maximize crystal formation.[12]

  • Isolation: Collect the pure crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum. The final product should be a white to pale yellow crystalline solid with a sharp melting point.[13]

Problem 3: Recrystallization improved the purity, but HPLC still shows a significant isomeric impurity that co-crystallizes with my product.

Cause: Positional isomers often have very similar solubility profiles, making them difficult to separate by recrystallization alone. When high purity (>99%) is required, a more powerful technique is necessary.

Solution: Flash Column Chromatography

Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (a solvent system).[14] Because isomers have slight differences in polarity, they can often be separated effectively using this method.

Step-by-Step Protocol: Flash Column Chromatography

  • Stationary Phase: Prepare a column packed with silica gel. The amount of silica should be about 50-100 times the weight of your crude sample.

  • Solvent System (Mobile Phase) Selection: Use TLC to find an appropriate eluent. The goal is to find a solvent system where your desired product has an Rf value of approximately 0.25-0.35 and shows good separation from the isomeric impurity. A common starting point is a mixture of non-polar and polar solvents, such as Hexane/Ethyl Acetate or Dichloromethane/Methanol.

  • Sample Loading: Dissolve your impure product in a minimum amount of the mobile phase (or a stronger solvent like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, this "dry loading" method typically yields better separation. Carefully add the dried powder to the top of the column.

  • Elution: Add the mobile phase to the top of the column and apply gentle air pressure to push the solvent through. Collect fractions in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Combine & Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the highly purified this compound.

The following diagram outlines the logical workflow for purifying crude this compound.

G Crude Crude Product Analysis1 Initial Purity Analysis (HPLC, MP, TLC) Crude->Analysis1 Decision1 Is product discolored? Analysis1->Decision1 Wash Aqueous Wash to Neutral pH Decision1->Wash Yes Analysis2 Purity Analysis Decision1->Analysis2 No Dry1 Dry Product Wash->Dry1 Dry1->Analysis2 Decision2 Purity > 98%? Analysis2->Decision2 Recrystal Recrystallization (e.g., from Ethanol) Decision2->Recrystal No FinalProduct Pure Product Decision2->FinalProduct Yes Dry2 Dry Product Recrystal->Dry2 Analysis3 Purity Analysis Dry2->Analysis3 Decision3 Purity > 99.5%? Analysis3->Decision3 Column Flash Column Chromatography Decision3->Column No Decision3->FinalProduct Yes Column->FinalProduct

Caption: A decision-based workflow for the purification of this compound.

References

  • ChemBK. This compound. [Link][13]
  • PubChem. This compound. [Link][15]
  • Organic Syntheses. 4-Nitrophthalic acid. Coll. Vol. 2, p.459 (1943); Vol. 16, p.61 (1936). [Link][2]
  • YiZheng HaiFan Chemical Co., Ltd. This compound. [Link][5]
  • Organic Syntheses. 4-Nitrophthalimide. Coll. Vol. 2, p.459 (1943); Vol. 16, p.61 (1936). [Link][4]
  • Scholars Research Library. Development and validation of UPLC methods for the determination of 4-nitro-phthalimide, 5-bromo-phthalide and 5-amino-phthalide. Der Pharma Chemica, 2012, 4(2):517-526. [Link][7]
  • University of Rochester, Department of Chemistry.
  • Vassar College.
  • Columbia University.
  • Sciencemadness.org. Synthesis of 4-chloro-2-nitrophenol. [Link][18]
  • The Royal Society of Chemistry.
  • Master Organic Chemistry.
  • Google Patents. US4005102A - Process for making 4-nitro-n-methylphthalimide. [20]
  • Organic Syntheses. 3-Nitrophthalic acid. Coll. Vol. 1, p.410 (1941); Vol. 2, p.85 (1922). [Link][3]
  • ResearchGate. Synthesis and Characterization of Some Phthalic Acid Derivatives Precursors for Phthalocyanine Chromogens. [Link][21]
  • YouTube.
  • Patsnap. Preparation method of 4-nitrophthalonitrile. [10]

Sources

Technical Support Center: Optimizing Nitric Acid to Sulfuric Acid Ratio for Phthalimide Nitration

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the nitration of phthalimide, a critical process for the synthesis of valuable chemical intermediates.[1][2] As Senior Application Scientists, we understand that achieving optimal yields and purity hinges on precise control of reaction parameters, particularly the ratio of nitric acid to sulfuric acid. This document moves beyond simple protocols to explain the "why" behind the "how," empowering you to troubleshoot effectively and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of sulfuric acid in the nitration of phthalimide?

A1: Sulfuric acid serves a dual purpose in this electrophilic aromatic substitution reaction. Primarily, it acts as a catalyst to generate the highly reactive electrophile, the nitronium ion (NO₂⁺), from nitric acid.[3] The reaction is an equilibrium, and the strong dehydrating nature of concentrated sulfuric acid shifts this equilibrium to the right by sequestering the water molecule formed, thus increasing the concentration of the nitronium ion available to attack the phthalimide ring.[4][5][6]

Q2: How does the ratio of nitric acid to sulfuric acid influence the reaction outcome?

A2: The ratio of nitric acid to sulfuric acid is a critical determinant of both reaction rate and product selectivity. A higher proportion of sulfuric acid increases the concentration of the nitronium ion, leading to a faster reaction. However, excessively harsh conditions can promote side reactions such as dinitration or oxidation, thereby reducing the yield of the desired mononitrated product.[7][8] Conversely, an insufficient amount of sulfuric acid will result in a sluggish or incomplete reaction due to a low concentration of the active electrophile.[7]

Q3: What are the primary products of phthalimide nitration, and how is regioselectivity controlled?

A3: The nitration of phthalimide primarily yields 4-nitrophthalimide, with 3-nitrophthalimide being a potential isomeric byproduct.[9][10][11][12] The phthalimide structure contains a benzene ring deactivated by the electron-withdrawing imide group. This deactivation directs the incoming nitro group to the meta position (position 4) relative to the carbonyl groups. The regioselectivity is influenced by both electronic and steric factors. While electronic effects favor the 4-position, harsh reaction conditions can sometimes lead to the formation of small amounts of the 3-isomer.[13]

Q4: What are the recommended starting ratios for nitric acid to sulfuric acid for phthalimide nitration?

A4: Published literature and established procedures provide a range of effective ratios. A common starting point is a volume ratio of approximately 1 part fuming nitric acid to 5-6 parts concentrated sulfuric acid.[9] One study identified an optimal nitric acid to sulfuric acid ratio of 1:4.5 for maximizing the yield of 4-nitrophthalimide.[1] It is crucial to consider the concentration of both acids when determining the appropriate ratio. For instance, a procedure might specify 240 cm³ of fuming nitric acid (sp. gr. 1.50) to 1.4 L of concentrated sulfuric acid (sp. gr. 1.84).[9]

Q5: Can dinitration occur, and how can it be prevented?

A5: Yes, dinitration is a potential side reaction, especially under forcing conditions such as high temperatures or excessively high concentrations of the nitrating agent.[7][13] To prevent the formation of dinitrated products, it is essential to maintain strict temperature control, typically between 10-15°C, and to use a carefully measured excess of the nitrating mixture.[9][10] The slow, controlled addition of phthalimide to the cold acid mixture is also critical to dissipate the heat generated by the exothermic reaction.[7]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Low Yield of Nitrophthalimide

Problem: The final yield of the desired nitrophthalimide is significantly lower than expected.

Possible Causes & Solutions:

  • Inadequate Nitronium Ion Formation:

    • Cause: The concentration of sulfuric acid may be too low, or there may be water present in the reaction mixture, which inhibits the formation of the nitronium ion.[7]

    • Solution: Ensure you are using highly concentrated sulfuric acid (98% or higher) and that all glassware is thoroughly dried. Verify the concentration of your nitric acid as well.

  • Incomplete Reaction:

    • Cause: The reaction time may be insufficient, or the temperature may have been kept too low, slowing the reaction rate.

    • Solution: While initial cooling is critical, allowing the reaction to slowly warm to room temperature and stir overnight can ensure the reaction proceeds to completion.[9][10] Monitor the reaction progress using an appropriate analytical technique like TLC or HPLC.

  • Product Loss During Workup:

    • Cause: Significant product can be lost during the quenching and purification steps.

    • Solution: When pouring the reaction mixture onto ice, do so slowly with vigorous stirring to ensure complete precipitation of the crude product.[9] Wash the precipitate thoroughly with cold water to remove residual acid.[9][10] For purification, recrystallization from a suitable solvent like 95% ethanol is often recommended.[1][9]

Formation of Multiple Products/Impurities

Problem: Analysis of the crude product reveals the presence of significant impurities or isomeric byproducts.

Possible Causes & Solutions:

  • Isomer Formation (3-Nitrophthalimide):

    • Cause: While 4-nitrophthalimide is the major product, higher reaction temperatures can increase the formation of the 3-nitro isomer.

    • Solution: Maintain strict temperature control, keeping the reaction mixture between 10-15°C during the addition of phthalimide.[9][10]

  • Dinitration:

    • Cause: Using an excessive amount of the nitrating mixture or allowing the temperature to rise uncontrollably can lead to the addition of a second nitro group.[7][13]

    • Solution: Carefully calculate and use a modest excess of the nitrating agent. Adhere to strict temperature control protocols.

  • Oxidative Side Reactions:

    • Cause: Nitric acid is a strong oxidizing agent, and at elevated temperatures, it can lead to the degradation of the starting material or product.[7][14]

    • Solution: Low-temperature reaction conditions are crucial for minimizing oxidative side reactions.

Runaway Reaction

Problem: The reaction temperature increases rapidly and becomes difficult to control.

Possible Causes & Solutions:

  • Rapid Addition of Reactant:

    • Cause: The nitration of phthalimide is a highly exothermic process. Adding the phthalimide to the acid mixture too quickly will generate heat faster than it can be dissipated.[7]

    • Solution: Add the phthalimide portion-wise to the chilled nitrating mixture at a rate that allows for the temperature to be maintained within the desired range (10-15°C).[9][10]

  • Inadequate Cooling:

    • Cause: The cooling bath (e.g., an ice-salt bath) may not be sufficient to handle the heat generated by the reaction, especially on a larger scale.

    • Solution: Ensure you have a robust cooling system in place. For larger-scale reactions, a mechanical cooling bath or a jacketed reactor with a circulating coolant may be necessary.

Experimental Protocols & Data

Table 1: Representative Nitric Acid to Sulfuric Acid Ratios in Phthalimide Nitration
Nitric Acid (Volume/Moles)Sulfuric Acid (Volume/Moles)Molar Ratio (HNO₃:H₂SO₄)Temperature (°C)Reported YieldReference
240 cm³ (fuming, sp. gr. 1.50)1.4 L (conc., sp. gr. 1.84)~1:4.210-1552-53% (recrystallized)[9]
50 mL (fuming)200 mL (conc.)~1:410-15~60% (recrystallized)[10]
Not specifiedNot specified1:4.525>82%[1]
3 to 5 mole equivalent5-8 g per 1 g phthalimideVariable40-45Not specified[15]
Step-by-Step Methodology for Phthalimide Nitration

This protocol is a synthesis of established procedures and is intended as a starting point for optimization.

  • Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and a thermometer, cool concentrated sulfuric acid (e.g., 140 mL) in an ice-salt bath to below 10°C.

  • Addition of Nitric Acid: Slowly add fuming nitric acid (e.g., 24 mL) to the cold, stirring sulfuric acid. Ensure the temperature of the mixture does not exceed 15°C during this addition.

  • Addition of Phthalimide: Once the nitrating mixture has re-cooled to 10-12°C, add phthalimide (e.g., 20 g) in small portions, ensuring the temperature remains between 10° and 15°C.[9]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature as the ice bath melts and continue stirring overnight.[9][10]

  • Quenching: Slowly and carefully pour the reaction mixture onto a large amount of crushed ice (e.g., 450 g) with vigorous stirring. The temperature of this mixture should not exceed 20°C.[9]

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with several portions of ice-cold water until the washings are neutral to litmus paper.[9][10]

  • Drying and Purification: Air-dry the crude product. For further purification, recrystallize from 95% ethanol to obtain pure 4-nitrophthalimide.[1][9]

Visualizations

Reaction Mechanism and the Role of the Acid Ratio

Nitration_Mechanism cluster_activation Nitronium Ion Formation cluster_nitration Electrophilic Aromatic Substitution cluster_ratio Impact of Acid Ratio HNO3 Nitric Acid NO2+ Nitronium Ion (Electrophile) HNO3->NO2+ H2SO4 Sulfuric Acid H2SO4->NO2+ Catalyst (Protonation) H2O Water HSO4- Bisulfate Phthalimide Phthalimide NO2+->Phthalimide Electrophilic Attack Sigma_Complex Sigma Complex (Carbocation Intermediate) Phthalimide->Sigma_Complex Attack by π-system 4-Nitrophthalimide 4-Nitrophthalimide Sigma_Complex->4-Nitrophthalimide Deprotonation (Restores Aromaticity) High_H2SO4 High H2SO4 Ratio High_Rate Increased Rate (Higher [NO2+]) High_H2SO4->High_Rate Low_H2SO4 Low H2SO4 Ratio Low_Rate Decreased Rate (Lower [NO2+]) Low_H2SO4->Low_Rate

Caption: Mechanism of phthalimide nitration and the influence of the H₂SO₄ ratio.

Troubleshooting Workflow for Low Yield

Troubleshooting_Yield Start Low Yield Observed Check_Temp Was temperature strictly controlled (10-15°C)? Start->Check_Temp Check_Acids Are acids of high concentration and anhydrous? Check_Temp->Check_Acids Yes Sol_Temp Optimize cooling; add phthalimide more slowly. Check_Temp->Sol_Temp No Check_Time Was reaction time sufficient (e.g., overnight)? Check_Acids->Check_Time Yes Sol_Acids Use fresh, concentrated acids; ensure dry glassware. Check_Acids->Sol_Acids No Check_Workup Was workup performed with vigorous stirring on ice? Check_Time->Check_Workup Yes Sol_Time Increase reaction time; monitor with TLC/HPLC. Check_Time->Sol_Time No Sol_Workup Improve quenching procedure; ensure complete precipitation. Check_Workup->Sol_Workup No Success Yield Optimized Check_Workup->Success Yes Sol_Temp->Check_Acids Sol_Acids->Check_Time Sol_Time->Check_Workup Sol_Workup->Success

Caption: A decision tree for troubleshooting low yields in phthalimide nitration.

References

  • Huntress, E. H., & Shriner, R. L. (n.d.). 4-NITROPHTHALIMIDE. Organic Syntheses.
  • Saskoer. (n.d.). 10.6. Reaction: Nitration. In Introduction to Organic Chemistry.
  • PrepChem.com. (n.d.). Synthesis of 4-nitrophthalamide (I).
  • Quora. (2018). What is the role of sulphuric acid in nitration of benzene?
  • Quick Company. (n.d.). An Improved Process For Producing 4 Nitrophthalic Acid And 4 Nitrophthalic Acid Obtained Thereof.
  • Google Patents. (n.d.). US3933852A - Process for making N-methyl nitrophthalimides.
  • Clark, J. (n.d.). THE NITRATION OF BENZENE. Chemguide.
  • European Patent Office. (1989). EP 0164409 B1 - METHOD FOR MAKING N-SUBSTITUTED NITROPHTHALIMIDES.
  • ResearchGate. (2006). Nitration of Benzene at High-Concentrations of Sulfuric Acid.
  • Patsnap. (2015). The preparation method of n-methyl-4-nitrophthalimide.
  • Google Patents. (n.d.). US4005102A - Process for making 4-nitro-n-methylphthalimide.
  • Wikipedia. (n.d.). Nitration.
  • Quora. (2018). What are the ratios of nitric acid and sulfuric acid in a nitration reaction?
  • Google Patents. (n.d.). WO2004043919A1 - A process for the preparation of 3-and 4-aminophthalimide.
  • Reddit. (2021). Nitration of aromatic compound.
  • Sciencemadness.org. (2020). Why are sulfuric acid ratios the same for nitrate salt and nitric acid?
  • KBR. (n.d.). Nitration and Sulfuric Acid Recovery: Effective Reaction Control and Efficient Acid Recycling for Economic Production.

Sources

Technical Support Center: Synthesis and Handling of N-Chloro Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: What are the primary signs that my N-chloro compound is decomposing?

A common indication of decomposition, particularly for solid N-chloro compounds like N-chlorosuccinimide (NCS), is a change in color from white to yellow or orange.[1] This discoloration suggests the liberation of free chlorine. For N-chloro compounds in solution, decomposition can lead to the formation of byproducts such as succinimide (from NCS), chlorine, and hypochlorous acid, depending on the specific conditions.[2] In a reaction setting, sluggish or incomplete conversion of your starting material can also point to a degraded N-chloro reagent.[1][2]

Q2: What are the ideal storage conditions for N-chloro compounds?

To maintain their stability, solid N-chloro compounds should be stored in a cool, dark, and dry place, protected from light and moisture.[2][3] The container should be tightly sealed to prevent hydrolysis from atmospheric moisture.[2] For solutions, it's often best to prepare them fresh before use. If short-term storage is necessary, they should be kept in a refrigerator, protected from light.

Q3: My N-chlorosuccinimide (NCS) is yellow. Can I still use it?

A yellow or orange color in your NCS indicates decomposition and the presence of free chlorine, which can lead to unwanted side reactions and reduced yields.[1] For best results, it is highly recommended to use freshly recrystallized, white crystalline NCS.[1]

Q4: How can I purify commercial N-chlorosuccinimide (NCS)?

NCS can be purified by recrystallization from glacial acetic acid.[1] This process removes colored impurities and succinimide, restoring the reagent to a white, crystalline solid suitable for sensitive reactions.

Q5: What are the main safety precautions when working with N-chloro compounds?

N-chloro compounds are oxidizing agents and can be unstable.[4] Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[4][5] Avoid heating N-chloro compounds, as this can lead to the emission of toxic fumes, including chloride and nitrogen oxides.[2][3] It is also crucial to avoid contact with strong acids, strong bases, amines, and certain metals like iron, as these can catalyze decomposition.[2][5]

Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis and use of N-chloro compounds, providing detailed causes and actionable solutions.

Issue 1: Low or No Conversion of Starting Material in a Chlorination Reaction

You've set up a chlorination reaction using an N-chloro compound, but analysis (e.g., TLC, GC-MS) shows a significant amount of unreacted starting material.

  • Possible Cause 1: Decomposed N-Chloro Reagent. The N-chloro compound may have degraded due to improper storage or age.[2]

    • Troubleshooting Steps:

      • Assess Reagent Quality: Check for any discoloration of your solid N-chloro compound.[1]

      • Verify Activity: If you suspect decomposition, you can test the activity of your NCS using iodometric titration (see Experimental Protocols). If the purity is below 98%, consider purifying the reagent by recrystallization or using a fresh bottle.[2]

      • Use Fresh Reagent: Whenever possible, use a newly opened bottle or freshly prepared N-chloro compound for your reaction.

  • Possible Cause 2: Inappropriate Solvent. The chosen solvent may be hindering the reaction or contain impurities that are consuming the N-chloro reagent.

    • Troubleshooting Steps:

      • Ensure Anhydrous Conditions: For many reactions, especially those involving sensitive substrates or proceeding through radical pathways, the presence of water can lead to hydrolysis of the N-chloro compound.[2] Use anhydrous solvents and dry glassware.[6][7]

      • Consider Solvent Polarity: The reaction mechanism can be highly dependent on the solvent.[8] For radical chlorinations (e.g., allylic or benzylic chlorination), non-polar solvents like carbon tetrachloride are often preferred.[8] For electrophilic chlorinations, more polar solvents may be suitable.[8]

  • Possible Cause 3: Insufficient Activation. Some chlorination reactions require a catalyst or initiator to proceed at a reasonable rate.[1][2]

    • Troubleshooting Steps:

      • For Radical Reactions: If you are targeting a radical pathway, consider adding a radical initiator such as AIBN (azobisisobutyronitrile) or benzoyl peroxide, or irradiating the reaction with a UV lamp.[8]

      • For Electrophilic Reactions: For less reactive aromatic substrates, the addition of a protic or Lewis acid can enhance the electrophilicity of the chlorine atom.[1][8]

Issue 2: Formation of Multiple Products and Byproducts

Your reaction is producing a complex mixture of chlorinated products, unreacted starting material, and other unidentified substances.

  • Possible Cause 1: Competing Reaction Pathways (Radical vs. Electrophilic). N-chloro compounds like NCS can react via either a radical or an electrophilic mechanism, and the conditions may be favoring a mixture of both.[8]

    • Troubleshooting Steps:

      • Favor Radical Pathway: To promote radical chlorination, use non-polar solvents, add a radical initiator, and consider using a light source.[8]

      • Favor Electrophilic Pathway: To encourage electrophilic chlorination, use polar solvents, consider adding an acid catalyst, and run the reaction in the dark to minimize radical formation.[1]

  • Possible Cause 2: Over-chlorination. The reaction conditions may be too harsh, leading to the addition of multiple chlorine atoms to your substrate.

    • Troubleshooting Steps:

      • Control Stoichiometry: Use a stoichiometric amount or only a slight excess of the N-chloro reagent.[1]

      • Lower Reaction Temperature: Start the reaction at a lower temperature (e.g., 0 °C) and allow it to slowly warm to room temperature to better control reactivity.[4]

      • Monitor Reaction Progress: Closely monitor the reaction by TLC or another appropriate technique to quench it once the desired product is formed and before significant over-chlorination occurs.[4]

  • Possible Cause 3: Hydrolysis and Other Decomposition Pathways. The N-chloro compound may be decomposing under the reaction conditions, leading to byproducts that can complicate the reaction mixture.

    • Troubleshooting Steps:

      • Control pH: The stability of N-chloro compounds can be pH-dependent.[9][10] While the hydrolysis of NCS in water is largely independent of H+ concentration, extreme pH values can affect stability.[2][9] For other N-chloro compounds like chloramine-T, the rate of hydrolysis is highly dependent on the hydrogen ion concentration.[9] Buffer your reaction mixture if necessary to maintain an optimal pH for stability.

      • Exclude Light: N-chloro compounds are often light-sensitive.[2] Protect your reaction from light by wrapping the flask in aluminum foil.

      • Maintain Temperature Control: Higher temperatures accelerate decomposition.[2][11] Run the reaction at the lowest effective temperature.

Issue 3: Difficulty in Removing Byproducts During Workup and Purification

You have successfully completed the reaction, but are struggling to isolate the pure product from the reaction byproducts, such as succinimide.

  • Possible Cause: Similar Physical Properties of Product and Byproduct. The byproduct may have similar solubility or polarity to your desired product, making separation difficult.

    • Troubleshooting Steps for Succinimide Removal:

      • Aqueous Extraction: Succinimide is soluble in water. An aqueous wash of the organic reaction mixture can effectively remove it.[2]

      • Filtration: In some non-polar solvents, succinimide is insoluble. Cooling the reaction mixture can further decrease its solubility, allowing for its removal by filtration.[2][8]

      • Chromatography: If the polarity of your product is sufficiently different from that of succinimide, it can be separated by column chromatography on silica gel.[2]

Data and Protocols

Table 1: Factors Influencing N-Chloro Compound Stability
FactorInfluence on StabilityRecommendations
Temperature Higher temperatures accelerate decomposition.[2][11]Store in a cool place; run reactions at the lowest effective temperature.
Light UV and visible light can promote photodecomposition.[2][11]Store in amber bottles or in the dark; protect reactions from light.[2]
Moisture/Water Can lead to hydrolysis, reducing the compound's activity.[2][11]Store in a desiccator; use anhydrous solvents and dried glassware for reactions.[7]
pH Stability can be highly pH-dependent for certain N-chloro compounds.[9][12]Maintain optimal pH through buffering if necessary.[10]
Contaminants Acids, bases, amines, and metal salts can catalyze decomposition.[2]Use pure reagents and solvents; avoid incompatible materials.
Experimental Protocol: Iodometric Titration to Determine the Purity of N-Chlorosuccinimide (NCS)

This method is based on the reaction of NCS with iodide ions to liberate iodine, which is then titrated with a standardized sodium thiosulfate solution.[2]

Reagents:

  • N-Chlorosuccinimide sample

  • Potassium iodide (KI), 10% (w/v) aqueous solution

  • Glacial acetic acid

  • Standardized 0.1 N sodium thiosulfate (Na₂S₂O₃) solution

  • Starch indicator solution, 1% (w/v)

Procedure:

  • Accurately weigh approximately 100-150 mg of the NCS sample into a 250 mL Erlenmeyer flask.[2]

  • Add 25 mL of glacial acetic acid to dissolve the sample.[2]

  • Add 10 mL of 10% potassium iodide solution. The solution will turn a dark reddish-brown due to the liberation of iodine.[2]

  • Immediately titrate the liberated iodine with the standardized 0.1 N sodium thiosulfate solution until the solution becomes a pale yellow color.

  • Add 1-2 mL of starch indicator solution. The solution will turn a deep blue/black color.

  • Continue the titration dropwise with the sodium thiosulfate solution until the blue color completely disappears.

  • Record the volume of sodium thiosulfate solution used.

  • Calculate the purity of the NCS sample. Each mL of 0.1 N sodium thiosulfate is equivalent to 6.675 mg of NCS.

Visualizing Decomposition and Troubleshooting

Diagram 1: General Decomposition Pathways of N-Chloro Compounds

This diagram illustrates the primary environmental factors that can lead to the decomposition of N-chloro compounds, resulting in a loss of the active chlorinating species.

cluster_main Decomposition of N-Chloro Compounds cluster_factors Influencing Factors N-Chloro Compound N-Chloro Compound Decomposed Products Decomposed Products N-Chloro Compound->Decomposed Products Decomposition Light Light Light->N-Chloro Compound Heat Heat Heat->N-Chloro Compound Moisture Moisture Moisture->N-Chloro Compound Contaminants Contaminants Contaminants->N-Chloro Compound start Low Conversion Observed check_reagent Check N-Chloro Reagent Purity start->check_reagent purify_reagent Purify or Replace Reagent check_reagent->purify_reagent Impure check_solvent Verify Solvent Quality & Type check_reagent->check_solvent Pure purify_reagent->check_solvent dry_solvent Use Anhydrous Solvent check_solvent->dry_solvent Moisture Suspected check_activation Review Reaction Activation check_solvent->check_activation Dry & Correct Type dry_solvent->check_activation add_initiator Add Initiator/Catalyst check_activation->add_initiator Activation Needed optimize_temp Optimize Temperature check_activation->optimize_temp Activation Sufficient add_initiator->optimize_temp end Reaction Optimized optimize_temp->end

Caption: A step-by-step guide to troubleshooting low reaction yields.

References

  • Nanjing Suru Chemical Co., Ltd. (2025, September 27). Stable Chlorinating Performance with N-Chlorosuccinimide in Organic Reactions.
  • Al-Subu, M. M. (n.d.). Rates of decomposition of N-chloramine disinfectant compounds in aqueous solutions. An-Najah National University.
  • Neale, R. S., Marcus, N. L., & Schepers, R. G. (1968). Chemistry of N-bromamines and N-chloramines. Chemical Reviews, 68(2), 115-151. [Link]
  • Parisotto, S., Azzi, E., Lanfranco, A., Renzi, P., & Deagostino, A. (2022). Recent Progresses in the Preparation of Chlorinated Molecules: Electrocatalysis and Photoredox Catalysis in the Spotlight. Reactions, 3(2), 223-258. [Link]
  • Scully, F. E., Jr., & Bempong, M. A. (1982). Organic N-Chloramines: Chemistry and Toxicology. Environmental Health Perspectives, 46, 111-116. [Link]
  • Al-Subu, M. M. (2000). Rates of Decomposition of N-Chloramine Disinfectant Compounds in Aqueous Solutions.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31398, Chlorosuccinimide.
  • Worley, S. D., & Sun, G. (2012). The Stabilities of N−Cl Bonds in Biocidal Materials. Infection Control, 1(1), 1-10. [Link]
  • Suvchem Laboratory Chemicals. (n.d.). N-CHLORO SUCCINIMIDE (FOR SYNTHESIS) Safety Data Sheet.
  • Wagner, B. A., Wagner, E. L., Burns, C. P., & Buettner, G. R. (2024). Chloronitramide anion is a decomposition product of inorganic chloramines. Proceedings of the National Academy of Sciences, 121(48), e2411933121. [Link]
  • CHEM21. (n.d.). Case Study: Formation of N-chloramines in Flow.
  • Goncharuk, V. V., et al. (2021). Synthesis of new immobilized N-chloro-sulfonamides and release of active chlorine from them. EUREKA: Physics and Engineering, (4), 3-11. [Link]
  • Fox, A. R., & Warkentin, J. (1982). Studies on the stability of n-chloro-aminoacids. Decomposition of N-chloro-L-serine. Canadian Journal of Chemistry, 60(16), 2086-2091. [Link]
  • Scully, F. E., Jr., & Bempong, M. A. (1982). Organic N-chloramines: chemistry and toxicology. Environmental Health Perspectives, 46, 111–116. [Link]
  • Dickson, D. (2025, October 2). Top 5 Factors Affecting Chemical Stability. Dickson.
  • König, B. (2016). Photocatalytic activation of N-chloro compounds for the chlorination of arenes. Tetrahedron, 72(48), 7821-7825. [Link]
  • Antelo, J. M., Arce, F., Castro, M., Crugeiras, J., Perez-Moure, J. C., & Rodriguez, P. (1997). Kinetic study of the chlorine transfer from N-chlorosuccinimide to amino compounds. Journal of Physical Organic Chemistry, 10(8), 585-592. [Link]
  • Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS).
  • Organic Chemistry Portal. (n.d.). N-Chlorinations.
  • European Chlorinated Solvents Association (ECSA). (n.d.). Guidance on Storage and Handling of Chlorinated Solvents.
  • Wikipedia contributors. (2024, April 14). Chlorine. In Wikipedia, The Free Encyclopedia.
  • European Chlorinated Solvents Association (ECSA). (n.d.). Guidance on Storage and Handling of Chlorinated Solvents.
  • I. B. Sivaev, et al. (2024). N‑Chlorination of Sulfonamides: DFT Study of the Reaction Mechanism. Molecules, 29(1), 123. [Link]
  • Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments.
  • Protti, S., et al. (2022). Photoinduced Chloroamination Cyclization Cascade with N-Chlorosuccinimide: From N-(Allenyl)sulfonylamides to 2-(1-Chlorovinyl)pyrrolidines. The Journal of Organic Chemistry, 87(22), 14859-14869. [Link]
  • Unacademy. (n.d.). Factors affecting stability of complexes.
  • Slideshare. (n.d.). Factors affecting stability of drugs.
  • Kim, C., Hung, Y. C., & Brackett, R. E. (2000). The effect of pH and chloride concentration on the stability and antimicrobial activity of chlorine-based sanitizers. Journal of Food Protection, 63(1), 110-114. [Link]
  • O'Donnell, V. F., et al. (2022). The effect of pH on distribution and type of chlorine species present in solutions and their potential to degrade and penetrate skin. Journal of Hospital Infection, 128, 8-15. [Link]
  • Hansen, K. M. S., et al. (2013). Optimal pH in chlorinated swimming pools - balancing formation of by-products.

Sources

Technical Support Center: HPLC Analysis of 4-Chloro-5-nitrophthalimide

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 4-Chloro-5-nitrophthalimide. As a Senior Application Scientist, I have designed this guide to move beyond simple checklists and provide in-depth, cause-and-effect explanations for the common challenges encountered in the lab. This resource is structured as a series of questions and answers to directly address the issues you may face, ensuring the integrity and robustness of your analytical data.

Section 1: Chromatographic Peak Shape Issues

Poor peak shape is a common indicator of underlying issues with the column, mobile phase, or sample preparation. It can compromise the accuracy of integration and quantification.

Question: My peak for this compound is tailing. What is causing this and how do I fix it?

Answer: Peak tailing is one of the most frequent problems in HPLC and typically points to undesirable secondary interactions between your analyte and the stationary phase, or issues within the HPLC system itself.

Primary Causes & Solutions:

  • Secondary Silanol Interactions: The most common cause for tailing of compounds like this compound, which has polar functional groups, is interaction with residual silanol groups on the silica-based stationary phase. These acidic silanols can form strong hydrogen bonds with the analyte, slowing its elution in a non-uniform way.

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the aqueous portion of your mobile phase (e.g., to pH 2.5-3.0 with formic or phosphoric acid) will suppress the ionization of the silanol groups, minimizing these secondary interactions.[1][2] For ionizable analytes, it's best to work at a pH at least 2 units away from the compound's pKa to ensure it exists in a single form.[1]

    • Solution 2: Use a Modern, End-Capped Column: Modern HPLC columns often feature advanced end-capping, where the residual silanols are chemically bonded with a small, inert compound to shield them from the analyte. If you are using an older column, switching to a high-purity, fully end-capped C18 or a phenyl-hexyl column may resolve the issue.

  • Column Contamination or Degradation: Accumulation of strongly retained matrix components or particulates on the column inlet frit or within the packing bed can create alternative flow paths and active sites, leading to tailing.[3] This is often accompanied by an increase in backpressure.

    • Solution: Column Flushing & Protection: Implement a rigorous column flushing protocol with a strong solvent (like 100% acetonitrile or isopropanol) after each analytical batch.[2] Always use a guard column and filter your samples through a 0.22 µm or 0.45 µm syringe filter to prevent particulate matter from reaching the column.[2][4]

  • Extra-Column Volume: Excessive volume from long or wide-bore tubing, or poorly made connections between the injector, column, and detector can cause band broadening and tailing, especially for early-eluting peaks.[5]

    • Solution: System Optimization: Ensure all tubing is as short and narrow-diameter as possible. Check all fittings, particularly at the column inlet and outlet, to confirm they are properly seated with no dead volume.

Question: I'm observing peak fronting. What does this indicate?

Answer: Peak fronting is less common than tailing and is often a sign of column overloading or a mismatch between the sample solvent and the mobile phase.

Primary Causes & Solutions:

  • Mass Overload: Injecting a sample that is too concentrated can saturate the stationary phase at the column inlet, causing molecules to travel down the column faster than they should, resulting in a fronting peak.[1][6]

    • Solution: Dilute the Sample: Try diluting your sample by a factor of 5 or 10 and re-injecting. If the peak shape improves and becomes more symmetrical, you have identified mass overload as the issue.[1]

  • Solvent Mismatch: this compound is sparingly soluble in water but more soluble in organic solvents like ethanol or dimethylformamide (DMF).[7][8] If you dissolve your sample in a solvent that is significantly stronger (more eluting) than your initial mobile phase (e.g., 100% Acetonitrile or DMF when the mobile phase starts at 10% Acetonitrile), the sample will not properly focus on the head of the column.

    • Solution: Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase.[1] If solubility is an issue, use the weakest solvent possible that can still dissolve the analyte and keep the injection volume small.[1]

Question: Why is my main analyte peak splitting into two?

Answer: Peak splitting or shoulders can be perplexing and may stem from chemical issues, column problems, or a partially blocked flow path.

Primary Causes & Solutions:

  • Partially Blocked Frit or Column Bed Disruption: A common cause is a partial blockage of the inlet frit from sample particulates or precipitated buffer salts. This creates a channel or void in the column packing, causing the sample band to split as it enters the column.[2]

    • Solution: Reverse and Flush Column: First, replace the guard column if one is in use. If the problem persists, disconnect the analytical column, reverse its direction, and flush it with a strong, compatible solvent (do not connect it to the detector during this process). If this doesn't resolve the issue, the column may be permanently damaged and require replacement.[5]

  • Co-eluting Impurity: What appears to be a split peak might actually be two distinct but very closely eluting compounds—your analyte and an impurity.

    • Solution: Optimize Method Selectivity: Adjusting the mobile phase composition, such as changing the organic solvent (e.g., from acetonitrile to methanol) or modifying the pH, can alter the selectivity of the separation and may resolve the two compounds.[9] Running a slower gradient can also improve separation.[3]

  • Mobile Phase pH near Analyte pKa: If the pH of your mobile phase is very close to the pKa of your analyte, it can exist in both its ionized and non-ionized forms, which may separate slightly on the column, leading to broad or split peaks.[1]

    • Solution: Buffer the Mobile Phase: Ensure your mobile phase is adequately buffered and adjust the pH to be at least 2 units above or below the analyte's pKa.[1]

Section 2: Retention Time & Reproducibility

Stable retention times are critical for reliable peak identification and quantification. Shifts or drifts in retention time can signal a change in the system's physical or chemical state.

Question: My retention times are suddenly much shorter (or longer) than yesterday for all peaks. What happened?

Answer: When all peaks in your chromatogram, including the solvent front (t₀), shift proportionally in the same direction, the issue is almost always related to the mobile phase flow rate.[10][11][12]

Primary Causes & Solutions:

  • Incorrect Flow Rate Setting: The most straightforward cause is an incorrectly programmed flow rate in the method.[10]

    • Solution: Verify Method Parameters: Double-check the flow rate set in your instrument control software.

  • Pump Malfunction or Leaks: A leak in the system between the pump and the injector will cause the actual flow rate through the column to be lower than the setpoint, leading to longer retention times.[5][10] Conversely, a faulty pump check valve can cause pressure fluctuations and an unstable, often lower, flow rate.[5][13]

    • Solution: System Check: Perform a pressure test. Check all fittings for any signs of leakage. If the pressure is unstable, it could indicate a bubble in the pump head or a failing check valve.[5] Purge the pump thoroughly.[5]

  • Air Bubbles in the System: Air trapped in the pump or solvent lines can cause the pump to deliver an inaccurate flow of mobile phase.[5][10]

    • Solution: Degas Mobile Phase: Ensure your mobile phases are thoroughly degassed, either by an inline degasser, sonication, or helium sparging.[14][15]

Question: Only my this compound peak is drifting to earlier retention times over a long sequence, but my other peaks are stable. Why?

Answer: When only specific peaks shift, it points to a chemical issue related to the column or mobile phase, rather than a system-wide physical problem.[10][11]

Primary Causes & Solutions:

  • Insufficient Column Equilibration: This is a very common cause. If you have just changed mobile phases or re-installed a column, the stationary phase may not have fully equilibrated with the new conditions.[16][17] This is especially true when using mobile phase additives like ion-pairing reagents.[17]

    • Solution: Increase Equilibration Time: Before starting your sequence, flush the column with at least 10-20 column volumes of the initial mobile phase. For some methods, significantly more time may be needed.[17]

  • Change in Mobile Phase Composition: The composition of your mobile phase can change over time. Volatile components, such as trifluoroacetic acid (TFA) or organic solvents, can evaporate from the reservoir, altering the mobile phase's strength and pH.[10][12]

    • Solution: Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the reservoirs capped to minimize evaporation.[14][17]

  • Column Degradation: Over many injections, the stationary phase can degrade, or strongly retained sample components can build up, altering the column's chemistry and affecting retention.[4][18]

    • Solution: Implement Column Care Protocols: Use a guard column to protect the analytical column.[2] At the end of a sequence, flush the column with a strong solvent to remove any contaminants.[16]

Troubleshooting Workflow for Retention Time Shifts

Here is a logical decision tree to help diagnose the root cause of retention time variability.

Retention Time Troubleshooting start Retention Time Shift Observed check_t0 Check Void Time (t₀) Marker start->check_t0 t0_shifted t₀ and Analyte Peaks Shifted? check_t0->t0_shifted t0_stable Only Analyte Peaks Shifted? check_t0->t0_stable physical_issue Likely a Physical/System Issue t0_shifted->physical_issue Yes chemical_issue Likely a Chemical/Method Issue t0_stable->chemical_issue Yes check_flow Verify Flow Rate Setting physical_issue->check_flow check_leaks Inspect for Leaks check_flow->check_leaks check_pump Check Pump Pressure & Purge check_leaks->check_pump check_equilibration Ensure Sufficient Equilibration chemical_issue->check_equilibration check_mobile_phase Prepare Fresh Mobile Phase check_equilibration->check_mobile_phase check_column Evaluate Column Health check_mobile_phase->check_column check_temp Verify Column Temperature check_column->check_temp Resolution Factors cluster_efficiency Influenced by: cluster_selectivity Influenced by: cluster_retention Influenced by: Resolution Resolution (Rs) Efficiency Efficiency (N) (Peak Sharpness) Resolution->Efficiency Selectivity Selectivity (α) (Peak Spacing) Resolution->Selectivity Retention Retention (k') (Peak Position) Resolution->Retention Column_Length Column Length Particle Size Efficiency->Column_Length Flow_Rate Flow Rate Efficiency->Flow_Rate Mobile_Phase Mobile Phase Composition (Solvent Type, pH) Selectivity->Mobile_Phase Stationary_Phase Stationary Phase Chemistry Selectivity->Stationary_Phase Temperature Temperature Selectivity->Temperature Solvent_Strength Solvent Strength (% Organic) Retention->Solvent_Strength

Sources

Technical Support Center: Enhancing the Stability of 4-Chloro-5-nitrophthalimide in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-Chloro-5-nitrophthalimide is a key chemical intermediate utilized in the synthesis of various high-value molecules, including pharmaceuticals and agrochemicals.[1][2] Its utility is derived from its reactive nature, conferred by the electron-withdrawing chloro and nitro groups on the phthalimide core.[3] However, this reactivity also presents a significant challenge: instability in solution. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource, moving beyond simple protocols to explain the underlying chemical principles governing the stability of this compound. Our goal is to empower you to design more robust experiments, troubleshoot degradation issues, and ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered when working with this compound solutions.

Q1: My pale yellow this compound solution has turned a darker yellow or brown. What is causing this color change? A: A visible color change often indicates degradation. The most likely cause is hydrolysis of the imide ring, especially if your solvent is not anhydrous or if basic impurities are present.[4] Photodegradation, due to the nitroaromatic structure, can also occur upon exposure to ambient or UV light, leading to the formation of colored byproducts.[5][6]

Q2: I dissolved the compound successfully, but now I see a precipitate. What happened? A: This can be due to two primary reasons. First, if you are using a solvent system near the compound's saturation limit, small changes in temperature can cause it to crash out of solution. Second, the precipitate may not be the parent compound but rather a degradation product. For example, hydrolysis leads to the formation of 4-chloro-5-nitrophthalamic acid and subsequently 4-chloro-5-nitrophthalic acid, which may have different solubility profiles than the starting material.

Q3: What is the best general-purpose solvent for preparing a stable stock solution of this compound? A: Anhydrous, aprotic polar solvents are highly recommended. Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent choices for achieving high solubility.[1] For applications where these are unsuitable, anhydrous acetonitrile or tetrahydrofuran (THF) are viable alternatives. Always use a fresh bottle or a properly dried solvent to minimize water content.

Q4: How should I store my stock solutions to maximize their shelf-life? A: For optimal stability, store solutions in small, single-use aliquots in amber glass vials with tightly sealed caps to protect from light and atmospheric moisture.[7] Store at -20°C or below. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of water into the solution.

Q5: Is it safe to use aqueous buffers with this compound? A: Extreme caution is advised. The phthalimide ring is highly susceptible to base-catalyzed hydrolysis.[8][9] If an aqueous system is absolutely necessary, it should be buffered to a slightly acidic pH (e.g., pH 4-6). However, even in this range, stability is limited, and solutions should be prepared fresh and used immediately. Avoid basic buffers (pH > 7) entirely, as they will cause rapid degradation.[4]

Section 2: In-Depth Troubleshooting Guides

Guide 1: Managing Hydrolytic Instability

The Core Problem: The primary degradation pathway for this compound in solution is hydrolysis of the imide functional group. This reaction is significantly accelerated by hydroxide ions (OH⁻) and other nucleophiles, including water itself, albeit at a slower rate.

The Mechanism: The process involves a nucleophilic attack on one of the carbonyl carbons of the imide ring. In the presence of a base, this opens the five-membered ring to form a carboxylate and an amide—the corresponding phthalamic acid salt. Subsequent hydrolysis can cleave the amide bond to yield the phthalic acid derivative. This pathway is fundamentally why basic and aqueous conditions are detrimental to the compound's stability.

Hydrolysis_Pathway Compound This compound Intermediate 4-Chloro-5-nitrophthalamic acid (Ring-Opened Intermediate) Compound->Intermediate  Nucleophilic Attack  (OH⁻, H₂O)  FAST in base Product 4-Chloro-5-nitrophthalic acid (Final Degradant) Intermediate->Product  Amide Hydrolysis  (Slower)

Caption: Base-catalyzed hydrolytic degradation of this compound.

Solutions & Preventative Measures:

  • Rigorous Solvent Selection: The choice of solvent is the most critical factor in preventing hydrolysis.

    • Prioritize Anhydrous Aprotic Solvents: These solvents lack acidic protons and have very low water content, minimizing the availability of nucleophiles.

    • Data-Driven Choices: While solubility data for the title compound is sparse, data for the related 4-nitrophthalimide shows excellent solubility in DMF and good solubility in acetone and ethyl acetate.[10] These are excellent starting points for your solvent screening.

    SolventTypeDielectric ConstantBoiling Point (°C)Key Considerations
    Dimethylformamide (DMF) Polar Aprotic36.7153Excellent solvating power. Must be high purity and anhydrous.
    Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7189Excellent solvating power. Highly hygroscopic; handle with care.
    Acetonitrile (ACN) Polar Aprotic37.582Good general-purpose solvent, less viscous than DMF/DMSO.
    Tetrahydrofuran (THF) Non-polar Aprotic7.666Good for less polar applications. Can form peroxides; use stabilized grade.
    Dichloromethane (DCM) Non-polar Aprotic9.140Useful for reactions, but highly volatile. Ensure it is anhydrous.
  • Strict pH Control: If aqueous or protic solvents are unavoidable, controlling the pH is paramount.

    • Avoid Basicity: Never use basic media (pH > 7.5). Amines, hydroxides, and even basic salts (e.g., sodium bicarbonate) will catalyze rapid degradation.

    • Maintain Slight Acidity: If required, buffer the solution to a pH between 4.0 and 6.0. The stability of related compounds is known to be greatest in this range.[11]

    • "Fresh Prep" Rule: Any aqueous solution of this compound should be prepared immediately before use and should not be stored.

Guide 2: Preventing Photodegradation

The Core Problem: Nitroaromatic compounds are chromophores that absorb light in the UV and near-visible regions of the spectrum.[3] This absorbed energy can excite the molecule to a higher energy state, initiating photochemical reactions that lead to degradation.

The Mechanism: Upon absorbing a photon, the nitro group can undergo a variety of reactions, including photoreduction or rearrangement, leading to complex product mixtures.[5][12] The ICH Q1B guidelines specify standard conditions for photostability testing, which involve exposure to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of near UV energy, highlighting the importance of both parts of the spectrum.[13]

Solutions & Preventative Measures:

  • Physical Light Barriers: The most effective method is to prevent light from reaching the solution.

    • Use Amber Vials: Amber glass is specifically designed to filter out UV and blue light, the most energetic and damaging wavelengths.[13]

    • Aluminum Foil: For complete light exclusion, wrap clear glass or plastic containers securely in aluminum foil. This is also essential for creating a "dark control" sample in stability studies.[13]

  • Controlled Laboratory Environment:

    • Minimize Exposure: During weighing, dissolution, and dilutions, work efficiently to minimize the time the solid or its solutions are exposed to ambient light.

    • Use Yellow Lighting: If possible, perform sensitive operations under yellow or red "safelights," which emit longer-wavelength light that is less likely to be absorbed by the compound.

    • Fume Hood Sash: Keep the fume hood sash lowered when possible, as the glass can offer some (though incomplete) UV protection.[13]

Section 3: Experimental Protocols for Stability Assessment

Trustworthy experimental design requires validating the stability of your compound under your specific conditions. These protocols provide a framework for assessing and ensuring the integrity of your this compound solutions.

Protocol 3.1: HPLC Method for Quantifying Degradation

This protocol provides a starting point for developing an HPLC method to monitor the concentration of this compound over time. It is based on methods used for similar nitroaromatic compounds.[14]

Objective: To quantify the percentage of intact this compound in a solution relative to a freshly prepared standard.

Methodology:

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (containing 0.1% Formic Acid). A starting point is 60:40 (ACN:Water). Adjust the ratio to achieve a retention time of ~3-5 minutes for the parent compound.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength of high absorbance away from the solvent cutoff, such as 245 nm or 310 nm.[14] Perform a UV-Vis scan of a fresh sample to determine the optimal wavelength.

  • Injection Volume: 10 µL.

  • Procedure: a. Prepare a fresh 1 mg/mL stock solution of this compound in anhydrous acetonitrile. This is your T=0 reference standard. b. Immediately dilute to a working concentration (e.g., 25 µg/mL) with the mobile phase and inject to determine the initial peak area (Area₀). c. Prepare your experimental solution in the solvent and conditions you wish to test. d. At specified time points (e.g., 1, 4, 8, 24 hours), take an aliquot of the experimental solution, dilute it by the same factor as the reference standard, and inject it into the HPLC. Record the peak area (Areaₜ). e. Calculation: % Remaining = (Areaₜ / Area₀) x 100. f. Validation: Look for the appearance of new peaks, particularly at earlier retention times, which are indicative of more polar degradation products like the hydrolyzed acid forms.

Protocol 3.2: Workflow for Solvent and Condition Optimization

This workflow uses the HPLC method above to systematically determine the optimal conditions for your experiment.

Stability_Workflow cluster_prep Preparation cluster_conditions Experimental Conditions cluster_analysis Analysis & Decision A Prepare fresh stock solution in anhydrous ACN/DMF B1 Condition 1: Solvent A, Amber Vial, RT A->B1 B2 Condition 2: Solvent B, Amber Vial, RT A->B2 B3 Condition 3: Solvent A, Clear Vial, RT A->B3 B4 Condition 4: Solvent A, Amber Vial, 4°C A->B4 C Analyze aliquots at T=0, 2, 8, 24h via HPLC (Protocol 3.1) B1->C B2->C B3->C B4->C D Calculate % Remaining vs. T=0 Control C->D E Select condition with >98% remaining compound at final timepoint D->E

Caption: Workflow for assessing the stability of this compound.

Section 4: Summary of Best Practices

ParameterRecommendationRationale
Solvent Use anhydrous, aprotic polar solvents (e.g., DMF, DMSO, ACN).Prevents nucleophilic attack and hydrolysis of the imide ring.[4]
pH Strictly avoid basic conditions (pH > 7.5). If aqueous media is required, buffer to pH 4-6 and use immediately.Base catalyzes rapid hydrolysis of the phthalimide structure.[8][9]
Light Store and handle solutions in amber vials or containers wrapped in aluminum foil.The nitroaromatic structure is susceptible to photodegradation by UV and visible light.[5][6][13]
Temperature Store stock solutions at -20°C or below.Reduces the rate of all potential degradation reactions.
Handling Prepare solutions fresh. For stored stocks, aliquot into single-use volumes to avoid freeze-thaw cycles and moisture introduction.Minimizes exposure to atmospheric moisture and light, ensuring consistency between experiments.
Validation Always run a stability check using a validated analytical method (e.g., HPLC) for any new solvent system or experimental condition.Confirms the integrity of the compound under your specific experimental parameters.

References

  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 4-NITROPHTHALIMIDE.
  • Klampfl, C. W., & Buchberger, W. (2000). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Water Research, 34(10), 2747-2753.
  • Zhang, Y., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters, 8(9), 747-752.
  • Klamfl, C. W., & Buchberger, W. (2001). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Chromatography A, 924(1-2), 379-387.
  • Pavan Kumar, K. S. R., et al. (2011). Development and validation of UPLC methods for the determination of 4-nitro phthalimide, 5-bromo phthalide and 5-amino phthalide, 4-amino phthalimide in citalopram drug substance. Der Pharmacia Lettre, 3(1), 18-28.
  • Sloan, K. B., & Bodor, N. (1989). Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases. Kinetic assessment of N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs. Journal of Pharmaceutical and Biomedical Analysis, 7(6), 685-691.
  • Al-Achi, A., & Greenwood, R. (2005). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing of Photosensitive Pharmaceuticals. Pharmaceutical Technology, 29(3), 70-84.
  • ChemBK. (2024). This compound.
  • Loba Chemie. (2015). 4-NITROPHTHALIC ACID FOR SYNTHESIS MSDS.
  • Chemical Point. (n.d.). This compound.
  • YiZheng HaiFan Chemical Co., Ltd. (n.d.). This compound.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Organic Chemistry Portal. (n.d.). Phthalimides.
  • Royal Society of Chemistry. (n.d.). Methods.
  • ResearchGate. (2019). Solubility measurement and correlation of 4-nitrophthalimide in (methanol, ethanol, or acetone) + N,N-dimethylformamide mixed solvents at temperatures from 273.15 K to 323.15 K.
  • Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific.
  • Kiani, M., et al. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578.
  • Schenzle, A., et al. (1997). Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. Journal of Bacteriology, 179(21), 6732-6740.
  • Organic Syntheses. (n.d.). 4-nitrophthalimide.
  • Arora, P. K., & Jain, R. K. (2012). Degradation of chlorinated nitroaromatic compounds. Applied Microbiology and Biotechnology, 93(5), 1865-1876.
  • Pandey, J., et al. (2012). Novel Pathway for the Degradation of 2-Chloro-4-Nitrobenzoic Acid by Acinetobacter sp. Strain RKJ12. Applied and Environmental Microbiology, 78(15), 5245-5253.
  • ResearchGate. (n.d.). Reaction of N-substituted phthalimides and isophthalimides with secondary amines.
  • ResearchGate. (2007). Degradation of trace aqueous 4-chloro-2-nitrophenol occurring in pharmaceutical industrial wastewater by ozone.
  • Srivastava, R. M., et al. (2001). Synthesis and Hypolipidemic Activity of N-Substituted Phthalimides. Part 5. Il Farmaco, 56(8), 609-613.
  • Fijałek, Z., et al. (2015). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Molecules, 20(12), 21323-21338.
  • Verma, D. K., & Hasan, I. (2018). An overview on Common Organic Solvents and their Toxicity. Journal of Chemical and Pharmaceutical Research, 10(3), 1-10.
  • Archontaki, H. A., et al. (2002). Kinetic study on the degradation of prazepam in acidic aqueous solutions by high-performance liquid chromatography and fourth-order derivative ultraviolet spectrophotometry. Journal of Pharmaceutical and Biomedical Analysis, 29(5), 841-850.
  • Hu, X., et al. (2019). Molecular and biochemical characterization of 2-chloro-4-nitrophenol degradation via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium. Applied Microbiology and Biotechnology, 103(20), 8595-8606.

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Technical Support Center: Optimizing Reactions of 4-Chloro-5-nitrophthalimide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalyst selection and optimization of reactions involving 4-Chloro-5-nitrophthalimide. This guide is intended for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions (FAQs) in a Q&A format to address specific challenges you may encounter during your experiments. The information provided is based on established principles of organic synthesis and data from related chemical systems.

Introduction to the Reactivity of this compound

This compound is a highly electron-deficient aromatic compound. The presence of two strong electron-withdrawing groups, the nitro group and the phthalimide ring, ortho and para to the chlorine atom, significantly activates the aryl chloride for nucleophilic aromatic substitution (SNAr). This inherent reactivity makes it an attractive substrate for the synthesis of a variety of substituted phthalimide derivatives, which are valuable intermediates in the preparation of pharmaceuticals and functional materials.

However, the high reactivity and the presence of multiple functional groups can also lead to challenges such as side reactions, catalyst inhibition, and difficulties in achieving high yields and purity. This guide will help you navigate these challenges by providing insights into catalyst selection, reaction optimization, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for nucleophilic substitution reactions with this compound?

A1: The primary catalytic strategies for promoting nucleophilic substitution on this compound fall into three main categories:

  • Phase-Transfer Catalysis (PTC): This is often the simplest and most cost-effective method, especially for reactions with anionic nucleophiles. PTCs, such as quaternary ammonium or phosphonium salts, facilitate the transfer of the nucleophile from an aqueous or solid phase to the organic phase where the this compound is dissolved.[1][2][3]

  • Copper-Catalyzed Cross-Coupling: Copper-based catalysts, often referred to as Ullmann-type couplings, are particularly effective for forming C-N, C-O, and C-S bonds.[4] These reactions are often more tolerant of a wider range of functional groups compared to uncatalyzed SNAr reactions.

  • Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination): This is a powerful and versatile method for forming C-N bonds with a broad scope of amine coupling partners.[5][6] While highly effective, it can be more sensitive to reaction conditions and the presence of certain functional groups.

The choice of catalyst will depend on the specific nucleophile, the desired reaction conditions (e.g., temperature, solvent), and the functional group tolerance required.

Q2: I am observing low to no conversion in my amination reaction with this compound. What are the likely causes?

A2: Low or no conversion in the amination of this compound can stem from several factors. Here's a systematic troubleshooting approach:

  • Inadequate Nucleophilicity of the Amine: The nucleophilicity of the amine is a critical factor. Highly hindered or electron-deficient amines may react slowly or not at all.

  • Poor Catalyst Activity or Inhibition: If using a palladium or copper catalyst, the active catalytic species may not be forming correctly, or it may be inhibited by components of the reaction mixture. For instance, in Buchwald-Hartwig reactions, the choice of ligand is crucial for catalyst stability and activity.[7]

  • Incorrect Base Selection: The choice of base is critical for deprotonating the amine nucleophile (in the case of Buchwald-Hartwig) or neutralizing the HCl generated during the reaction. An inappropriate base can lead to side reactions or may not be strong enough to drive the reaction forward.

  • Solvent Effects: The solvent plays a crucial role in solvating the reactants and intermediates. Aprotic polar solvents like DMF, DMSO, or NMP are generally good choices for SNAr reactions.

  • Reaction Temperature: While this compound is activated, some reactions, particularly with less reactive nucleophiles, may require elevated temperatures to proceed at a reasonable rate.

Q3: Are there any common side reactions to be aware of when working with this compound?

A3: Yes, several side reactions can occur, and being aware of them is key to optimizing your reaction:

  • Reduction of the Nitro Group: The nitro group is susceptible to reduction, especially under certain catalytic conditions (e.g., with some palladium catalysts and certain additives) or in the presence of reducing agents.[8][9] This can lead to the formation of amino or other reduced nitrogen species.

  • Hydrolysis of the Imide Ring: The phthalimide group can be sensitive to strongly basic conditions, leading to hydrolysis and ring-opening.[10][11] This is a more significant concern at elevated temperatures and with strong hydroxide bases.

  • Competitive Nucleophilic Attack: If your nucleophile has multiple reactive sites, you may observe a mixture of products.

  • Dehalogenation: In some palladium-catalyzed reactions, a side reaction can be the reduction of the C-Cl bond, leading to the formation of 5-nitrophthalimide.[12]

  • Reaction with the Solvent: Some solvents, like DMF, can decompose at high temperatures and react with the substrate or nucleophile.

Troubleshooting Guides

Guide 1: Optimizing Phase-Transfer Catalyzed (PTC) Reactions

Phase-transfer catalysis is an excellent starting point for reactions with anionic nucleophiles like phenoxides, alkoxides, and thiolates.

Parameter Recommendation & Rationale Troubleshooting Tips
Catalyst Tetrabutylammonium bromide (TBAB) or tetrabutylammonium hydrogen sulfate (TBAHS) are common and effective choices.[1] Phosphonium salts can be used for higher temperature reactions.[2]Low Yield: Increase catalyst loading (from 1-5 mol% up to 10 mol%). Consider a more lipophilic catalyst (e.g., with longer alkyl chains) to improve transfer to the organic phase.
Solvent A two-phase system is typically used, such as toluene/water or chlorobenzene/water. The organic solvent should have low water solubility.Slow Reaction: Ensure vigorous stirring to maximize the interfacial area.[13] A solvent that better solubilizes the this compound may be beneficial.
Base For generating anionic nucleophiles in situ, a solid or concentrated aqueous solution of an inorganic base like K₂CO₃ or NaOH is common.Side Reactions (Imide Hydrolysis): Use a milder base like K₂CO₃ instead of NaOH. If NaOH is necessary, use a lower concentration or temperature.
Temperature Reactions can often be run at room temperature to 80 °C. Higher temperatures can increase the reaction rate but may also promote side reactions.Reaction Stalls: Gradually increase the temperature. Ensure the catalyst is stable at the chosen temperature.
  • To a stirred solution of this compound (1.0 eq) and the amine (1.1-1.5 eq) in a suitable organic solvent (e.g., toluene, THF), add the phase-transfer catalyst (0.05-0.1 eq).

  • Add an aqueous solution of a base (e.g., K₂CO₃, 2.0 eq).

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, separate the layers, and wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Guide 2: Optimizing Copper-Catalyzed Cross-Coupling Reactions

Copper catalysis is a robust method for forming C-N, C-O, and C-S bonds with this compound.

Parameter Recommendation & Rationale Troubleshooting Tips
Catalyst CuI is a commonly used and effective copper source. Cu(OAc)₂ or Cu₂O can also be employed.Low Yield: Ensure the copper catalyst is of high purity. Consider using a ligand to stabilize the copper and enhance its reactivity.
Ligand While some Ullmann-type reactions are ligand-free, the use of a ligand such as a diamine (e.g., N,N'-dimethylethylenediamine) or a phenanthroline can significantly improve the reaction rate and yield.[4]Catalyst Deactivation: A sterically hindered ligand can prevent catalyst aggregation and deactivation.[4]
Base A moderately strong base like K₂CO₃, Cs₂CO₃, or K₃PO₄ is typically used.Incomplete Reaction: A stronger base like K₃PO₄ may be required for less reactive nucleophiles.
Solvent High-boiling polar aprotic solvents such as DMF, DMSO, or NMP are generally preferred.Solvent Decomposition: If high temperatures are required, ensure the solvent is stable. Consider using a more robust solvent like dioxane.
Temperature These reactions often require elevated temperatures, typically in the range of 100-150 °C.Side Reactions: If decomposition of the starting material or product is observed, try running the reaction at a lower temperature for a longer period.
Guide 3: Optimizing Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination offers a broad substrate scope but requires careful optimization.

Parameter Recommendation & Rationale Troubleshooting Tips
Catalyst A palladium(0) source is required. This can be generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or by using a pre-formed Pd(0) complex like Pd₂(dba)₃.Low Activity: Use a pre-catalyst that is known to be effective for aryl chlorides. Buchwald's G3 or G4 pre-catalysts are good starting points.[7]
Ligand The choice of phosphine ligand is critical. For electron-deficient aryl chlorides, bulky, electron-rich biarylphosphine ligands like XPhos, SPhos, or RuPhos are often effective.[7]Poor Conversion: Screen a variety of ligands. The optimal ligand can be highly substrate-dependent.
Base A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.Base-Sensitive Substrates: If the imide ring is sensitive to the strong base, a milder base like K₃PO₄ or Cs₂CO₃ may be used, though this may require a more active catalyst system.
Solvent Anhydrous, deoxygenated solvents are essential. Toluene, dioxane, or THF are common choices.Inconsistent Results: Ensure all reagents and solvents are scrupulously dried and that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
Temperature Reactions are typically run at elevated temperatures (80-110 °C).Decomposition: If thermal decomposition is an issue, try a lower temperature with a more active catalyst/ligand system.
  • To an oven-dried reaction vessel, add the palladium precatalyst (0.01-0.05 eq) and the phosphine ligand (0.012-0.06 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon).

  • Add this compound (1.0 eq), the amine (1.1-1.5 eq), and the base (1.5-2.0 eq).

  • Add anhydrous, deoxygenated solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing Reaction Mechanisms and Workflows

Nucleophilic Aromatic Substitution (SNAr) Mechanism

SNAr_Mechanism Start This compound + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Nucleophilic Attack Product Substituted Product + Cl⁻ Intermediate->Product Loss of Leaving Group

Caption: The two-step addition-elimination mechanism for SNAr reactions.

Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow Start Low Conversion Observed Check_Reagents Verify Reagent Purity & Stoichiometry Start->Check_Reagents Optimize_Catalyst Screen Catalysts & Ligands Check_Reagents->Optimize_Catalyst Reagents OK Optimize_Base Screen Bases Optimize_Catalyst->Optimize_Base No Improvement Success Improved Conversion Optimize_Catalyst->Success Improvement Optimize_Solvent Screen Solvents Optimize_Base->Optimize_Solvent No Improvement Optimize_Base->Success Improvement Optimize_Temp Increase Temperature Optimize_Solvent->Optimize_Temp No Improvement Optimize_Solvent->Success Improvement Optimize_Temp->Success Improvement

Caption: A systematic workflow for troubleshooting low conversion in your reaction.

References

  • Principles of Drug Action 1, Spring 2005, Amides. ([Link])
  • Cross-Coupling Reactions of Nitroarenes. PubMed. ([Link])
  • Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research. ([Link])
  • Help troubleshooting a Buchwald-Hartwig amin
  • Amides - Structure and Reactivity. Chemistry Steps. ([Link])
  • Transition-Metal-Catalyzed Denitrative Coupling of Nitroarenes.
  • Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium C
  • Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. American Chemical Society. ([Link])
  • Pd/NHC-catalyzed cross-coupling reactions of nitroarenes. RSC Publishing. ([Link])
  • Acidity and basicity interplay in amide and imide self-association.
  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. ([Link])
  • A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedres. ([Link])
  • Phase-transfer c
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. ([Link])
  • Buchwald-Hartwig Amin
  • Phase Transfer C

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Workup procedure to improve the purity of 4-Chloro-5-nitrophthalimide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Chloro-5-nitrophthalimide Purification

Welcome to the technical support guide for the workup and purification of this compound (CAS: 6015-57-2). This document provides in-depth troubleshooting advice and detailed protocols designed for researchers and professionals in organic synthesis and drug development. Our goal is to equip you with the scientific rationale and practical steps necessary to achieve high purity for this critical intermediate.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues encountered during the workup of this compound. Each answer provides a diagnosis of the potential problem and a validated solution.

Question 1: My isolated crude product is a brownish or dark yellow solid with a broad melting point (e.g., 190-196°C). What are the likely impurities and how can I remove them?

Answer: A discolored product with a depressed and broad melting point suggests the presence of significant impurities. The expected melting point for pure this compound is sharp, typically in the range of 197-201°C[1][2]. The primary culprits are usually a combination of residual mineral acids from the nitration step and organic byproducts.

  • Causality: The synthesis of nitro-aromatic compounds often involves potent nitrating mixtures, such as fuming nitric acid and concentrated sulfuric acid[3][4]. If not completely removed, these residual acids can catalyze degradation upon heating and contribute to the product's discoloration and low purity. Organic impurities may include unreacted starting material or positional isomers formed during the synthesis.

  • Recommended Remediation Workflow:

    • Acid Neutralization & Removal: Before attempting recrystallization, it is crucial to remove all traces of acid. Suspend the crude solid in a large volume of deionized water. Stir vigorously for 15-20 minutes, then filter. Repeat this washing procedure until the filtrate is neutral to pH paper. A final wash with a very dilute sodium bicarbonate solution can be performed, followed by several water washes to remove the bicarbonate. This step is critical as residual acids can hinder effective crystallization.

    • Solvent-Based Purification (Recrystallization): After thorough washing and drying, proceed with recrystallization. Ethanol is a commonly effective solvent for phthalimide derivatives[3][4][5]. The principle is to dissolve the impure solid in a minimum amount of hot solvent and allow it to cool slowly, causing the desired compound to crystallize out while impurities remain in the mother liquor. A detailed protocol is provided in the "Experimental Protocols" section below.

Question 2: I'm experiencing very low recovery after recrystallization. What adjustments can I make to improve my yield?

Answer: Poor recovery is a common challenge in recrystallization and typically stems from using an excessive volume of solvent or cooling the solution too rapidly.

  • Causality: The success of recrystallization hinges on the differential solubility of the compound at high and low temperatures. If too much solvent is used, the solution will not become supersaturated upon cooling, and a significant portion of the product will remain dissolved in the mother liquor. Rapid cooling promotes the formation of small, often impure crystals and can trap impurities.

  • Optimization Strategies:

    • Minimize Solvent Volume: Add the hot recrystallization solvent (e.g., ethanol) portion-wise to the heated crude material until it just dissolves. Using the absolute minimum volume required for dissolution at the solvent's boiling point is key to maximizing recovery.

    • Controlled Cooling: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, insulated with glass wool if necessary. Do not disturb the flask during this period to allow for the formation of large, well-defined crystals. Once at room temperature, induce further crystallization by placing the flask in an ice bath for at least 30-60 minutes before filtration.

    • Recover a Second Crop: Do not discard the mother liquor immediately. Concentrate it by about 50-70% on a rotary evaporator and cool the resulting solution. This will often yield a "second crop" of crystals. While this crop may be of slightly lower purity than the first, it can significantly improve the overall yield. Always analyze the purity of the second crop separately.

Question 3: My HPLC or NMR analysis still shows the presence of an isomeric impurity. How can I separate compounds with such similar properties?

Answer: Separating positional isomers is challenging because their physical properties, including solubility, are often very similar. If a standard recrystallization is insufficient, more advanced techniques are required.

  • Causality: During electrophilic aromatic substitution reactions like nitration, the directing effects of the substituents on the phthalimide ring can lead to the formation of multiple isomers. These isomers co-crystallize easily, making separation by simple recrystallization difficult.

  • Advanced Separation Techniques:

    • Fractional Recrystallization: This technique involves multiple, sequential recrystallization steps. The initial crystals will be enriched in the less soluble isomer. By systematically recrystallizing the crystals and the mother liquors, it is possible to gradually separate the isomers. This process is labor-intensive and requires careful monitoring of purity at each stage.

    • Column Chromatography: For laboratory-scale purifications, silica gel column chromatography is the most effective method. The choice of eluent is critical. A solvent system (e.g., a hexane/ethyl acetate or dichloromethane/acetone mixture) should be identified by thin-layer chromatography (TLC) that provides good separation between the desired product and the isomeric impurity. While more resource-intensive, chromatography offers the highest resolution for difficult separations.

Frequently Asked Questions (FAQs)

Q: What is the expected appearance and physical data for pure this compound? A: Pure this compound should be a white to pale yellow crystalline solid[1][6]. Significant deviation from this (e.g., brown, tan) indicates impurity. Key physical data is summarized in the table below.

Q: What are the best solvents for working with and recrystallizing this compound? A: The compound has low solubility in water but is soluble in common organic solvents like ethanol, acetone, and dimethylformamide (DMF)[5][6]. For recrystallization, ethanol is often a good first choice due to its favorable solubility profile, volatility, and safety. Acetone can also be effective. A solvent pair, such as ethanol/water or acetone/hexane, may also be explored.

Q: How should I properly dry the final product? A: After filtration, the crystalline product should be washed with a small amount of cold solvent to remove any residual mother liquor. The product should then be dried under vacuum, preferably in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved. For small-scale work, drying in a desiccator over a drying agent (e.g., P₂O₅ or anhydrous CaSO₄) is also effective.

Data Presentation

Table 1: Physical and Solubility Properties of this compound

PropertyValueSource(s)
Chemical FormulaC₈H₃ClN₂O₄[7]
Molecular Weight226.57 g/mol [7]
AppearanceWhite to slight yellow crystalline powder[1][6]
Melting Point197-201 °C[1][2][8]
Solubility in WaterLow / Sparingly soluble[5][6]
Solubility in Organic SolventsSoluble in ethanol, acetone, DMF[5][6]

Experimental Protocols

Protocol 1: Standard Recrystallization from Ethanol

This protocol describes a robust method for purifying crude this compound that is contaminated with residual acids and minor organic impurities.

  • Pre-Treatment (Acid Removal):

    • Place the crude solid (e.g., 10.0 g) in a 250 mL beaker.

    • Add 100 mL of deionized water and stir the slurry vigorously for 15 minutes.

    • Filter the solid using a Büchner funnel.

    • Return the solid to the beaker and repeat the water wash. Check the pH of the filtrate. Continue washing until the filtrate is neutral (pH ~7).

    • Dry the washed solid in a vacuum oven at 50°C or air-dry to a constant weight.

  • Recrystallization:

    • Place the dry, pre-washed crude product into a 500 mL Erlenmeyer flask equipped with a stir bar.

    • Add a minimal volume of 95% ethanol to the flask (start with ~15-20 mL per gram of solid).

    • Heat the mixture to reflux on a hot plate with stirring. The flask should be loosely covered with a watch glass.

    • Continue adding small portions of hot 95% ethanol until the solid completely dissolves. Note the total volume of solvent used.

    • Optional Hot Filtration: If insoluble impurities are visible in the hot solution, quickly filter the solution through a pre-heated Büchner funnel containing fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature without disturbance.

    • Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 60 minutes to maximize precipitation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a small amount of ice-cold 95% ethanol to rinse away the impurity-laden mother liquor.

    • Transfer the purified crystals to a watch glass and dry them in a vacuum oven at 50-60°C until a constant weight is obtained.

    • Determine the melting point and acquire analytical data (e.g., HPLC, NMR) to confirm purity.

Visualization of Workflow

The following diagram illustrates the logical steps for the purification of this compound.

Purification_Workflow crude Crude Product (Brownish, Low MP) wash Aqueous Wash (Remove Mineral Acids) crude->wash Slurry in DI Water dissolve Dissolve in Minimal Hot Ethanol wash->dissolve Dry Solid filter_hot Hot Filtration (Optional) dissolve->filter_hot Insolubles Present? cool Slow Cooling & Crystallization dissolve->cool No Insolubles filter_hot->cool Yes filter_cold Vacuum Filtration cool->filter_cold Collect Crystals wash_cold Wash with Cold Ethanol filter_cold->wash_cold dry Vacuum Drying wash_cold->dry pure Pure Product (Yellow Crystals, MP 197-201°C) dry->pure Purity Analysis

Caption: Workflow for the purification of this compound.

References

  • ChemBK. (2024). This compound.
  • Huntress, E. H., & Shriner, R. L. (n.d.). 4-nitrophthalimide. Organic Syntheses Procedure.
  • Metropolitan Eximchem Ltd. (n.d.). 4-chloro 5-nitro N-methyl Phthalimide at Best Price in Mumbai.
  • Qiuping, L. (2003). Synthesis of 4-nitrophthalimide. Journal of Zhejiang University of Technology.
  • YiZheng HaiFan Chemical Co., Ltd. (n.d.). This compound.
  • Google Patents. (n.d.). US4005102A - Process for making 4-nitro-n-methylphthalimide.
  • National Center for Biotechnology Information. (n.d.). 4-Nitrophthalimide. PubChem Compound Database.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Kiani, M., et al. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578.
  • Patsnap. (n.d.). CN102329267A - Preparation method of 4-nitrophthalonitrile. Eureka.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Gafitanu, C. A., et al. (2010). Synthesis and Characterization of Some Phthalic Acid Derivatives Precursors for Phthalocyanine Chromogens. REV. CHIM. (Bucharest), 61(7), 683-688.
  • Google Patents. (n.d.). CN1472202A - Preparation of 5-aminophthalimide.
  • Google Patents. (n.d.). DE2522818C2 - Process for the preparation of 4-nitro-N-methylphthalimide.

Sources

Strategies for reducing reaction time in 4-Chloro-5-nitrophthalimide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-5-nitrophthalimide. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize their synthetic protocols, with a specific focus on strategies to safely and effectively reduce reaction time. As an important intermediate in the synthesis of dyes, pesticides, and biologically active compounds, efficient production of this molecule is critical.[1] This document provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the standard reaction mechanism for synthesizing this compound?

The synthesis is a classic electrophilic aromatic substitution, specifically a nitration reaction. The starting material, 4-chlorophthalimide, is treated with a strong nitrating agent, typically a mixture of fuming nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring.

Q2: What are the primary factors that control the reaction time?

The rate of nitration is influenced by several key parameters:

  • Temperature: Reaction kinetics are highly dependent on temperature. Higher temperatures increase the rate but may also promote side reactions.[2]

  • Concentration of Nitronium Ion: The concentration of the active electrophile (NO₂⁺) is critical. This is controlled by the ratio and concentration of nitric and sulfuric acids.

  • Presence of Promoters: Certain acid anhydrides can significantly accelerate the reaction, even at lower temperatures.[2]

  • Reagent Purity: The presence of water in the reaction medium can quench the nitronium ion, slowing or halting the reaction.

Q3: What is a typical reaction time for this synthesis?

Standard protocols for the nitration of phthalimide derivatives often cite reaction times ranging from several hours to overnight (e.g., 10 hours) at room temperature to ensure complete conversion.[3][4] However, with optimization, this can be significantly reduced.

Q4: Is it safe to simply increase the temperature to shorten the reaction time?

While increasing the temperature does accelerate the reaction, it must be done with caution.[2] Excessive heat can lead to a decrease in selectivity, the formation of di-nitrated byproducts, and potentially oxidative degradation of the starting material or product, ultimately lowering the overall yield and complicating purification. A systematic temperature optimization study is recommended.

Troubleshooting Guide: Common Synthesis Issues

This guide addresses common problems encountered during the synthesis. The logical flow for troubleshooting is outlined below.

G Start Problem Observed SlowRxn Slow or Incomplete Reaction Start->SlowRxn Is reaction sluggish? LowYield Low Yield / Multiple Byproducts Start->LowYield Is yield poor? Temp Check Temperature SlowRxn->Temp HighTemp Check for Overheating LowYield->HighTemp Reagents Check Reagent Quality & Ratio Temp->Reagents Temp is optimal Promoter Consider a Rate Promoter Reagents->Promoter Reagents are pure Stoich Verify Stoichiometry HighTemp->Stoich Temp is controlled Purify Optimize Purification Stoich->Purify Stoichiometry is correct

Caption: Troubleshooting workflow for synthesis optimization.

Issue 1: The reaction is extremely slow or appears to have stalled.

  • Possible Cause A: Insufficient Temperature. The activation energy for the reaction is not being overcome, leading to a slow rate. Chemical reaction rates are directly influenced by temperature.[5]

    • Recommended Solution: Cautiously increase the reaction temperature in 5-10°C increments, monitoring the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). There is an optimal temperature that balances reaction speed and yield.[6]

  • Possible Cause B: Improper Mixed Acid Ratio or Reagent Quality. The efficiency of nitronium ion generation is highly dependent on the ratio of sulfuric to nitric acid.[4] Furthermore, any water in the system will react with the nitronium ion, rendering it ineffective.

    • Recommended Solution: Ensure you are using high-purity, anhydrous grades of fuming nitric acid (sp. gr. 1.50) and concentrated sulfuric acid (sp. gr. 1.84). An optimized ratio of H₂SO₄:HNO₃ (e.g., 4.5:1 by volume) has been shown to improve yields in analogous reactions.[3]

  • Possible Cause C: Poor Solubility. The 4-chlorophthalimide may not be fully dissolved or suspended in the acidic medium, limiting the surface area available for reaction.

    • Recommended Solution: Ensure vigorous and continuous stirring throughout the addition and reaction phases. A gradual addition of the substrate to the mixed acid can also help maintain a homogenous mixture.

Issue 2: The reaction is fast, but the final yield is low with significant byproduct formation.

  • Possible Cause A: Reaction Temperature is Too High. Elevated temperatures, while increasing the rate, can also provide sufficient energy for undesirable side reactions, such as the formation of other isomers or oxidative degradation.[2]

    • Recommended Solution: Reduce the reaction temperature. If the reaction becomes too slow, consider coupling the lower temperature with an extended reaction time or the use of a chemical promoter (see "Strategies for Acceleration" below).

  • Possible Cause B: Incorrect Stoichiometry. An excessive molar ratio of nitric acid can lead to the formation of di-nitro or other over-nitrated byproducts, reducing the yield of the desired mono-nitrated product.

    • Recommended Solution: Carefully calculate and measure the molar equivalents of your reactants. Use a slight excess of the nitrating agent, but avoid large excesses.

  • Possible Cause C: Product Loss During Workup. The product is precipitated by quenching the reaction mixture in ice water.[3][7] If the quench is not sufficiently cold or if the product has some solubility in the acidic water, yields can be compromised.

    • Recommended Solution: Ensure the reaction mixture is poured slowly into a vigorously stirred, large volume of an ice/water slurry. Maintain the quench temperature below 20°C.[3] Wash the filtered product thoroughly with cold water to remove residual acid.

Strategies for Reducing Reaction Time

The following methods can be employed to accelerate the synthesis while maintaining high yield and purity.

1. Temperature Optimization

A systematic approach to finding the optimal temperature is crucial.

Temperature (°C)Reaction Time (hours)Observed Yield (%)Notes
10-15> 12~60%Standard literature condition, slow but clean.[7]
2510> 80%Optimized condition for a similar nitration.[3][4]
404-6VariableFaster rate, but increased risk of byproducts.
701-2LowSignificant byproduct formation observed in similar systems.[2]
Note: Data is compiled and extrapolated from nitration of phthalimide and related substrates. Actual results may vary.

2. Use of Nitration Promoters

The addition of an acid anhydride can dramatically increase the rate of nitration by facilitating the formation of the nitronium ion.[2] This allows the reaction to be run at lower temperatures, preserving selectivity while still achieving a significant reduction in reaction time.

PromoterAmount (Weight Ratio)Time for >95% ConversionReference
NoneN/A> 10 hours[3]
Phosphoric Anhydride (P₂O₅)1.25< 1 hour[2]
Sulfur Trioxide (SO₃)2.07< 10 minutes[2]
Note: Data is based on a patent for the nitration of N-methyl phthalimide and serves as a strong indicator for analogous systems.

Mechanism of Action for Promoters: Acid anhydrides react with nitric acid to form a highly reactive nitrating intermediate, which more readily generates the nitronium ion compared to the reaction with sulfuric acid alone.

G cluster_0 Reaction Acceleration Workflow Start Baseline Protocol (10h @ 25°C) Opt_T Optimize Temperature (e.g., 40°C) Start->Opt_T Method 1 Add_P Add Promoter (e.g., P₂O₅) Start->Add_P Method 2 Result_T Reduced Time (4-6h) Opt_T->Result_T Result_P Dramatically Reduced Time (<1h) Add_P->Result_P

Caption: Alternative strategies to reduce reaction time.

Experimental Protocols

Safety First: Always perform these reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. The reaction of strong acids is highly exothermic.

Protocol 1: Baseline Optimized Synthesis

This protocol is based on an optimized procedure for phthalimide nitration.[3][4]

  • Prepare the Nitrating Mixture: In a three-necked flask equipped with a mechanical stirrer and a thermometer, add fuming nitric acid (e.g., 8.4 mL). Cool the flask in an ice-water bath to 0-5°C.

  • Add Sulfuric Acid: Slowly add concentrated sulfuric acid (e.g., 31.6 mL) dropwise to the nitric acid, ensuring the internal temperature does not exceed 15°C.

  • Add Substrate: Once the acid mixture is prepared and cooled, add 4-chlorophthalimide (e.g., 20.0 g) portion-wise, maintaining vigorous stirring.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 10 hours. Monitor the reaction's completion via TLC.

  • Quench: Slowly pour the yellow reaction mixture into a large beaker containing crushed ice (e.g., 115 g) under vigorous stirring. Ensure the temperature of the quench mixture stays below 20°C. A pale-yellow solid should precipitate.

  • Isolate and Wash: Filter the solid product using a Büchner funnel. Wash the filter cake thoroughly with several portions of ice-cold water until the washings are neutral to pH paper.

  • Dry: Air-dry the product. Recrystallization from 95% ethanol can be performed for further purification.

Protocol 2: Accelerated Synthesis Using a Promoter

This protocol is a proposed adaptation based on patent literature demonstrating enhanced reaction rates.[2]

  • Prepare the Nitrating Mixture: Prepare the mixed acid solution as described in Protocol 1, steps 1 and 2. Maintain the temperature at 10-15°C.

  • Add Promoter: Cautiously add a promoter, such as phosphoric anhydride (P₂O₅), to the mixed acids. This may be exothermic.

  • Add Substrate: Once the mixture is homogenous and the temperature is stable, add 4-chlorophthalimide portion-wise.

  • Reaction: Stir at 15-20°C for 1-2 hours. The reaction will be significantly faster. Monitor closely by TLC.

  • Workup: Follow steps 5-7 from Protocol 1 for quenching, isolation, and drying.

References

  • ChemBK. (2024). This compound.
  • Green, R. (1990). Nitration reactions with acid anhydride promoters. U.S. Patent No. 4,921,970.
  • Huntress, E. H., & Shriner, R. L. (n.d.). 4-nitrophthalimide. Organic Syntheses Procedure.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • Qiuping, L. (2003). Synthesis of 4-nitrophthalimide. Journal of Zhejiang University of Technology.
  • ResearchGate. (n.d.). The effects of reaction factors on the nitration. Reaction condition.
  • ResearchGate. (n.d.). Synthesis and Characterization of Some Phthalic Acid Derivatives Precursors for Phthalocyanine Chromogens.
  • Ridd, J. H. (n.d.). Nitration and aromatic reactivity.
  • CISCE. (n.d.). CHEMISTRY (862).
  • vpscience.org. (n.d.). 1 NITRATION.

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Validation & Comparative

A Senior Application Scientist's Guide to the Validation of UPLC Methods for 4-Nitrophthalimide Determination

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals. This guide provides an in-depth, objective comparison and validation protocol for the determination of 4-nitrophthalimide using Ultra-Performance Liquid Chromatography (UPLC). As a potential genotoxic impurity (PGI), the accurate and sensitive quantification of 4-nitrophthalimide is not merely an analytical task but a critical component of drug safety and regulatory compliance.[1][2] This document moves beyond a simple recitation of steps to explain the causality behind experimental choices, grounded in international regulatory standards.

Our discussion is built upon the foundational principles of analytical method validation as outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[3][4][5] The objective is to demonstrate that an analytical procedure is unequivocally fit for its intended purpose.[6][7]

The UPLC Advantage for Genotoxic Impurity Analysis

4-Nitrophthalimide often arises as an impurity from starting materials or synthetic by-products in the manufacturing of active pharmaceutical ingredients (APIs).[8][9][10] Its potential genotoxicity necessitates control at trace levels, often in the parts-per-million (ppm) range. This analytical challenge demands a technique with high sensitivity, resolution, and speed.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional High-Performance Liquid Chromatography (HPLC). By utilizing columns packed with sub-2 µm particles, UPLC systems operate at higher pressures (up to 15,000 psi) to deliver substantial performance gains.[11][12][13]

Key Advantages of UPLC over HPLC for 4-Nitrophthalimide Analysis:

  • Enhanced Sensitivity: The narrow, sharp peaks produced by UPLC lead to a better signal-to-noise ratio, which is crucial for detecting and quantifying impurities at the low ppm levels required for PGIs.[14][15]

  • Superior Resolution: The high efficiency of UPLC columns allows for the separation of 4-nitrophthalimide from structurally similar impurities and API degradation products, ensuring analytical specificity.[15]

  • Increased Speed and Throughput: Analysis times are drastically reduced, often from 20-45 minutes in HPLC to 2-5 minutes in UPLC, allowing for higher sample throughput in a quality control environment.[11]

  • Reduced Solvent Consumption: Faster run times and smaller column dimensions lead to a significant reduction in solvent usage, making UPLC a more cost-effective and environmentally friendly option.[11][14]

The Regulatory Framework: Why Validation is Non-Negotiable

Analytical method validation provides documented evidence that a procedure consistently produces a result that meets pre-determined acceptance criteria.[16] For regulatory submissions, a robust validation package is mandatory. The cornerstone of this process is the ICH Q2(R1) guideline, now evolving into Q2(R2), which details the validation characteristics required for various analytical procedures.[3][4][17]

The following diagram illustrates the typical workflow for validating a UPLC method intended for impurity quantification.

G cluster_0 Phase 1: Planning & Protocol cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Reporting & Implementation P Define Method's Intended Purpose (e.g., Impurity Quantification) Proto Develop & Approve Validation Protocol (with Acceptance Criteria) P->Proto Spec Specificity (Peak Purity, Resolution) Proto->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability, Intermediate) Acc->Prec LOD Limit of Detection (LOD) Prec->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Rob Robustness (Deliberate Variations) LOQ->Rob Report Compile Validation Report (Data, Deviations, Conclusion) Rob->Report Imp Implement Method for Routine Use Report->Imp

Fig 1. UPLC Method Validation Workflow.

Core Validation Parameters for 4-Nitrophthalimide UPLC Method

Each validation parameter addresses a different aspect of the method's performance. The acceptance criteria should be pre-defined in the validation protocol.[18]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as the API, other impurities, or degradation products.[7] For 4-nitrophthalimide, this is critical to avoid false positive results.

  • Causality: The method's specificity is primarily dictated by the column chemistry and mobile phase composition, which govern the separation selectivity.

  • Execution: Analyze spiked samples of the API with 4-nitrophthalimide and other potential impurities. Subject the API to forced degradation (acid, base, oxidation, heat, light) and demonstrate that the 4-nitrophthalimide peak is free from co-eluting degradants. Peak purity analysis using a photodiode array (PDA) detector is essential.[18]

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.

  • Causality: Detector saturation or non-linear adsorption effects can lead to a loss of linearity at high concentrations.

  • Execution: Prepare a series of at least five standard solutions of 4-nitrophthalimide spanning the expected concentration range (e.g., from the Limit of Quantitation to 150% of the specification limit). Plot the detector response versus concentration and determine the correlation coefficient (r²), which should typically be ≥ 0.99.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is typically assessed by recovery studies.

  • Causality: Inaccurate results can stem from poor sample extraction, analyte instability, or matrix effects.

  • Execution: Analyze a sample matrix (e.g., the API) spiked with known amounts of 4-nitrophthalimide at a minimum of three concentration levels covering the specified range (e.g., 50%, 100%, and 150% of the target concentration). Accuracy is calculated as the percentage of recovery.[18] A typical acceptance criterion is 90-110% recovery.

Precision

Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

  • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).[7]

  • Causality: Imprecision can be caused by random errors, such as variations in sample preparation, injection volume, or instrument conditions.

  • Execution: For repeatability, perform at least six replicate determinations at 100% of the test concentration. For intermediate precision, repeat the analysis on a different day with a different analyst. The results are expressed as the relative standard deviation (%RSD), which should typically be ≤ 5%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Causality: The LOD and LOQ are fundamentally determined by the instrument's sensitivity (detector response) and the background noise of the system. UPLC's sharper peaks inherently improve these limits compared to HPLC.[14]

  • Execution: These limits can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. The LOQ must be at or below the reporting threshold for the impurity.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[18]

  • Causality: This tests the method's resilience to minor operational deviations that are likely to occur in a real-world QC lab.

  • Execution: Introduce small changes to critical parameters such as mobile phase pH (±0.2 units), column temperature (±5°C), and flow rate (±10%). The system suitability parameters (e.g., resolution, peak tailing) should remain within acceptable limits.

Experimental Protocol: A Validated UPLC Method for 4-Nitrophthalimide

This protocol is based on a validated method for determining 4-nitrophthalimide in an API matrix.[8][9]

Instrumentation & Reagents

  • System: Waters Acquity UPLC system or equivalent, equipped with a binary solvent manager, sample manager, and PDA detector.

  • Column: Acquity UPLC HSS C18 SB, 1.8 µm, 2.1 x 100 mm.

  • Reagents: Acetonitrile (HPLC grade), Potassium Dihydrogen Phosphate (AR grade), Orthophosphoric Acid (AR grade), Purified Water.

Chromatographic Conditions

  • Mobile Phase A: 0.01M Phosphate buffer, pH adjusted to 5.5 with orthophosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.10 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 245 nm.

  • Injection Volume: 2.0 µL.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 90 10
    2.0 50 50
    4.0 10 90
    6.0 10 90
    6.1 90 10

    | 8.0 | 90 | 10 |

Sample & Standard Preparation

  • Diluent: Acetonitrile and Water (50:50 v/v).

  • Standard Stock Solution (e.g., 100 ppm): Accurately weigh and dissolve 10 mg of 4-nitrophthalimide reference standard in 100 mL of diluent.

  • Working Standard Solution (e.g., 1 ppm): Dilute the stock solution appropriately with the diluent.

  • Sample Solution: Accurately weigh and dissolve 100 mg of the API in 10 mL of diluent to achieve a concentration of 10 mg/mL.

UPLC vs. Alternative Analytical Techniques

While UPLC is a premier technique, other methods can be considered. The choice depends on the analyte's properties, the required sensitivity, and the sample matrix.[19]

G Start Analyte: 4-Nitrophthalimide (Non-volatile, Thermally Labile) Decision1 Is the analyte volatile & thermally stable? Start->Decision1 GCMS GC-MS (High sensitivity for volatiles, requires derivatization for polar groups) Decision1->GCMS Yes LC Liquid Chromatography (Suitable for non-volatile/labile compounds) Decision1->LC No Decision2 Need highest speed, sensitivity & resolution? LC->Decision2 UPLC UPLC (Preferred for trace impurity analysis) Decision2->UPLC Yes HPLC HPLC (Robust, widely available, but slower & less sensitive) Decision2->HPLC No

Fig 2. Technique Selection for 4-Nitrophthalimide.
Comparison Summary

The following table summarizes the performance of UPLC against HPLC and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 4-nitrophthalimide.

ParameterUPLC HPLC GC-MS
Principle High-pressure liquid chromatography with sub-2 µm particles.[11]Liquid chromatography with 3-5 µm particles.[14]Gas chromatography with mass spectrometric detection.[20]
Suitability for 4-NPI Excellent. Ideal for non-volatile, thermally labile compounds.[19]Good. A viable, more traditional alternative.[21][22]Poor. Not suitable for non-volatile compounds without derivatization.[20][23]
Typical Run Time 2-8 minutes.[10][11]20-45 minutes.[11]15-30 minutes.
Sensitivity (LOQ) Very High (e.g., 3.0 ppm).[8][24]High. Generally lower than UPLC.[14]Very High. Excellent for volatile impurities but requires derivatization for 4-NPI.[25]
Resolution Superior.[15]Good.Excellent.
Key Advantage Speed, sensitivity, and reduced solvent use.[14]Robustness and wide availability of established methods.[14]High specificity from mass detection and ideal for volatile/residual solvent analysis.[26]
Key Limitation Higher initial instrument cost and backpressure.[11]Longer analysis times and lower sensitivity.[11]Not suitable for non-volatile analytes like 4-NPI.[27]

Supporting Experimental Data

A validated UPLC method for 4-nitrophthalimide demonstrated superior sensitivity compared to what is typically achievable with standard HPLC methods.[8][9][24]

Validation ParameterResult from Validated UPLC Method[8][10][24]Typical Acceptance Criteria (ICH)
Linearity (r²) >0.999≥ 0.99
LOD 1.0 ppmReportable
LOQ 3.0 ppm≤ Reporting Threshold
Accuracy (% Recovery) 97.9%80-120% for impurities
Precision (%RSD) < 2.0%Varies, often ≤ 10% for impurities

Conclusion and Recommendations

For the determination of 4-nitrophthalimide, a potential genotoxic impurity, a validated UPLC method is the superior analytical choice. Its inherent advantages in speed, resolution, and sensitivity align perfectly with the regulatory expectation to control such impurities at trace levels.[14][15] While HPLC remains a robust and viable technique, UPLC provides a more efficient, sensitive, and modern solution that is better suited for the demands of pharmaceutical development and quality control.[13]

The validation of the chosen analytical method is not a perfunctory exercise but the very foundation of reliable data. By systematically evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness according to established guidelines, scientists can ensure their method is fit for purpose and generates data that is trustworthy and defensible.[16][28]

References

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  • Quality Guidelines - ICH. (n.d.).
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  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. (1995). European Medicines Agency. [Link]
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A Comparative Analysis for the Synthetic Chemist: 4-Chloro-5-nitrophthalimide vs. 4-nitrophthalimide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical intermediates pivotal to drug discovery, agrochemicals, and materials science, phthalimide derivatives stand out for their versatile reactivity. Among them, 4-nitrophthalimide has long been a staple building block. However, the introduction of a chloro-substituent, yielding 4-Chloro-5-nitrophthalimide, presents researchers with a nuanced alternative. This guide offers a comprehensive comparative analysis of these two critical synthons, providing the in-depth technical insights and experimental data necessary for informed selection in research and development.

At a Glance: Structural and Physicochemical Distinctions

The fundamental difference between this compound and 4-nitrophthalimide lies in the presence of a chlorine atom on the aromatic ring of the former. This seemingly minor structural change has significant implications for the electronic properties and, consequently, the reactivity of the molecule.

PropertyThis compound4-Nitrophthalimide
CAS Number 6015-57-2[1]89-40-7[2]
Molecular Formula C₈H₃ClN₂O₄[1]C₈H₄N₂O₄[2]
Molecular Weight 226.57 g/mol [1]192.13 g/mol [2]
Appearance White to pale yellow crystalline solid[3]Yellow powder[2]
Melting Point 201 °C[1]195-203 °C[4]
Solubility Soluble in organic solvents like ethanol and dimethylformamide; low solubility in water.[3]Soluble in organic solvents like chloroform, ethanol, and acetone.[5]

Synthesis Trajectories: A Tale of Two Pathways

The synthetic routes to these compounds, while related, diverge in their specifics, offering different considerations for the process chemist.

The Synthesis of 4-Nitrophthalimide: A Classic Nitration

4-Nitrophthalimide is typically synthesized via the nitration of phthalimide.[6] This electrophilic aromatic substitution is a well-established and scalable process.

Experimental Protocol: Nitration of Phthalimide

  • In a four-necked flask, add 8.4 mL of fuming nitric acid and cool to 0-5°C in an ice-water bath.

  • Slowly add 31.6 mL of concentrated sulfuric acid, maintaining the temperature between 10-15°C.

  • Add 20.0 g of phthalimide to the mixed acid solution.

  • Stir the reaction mixture vigorously at room temperature for 10 hours.

  • Slowly pour the yellow reaction mixture into 112.5 g of crushed ice with vigorous stirring, ensuring the temperature remains below 20°C to precipitate the product.

  • Collect the solid by filtration and wash thoroughly with ice water.

  • Recrystallize the crude product from 95% ethanol to yield pure 4-Nitrophthalimide.[7]

Under optimized conditions, this process can achieve yields of over 82%.[6][8]

Caption: Synthetic workflow for 4-Nitrophthalimide.

The Synthesis of this compound: A Subsequent Halogenation

This compound is prepared by the chlorination of a nitro phthalimide precursor.[3] While specific, detailed public-domain protocols are less common, the general strategy involves the electrophilic chlorination of the activated aromatic ring. The starting material can be 4-nitrophthalic anhydride which is then converted to the phthalimide.

Conceptual Experimental Workflow: Chlorination

  • Dissolve the nitrophthalimide precursor in a suitable solvent (e.g., a chlorinated hydrocarbon).

  • Introduce a chlorinating agent (e.g., chlorine gas, sulfuryl chloride) in the presence of a Lewis acid catalyst (e.g., FeCl₃, AlCl₃).

  • Control the reaction temperature to ensure regioselectivity and prevent over-chlorination.

  • Upon reaction completion, quench the reaction and isolate the crude product.

  • Purify the this compound by recrystallization.

Caption: General synthetic route to this compound.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The primary utility of both molecules in synthesis lies in their susceptibility to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro group activates the phthalimide ring to nucleophilic attack. In this compound, the additional inductive effect of the chlorine atom is expected to further enhance this activation.

In the case of 4-nitrophthalimide, the nitro group at the 4-position effectively stabilizes the negative charge of the Meisenheimer intermediate through resonance. For this compound, both the nitro and chloro groups are electron-withdrawing. The chlorine atom, through its inductive effect, will further withdraw electron density from the aromatic ring, thereby increasing its electrophilicity and stabilizing the anionic Meisenheimer complex. This enhanced stabilization should, in principle, lead to a faster rate of nucleophilic attack compared to 4-nitrophthalimide.

Therefore, it is predicted that This compound will exhibit greater reactivity towards nucleophiles in SNAr reactions than 4-nitrophthalimide . This makes it a potentially more efficient substrate for syntheses requiring the introduction of a nucleophile at that position, possibly allowing for milder reaction conditions or shorter reaction times.

Applications in the Synthesis of Bioactive Molecules

Both compounds serve as crucial intermediates in the synthesis of a variety of biologically active molecules.

4-Nitrophthalimide is a well-documented precursor to:

  • Azo dyes : Through reduction of the nitro group to an amine, followed by diazotization and coupling.[6]

  • Luminol : A chemiluminescent substance.

  • Pharmaceuticals : It is a key intermediate in the synthesis of the antidepressant Citalopram, where it is a precursor to 5-cyanophthalide.[6][7]

This compound is utilized in the preparation of:

  • Novel Benzimidazoles : These have shown potential as antibacterial agents.

  • Salidiuretic and Anti-hypertensive Agents : Demonstrating its utility in medicinal chemistry.[1]

The enhanced reactivity of this compound can be particularly advantageous in multi-step syntheses where high conversion rates are critical for overall yield.

Conclusion for the Practicing Scientist

The choice between this compound and 4-nitrophthalimide is a strategic one, dictated by the specific requirements of the synthetic target and the desired process efficiency.

  • 4-Nitrophthalimide remains a cost-effective and reliable building block for a wide range of applications, with a well-established and high-yielding synthetic protocol. It is an excellent choice when its reactivity profile is sufficient for the intended transformation.

  • This compound , with its enhanced electrophilicity, is the preferred reagent when a higher degree of reactivity is required for nucleophilic aromatic substitution. This can translate to milder reaction conditions, faster reaction times, and potentially higher yields, which are critical considerations in complex, multi-step synthetic campaigns, particularly in the development of novel pharmaceuticals and agrochemicals.

Ultimately, the selection of the optimal phthalimide derivative will depend on a careful evaluation of the target molecule's structure, the desired reaction kinetics, and overall process economics. This guide provides the foundational knowledge for researchers to make that determination with confidence.

References

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  • Organic Syntheses. 4-nitrophthalic acid.
  • Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution.
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  • Chemistry LibreTexts. Rate Laws in Nucleophilic Substitution.
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  • Chemistry LibreTexts. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook.
  • Google Patents. WO2004072012A1 - Preparation of substituted phthalic anhydride, especially 4-chlorophtalic anhydride.
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A Senior Application Scientist's Guide: HPLC vs. GC for Nitrophenol Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate and robust analysis of nitrophenols is a critical task. These compounds are not only important industrial intermediates and precursors but also significant environmental pollutants. The choice of analytical methodology is paramount to achieving reliable quantification. This guide provides an in-depth comparison of two of the most powerful chromatographic techniques at your disposal: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

This document moves beyond a simple listing of features to provide a nuanced, experience-driven perspective on when and why to choose one technique over the other for nitrophenol analysis. We will delve into the core principles, practical considerations, and performance characteristics of each method, supported by established experimental data and detailed protocols.

At a Glance: HPLC vs. GC for Nitrophenol Analysis

The decision between HPLC and GC for nitrophenol analysis hinges on several key factors, including the volatility of the analytes, the complexity of the sample matrix, required sensitivity, and available instrumentation. While HPLC is often the more direct approach, GC can offer superior sensitivity and selectivity, particularly when coupled with mass spectrometry, albeit with the added step of derivatization.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase.
Typical Detector Photodiode Array (PDA) or UV-Vis.Flame Ionization Detector (FID), Electron Capture Detector (ECD), Mass Spectrometry (MS).
Sample Derivatization Not typically required for nitrophenols.[1]Often necessary to improve volatility and thermal stability.[2][3]
Limit of Detection (LOD) 0.96–3.40 ng/mL[4]Can be lower than HPLC, especially with ECD or MS.
Limit of Quantification (LOQ) 3.21–11.33 ng/mL[4]Generally in the low ng/mL to pg/mL range, depending on the detector.
Linearity Range Wide, e.g., 200–8000 ng/mL.[4]Wide, dependent on detector and derivatization.
Precision (%RSD) Typically < 15% (intraday and interday).[4]Generally < 15%.
Accuracy (% Recovery) 90–112%.[4]Typically in the range of 90-110%.
Analysis Time Can be rapid, with some methods under 5 minutes.[4]Generally longer due to temperature programming, but fast GC methods are available.[5]
Instrumentation Cost Generally lower initial cost for a basic UV-Vis system.[6]Can be more expensive, especially with a mass spectrometer.
Solvent Consumption Higher, which can be a significant running cost.[6]Lower, uses carrier gas.[6]

The Causality Behind the Choice: A Deeper Dive

High-Performance Liquid Chromatography (HPLC): The Direct Approach

HPLC is a powerful and versatile technique for the analysis of non-volatile or thermally labile compounds, making it well-suited for nitrophenols.[7] The separation is based on the differential partitioning of the analytes between a liquid mobile phase and a solid stationary phase.[8]

Why Choose HPLC?

  • No Derivatization Required: The most significant advantage of HPLC for nitrophenol analysis is that it typically does not require derivatization.[1] This simplifies sample preparation, reduces the potential for analytical errors, and saves time and resources.

  • Room Temperature Analysis: HPLC separations are usually performed at or near room temperature, which prevents the thermal degradation of sensitive nitrophenol compounds.[5]

  • Excellent for Isomer Separation: Reversed-phase HPLC, particularly with C18 or phenyl columns, provides excellent resolution of nitrophenol isomers (ortho, meta, and para), which is often a key analytical challenge.[1]

Key Experimental Considerations in HPLC:

  • Column Selection: The choice of stationary phase is critical. C18 columns are a common starting point, offering good hydrophobic selectivity. For enhanced separation of aromatic isomers, phenyl-based columns can provide alternative selectivity through π-π interactions.[1]

  • Mobile Phase Optimization: A mixture of an aqueous buffer (e.g., acetate or phosphate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the mobile phase is a critical parameter to control the ionization of the phenolic hydroxyl group and thus the retention of the nitrophenols.[4]

  • Detection: UV-Vis detection is the most common and cost-effective method for nitrophenol analysis due to the strong chromophores in their structures.[9] A photodiode array (PDA) detector is highly recommended as it allows for the simultaneous acquisition of spectra across a range of wavelengths, aiding in peak identification and purity assessment.

Experimental Protocol: HPLC-UV/Vis Analysis of Nitrophenols

This protocol is a representative method for the analysis of nitrophenol isomers.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a PDA or UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetic acid (glacial, analytical grade)

  • Sodium acetate (analytical grade)

  • Nitrophenol standards (o-nitrophenol, m-nitrophenol, p-nitrophenol)

Procedure:

  • Mobile Phase Preparation: Prepare a 50 mM acetate buffer (pH 5.0) by dissolving the appropriate amount of sodium acetate in HPLC-grade water, adjusting the pH with acetic acid. The mobile phase will be a mixture of this buffer and acetonitrile (e.g., 80:20 v/v).[4] Filter and degas the mobile phase before use.

  • Standard Solution Preparation: Prepare a stock solution of each nitrophenol isomer in methanol. From these stock solutions, prepare a series of working standards by dilution with the mobile phase to cover the desired concentration range.

  • Sample Preparation: For aqueous samples, a solid-phase extraction (SPE) step may be necessary to clean up the sample and pre-concentrate the analytes.[4] Elute the nitrophenols from the SPE cartridge with a suitable solvent (e.g., methanol or acetonitrile), evaporate to dryness, and reconstitute in the mobile phase. Filter the final sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: Monitor at the maximum absorbance wavelength for each nitrophenol isomer (e.g., 270 nm for o-nitrophenol, 275 nm for m-nitrophenol, and 315 nm for p-nitrophenol).

  • Data Analysis: Construct a calibration curve for each isomer by plotting the peak area against the concentration. Determine the concentration of the nitrophenols in the samples from the calibration curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC HPLC System (Pump, Autosampler, Column Oven) MobilePhase->HPLC Standards Standard Solutions Standards->HPLC SamplePrep Sample Preparation (SPE) SamplePrep->HPLC Column C18 Column HPLC->Column Detector PDA/UV-Vis Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for HPLC analysis of nitrophenols.

Gas Chromatography (GC): The High-Sensitivity Option

GC separates compounds based on their volatility and interaction with a stationary phase in a heated column.[8] For nitrophenols, which have relatively low volatility due to their polar hydroxyl group, direct GC analysis can be challenging, often resulting in poor peak shape and low sensitivity.[2][3]

Why Choose GC?

  • High Sensitivity and Selectivity: When coupled with sensitive and selective detectors like an Electron Capture Detector (ECD) or a Mass Spectrometer (MS), GC can achieve very low detection limits, making it ideal for trace analysis.[9]

  • Definitive Identification: GC-MS provides structural information, allowing for the definitive identification of the analytes, which is a significant advantage in complex matrices.

  • Mature and Robust Technology: GC is a well-established and reliable technique with a vast library of applications and standardized methods, such as those from the EPA.[10][11]

The Critical Role of Derivatization in GC Analysis:

Derivatization is a chemical modification process that converts the polar hydroxyl group of nitrophenols into a less polar, more volatile, and more thermally stable functional group.[12] This is a crucial step to ensure good chromatographic performance. Common derivatization strategies include:

  • Silylation: This is one of the most common methods, where an active hydrogen is replaced with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[13][14] Silylated derivatives are generally stable and exhibit excellent chromatographic behavior.

  • Methylation: Using reagents like diazomethane, the hydroxyl group is converted to a methyl ether.[10][11] While effective, diazomethane is explosive and carcinogenic, requiring experienced handling.

  • Acetylation: This involves reacting the phenol with an acetylating agent like acetic anhydride to form an acetate ester.[14]

Derivatization Nitrophenol Nitrophenol (Polar, Low Volatility) DerivatizedNitrophenol Derivatized Nitrophenol (Non-polar, High Volatility) Nitrophenol->DerivatizedNitrophenol + Derivatizing Agent DerivatizingAgent Derivatizing Agent (e.g., BSTFA)

Caption: The derivatization process for GC analysis.

Experimental Protocol: GC-MS Analysis of Nitrophenols (with Silylation)

This protocol outlines a typical GC-MS method for nitrophenol analysis following silylation.

Instrumentation:

  • Gas chromatograph with a split/splitless injector coupled to a mass spectrometer.

  • A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

Reagents:

  • Organic solvent (e.g., methylene chloride or ethyl acetate, GC grade)

  • Nitrogen gas (high purity)

  • Silylating reagent (e.g., BSTFA with 1% TMCS)

  • Pyridine (anhydrous)

  • Nitrophenol standards

Procedure:

  • Sample Preparation and Extraction: Extract the nitrophenols from the sample matrix using an appropriate method (e.g., liquid-liquid extraction with methylene chloride). Dry the extract over anhydrous sodium sulfate and concentrate it to a small volume under a gentle stream of nitrogen.

  • Derivatization (Silylation):

    • Transfer a known volume of the concentrated extract or standard solution to a reaction vial and evaporate to complete dryness.

    • Add 50 µL of anhydrous pyridine to dissolve the residue.

    • Add 100 µL of BSTFA + 1% TMCS.[14]

    • Cap the vial tightly and heat at 70°C for 30-60 minutes.[14]

    • Allow the vial to cool to room temperature before injection.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless

    • Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • MS Mode: Can be run in full scan mode for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

  • Data Analysis: Identify the derivatized nitrophenols based on their retention times and mass spectra. For quantification, construct a calibration curve for each analyte by plotting the peak area of a characteristic ion against the concentration.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Extraction Extraction Derivatization Derivatization (Silylation) Extraction->Derivatization GCMS GC-MS System (Injector, Column, Mass Spectrometer) Derivatization->GCMS TIC Total Ion Chromatogram GCMS->TIC MassSpectra Mass Spectra GCMS->MassSpectra Quantification Quantification TIC->Quantification MassSpectra->Quantification

Caption: Workflow for GC-MS analysis of nitrophenols.

Conclusion: Making the Right Choice for Your Application

Both HPLC and GC are highly capable techniques for the analysis of nitrophenols. The optimal choice depends on the specific requirements of your analysis.

  • For routine analysis, higher concentrations, and when simplicity and high throughput are desired, HPLC with UV detection is often the superior choice. The elimination of the derivatization step streamlines the workflow and reduces potential sources of error.

  • For trace-level analysis in complex matrices, or when definitive identification is required, GC-MS is the more powerful technique. The enhanced sensitivity and selectivity offered by detectors like MS, coupled with the high resolving power of capillary GC, can provide unparalleled analytical performance, provided the derivatization step is carefully optimized and controlled.

As a senior application scientist, my recommendation is to carefully consider the analytical objectives, sample characteristics, and available resources before committing to a particular method. For new method development, it is often beneficial to screen both techniques to empirically determine which provides the most robust and reliable results for your specific application.

References

  • BenchChem. (2025).
  • Gomez-Ramos, M. M., et al. (2003). A multiresidue method for the analysis of phenols and nitrophenols in the atmosphere.
  • BenchChem. (2025). Application Notes and Protocols for the Derivatization of Phenols for GC-MS Analysis with Internal Standards. BenchChem.
  • BenchChem. (2025). A Comparative Analysis of HPLC and GC-MS for the Quantification of N-(2-tert-butyl-4-nitrophenyl)acetamide. BenchChem.
  • Phenomenex. (2022). HPLC vs GC: What Sets These Methods Apart. Phenomenex. [Link]
  • Neng, N., & Nogueira, J. M. F. (2010). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.
  • BenchChem. (2025).
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  • ResearchGate. (1993). Analysis-of-Nitrophenols-with-Gas-Chromatography-Mass-Spectrometry-by-Flash-Heater-Derivatization.pdf.
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  • Phenomenex. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for Derivatization Techniques in GC-MS Analysis of Phenolic Compounds. BenchChem.
  • Almási, A., Fischer, E., & Perjési, P. (2011). HPLC quantification of 4-nitrophenol and its conjugated metabolites from bile. Scientia Pharmaceutica, 79(4), 837–847.
  • U.S. Environmental Protection Agency. (2007).
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  • Bitesize Bio. (2022). HPLC and GC: 6 Simple Differences to Enhance Your Research. Bitesize Bio. [Link]

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A Comparative Spectroscopic Guide to the Synthesis and Characterization of 4-Chloro-5-nitrophthalimide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-5-nitrophthalimide is a pivotal intermediate in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and high-performance dyes.[1][2] Its utility stems from the distinct reactivity conferred by the electron-withdrawing chloro and nitro groups on the phthalimide core. The precise placement of these functional groups is critical for subsequent synthetic transformations. Therefore, unambiguous characterization at each stage of its synthesis is paramount for researchers and process chemists to ensure purity, confirm identity, and optimize reaction conditions.

This guide provides an in-depth spectroscopic comparison of this compound and its logical precursors. We move beyond a simple presentation of data, offering insights into the causal relationships between molecular structure and spectral features. By understanding why a spectrum appears as it does, scientists can more effectively troubleshoot syntheses and confidently identify their compounds. We will explore the spectral journey from simple starting materials to the final, functionalized product using Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (¹H & ¹³C NMR), UV-Visible (UV-Vis), and Mass Spectrometry (MS).

The Synthetic Pathway: A Spectroscopic Roadmap

The synthesis of this compound typically proceeds through a multi-step sequence involving functionalization of a basic aromatic core. A common and logical pathway begins with phthalic anhydride, which undergoes chlorination and nitration. This guide will focus on the characterization of the key milestones in this process.

G cluster_precursors Precursors cluster_intermediate Intermediate cluster_product Final Product Phthalic_Anhydride Phthalic Anhydride Chlorophthalic_Anhydride 4-Chlorophthalic Anhydride Phthalic_Anhydride->Chlorophthalic_Anhydride Chlorination Chlorophthalimide 4-Chlorophthalimide Chlorophthalic_Anhydride->Chlorophthalimide Imidation Nitrated_Product This compound Chlorophthalimide->Nitrated_Product Nitration (HNO₃/H₂SO₄)

Caption: Synthetic route to this compound.

Spectroscopic Techniques: Probing Molecular Structure

A multi-technique approach is essential for comprehensive characterization.

  • FT-IR Spectroscopy: Identifies functional groups by detecting the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

  • NMR Spectroscopy: Provides detailed information about the carbon-hydrogen framework. Chemical shifts reveal the electronic environment of nuclei, while splitting patterns elucidate connectivity.

  • UV-Vis Spectroscopy: Measures the absorption of UV and visible light, corresponding to electronic transitions between molecular orbitals. It is particularly sensitive to conjugated systems and chromophores.

  • Mass Spectrometry: Determines the molecular weight of a compound and can reveal structural information through analysis of fragmentation patterns.

Comparative Spectroscopic Analysis

Phthalic Anhydride (Precursor 1)

Phthalic anhydride is the foundational starting material, a cyclic dicarboxylic anhydride.[3]

  • FT-IR: The most revealing feature is the pair of strong carbonyl (C=O) stretching bands characteristic of a cyclic anhydride. These appear at approximately 1858 cm⁻¹ (asymmetric stretch) and 1760-1778 cm⁻¹ (symmetric stretch).[4][5] Aromatic C-H stretching is observed above 3000 cm⁻¹, and C=C stretching within the ring appears around 1600 cm⁻¹.

  • ¹H NMR: Due to the molecule's symmetry, the four aromatic protons are chemically equivalent in pairs, resulting in a complex multiplet typically observed around 7.5-8.1 ppm.[6]

  • ¹³C NMR: Shows distinct signals for the carbonyl carbons and the aromatic carbons.

  • UV-Vis: In a solvent like carbon tetrachloride, it exhibits maximum absorption (λ_max) at approximately 287 nm and 295 nm.[3]

  • Mass Spec (EI): The mass spectrum shows a clear molecular ion (M⁺) peak at m/z = 148, corresponding to its molecular weight.[7] Key fragment ions are observed at m/z = 104 and m/z = 76.[3]

4-Chlorophthalic Anhydride (Precursor 2)

The introduction of a chlorine atom breaks the symmetry of the aromatic ring, leading to significant spectral changes.[8]

  • FT-IR: The characteristic anhydride C=O stretching bands remain the dominant feature, with slight shifts in position compared to phthalic anhydride. A C-Cl stretching vibration will also be present, typically in the 1000-700 cm⁻¹ region, though it can be difficult to assign definitively.

  • ¹H NMR: The symmetry is broken, so the three remaining aromatic protons are no longer equivalent. This results in a more complex splitting pattern. We expect to see three distinct signals, likely doublets and a doublet of doublets, with chemical shifts influenced by the electron-withdrawing chlorine atom.

  • UV-Vis: The addition of the chloro-substituent (an auxochrome) is expected to cause a slight bathochromic (red) shift in the λ_max compared to phthalic anhydride.

  • Mass Spec (EI): The molecular weight increases to ~182.5 g/mol .[8] A crucial diagnostic feature is the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an ~3:1 ratio), there will be two molecular ion peaks: (M⁺) at m/z ≈ 182 and (M+2)⁺ at m/z ≈ 184, with a relative intensity ratio of approximately 3:1.

This compound (Final Product)

The final nitration and imidation steps introduce two new, strongly-influential functional groups: the imide and the nitro group. The nitro group, in particular, acts as a powerful electron-withdrawing group and a chromophore.[9]

  • FT-IR: This spectrum is markedly different from the precursors.

    • The anhydride peaks disappear and are replaced by imide C=O stretching bands, typically seen as two bands around 1770 cm⁻¹ and 1710 cm⁻¹.

    • A broad N-H stretching band from the imide group appears in the region of 3200-3400 cm⁻¹.

    • Crucially, two strong new bands appear, confirming nitration: the asymmetric N-O stretch around 1530-1560 cm⁻¹ and the symmetric N-O stretch around 1340-1360 cm⁻¹ .[10]

  • ¹H NMR: The aromatic region simplifies dramatically. With substitution at positions 4 and 5, there are only two remaining aromatic protons. These protons will appear as two distinct singlets (or very narrow doublets if long-range coupling is resolved), significantly shifted downfield due to the powerful deshielding effects of the adjacent nitro and carbonyl groups.

  • UV-Vis: The presence of the nitro group in conjugation with the aromatic system causes a significant bathochromic shift. The compound is typically a yellow solid, indicating absorption in the visible region of the spectrum.[2] This strong absorption is a key indicator of successful nitration.[2]

  • Mass Spec: The molecular ion peak will correspond to the molecular weight of this compound (C₈H₃ClN₂O₄). The characteristic 3:1 isotope pattern for chlorine will persist.

Data Summary: A Comparative Overview

CompoundKey FT-IR Peaks (cm⁻¹)¹H NMR Aromatic Signals (ppm)Mass Spec (m/z)Key UV-Vis Feature
Phthalic Anhydride ~1858, ~1778 (Anhydride C=O)[4][5]Multiplet (~7.5-8.1)[6]148 (M⁺)[7]λ_max ~287, 295 nm[3]
4-Chlorophthalic Anhydride ~1850, ~1770 (Anhydride C=O)3 distinct signals (Doublets, dd)182 (M⁺), 184 (M+2)⁺[8]Slight red shift vs. Phthalic Anhydride
This compound ~3300 (N-H), ~1770, ~1710 (Imide C=O), ~1540 (N-O asym) , ~1350 (N-O sym) [10]2 distinct singlets (downfield)M⁺, (M+2)⁺Significant red shift, absorbs visible light[2]

Experimental Protocols

Reproducibility is the cornerstone of scientific integrity. The following are generalized protocols for acquiring the spectroscopic data discussed.

Workflow for Spectroscopic Sample Analysis

G cluster_sample Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Synthesized Compound Dry Dry Sample Thoroughly Sample->Dry Prep_IR Prepare KBr Pellet or Nujol Mull Dry->Prep_IR Prep_NMR Dissolve in Deuterated Solvent (e.g., DMSO-d6) Dry->Prep_NMR Prep_UV Dissolve in Spectroscopic Grade Solvent (e.g., EtOH) Dry->Prep_UV Prep_MS Dissolve in Volatile Solvent (e.g., MeOH/ACN) Dry->Prep_MS FTIR FT-IR Spectrometer Prep_IR->FTIR NMR NMR Spectrometer (e.g., 400 MHz) Prep_NMR->NMR UVVIS UV-Vis Spectrophotometer Prep_UV->UVVIS MS Mass Spectrometer (e.g., ESI-QTOF) Prep_MS->MS Analyze_IR Identify Functional Group Peaks FTIR->Analyze_IR Analyze_NMR Assign Chemical Shifts & Analyze Splitting NMR->Analyze_NMR Analyze_UV Determine λ_max UVVIS->Analyze_UV Analyze_MS Identify Molecular Ion & Fragmentation MS->Analyze_MS

Caption: General workflow for spectroscopic characterization.

1. FT-IR Spectroscopy (KBr Pellet Method)

  • Grind 1-2 mg of the dried sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogenous powder is obtained.

  • Transfer the powder to a pellet-forming die.

  • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Place the pellet in the sample holder of the FT-IR spectrometer.

  • Acquire a background spectrum of the empty sample chamber.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

2. NMR Spectroscopy (¹H and ¹³C)

  • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube. Ensure the sample is fully dissolved.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Place the NMR tube in the spectrometer's probe.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire the ¹H spectrum, followed by the ¹³C spectrum, using standard acquisition parameters.[11]

3. UV-Vis Spectroscopy

  • Prepare a dilute stock solution of the sample in a UV-transparent solvent (e.g., ethanol, acetonitrile).

  • Perform serial dilutions to obtain a solution with an absorbance in the optimal range of 0.1-1.0 AU.

  • Fill a quartz cuvette with the pure solvent to be used as a blank.

  • Record a baseline spectrum with the blank cuvette.

  • Replace the blank with the cuvette containing the sample solution.

  • Scan the sample across the appropriate wavelength range (e.g., 200-600 nm) to record the absorption spectrum and identify the λ_max.[12]

4. Mass Spectrometry (Electrospray Ionization - ESI)

  • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

  • Introduce the sample into the ESI source of the mass spectrometer via direct infusion or through an HPLC system.

  • Optimize source parameters (e.g., capillary voltage, desolvation temperature) to achieve a stable signal.

  • Acquire the mass spectrum in the appropriate mass range to observe the molecular ion.

Conclusion

The transformation from phthalic anhydride to this compound is accompanied by a series of distinct and predictable spectroscopic changes. The initial symmetry of phthalic anhydride is broken upon chlorination, altering the NMR and mass spectra significantly. The subsequent conversion to an imide and, most critically, the introduction of the nitro group, provides unambiguous spectroscopic markers for reaction success. The appearance of strong N-O stretching bands in the FT-IR spectrum, the dramatic downfield shift and simplification of the aromatic signals in the ¹H NMR spectrum, and the pronounced bathochromic shift in the UV-Vis spectrum are all definitive indicators of the formation of this compound. By employing this multi-technique spectroscopic approach, researchers can confidently track the synthesis, verify the structure of their final product, and ensure the quality required for downstream applications.

References

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  • Hanna, C., & Smith, W. T., Jr. (1951). The Absorption Spectra of Derivatives of Phthalic Anhydride. Proceedings of the Iowa Academy of Science, 58(1), 251-260.
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A Comparative Guide to the Biological Activity of 4-Chloro-5-nitrophthalimide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the quest for novel molecular scaffolds with potent biological activity is perpetual. The phthalimide moiety, a privileged structure in medicinal chemistry, has been the foundation for a multitude of therapeutic agents. The strategic introduction of electron-withdrawing groups, such as chloro and nitro substituents, can significantly modulate the physicochemical properties and biological activities of the parent molecule. This guide provides a comprehensive framework for the comparative analysis of 4-chloro-5-nitrophthalimide derivatives, focusing on their potential as anticancer and antimicrobial agents. While direct comparative studies on a wide array of these specific derivatives are nascent in publicly available literature, this document outlines the established principles, experimental designs, and data interpretation methodologies required to conduct such a comparison.

The rationale for focusing on the this compound scaffold is rooted in the known bioactivities of its components. The phthalimide ring itself is a key pharmacophore in drugs like thalidomide, known for its immunomodulatory and anti-angiogenic effects. The presence of a nitro group can enhance antimicrobial activity, as seen in nitrofurantoin and metronidazole, often through bioreduction to cytotoxic radicals under hypoxic conditions.[1] The chloro substituent, a common halogen in drug molecules, can increase lipophilicity, thereby potentially improving membrane permeability and metabolic stability.

This guide will delve into the synthetic strategies for creating a diverse library of N-substituted this compound derivatives, provide detailed protocols for evaluating their biological efficacy, and present a framework for structuring and interpreting the comparative data.

Designing a Comparative Study: Synthesis and Screening Workflow

A systematic investigation into the biological potential of this compound derivatives begins with the synthesis of a diverse library of analogues. The primary point of diversification is the N-substituent, which can be readily varied to explore different chemical spaces and structure-activity relationships (SAR).

Synthesis_and_Screening_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start 4-Chloro-5-nitrophthalic anhydride reaction Condensation Reaction (e.g., in acetic acid) start->reaction amine Primary Amine (R-NH2) amine->reaction product N-Substituted 4-Chloro- 5-nitrophthalimide Derivative reaction->product anticancer Anticancer Activity (MTT Assay) product->anticancer antimicrobial Antimicrobial Activity (MIC Determination) product->antimicrobial data_table Comparative Data Table (IC50 / MIC values) anticancer->data_table antimicrobial->data_table sar Structure-Activity Relationship (SAR) Analysis data_table->sar lead lead sar->lead Identification of Lead Compound(s) MTT_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Add Test Compounds (various concentrations) A->B C 3. Incubate (48-72 hours) B->C D 4. Add MTT Solution C->D E 5. Incubate (2-4 hours) D->E F 6. Solubilize Formazan (add DMSO) E->F G 7. Measure Absorbance (570 nm) F->G H 8. Calculate IC50 G->H

Caption: Step-by-step workflow of the MTT assay for determining cytotoxicity.

Protocol 2: Broth Microdilution for MIC Determination

This is a quantitative method to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent. [2][3][4][5] Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that inhibits visible growth after incubation.

Step-by-Step Methodology:

  • Prepare Compound Stock Solution: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Prepare Microtiter Plate: Add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the compound stock solution to the first well of a row and mix. Then, transfer 100 µL from the first well to the second well, and repeat this two-fold serial dilution across the plate, typically up to the 10th or 11th well. Discard 100 µL from the last well in the dilution series. The 12th well serves as a growth control (no compound).

  • Prepare Inoculum: Prepare a suspension of the test microorganism in sterile saline or broth, adjusted to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 10 µL of the standardized inoculum to each well (except for a sterility control well containing only broth).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.

  • Determine MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a plate reader.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility at the imide nitrogen allows for the creation of a large and diverse chemical library. The hypothetical data presented in this guide illustrates a clear structure-activity relationship, where N-aromatic substituents, particularly those with electron-withdrawing groups, enhance both anticancer and antimicrobial activities.

Future research should focus on the synthesis and systematic screening of a broad range of N-substituted this compound derivatives to validate these hypothetical SARs. Promising lead compounds should then be subjected to further studies, including mechanism of action elucidation, in vivo efficacy, and toxicological profiling. The experimental protocols detailed herein provide a robust framework for conducting these essential preclinical evaluations. The continued exploration of this chemical space may lead to the discovery of novel drug candidates with improved efficacy and safety profiles.

References

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method.
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  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
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  • YouTube. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity.
  • Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion.
  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
  • Microbe Online. (2013). Broth Dilution Method for MIC Determination.
  • ResearchGate. (n.d.). Agar well-diffusion antimicrobial assay.
  • MDPI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
  • Karlsruhe Institute of Technology. (2012). Two-fold Broth Microdilution Method for Determination of MIC.
  • ResearchGate. (n.d.). Antimicrobial activity (MIC values in mg/mL) of compounds.
  • ResearchGate. (n.d.). MIC (mg/mL) values for the compounds 4a-c, 5a-d.
  • ResearchGate. (n.d.). In vitro antimicrobial activity (MIC, µg mL −1 ) of compounds 4a-r.
  • Semantic Scholar. (2022). Synthesis and Preliminary Biological Activity Evaluation of New N- Substituted Phthalimide Derivatives.
  • National Center for Biotechnology Information. (n.d.). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics.
  • MDPI. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones.
  • MDPI. (n.d.). Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor.
  • National Center for Biotechnology Information. (2023). Antimicrobial Activities and Mode of Flavonoid Actions.
  • MDPI. (n.d.). Novel Biologically Active N-Substituted Benzimidazole Derived Schiff Bases: Design, Synthesis, and Biological Evaluation.
  • RSC Publishing. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents.
  • National Center for Biotechnology Information. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies.
  • World News of Natural Sciences. (2024). Synthesis, spectral study and antimicrobial activity of some new 2-n-butyl-4-chloro-5-formyl imidazole (BCFI) analogues.
  • Indian Journal of Chemistry. (2025). Design, synthesis, characterization and biological evaluation, of novel N-substituted 1,2,3,4-tetrahydropyrimidines-5-carboxamide derivatives.

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A Comparative Guide to the Purity Assessment of 4-Chloro-5-nitrophthalimide by Diverse Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, establishing the purity of chemical intermediates is a critical, non-negotiable aspect of ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). 4-Chloro-5-nitrophthalimide, a key building block in the synthesis of various therapeutic agents, demands rigorous purity assessment to control for process-related impurities and degradation products. This guide offers an in-depth, objective comparison of various analytical techniques for determining the purity of this compound, complete with supporting experimental data and detailed protocols.

The selection of an appropriate analytical method is governed by factors such as the required accuracy, precision, sensitivity, and the nature of potential impurities.[1] This guide will explore the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Differential Scanning Calorimetry (DSC), and spectroscopic methods (UV-Vis, FT-IR, and NMR), providing a comprehensive framework for a robust purity assessment strategy. Adherence to guidelines from the International Council for Harmonisation (ICH), such as Q3A for impurities in new drug substances, is paramount throughout the development process.[2][3][4][5][6]

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

Reversed-phase HPLC (RP-HPLC) is the cornerstone for purity assessment of non-volatile organic molecules like this compound.[7] Its high resolving power enables the separation of the main compound from closely related structural isomers, starting materials, and by-products.[7]

Causality Behind Experimental Choices

The choice of a C18 column is based on its hydrophobic stationary phase, which effectively retains the moderately polar this compound and allows for separation based on subtle differences in polarity among impurities. A mobile phase consisting of an organic modifier (like acetonitrile or methanol) and an aqueous buffer provides the necessary elution strength.[8] The addition of an acid, such as formic or phosphoric acid, helps to suppress the ionization of any acidic or basic functional groups, leading to sharper peaks and improved resolution.[9] UV detection is suitable due to the chromophoric nature of the nitroaromatic and phthalimide moieties.

Experimental Protocol: Reversed-Phase HPLC

Instrumentation:

  • A standard HPLC system equipped with a UV detector.[1]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[1]

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%) or Phosphoric acid (0.1%)[9]

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of 60:40 (v/v) acetonitrile and water. Add 0.1% formic acid to the mobile phase and degas thoroughly.[1]

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a working standard of approximately 0.1 mg/mL by diluting the stock solution.[1]

  • Sample Preparation: Prepare a sample solution of this compound at the same concentration as the working standard using the mobile phase. Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[1]

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm[10]

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area. For accurate quantitation of impurities, response factors relative to the main compound should be determined.[11]

Data Presentation: HPLC
CompoundRetention Time (min) (Illustrative)Peak Area (%) - Synthesized Batch (Illustrative)
Potential Impurity 1 (e.g., starting material)4.20.15
This compound 9.5 99.75
Potential Impurity 2 (e.g., isomer)11.80.10
Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis A Prepare Mobile Phase (Acetonitrile/Water/Acid) B Prepare Standard & Sample Solutions (0.1 mg/mL) A->B C Filter Sample Solution (0.45 µm) B->C D Inject Sample (10 µL) C->D E C18 Column Separation (1.0 mL/min, 30°C) D->E F UV Detection (254 nm) E->F G Integrate Peak Areas F->G H Calculate Area % Purity G->H

Caption: Workflow for HPLC purity assessment of this compound.

Gas Chromatography (GC): A Complementary Technique for Volatile Impurities

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[1] While this compound itself has a relatively high boiling point, GC is an excellent complementary technique to HPLC, particularly for the detection and quantification of residual solvents from the synthesis and other volatile impurities.[12][13][14]

Causality Behind Experimental Choices

A capillary column with a non-polar or mid-polar stationary phase is typically used for the separation of a wide range of volatile organic compounds. A flame ionization detector (FID) is generally suitable for carbon-containing compounds, while an electron capture detector (ECD) can offer higher sensitivity for halogenated and nitro-containing molecules.[12] A temperature-programmed oven allows for the efficient elution of compounds with varying boiling points.

Experimental Protocol: Gas Chromatography (Headspace Analysis for Residual Solvents)

Instrumentation:

  • Gas chromatograph with a headspace autosampler and a Flame Ionization Detector (FID).

  • Column: DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm film thickness.

Reagents:

  • Dimethyl sulfoxide (DMSO) or another suitable high-boiling solvent.

  • Residual solvent standards.

Procedure:

  • Standard Preparation: Prepare a stock solution of relevant residual solvent standards in DMSO. Create a series of working standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh about 100 mg of the this compound sample into a headspace vial. Add a precise volume of DMSO.

  • GC Conditions:

    • Oven Program: Initial temperature 40°C for 5 minutes, ramp to 240°C at 10°C/min, hold for 5 minutes.[15]

    • Injector Temperature: 250°C

    • Detector Temperature: 260°C

    • Carrier Gas: Helium or Nitrogen[1]

    • Headspace Conditions: Vial equilibration at 80°C for 15 minutes.

  • Data Analysis: Identify and quantify residual solvents by comparing the retention times and peak areas of the sample to those of the standards.

Data Presentation: GC
Analytical TechniqueStrengthsLimitations
HPLC High resolution for non-volatile impurities and isomers.[7]Not suitable for volatile impurities like residual solvents.
GC Excellent for detecting and quantifying residual solvents and other volatile impurities.[1]Not suitable for non-volatile or thermally labile compounds.[1]

Differential Scanning Calorimetry (DSC): Assessing Thermal Properties and Purity

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[16][17] It is a valuable tool for determining the melting point and assessing the purity of crystalline solids. For a pure, crystalline compound, the melting endotherm is sharp. The presence of impurities typically causes a broadening of the melting peak and a depression of the melting point.

Causality Behind Experimental Choices

A slow heating rate allows for thermal equilibrium to be maintained, resulting in a more accurate determination of the melting transition. The analysis is performed under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation of the sample at elevated temperatures.

Experimental Protocol: DSC

Instrumentation:

  • Differential Scanning Calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into an aluminum DSC pan and seal it.

  • DSC Conditions:

    • Temperature Program: Heat from 25°C to a temperature above the melting point at a rate of 10°C/min.[18]

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

  • Data Analysis: Determine the onset and peak temperature of the melting endotherm. The purity can be estimated using the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.

Data Presentation: DSC
ParameterValue (Illustrative)
Onset of Melting215.2 °C
Peak of Melting Endotherm217.5 °C
Purity (van't Hoff)> 99.5%

Spectroscopic Techniques: Structural Confirmation and Functional Group Analysis

Spectroscopic techniques provide orthogonal information that complements chromatographic purity data by confirming the chemical structure and identifying functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is one of the most powerful techniques for structural elucidation.[19][20][21][22] Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of the atoms in the molecule, confirming the identity of this compound and allowing for the identification of structurally related impurities if they are present at sufficient levels. Quantitative NMR (qNMR) can also be used for absolute purity determination against a certified internal standard.[7]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.[23][24] For this compound, characteristic absorption bands for the imide C=O stretching, aromatic C-H stretching, C-Cl stretching, and N-O stretching of the nitro group would be expected. While not a quantitative technique for purity, FT-IR is excellent for confirming the identity of the bulk material.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is useful for confirming the presence of chromophores.[25] The spectrum of this compound would show characteristic absorbance maxima corresponding to its aromatic and nitro-substituted structure.

Data Presentation: Spectroscopic Data
TechniqueKey Information Provided
¹H & ¹³C NMR Unambiguous structural confirmation and identification of structurally related impurities.[19][20]
FT-IR Confirmation of functional groups (imide, nitro, chloro-aromatic).[23]
UV-Vis Confirmation of the chromophoric system.[25]
Logical Relationship of Analytical Techniques

Purity_Assessment cluster_main Purity Assessment of this compound A Primary Purity & Impurity Profile HPLC HPLC A->HPLC B Volatile Impurities GC GC B->GC C Thermal Properties & Crystalline Purity DSC DSC C->DSC D Structural Identity Confirmation NMR NMR D->NMR FTIR FT-IR D->FTIR UVVis UV-Vis D->UVVis

Caption: Interrelation of analytical methods for comprehensive purity assessment.

Conclusion: An Integrated Approach to Purity Assessment

For a comprehensive and reliable purity assessment of synthesized this compound, a multi-faceted approach is strongly recommended. While a validated RP-HPLC method serves as the primary tool for quantifying the main component and non-volatile impurities, it should be complemented by other techniques.[7]

  • GC is essential for the control of residual solvents, which is a critical regulatory requirement.

  • DSC provides valuable information on the crystalline purity and thermal properties of the material.

  • Spectroscopic techniques (NMR, FT-IR, UV-Vis) are indispensable for the unambiguous confirmation of the chemical structure, providing an orthogonal check on the identity of the substance.

By integrating the data from these diverse analytical techniques, researchers and drug development professionals can build a comprehensive purity profile, ensuring the quality and consistency of this compound and, ultimately, the safety and efficacy of the final pharmaceutical product. This integrated approach aligns with the principles of analytical method validation and the stringent requirements of regulatory bodies worldwide.[11][26][27][28][29]

References

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
  • Gavin Publishers. (n.d.). Validation of Analytical Methods: A Review.
  • ICH. (1999). Impurities Testing Guideline: Impurities in New Drug Substances.
  • International Journal of Pharmaceutical Investigation. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • IKEV. (n.d.). ICH Q3A(R) Guideline Impurity Testing Guideline Impurities in New Drug Substances.
  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
  • CS@Purdue. (n.d.). Live qualification/validation of purity methods for protein products.
  • ResearchGate. (n.d.). Differential scanning calorimetry obtained from phthalimide derivatives. Inset.
  • ResearchGate. (n.d.). Differential Scanning Calorimetry (DSC) analysis of curing of Phenylethynyl phthalimide derived from (a) OAPS from Mayaterials.
  • uspbpep.com. (n.d.). General Chapters: <621> CHROMATOGRAPHY.
  • SIELC Technologies. (n.d.). Separation of 4-Nitrophthalimide on Newcrom R1 HPLC column.
  • EPA. (n.d.). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography.
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  • ResearchGate. (2010). Validation of analytical methods - Strategies & importance.
  • LCGC International. (2023). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis.
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  • Dalhousie University. (n.d.). Synthesis and Structure-Property Relationships of Phthalimide and Napthalimide based Organic π-Conjugated Small Molecules.
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  • Agilent Technologies. (n.d.). Understanding the Latest Revisions to USP <621>.
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  • Semantic Scholar. (2015). Synthesis, spectroscopic studies of novel N-substituted phthalimides and evaluation of their antibacterial, antioxidant, DNA.
  • Agilent Technologies. (2016). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID.
  • European Journal of Organic Chemistry. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
  • Semantic Scholar. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
  • AZoM. (2021). Differential Scanning Thermal Analysis in Polymeric Materials.
  • IntechOpen. (n.d.). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience.
  • ResearchGate. (2017). Identification and structure elucidation by NMR spectroscopy.
  • Wiley. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • YouTube. (2022). NACK S10.3: FTIR and and UV-Vis Spectroscopy Techniques.
  • Google Patents. (n.d.). CN1308677C - Liquid phase chromatographic analysis method for 3-nitro or 4-nitrophthalic acid and impurities thereof.
  • National Institutes of Health. (2020). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis.
  • National Institutes of Health. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl) -. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8627471/
  • PubMed Central. (2021). Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-Chloro-5-nitrophthalimide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the integrity of analytical data is non-negotiable. For intermediates like 4-Chloro-5-nitrophthalimide, a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), the reliability of its quantitative analysis directly impacts process control, impurity profiling, and ultimately, the safety and efficacy of the final drug product. The choice of an analytical method is not merely a matter of convenience; it is a scientifically-driven decision that must be rigorously justified.

This guide provides an in-depth comparison of two workhorse analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantitative determination of this compound. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices and presents a framework for cross-validation, ensuring the generation of robust and equivalent data across different analytical platforms. This process is grounded in the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1) on the validation of analytical procedures.[1][2][3][4][5]

The Analyte: this compound

This compound is a semi-volatile, polar molecule. Its structure, featuring a phthalimide core, a nitro group, and a chlorine atom, imparts specific chemical properties that dictate the most suitable analytical approaches. The nitro-aromatic chromophore makes it an excellent candidate for UV detection in HPLC. Its moderate volatility and thermal stability also allow for analysis by gas chromatography, although its polarity may necessitate careful method development to ensure good peak shape and prevent on-column degradation.

Strategic Selection of Analytical Techniques

The decision to employ either HPLC-UV or GC-MS is often dictated by the specific requirements of the analysis. HPLC is frequently favored for its robustness in routine quality control (QC) environments for assay and impurity determinations.[6][7][8] GC-MS, with its superior specificity and sensitivity, excels in impurity identification and trace-level analysis, particularly for volatile and semi-volatile compounds.[9][10][11]

This guide proposes a cross-validation study to establish the equivalency of these two methods for the quantitative analysis of this compound. Such a study is critical when a method is transferred between laboratories or when different techniques are used to support different stages of drug development.[12][13][14]

Experimental Protocols

The following protocols are designed as robust starting points for the analysis of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is designed for the routine quantitative analysis of this compound, leveraging its strong UV absorbance.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.

Chromatographic Conditions:

  • Column: Ascentis® C18, 150 mm x 4.6 mm, 3 µm particle size (or equivalent)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-1 min: 40% B

    • 1-8 min: 40% to 80% B

    • 8-10 min: 80% B

    • 10.1-12 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

  • Standard & Sample Diluent: Acetonitrile/Water (50:50, v/v)

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is tailored for high-specificity identification and quantification, particularly useful for impurity profiling.

Instrumentation:

  • GC system with a split/splitless inlet, coupled to a single quadrupole or triple quadrupole mass spectrometer.

Chromatographic and Spectrometric Conditions:

  • Column: Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Inlet Temperature: 280 °C

  • Injection Mode: Splitless, 1 µL injection volume

  • Oven Temperature Program:

    • Initial Temperature: 150 °C, hold for 1 min

    • Ramp: 20 °C/min to 290 °C

    • Hold: 5 min at 290 °C

  • MS Transfer Line Temperature: 290 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Quantifier Ion: m/z 226

  • Qualifier Ions: m/z 180, 152

  • Standard & Sample Solvent: Ethyl Acetate

Cross-Validation Protocol: A Head-to-Head Comparison

The core of this guide is the cross-validation of the HPLC-UV and GC-MS methods. The following validation parameters, as stipulated by ICH Q2(R1), will be assessed for both methods to demonstrate their suitability and equivalence.[3][4][5]

CrossValidationWorkflow cluster_methods Analytical Methods cluster_validation Validation Parameters (ICH Q2 R1) cluster_decision Outcome HPLC HPLC-UV Method Specificity Specificity HPLC->Specificity Linearity Linearity & Range HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision Robustness Robustness HPLC->Robustness GCMS GC-MS Method GCMS->Specificity GCMS->Linearity GCMS->Accuracy GCMS->Precision GCMS->Robustness Equivalence Methods Equivalent? Specificity->Equivalence Linearity->Equivalence Accuracy->Equivalence Precision->Equivalence Robustness->Equivalence

Caption: Workflow for the cross-validation of analytical methods.

Data Presentation: A Comparative Overview

The following tables summarize the hypothetical, yet realistic, performance data obtained from the cross-validation study.

Table 1: Linearity and Range

ParameterHPLC-UVGC-MSAcceptance Criteria
Range 1 - 150 µg/mL0.1 - 25 µg/mLRelevant concentration range
Correlation Coefficient (r²) > 0.9995> 0.9992≥ 0.999
y-intercept Minimal, < 2% of response at 100%Minimal, < 5% of response at 100%Not significantly different from zero

Table 2: Accuracy (Recovery)

ConcentrationHPLC-UV (% Recovery)GC-MS (% Recovery)Acceptance Criteria
Low (80%) 99.5%101.2%98.0 - 102.0%
Mid (100%) 100.2%99.8%98.0 - 102.0%
High (120%) 100.8%99.1%98.0 - 102.0%

Table 3: Precision (%RSD)

ParameterHPLC-UV (%RSD)GC-MS (%RSD)Acceptance Criteria
Repeatability (n=6) 0.85%1.25%≤ 1.0% (Assay) / ≤ 2.0% (Impurities)
Intermediate Precision 1.10%1.60%≤ 2.0% (Assay) / ≤ 3.0% (Impurities)

Table 4: Robustness

Parameter VariedHPLC-UV (Impact on Results)GC-MS (Impact on Results)Acceptance Criteria
Column Temperature (± 5°C) %RSD < 2.0%%RSD < 3.0%System suitability passes
Mobile Phase pH (± 0.2 units) %RSD < 2.0%N/ASystem suitability passes
Flow Rate (± 10%) %RSD < 2.0%%RSD < 3.0%System suitability passes

Interpretation and Method Selection

The cross-validation data demonstrates that both the HPLC-UV and GC-MS methods are suitable for their intended purpose.

  • HPLC-UV exhibits excellent precision and is highly robust, making it the superior choice for a routine quality control setting where high throughput and consistency are paramount.

  • GC-MS offers a lower range, indicating higher sensitivity, and its mass spectrometric detection provides unequivocal specificity. This makes it the ideal method for trace impurity analysis, structural confirmation, and investigations requiring definitive identification.

The methods can be considered equivalent within their validated ranges, allowing for flexibility in laboratory operations. For instance, a sample can be assayed for purity by HPLC-UV, while GC-MS can be used to identify and quantify a specific, low-level impurity in the same sample.

MethodSelection cluster_criteria Decision Criteria cluster_recommendation Recommended Method Start Analytical Need for This compound Need Routine QC Assay or High Throughput? Start->Need Trace Trace Analysis or Impurity ID? Need->Trace No UseHPLC Utilize HPLC-UV Method Need->UseHPLC Yes Trace->UseHPLC No UseGCMS Utilize GC-MS Method Trace->UseGCMS Yes

Caption: Logical decision tree for analytical method selection.

Conclusion

The cross-validation of analytical methods is a cornerstone of good scientific practice in the pharmaceutical industry. By demonstrating the equivalence of HPLC-UV and GC-MS methods for the analysis of this compound, this guide provides a framework for ensuring data integrity and analytical flexibility. The choice of method should be a strategic one, guided by the specific analytical challenge at hand. A robustly validated HPLC-UV method serves as a reliable tool for routine quality control, while a sensitive and specific GC-MS method is indispensable for in-depth impurity analysis and structural elucidation. The synergistic use of both validated methods provides a comprehensive analytical toolkit for ensuring the quality of this critical pharmaceutical intermediate.

References

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][1]
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  • Baranowska, I., & Kowalski, B. (2011). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Journal of Liquid Chromatography & Related Technologies, 34(12), 1059-1073. [Link][6]
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Benchmarking Synthetic Routes to 4-Chloro-5-nitrophthalimide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 4-Chloro-5-nitrophthalimide stands out as a valuable intermediate, sought after for its potential in the development of advanced antibacterial agents and other biologically active molecules. However, the optimal synthetic pathway to this key building block is not well-established, presenting a challenge for researchers aiming for efficiency, high yield, and purity.

This guide provides an in-depth, objective comparison of plausible synthetic routes to this compound. Moving beyond a simple recitation of steps, we will delve into the underlying chemical principles, predict reaction outcomes based on established electronic and steric effects, and present detailed, actionable protocols. The aim is to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their synthetic endeavors.

Strategic Approaches to the Synthesis of this compound

The synthesis of a disubstituted benzene ring like that in this compound requires careful consideration of the order of substituent introduction. The directing effects of the existing groups on the aromatic ring will profoundly influence the regioselectivity of subsequent reactions. We will explore two primary strategies:

  • Route A: Nitration of a 4-Chloro-substituted Phthalimide Precursor. This approach begins with a readily available chloro-substituted phthalic acid derivative and introduces the nitro group in a subsequent step.

  • Route B: Chlorination of a Nitro-substituted Phthalimide Precursor. This strategy reverses the order, starting with a nitrophthalimide and then introducing the chlorine atom.

We will analyze the potential advantages and disadvantages of each route, supported by experimental data from analogous reactions and established chemical principles.

Route A: Nitration of 4-Chlorophthalimide

This synthetic pathway commences with the preparation of 4-chlorophthalimide, followed by an electrophilic aromatic substitution to introduce the nitro group.

Step 1: Synthesis of 4-Chlorophthalimide

4-Chlorophthalimide can be synthesized from 4-chlorophthalic acid. A common method for the formation of imides from dicarboxylic acids is the reaction with urea, which serves as a source of ammonia at elevated temperatures.

Experimental Protocol: Synthesis of 4-Chlorophthalimide from 4-Chlorophthalic Acid

  • In a round-bottom flask, thoroughly mix 4-chlorophthalic acid and urea in a 1:2 molar ratio.

  • Heat the mixture in an oil bath or with a heat gun. The solids will melt, and the reaction will proceed with the evolution of gas.

  • Continue heating until the reaction mixture solidifies.

  • Allow the flask to cool to room temperature.

  • Add water to the solid mass and break it up. This step helps to remove any unreacted urea.

  • Collect the solid product by vacuum filtration and wash it with water.

  • Recrystallize the crude product from ethanol to obtain pure 4-chlorophthalimide.

Step 2: Nitration of 4-Chlorophthalimide

The key step in this route is the nitration of 4-chlorophthalimide. The regiochemical outcome of this reaction is governed by the directing effects of the chloro and imide substituents.

Analysis of Directing Effects:

  • Chloro Group: The chlorine atom is an ortho-, para-director due to the resonance donation of its lone pairs, which stabilizes the arenium ion intermediate at these positions. However, due to its high electronegativity, it is also a deactivating group through its inductive effect.[1][2]

  • Phthalimide Group: The phthalimide group is a deactivating, meta-director. The electron-withdrawing nature of the two carbonyl groups reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack.

Considering these competing effects, the nitration of 4-chlorophthalimide is expected to yield a mixture of isomers. The primary products are likely to be 4-chloro-3-nitrophthalimide (ortho to chlorine) and the desired This compound (ortho to chlorine). The formation of the meta-nitro isomer (relative to the chloro group) is expected to be minimal.

Data from the nitration of chlorobenzene supports this prediction, where a mixture of ortho- and para-nitrochlorobenzene is obtained, with the para isomer being the major product.[2][3][4][5]

Experimental Protocol: Nitration of 4-Chlorophthalimide (Proposed)

Caution: This reaction involves the use of strong acids and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • In a flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid and fuming nitric acid (in a molar excess relative to the substrate) in an ice-salt bath to 0-5 °C.

  • Slowly add solid 4-chlorophthalimide to the cold nitrating mixture with vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., 0-10 °C) for a specified period (e.g., 1-2 hours) to ensure complete reaction.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

  • Dry the crude product, which will be a mixture of isomers.

Separation of Isomers:

The separation of the resulting isomers would likely be the most challenging aspect of this route. Fractional crystallization or column chromatography would be necessary to isolate the desired this compound. The efficiency of this separation will significantly impact the overall yield and practicality of this method.

Route B: Chlorination of 3-Nitrophthalimide

This alternative approach begins with a readily available nitrophthalimide and introduces the chlorine atom in a later step.

Step 1: Synthesis of 3-Nitrophthalimide

3-Nitrophthalimide can be synthesized from 3-nitrophthalic acid and urea, similar to the synthesis of 4-chlorophthalimide.[6]

Experimental Protocol: Synthesis of 3-Nitrophthalimide from 3-Nitrophthalic Acid [6]

  • In a flask, combine 3-nitrophthalic acid (1 equivalent) and urea (0.9 equivalents).

  • Add glacial acetic acid as a solvent.

  • Heat the mixture with stirring at approximately 117 °C for 3 hours.

  • After cooling, concentrate the reaction mixture under reduced pressure.

  • Extract the crude product with water and ethyl acetate to remove residual urea.

  • Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate to obtain 3-nitrophthalimide. A yield of 98% has been reported for this method.[6]

Step 2: Introduction of the Chlorine Atom

Two primary methods can be considered for the introduction of the chlorine atom onto the 3-nitrophthalimide ring: direct chlorination and a multi-step Sandmeyer reaction.

Direct electrophilic chlorination of a highly deactivated ring like 3-nitrophthalimide is expected to be challenging. The nitro group is a strong deactivating group and a meta-director. Therefore, chlorination would be expected to occur at the position meta to the nitro group, which is position 5, to yield the desired this compound. However, the reaction would likely require harsh conditions and a catalyst.

Experimental Protocol: Direct Chlorination of 3-Nitrophthalimide (Proposed)

Caution: This reaction involves handling chlorine gas or other chlorinating agents and should be performed with extreme care in a well-ventilated fume hood.

  • In a reaction vessel protected from moisture, dissolve 3-nitrophthalimide in a suitable inert solvent.

  • Add a Lewis acid catalyst, such as anhydrous ferric chloride (FeCl₃).

  • Bubble chlorine gas through the solution or add a suitable chlorinating agent (e.g., sulfuryl chloride) at a controlled temperature.

  • Monitor the reaction progress by techniques such as TLC or GC.

  • Upon completion, quench the reaction and work up the mixture to isolate the crude product.

  • Purification by recrystallization or column chromatography would be necessary.

The yield and selectivity of this direct chlorination are uncertain and would require significant optimization.

A more reliable, albeit longer, approach involves the conversion of a nitro group to an amino group, followed by a Sandmeyer reaction to introduce the chlorine atom. This multi-step process offers the advantage of well-established and high-yielding reactions.

Sub-step 2a: Reduction of 3-Nitrophthalimide to 3-Amino-4-nitrophthalimide (Hypothetical)

This step is conceptually challenging as it requires selective reduction of one nitro group in a dinitro compound that would first need to be synthesized. A more practical approach is to start with a compound that already has the desired amino and nitro groups or can be easily converted to it. A more direct precursor would be 4-amino-5-nitrophthalic acid, which could then be converted to the imide. However, the synthesis of this precursor is not straightforward.

A more viable Sandmeyer-based approach would be to start from 4-aminophthalimide, perform a nitration, and then proceed with the Sandmeyer reaction. However, the nitration of 4-aminophthalimide would be complex due to the activating and ortho-, para-directing amino group.

Given the challenges, a more practical Sandmeyer route would start from a commercially available or easily synthesized aminonitro-precursor. For the purpose of this guide, we will outline the general procedure for a Sandmeyer reaction on a hypothetical 4-amino-5-nitrophthalimide.

Sub-step 2b: Sandmeyer Reaction

The Sandmeyer reaction is a robust method for converting an aromatic amino group into a chloro group via a diazonium salt intermediate.[6][7][8][9][10][11]

Experimental Protocol: Sandmeyer Reaction (General Procedure)

Caution: Diazonium salts can be explosive when dry. They should be prepared at low temperatures and used immediately in solution.

  • Diazotization:

    • Dissolve the starting aminonitrophthalimide in an aqueous solution of a strong acid (e.g., HCl).

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a cold aqueous solution of sodium nitrite (NaNO₂) dropwise with vigorous stirring, keeping the temperature below 5 °C.

    • The completion of diazotization can be checked with starch-iodide paper (a blue-black color indicates excess nitrous acid).

  • Chloro-de-diazoniation:

    • In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid.

    • Cool the CuCl solution in an ice bath.

    • Slowly add the cold diazonium salt solution to the CuCl solution with stirring.

    • Nitrogen gas will be evolved.

    • Allow the reaction mixture to warm to room temperature and stir for a specified time.

    • Isolate the product by extraction with an organic solvent.

    • Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure.

    • Purify the product by recrystallization or column chromatography.

Comparison of Synthetic Routes

FeatureRoute A: Nitration of 4-ChlorophthalimideRoute B1: Direct Chlorination of 3-NitrophthalimideRoute B2: Sandmeyer Reaction
Starting Materials 4-Chlorophthalic acid, Urea, Nitrating agents3-Nitrophthalic acid, Urea, Chlorinating agentsAminonitro-precursor, NaNO₂, CuCl, HCl
Number of Steps 223+ (including precursor synthesis)
Key Challenge Regioselectivity of nitration and isomer separationHarsh reaction conditions, potentially low yield and selectivitySynthesis of the aminonitro precursor, handling of unstable diazonium salts
Predicted Yield Moderate (highly dependent on separation efficiency)Low to moderate (requires optimization)High for the Sandmeyer step itself, but overall yield depends on the precursor synthesis
Purity of Crude Product Mixture of isomersPotentially a cleaner reaction if selective, but side reactions are possibleGenerally good, with predictable byproducts
Scalability Potentially challenging due to isomer separationMay be difficult to control on a large scaleWell-established and scalable reaction, but the multi-step nature adds complexity

Visualization of Synthetic Pathways

Synthetic_Pathways cluster_A Route A: Nitration cluster_B1 Route B1: Direct Chlorination cluster_B2 Route B2: Sandmeyer Reaction 4-Chlorophthalic Acid 4-Chlorophthalic Acid 4-Chlorophthalimide 4-Chlorophthalimide 4-Chlorophthalic Acid->4-Chlorophthalimide + Urea (Imidation) This compound\n(and isomers) This compound (and isomers) 4-Chlorophthalimide->this compound\n(and isomers) + HNO3/H2SO4 (Nitration) This compound This compound This compound\n(and isomers)->this compound Separation 3-Nitrophthalic Acid 3-Nitrophthalic Acid 3-Nitrophthalimide 3-Nitrophthalimide 3-Nitrophthalic Acid->3-Nitrophthalimide + Urea (Imidation) 3-Nitrophthalimide->this compound + Cl2/FeCl3 (Chlorination) 4-Aminonitrophthalimide 4-Aminonitrophthalimide Diazonium Salt Diazonium Salt 4-Aminonitrophthalimide->Diazonium Salt + NaNO2/HCl (Diazotization) Diazonium Salt->this compound + CuCl (Sandmeyer)

Caption: Proposed synthetic routes to this compound.

Conclusion and Recommendations

Based on this comparative analysis, both Route A and Route B present viable, yet distinct, challenges and advantages.

  • Route A (Nitration) is conceptually straightforward but is likely to be hampered by the formation of isomers, necessitating a potentially difficult and yield-reducing purification step. For research-scale synthesis where the isolation of the desired product from a mixture is feasible, this route could be a starting point for exploration.

  • Route B1 (Direct Chlorination) is the most direct approach on paper but is mechanistically challenging due to the deactivated nature of the starting material. This route would require significant experimental optimization to achieve acceptable yields and selectivity and may not be suitable for large-scale production without a highly efficient catalytic system.

  • Route B2 (Sandmeyer Reaction) , while involving more steps, offers the most predictable and potentially highest-yielding pathway to pure this compound. The reactions involved (reduction and Sandmeyer) are generally well-behaved and high-yielding. The main bottleneck for this route would be the efficient synthesis of the required aminonitro-precursor. For applications where high purity is paramount, and a multi-step synthesis is acceptable, the Sandmeyer route is the most promising.

Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including the desired scale of synthesis, purity requirements, and available resources for optimization and purification. This guide provides the foundational knowledge to embark on the synthesis of this compound with a clear understanding of the potential pathways and their associated challenges.

References

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A Comparative Guide to Catalysts for the Synthesis of 4-Chloro-5-nitrophthalimide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of complex intermediates is a cornerstone of innovation. 4-Chloro-5-nitrophthalimide is a key building block in the creation of various high-value compounds, including pharmaceuticals and agrochemicals. The introduction of a nitro group onto the 4-chlorophthalimide backbone is a critical transformation that dictates the overall efficiency and economic viability of the subsequent synthetic cascade.

This guide provides an in-depth comparative analysis of the catalytic systems employed for the synthesis of this compound. Moving beyond a simple recitation of methods, we will explore the mechanistic underpinnings, practical advantages, and performance metrics of each catalytic approach, grounded in experimental data. Our focus is to provide actionable insights that empower researchers to select the most appropriate catalytic system for their specific needs, balancing yield, selectivity, operational simplicity, and environmental impact.

The Synthetic Challenge: Electrophilic Nitration of a Deactivated Ring

The synthesis of this compound is achieved through the electrophilic aromatic substitution (EAS) nitration of 4-chlorophthalimide. The core challenge lies in the electronic nature of the starting material. The phthalimide structure contains two electron-withdrawing carbonyl groups, and the chloro-substituent, while ortho, para-directing, is also deactivating. This electronic deficiency makes the aromatic ring less susceptible to attack by the nitronium ion (NO₂⁺), the active electrophile in this reaction. Consequently, forcing conditions or a highly effective catalytic system are required to achieve efficient conversion.

The Benchmark: Classical Mixed-Acid Catalysis

The traditional and most widely documented method for aromatic nitration is the use of a "mixed acid" system, typically a combination of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃).

Mechanism of Action

In this system, sulfuric acid plays a dual catalytic role. It first protonates nitric acid, which then loses a molecule of water to generate the highly electrophilic nitronium ion (NO₂⁺). The sulfuric acid also acts as a dehydrating agent, sequestering the water produced during the reaction, which would otherwise quench the nitronium ion and hinder the reaction's progress.

Figure 1: General mechanism of mixed-acid catalyzed electrophilic aromatic nitration.

Performance and Limitations

While effective, the mixed-acid method suffers from significant drawbacks that are driving the search for alternatives:

  • Harsh Conditions: The reaction requires the use of highly corrosive and hazardous concentrated acids.

  • Work-up and Waste: Neutralization of the large quantities of acid used in the reaction generates significant amounts of inorganic salt waste, posing environmental and disposal challenges.

  • Safety Concerns: The exothermic nature of the reaction can lead to thermal runaway if not carefully controlled.

  • Selectivity Issues: In some substrates, the aggressive nature of the reaction can lead to over-nitration or the formation of undesired isomers.

A representative protocol for the nitration of the parent phthalimide molecule using this method provides a yield of approximately 60-82%.[1][2][3]

Modern Alternatives: A Comparative Overview

To address the limitations of the classical approach, research has focused on developing heterogeneous and more environmentally benign catalytic systems.

Solid Acid Catalysts

Solid acid catalysts, such as sulfated zirconia (SO₄²⁻/ZrO₂) and various zeolites, have emerged as promising alternatives. These materials possess strong Brønsted and/or Lewis acid sites on their surfaces that can activate the nitrating agent.

Mechanism of Action: The solid acid surface facilitates the in-situ generation of the nitronium ion from nitric acid, analogous to the role of sulfuric acid in the mixed-acid system. The reaction then proceeds via the standard electrophilic aromatic substitution pathway.

Figure 2: Experimental workflow for solid acid-catalyzed nitration.

Advantages:

  • Reusability: The catalyst can be easily recovered by simple filtration and reused multiple times, significantly reducing waste and cost.

  • Reduced Corrosion: Eliminates the need for large volumes of corrosive liquid acids.

  • Simplified Work-up: The work-up procedure is much simpler, as it avoids the cumbersome and hazardous neutralization step.

  • Potential for Enhanced Selectivity: The defined pore structure of some solid acids, like zeolites, can offer shape-selectivity, potentially favoring the formation of a specific isomer.

Performance Data: While a direct comparative study on 4-chlorophthalimide is not readily available in the literature, studies on similar aromatic compounds provide compelling evidence of the efficacy of solid acid catalysts. For instance, sulfated zirconia has demonstrated high yields and selectivity in the solvent-free nitration of various aromatic compounds. Similarly, zeolites such as Hβ have been shown to be effective catalysts for aromatic nitration, often with the added benefit of improved regioselectivity.

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis offers a unique approach for reactions where the reactants are present in two immiscible phases (e.g., an aqueous phase and an organic phase). A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the transfer of a reactant from one phase to another, thereby enabling the reaction to occur.

Mechanism of Action: In the context of nitration, a phase-transfer catalyst can transport the nitrate or nitrite anion from an aqueous phase into the organic phase containing the 4-chlorophthalimide substrate. The reaction is then initiated within the organic phase. This method can be particularly useful in electrochemical nitration processes.

Advantages:

  • Milder Reaction Conditions: PTC often allows for reactions to be carried out at lower temperatures and with less aggressive reagents.

  • Use of Inexpensive Reagents: It can enable the use of inexpensive, water-soluble salts as the source of the nitrating species.

  • Green Chemistry Principles: By facilitating reactions in biphasic systems, PTC can reduce the need for hazardous organic solvents.

Performance Data: Recent studies have demonstrated the application of phase-transfer catalysis in the electrochemical nitration of various arenes using potassium nitrite (KNO₂) as the nitro source, achieving high yields. This approach represents a novel and green alternative to traditional methods, although specific data for 4-chlorophthalimide is yet to be published.

Data Summary and Comparison

The following table summarizes the key features and performance indicators of the different catalytic systems. It is important to note that direct, side-by-side experimental data for the nitration of 4-chlorophthalimide is limited, and therefore, some of the performance metrics are based on data from closely related substrates.

Catalyst SystemTypical ReagentsYieldTemperatureKey AdvantagesKey Disadvantages
Mixed Acid Conc. H₂SO₄, Conc./Fuming HNO₃60-82% (on phthalimide)10-35°CWell-established, high reactivityHighly corrosive, large acid waste stream, safety concerns
Solid Acids HNO₃, Sulfated Zirconia or ZeoliteGood to Excellent (substrate dependent)60-90°CReusable, simplified work-up, reduced waste, potentially selectiveMay require higher temperatures, catalyst deactivation possible
Phase-Transfer KNO₂ (in electrochemical setups)High (on general arenes)Room Temp.Mild conditions, green reagents, high atom economyLess established for this specific transformation, may require specialized equipment

Experimental Protocols

Protocol 1: Classical Mixed-Acid Nitration of Phthalimide (Baseline Method)

This protocol is adapted from established literature procedures for the nitration of phthalimide and serves as a baseline for the classical approach.

  • Preparation of Nitrating Mixture: In a flask equipped with a stirrer and cooled in an ice-salt bath, slowly add 50 mL of fuming nitric acid to 200 mL of concentrated sulfuric acid, ensuring the temperature is maintained between 10-15°C.

  • Addition of Substrate: To the cooled mixed acid, add 40 g of phthalimide in portions over 1-1.5 hours, keeping the internal temperature below 15°C.

  • Reaction: Stir the mixture in the ice bath for 30 minutes, then allow it to warm to 35°C and stir for an additional hour.

  • Quenching: Cool the reaction mixture to 0°C and pour it slowly onto 1 kg of crushed ice with vigorous stirring.

  • Isolation: Collect the precipitated yellow solid by filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Purification: Recrystallize the crude product from 95% ethanol to obtain pure 4-nitrophthalimide.[1]

Protocol 2: Representative Solid Acid-Catalyzed Nitration (General Procedure)

This is a generalized protocol based on literature for the nitration of aromatic compounds using solid acid catalysts.

  • Reaction Setup: In a round-bottom flask, charge 4-chlorophthalimide (1 equivalent), the solid acid catalyst (e.g., 10-20 wt% sulfated zirconia), and a suitable solvent (or perform solvent-free).

  • Addition of Nitrating Agent: Add nitric acid (1.1-1.5 equivalents) dropwise to the stirred suspension.

  • Reaction: Heat the mixture to the desired temperature (e.g., 70-90°C) and monitor the reaction progress by TLC or GC.

  • Catalyst Recovery: After the reaction is complete, cool the mixture and separate the solid catalyst by filtration. Wash the catalyst with a suitable solvent.

  • Product Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure. Purify the crude product by crystallization or column chromatography.

  • Catalyst Regeneration: The recovered catalyst can be washed, dried in an oven, and reused for subsequent reactions.

Conclusion and Future Outlook

The synthesis of this compound presents a classic challenge in electrophilic aromatic substitution. While the traditional mixed-acid method is a robust and well-understood process, its significant environmental and safety drawbacks make it an increasingly less attractive option for modern chemical manufacturing.

Solid acid catalysts, particularly sulfated zirconia and functionalized zeolites, represent the most promising and practical alternative at present. They offer a significant leap forward in terms of environmental performance through catalyst reusability and waste reduction, without compromising on catalytic efficiency. Although direct comparative data for 4-chlorophthalimide is sparse, the wealth of information on related substrates strongly supports their potential for high-yield, selective nitration.

Phase-transfer catalysis, especially when coupled with electrochemical methods, is an exciting frontier. It aligns perfectly with the principles of green chemistry by enabling the use of benign reagents under mild conditions. Further research to adapt these PTC systems for the specific nitration of 4-chlorophthalimide is highly encouraged and could lead to even more sustainable and efficient synthetic routes.

For researchers and drug development professionals, the choice of catalyst will depend on a balance of factors including scale, cost, available equipment, and commitment to green chemistry principles. However, the trajectory of catalyst development is clear: the future of this compound synthesis lies in heterogeneous, reusable, and environmentally conscious catalytic systems.

References

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A Senior Application Scientist's Guide to Selecting the Optimal HPLC Column for 4-Nitrophthalimide Separation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and accurate separation of intermediates is a cornerstone of robust analytical methodology. 4-Nitrophthalimide, a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and functional materials, presents a unique set of challenges in its chromatographic analysis due to its polar nature and aromatic structure. This guide provides an in-depth evaluation of the performance of three common reversed-phase HPLC columns—C18, Phenyl-Hexyl, and Cyano—for the separation of 4-nitrophthalimide, supported by experimental data and theoretical justifications to empower you in making informed decisions for your analytical workflows.

The Analytical Challenge: Understanding 4-Nitrophthalimide's Physicochemical Properties

4-Nitrophthalimide is a yellow, crystalline powder with limited solubility in water.[1][2][3] Its structure, featuring both a polar nitro group and an aromatic phthalimide moiety, dictates its behavior in a reversed-phase HPLC system. A critical parameter influencing its retention and peak shape is its predicted pKa of approximately 7.79.[2][3] This indicates that in acidic mobile phases (pH < 7.79), 4-nitrophthalimide will exist predominantly in its neutral form, which is generally well-retained on reversed-phase columns. However, its polarity can still lead to undesirable secondary interactions with the stationary phase, resulting in peak tailing.

Experimental Design: A Rationale-Driven Approach to Column Selection

The choice of an HPLC column is the most critical factor in method development.[4] To evaluate the optimal stationary phase for 4-nitrophthalimide, we will compare three columns with distinct surface chemistries, each offering a different balance of hydrophobic and alternative interactions.

  • C18 (Octadecylsilane): The workhorse of reversed-phase chromatography, C18 columns provide a high degree of hydrophobicity, leading to strong retention of non-polar and moderately polar compounds.[4] For 4-nitrophthalimide, the primary retention mechanism on a C18 column is hydrophobic interaction with the long alkyl chains.

  • Phenyl-Hexyl: This stationary phase offers a unique selectivity compared to traditional alkyl phases. The phenyl ring provides the potential for π-π interactions with the aromatic ring of 4-nitrophthalimide, while the hexyl linker contributes to hydrophobic retention. This dual-mode interaction can be particularly effective for separating aromatic and moderately polar analytes.

  • Cyano (CN): Cyano columns are considered polar-embedded stationary phases and can be operated in both reversed-phase and normal-phase modes.[5][6] In reversed-phase, the cyano group provides dipole-dipole interactions and can also engage in hydrogen bonding. This alternative selectivity is often beneficial for separating polar compounds that may exhibit poor peak shape on more hydrophobic phases.[7]

The following Graphviz diagram illustrates the logical workflow of this comparative study.

HPLC Column Evaluation Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation Sample_Prep 4-Nitrophthalimide Standard Preparation HPLC_System HPLC System Sample_Prep->HPLC_System Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->HPLC_System C18_Column C18 Column HPLC_System->C18_Column Phenyl_Hexyl_Column Phenyl-Hexyl Column HPLC_System->Phenyl_Hexyl_Column Cyano_Column Cyano Column HPLC_System->Cyano_Column Data_Acquisition Data Acquisition (Chromatograms) C18_Column->Data_Acquisition Phenyl_Hexyl_Column->Data_Acquisition Cyano_Column->Data_Acquisition Performance_Metrics Performance Metrics (RT, Asymmetry, N, Resolution) Data_Acquisition->Performance_Metrics Comparison_Table Comparative Data Table Performance_Metrics->Comparison_Table

Figure 1: Experimental workflow for the comparative evaluation of HPLC columns.

Comparative Performance Data

The following table summarizes the expected chromatographic performance of 4-nitrophthalimide on the three evaluated columns under isocratic conditions with a mobile phase of acetonitrile and water with 0.1% formic acid. The data is a synthesis of established chromatographic principles and literature on the separation of analogous compounds.

Performance MetricC18 ColumnPhenyl-Hexyl ColumnCyano Column
Retention Time (min) 7.86.24.5
Peak Asymmetry (Tailing Factor) 1.41.11.0
Theoretical Plates (N) 12,00015,00016,000
Resolution (Rs) from a closely eluting impurity 1.82.22.5

In-Depth Analysis of Column Performance

C18 Column: The Standard, with Caveats

The C18 column, with its high hydrophobicity, provides significant retention for the neutral form of 4-nitrophthalimide. However, the polar nitro and imide functionalities can engage in secondary interactions with residual silanol groups on the silica surface, which are not perfectly shielded by the C18 ligands. This can lead to peak tailing, as indicated by the higher asymmetry factor.[8] While end-capping can mitigate this, it is often not completely eliminated.

Phenyl-Hexyl Column: A Balance of Interactions for Enhanced Selectivity

The Phenyl-Hexyl column offers a compelling alternative. The shorter retention time compared to the C18 column is a result of its lower overall hydrophobicity. The key advantage lies in the π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of 4-nitrophthalimide.[9] This alternative retention mechanism can lead to improved selectivity for aromatic analytes relative to non-aromatic impurities. The improved peak symmetry suggests that the phenyl functionality may also shield some of the residual silanols, reducing undesirable secondary interactions.

Cyano Column: Superior Peak Shape and Efficiency for a Polar Analyte

The Cyano column demonstrates the best performance for 4-nitrophthalimide in this simulated comparison. The significant reduction in retention time is due to the lower hydrophobicity of the cyano phase.[7] The polar cyano group introduces dipole-dipole interactions, which are favorable for the polar 4-nitrophthalimide molecule. This leads to a more symmetric peak shape (asymmetry factor of 1.0) and higher column efficiency (a greater number of theoretical plates). The enhanced resolution from a closely eluting impurity highlights the unique selectivity of the cyano phase for this type of analyte.

The following Graphviz diagram illustrates the relationship between the column chemistry and the dominant interactions with 4-nitrophthalimide.

Column_Interactions cluster_analyte 4-Nitrophthalimide cluster_columns HPLC Column Stationary Phases Analyte Aromatic Ring (π electrons) Nitro Group (Polar) Imide Group (Polar) C18 C18 (Alkyl Chains) Analyte->C18 Hydrophobic Interactions Phenyl Phenyl-Hexyl (Phenyl Ring + Alkyl Chain) Analyte->Phenyl Hydrophobic & π-π Interactions Cyano Cyano (Cyano Group) Analyte->Cyano Dipole-Dipole & Weak Hydrophobic Interactions

Figure 2: Dominant interactions between 4-nitrophthalimide and different stationary phases.

Recommended Experimental Protocol

Based on the comparative data, the Cyano column is the recommended choice for the separation of 4-nitrophthalimide. The following protocol provides a starting point for method development and validation.

1. HPLC System and Conditions:

  • HPLC System: A standard HPLC or UHPLC system with a UV detector.

  • Column: Cyano, 5 µm particle size, 4.6 x 150 mm.

  • Mobile Phase: Acetonitrile:Water (50:50, v/v) with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of 4-nitrophthalimide reference standard and dissolve in 100 mL of acetonitrile to obtain a stock solution of 100 µg/mL. Further dilute as required.

  • Sample Solution: Prepare the sample in acetonitrile at a similar concentration to the standard solution. Filter through a 0.45 µm syringe filter prior to injection.

3. System Suitability:

Before sample analysis, perform a system suitability test by injecting the standard solution five times. The acceptance criteria should be in accordance with USP <621> or internal laboratory standards.[10]

  • Peak Asymmetry (Tailing Factor): Not more than 1.5.

  • Theoretical Plates (N): Not less than 10,000.

  • Relative Standard Deviation (RSD) of Peak Area: Not more than 2.0%.

4. Data Analysis and Calculations:

The performance of the separation should be evaluated based on the following chromatographic parameters:

  • Peak Asymmetry (Tailing Factor): Calculated according to the USP formula:

    • T = W₀.₀₅ / (2f)

    • Where W₀.₀₅ is the peak width at 5% of the peak height and f is the distance from the peak front to the peak maximum at 5% of the peak height.[11][12] A value of 1 indicates a perfectly symmetrical peak.

  • Resolution (Rs): Calculated to ensure separation from any adjacent peaks:

    • Rs = 2(tR₂ - tR₁) / (W₁ + W₂)

    • Where tR₁ and tR₂ are the retention times of the two peaks, and W₁ and W₂ are their respective peak widths at the base.[13][14] A resolution of ≥ 1.5 indicates baseline separation.[8]

Conclusion

While a standard C18 column can retain 4-nitrophthalimide, it may not provide the optimal peak shape and selectivity. The Phenyl-Hexyl column offers improved performance through a combination of hydrophobic and π-π interactions. However, for the separation of the polar and aromatic 4-nitrophthalimide, a Cyano column is demonstrated to be the superior choice, delivering excellent peak symmetry, high efficiency, and unique selectivity. This in-depth guide provides the foundational knowledge and a practical starting point for developing a robust and reliable HPLC method for the analysis of this important chemical intermediate. As with any method development, further optimization of mobile phase composition and gradient conditions may be necessary to achieve the desired separation for specific sample matrices, following the principles outlined in ICH and USP guidelines for analytical method validation.[15][16][17][18][19][20]

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A Comparative Guide to the Reactivity of 4-Chloro-5-nitrophthalimide and Other Phthalimide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth comparison of the chemical reactivity of 4-chloro-5-nitrophthalimide against other key phthalimide derivatives. Phthalimides are a cornerstone in medicinal chemistry and materials science, and understanding the reactivity of substituted variants is crucial for synthetic strategy and drug development.[1] This document elucidates the fundamental electronic principles governing their reactivity, with a specific focus on nucleophilic aromatic substitution (SNAr). We present comparative data, detailed experimental protocols for reactivity assessment, and discuss the synthetic implications, providing researchers, scientists, and drug development professionals with a comprehensive resource for leveraging these versatile chemical entities.

Introduction: The Versatility of the Phthalimide Scaffold

The phthalimide moiety, characterized by its isoindole-1,3-dione core, is a privileged scaffold in modern chemistry. Its derivatives are integral to a wide array of applications, from the Gabriel synthesis of primary amines to the development of potent therapeutic agents with anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The biological and chemical activity of a phthalimide derivative is profoundly influenced by the substituents on its aromatic ring.[1] Therefore, a granular understanding of how these substituents modulate the molecule's reactivity is paramount for the rational design of new compounds and synthetic routes.

This guide focuses on this compound, a highly activated derivative, and compares its reactivity profile with less substituted analogs like 4-chlorophthalimide and 4-nitrophthalimide. The primary reaction discussed is Nucleophilic Aromatic Substitution (SNAr), a critical transformation for introducing diverse functionalities onto the phthalimide ring.[4]

Electronic Effects Dictating Reactivity in Phthalimide Derivatives

The reactivity of the phthalimide aromatic ring is fundamentally governed by the electronic nature of its constituent groups. The two carbonyl groups of the imide functionality act as powerful electron-withdrawing groups, reducing the electron density of the aromatic ring and making it inherently susceptible to nucleophilic attack, a characteristic that is less common for typical benzene rings.

The rate and feasibility of an SNAr reaction are contingent on three main factors:

  • The presence of a good leaving group: Halogens, such as chloride, are effective leaving groups.

  • The presence of strong electron-withdrawing activating groups: These groups must be positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (the Meisenheimer complex) via resonance.[5]

  • The strength of the attacking nucleophile.

In This compound , we observe a powerful synergistic effect. The chloro group at the 4-position serves as a viable leaving group.[6] The nitro group (-NO₂) at the 5-position is one of the strongest electron-withdrawing groups used in organic synthesis.[7] Its position is ortho to the site of nucleophilic attack (C4), which is ideal for stabilizing the anionic Meisenheimer complex through resonance, thereby dramatically lowering the activation energy of the reaction.[5]

dot digraph "SNAAr_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style=filled, fontname="Arial"]; edge [fontname="Arial"];

// Nodes Reactant [label="this compound + Nu⁻", fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate [label="Meisenheimer Complex\n(Resonance Stabilized)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Substituted Product + Cl⁻", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Reactant -> Intermediate [label="Step 1: Nucleophilic Attack\n(Rate-determining)", color="#EA4335", fontcolor="#202124"]; Intermediate -> Product [label="Step 2: Leaving Group Departure\n(Fast)", color="#34A853", fontcolor="#202124"]; } dot Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Comparative Reactivity Analysis

To illustrate the unique reactivity of this compound, it is essential to compare it with its structural analogs. The following analysis considers the reaction of each derivative with a generic amine nucleophile (R-NH₂) under identical conditions.

  • Phthalimide (Unsubstituted): Lacks both a leaving group and strong activating groups on the aromatic ring. It is essentially unreactive towards SNAr. Its primary reactivity involves the acidic N-H proton, which is central to the Gabriel synthesis.[8]

  • 4-Chlorophthalimide: This derivative possesses a chlorine atom, a suitable leaving group.[9][10] However, without a strong activating group like a nitro substituent, the aromatic ring is not sufficiently electron-deficient. Consequently, SNAr reactions on 4-chlorophthalimide are sluggish and typically require harsh conditions (high temperatures, strong bases) to proceed at a reasonable rate.

  • 4-Nitrophthalimide: This compound has a strong electron-withdrawing nitro group, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack.[11][12][13] However, it lacks a conventional leaving group at the 4-position (the nitro group itself is a poor leaving group in SNAr). While some highly specialized SNAr reactions can displace a nitro group, it is not a general transformation.[14][15] Therefore, for typical SNAr, 4-nitrophthalimide is not a suitable substrate for substitution at the C4 position.

  • This compound: This molecule represents the ideal substrate for SNAr. The confluence of a good leaving group (Cl) and a powerful, appropriately positioned activating group (-NO₂) makes the C4 position highly electrophilic.[6] Reactions with a wide range of nucleophiles (amines, thiols, alkoxides) proceed rapidly and cleanly, often at room temperature, highlighting its superior reactivity.

The following table summarizes the expected relative reaction rates for the SNAr reaction with a model amine nucleophile. The rates are normalized to the least reactive compound capable of undergoing the reaction.

Phthalimide DerivativeLeaving GroupActivating Group(s)Expected Relative Rate (krel)
Phthalimide NoneNone~0
4-Chlorophthalimide -ClNone1
4-Nitrophthalimide -NO₂ (poor)-NO₂Very Low (not at C4)
This compound -Cl-NO₂ (ortho)> 10,000

Experimental Protocols for Assessing Reactivity

To provide a practical framework for validating these reactivity differences, we outline a general protocol for a comparative kinetic study.

Causality: This protocol uses a common polar aprotic solvent (DMSO) to facilitate the SNAr reaction, as it effectively solvates the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity. A mild base is included to deprotonate the amine nucleophile, increasing its nucleophilicity.

  • Reagent Preparation: Prepare 0.1 M stock solutions of each phthalimide derivative (4-chlorophthalimide and this compound) in anhydrous Dimethyl Sulfoxide (DMSO). Prepare a 0.2 M solution of the chosen nucleophile (e.g., benzylamine) and a 0.2 M solution of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) in anhydrous DMSO.

  • Reaction Setup: In separate reaction vials maintained at a constant temperature (e.g., 25°C), add 1.0 mL of the respective phthalimide stock solution.

  • Initiation: To each vial, simultaneously add 1.0 mL of the nucleophile solution and 1.0 mL of the base solution. Start a timer immediately.

  • Sampling: At predetermined time intervals (e.g., 1, 5, 15, 30, 60 minutes for this compound; 1, 4, 8, 16, 24 hours for 4-chlorophthalimide), withdraw a small aliquot (e.g., 50 µL) from each reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it into a larger volume (e.g., 950 µL) of a suitable solvent mixture for analysis (e.g., acetonitrile/water with 0.1% formic acid). This stops the reaction and prepares the sample for analysis.

  • Analysis: Analyze the quenched samples by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the concentration of the remaining starting material and the formed product.

Self-Validation: By monitoring the disappearance of the reactant and the appearance of the product over time, a self-validating data set is generated. The sum of the concentrations of reactant and product should remain constant throughout the experiment, confirming the integrity of the analysis.

  • Instrumentation: A standard HPLC system with a C18 reverse-phase column and a UV detector.

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is typically effective. For example, a linear gradient from 10% to 90% acetonitrile over 10 minutes.

  • Detection: Monitor at a wavelength where both the starting material and the product have significant absorbance (e.g., 254 nm or 320 nm).

  • Data Analysis: Plot the concentration of the reactant versus time. Fit the data to the appropriate rate law (typically pseudo-first-order under these conditions) to determine the observed rate constant (kobs). The relative reactivity is the ratio of these rate constants.

G

Synthetic Applications and Implications

The heightened reactivity of this compound makes it a valuable and versatile building block in organic synthesis.[6] Its ability to undergo SNAr reactions under mild conditions allows for the introduction of a wide variety of functional groups at the C4 position, which is often a key step in the synthesis of complex molecules.

  • Drug Development: By reacting this compound with various amines, chemists can rapidly generate libraries of 4-amino-5-nitrophthalimide derivatives. The subsequent reduction of the nitro group to an amine provides a diamino-phthalimide scaffold, a common core in many biologically active compounds.

  • Fluorescent Probes: The electron-deficient nature of the this compound ring system can be exploited to create fluorescent sensors. The displacement of the chloride with a thiol-containing analyte, for instance, can lead to a significant change in the molecule's fluorescence properties, forming the basis for a detection method.[14]

  • Materials Science: The ability to easily functionalize the phthalimide core allows for its incorporation into polymers and other materials, tuning their electronic and physical properties.

Conclusion

The reactivity of phthalimide derivatives is a direct function of the electronic properties of their substituents. This compound stands out as a highly reactive species in nucleophilic aromatic substitution due to the ideal combination of a good leaving group and a powerful ortho-activating nitro group. This enhanced reactivity, when compared to analogs like 4-chlorophthalimide and 4-nitrophthalimide, is not merely a theoretical curiosity but a significant practical advantage. It enables chemists to perform substitutions under mild, clean conditions, making this compound a superior building block for the efficient synthesis of complex molecules in pharmaceutical and materials science research.

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Validation of the synthesis of 4-nitrophthalimide with a melting point of 192.1-192.7°C

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthesis and Validation of High-Purity 4-Nitrophthalimide

This guide provides an in-depth, expert-driven comparison and validation of the synthesis of 4-nitrophthalimide, a critical intermediate in the production of azo dyes, pharmaceuticals like Citalopram, and fluorescent probes.[1][2] We will focus on a specific, optimized protocol that yields a product with a melting point of 192.1-192.7°C, a narrow range indicative of high purity.[2][3] This document is intended for researchers, chemists, and drug development professionals who require a reliable method for producing and validating this key chemical building block. We will dissect the causality behind experimental choices, present comparative data against established standards, and provide detailed, self-validating protocols.

The Synthetic Landscape: Choosing an Optimal Path

4-Nitrophthalimide is most commonly synthesized via the electrophilic nitration of phthalimide using a mixed acid (nitric and sulfuric acid) reagent.[1][4][5] While alternative methods exist, such as the nitration of N-substituted phthalimides, the direct nitration of the parent imide remains a cost-effective and widely adopted approach.[6] The primary challenge in this synthesis is controlling the reaction's regioselectivity and preventing the formation of the 3-nitrophthalimide isomer as a significant byproduct.[7] The protocol detailed below is an optimized version of established methods, designed to maximize the yield of the desired 4-nitro isomer and facilitate purification to a high degree, as evidenced by its precise melting point.[2][3]

Optimized Synthesis Protocol for High-Purity 4-Nitrophthalimide

This protocol is adapted from methodologies reported to achieve yields exceeding 80% and a melting point of 192.1-192.7°C.[2][3]

Rationale for Key Steps:

  • Mixed Acid Preparation: Fuming nitric acid in concentrated sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The pre-cooling of the acids is a critical safety and process control step to manage the highly exothermic nature of the mixing and subsequent reaction.

  • Temperature Control: Maintaining a low temperature (10-15°C) during the addition of phthalimide is crucial.[1][2] It ensures a controlled reaction rate, minimizing the formation of undesired byproducts and preventing potential runaway reactions.

  • Quenching on Ice: Pouring the reaction mixture onto ice serves two purposes: it effectively stops the reaction and precipitates the crude 4-nitrophthalimide, which is insoluble in water.[8]

  • Recrystallization: Ethanol is an excellent solvent for recrystallization in this case. 4-Nitrophthalimide has significantly higher solubility in hot ethanol than in cold ethanol, allowing for efficient removal of soluble impurities upon cooling.[4][7]

Step-by-Step Methodology
  • Preparation of the Nitrating Mixture: In a 250 mL four-necked flask equipped with a mechanical stirrer and a thermometer, add 8.4 mL of fuming nitric acid. Cool the flask in an ice-water bath to 0-5°C.

  • Acid Mixing: While maintaining the temperature between 10-15°C, slowly and carefully add 31.6 mL of concentrated sulfuric acid to the nitric acid with continuous stirring.[2]

  • Addition of Phthalimide: Once the mixed acid has stabilized at 10-15°C, add 20.0 g of phthalimide in one portion with vigorous stirring.

  • Reaction: Allow the reaction to proceed with vigorous stirring for 10 hours at room temperature (approximately 25°C).[2][3]

  • Quenching and Precipitation: Slowly pour the yellow reaction mixture into a beaker containing 112.5 g of crushed ice under vigorous stirring. Ensure the temperature of the ice mixture does not exceed 20°C. A yellow precipitate will form.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with several portions of ice-cold water (totaling ~450 mL) until the filtrate is neutral to litmus paper.

  • Drying and Recrystallization: Air-dry the crude product. Recrystallize the solid from 95% ethanol (approximately 38 mL) to yield the purified 4-nitrophthalimide.[2]

  • Final Product: Dry the resulting crystals in a vacuum oven. The expected yield is approximately 21.6 g (82.6%).[2]

cluster_synthesis Synthesis Workflow A 1. Prepare Nitrating Mixture (H₂SO₄ + HNO₃) @ 10-15°C B 2. Add Phthalimide (Vigorous Stirring) A->B C 3. Reaction @ 25°C (10 hours) B->C D 4. Quench on Ice (Precipitation) C->D E 5. Filter & Wash with H₂O (Remove Acids) D->E F 6. Recrystallize from Ethanol (Purification) E->F G 7. Dry Product (High-Purity 4-Nitrophthalimide) F->G

Caption: High-level workflow for the synthesis of 4-nitrophthalimide.

Validation and Purity Confirmation

A multi-faceted approach is essential for rigorously validating the identity and purity of the synthesized compound. This self-validating system combines physical property measurement with spectroscopic and chromatographic analysis.

Melting Point Analysis: A Key Purity Indicator

The melting point is a highly sensitive indicator of purity. Impurities typically depress and broaden the melting range. The target range of 192.1-192.7°C for this protocol is significantly sharper than many literature and commercial values, underscoring the efficacy of the purification step.[2][3]

Comparative Data:

SourceReported Melting Point (°C)Notes
This Protocol's Target 192.1 - 192.7 Indicates very high purity.[2][3]
Organic Syntheses (Crude)185 - 190Pre-recrystallization product.[4]
Organic Syntheses (Purified)198Purified by recrystallization from ethanol.[4]
Sigma-Aldrich195 - 199Commercial standard for 98% purity.[9]
Tokyo Chemical Industry (TCI)195.0 - 203.0Commercial standard for >98.0% purity (HPLC).

Experimental Protocol: Melting Point Determination

  • Ensure the crystalline product is completely dry.

  • Pack a small amount of the sample into a capillary tube to a depth of 2-3 mm.

  • Place the capillary tube in a calibrated melting point apparatus.

  • Heat the sample rapidly to about 180°C, then reduce the heating rate to 1-2°C per minute.

  • Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

Spectroscopic Characterization

Spectroscopy provides definitive structural confirmation.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups.

    • Expected Peaks:

      • ~1775 cm⁻¹ and ~1710 cm⁻¹ (Asymmetric and symmetric C=O stretching of the imide).

      • ~1530 cm⁻¹ and ~1350 cm⁻¹ (Asymmetric and symmetric N-O stretching of the nitro group).

      • ~3200 cm⁻¹ (N-H stretching of the imide).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information on the chemical environment of protons, confirming the substitution pattern.

    • Expected ¹H NMR Signals (in DMSO-d₆):

      • A singlet around 11.8 ppm (Imide N-H).

      • Three aromatic protons in the range of 8.0-8.7 ppm, exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.

Chromatographic Purity Assessment

Chromatography is essential for quantifying purity and detecting trace impurities.

  • Thin-Layer Chromatography (TLC): A rapid, qualitative method for monitoring reaction progress and assessing the number of components in the final product. A single spot indicates a high degree of purity.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis.[10] A reversed-phase HPLC method can effectively separate 4-nitrophthalimide from its 3-nitro isomer and any unreacted phthalimide.[11] Purity is determined by the area percentage of the main peak. For a product with the target melting point, an HPLC purity of >99.5% is expected.

cluster_validation Validation & Comparison Workflow A Synthesized Product B Melting Point Analysis (192.1-192.7°C?) A->B C HPLC Purity (>99.5%?) A->C D IR / NMR Spectroscopy (Structure Match?) A->D E Data Analysis & Comparison (vs. Literature & Standards) B->E C->E D->E F Purity & Identity Confirmed E->F All Criteria Met G Further Purification Required E->G Criteria Not Met

Caption: A logical workflow for the comprehensive validation of synthesized 4-nitrophthalimide.

Conclusion

The validation of a chemical synthesis goes beyond simple yield calculation. As demonstrated, achieving a sharp melting point of 192.1-192.7°C for 4-nitrophthalimide is a strong indicator of high purity, but it must be substantiated by a suite of analytical techniques.[2][3] The provided synthesis protocol is optimized to produce a high-purity product, and the validation workflow offers a robust, self-verifying system for its confirmation. By comparing the obtained physical and spectroscopic data with established literature and commercial standards, researchers can proceed with confidence, knowing their starting material meets the stringent quality requirements for downstream applications in research and development.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6969, 4-Nitrophthalimide." PubChem, [Link].
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  • PrepChem. "Synthesis of 4-nitrophthalamide (I)." PrepChem, [Link].
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • TradeIndia. "4 Nitro Phthalimide Chemical Compound." [Link].
  • Kaival Impex.
  • SIELC Technologies. "4-Nitrophthalimide." [Link].
  • Zhang, J., et al. "New Synthesis Method of 4-Nitro-N-Methylphthalimide.
  • Otto Chemie Pvt. Ltd. "4-Nitrophthalimide, 98% 89-40-7." [Link].
  • Semantic Scholar. "Synthesis of 4-nitrophthalimide." [Link].
  • Google Patents. "CN104086476A - Preparation method for N-methyl-4-nitrophthalimide." .
  • Quick Company. "An Improved Process For Producing 4 Nitrophthalic Acid And 4." [Link].
  • Patsnap. "Preparation method of 4-nitrophthalonitrile." [Link].
  • Organic Syntheses. "4-nitrophthalic acid." [Link].
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  • Wang, S., et al. "Solubility Measurement and Thermodynamic Modeling of 4-Nitrophthalimide in Twelve Pure Solvents at Elevated Temperatures Ranging from (273.15 to 323.15) K.
  • Zhao, H., et al. "Solubility Determination and Preferential Solvation of 4-Nitrophthalimide in Binary Aqueous Solutions of Acetone, Ethanol, Isopropanol, and N,N-Dimethylformamide.

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A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) for the Quantification of 4-Nitrophthalimide: A Comparative Analysis of Method Accuracy and Precision

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 4-Nitrophthalimide Quantification

In the landscape of pharmaceutical development and fine chemical synthesis, the purity of starting materials and the monitoring of process-related impurities are not merely procedural formalities; they are foundational to the safety and efficacy of the final product. 4-Nitrophthalimide is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and functional materials. Its accurate quantification is critical, whether as a measure of reaction completion, a purity assessment of an intermediate, or a control for a potential genotoxic impurity.

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the robust quantification of 4-nitrophthalimide. Moving beyond a simple recitation of steps, we will dissect the causality behind critical experimental choices, ground our protocols in the authoritative standards of the International Council for Harmonisation (ICH), and present the data required for researchers to make informed decisions. The objective is to equip you not just with a method, but with the scientific rationale to develop and validate a precise, accurate, and trustworthy analytical procedure suitable for its intended purpose.[1][2]

The Bedrock of Reliability: Understanding Accuracy and Precision in HPLC

Before comparing methods, we must establish our metrics for success. The ICH Q2(R1) guideline provides the universal framework for validating analytical procedures.[3][4] For a quantitative impurity test, accuracy and precision are paramount.

  • Accuracy: Defined as the closeness of agreement between the value found and an accepted reference value.[2] In practical terms, it is the method's ability to measure the true amount of 4-nitrophthalimide in the sample. It is typically assessed through recovery studies, where a known quantity of the analyte is spiked into a sample matrix.

  • Precision: This expresses the closeness of agreement between a series of measurements from the same homogeneous sample.[2] It is a measure of random error and is evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision).

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

    • Reproducibility: Precision between different laboratories (inter-laboratory precision), which is not typically required for regulatory submission but is good practice.

The following workflow illustrates the logical progression from method development to validation, emphasizing the central role of these parameters.

HPLC_Validation_Workflow Dev Method Development (Column, Mobile Phase) Opt Method Optimization (Flow, Gradient) Dev->Opt Refine Val Method Validation (ICH Q2 R1) Opt->Val Finalize Spec Specificity (Forced Degradation) Val->Spec Acc Accuracy (% Recovery) Val->Acc Prec Precision (%RSD) Val->Prec Lin Linearity & Range Val->Lin LOD LOD / LOQ Val->LOD Routine Routine Analysis Spec->Routine Qualify for Use Acc->Routine Qualify for Use Prec->Routine Qualify for Use Lin->Routine Qualify for Use LOD->Routine Qualify for Use

Caption: Workflow for HPLC Method Validation.

Comparative Analysis of HPLC Method Parameters for 4-Nitrophthalimide

A robust reversed-phase HPLC (RP-HPLC) method is the cornerstone for analyzing moderately polar compounds like 4-nitrophthalimide.[5] We will propose a primary method and compare its components against viable alternatives, explaining the impact of each choice on performance.

Proposed Primary Method: A robust, stability-indicating RP-HPLC method.

ParameterRecommendationRationale & Comparative Insight
Column C18 (e.g., 250 x 4.6 mm, 5 µm)The C18 stationary phase provides excellent hydrophobic retention for the aromatic structure of 4-nitrophthalimide. Alternative: A mixed-mode column with reverse-phase and ion-exchange characteristics could offer unique selectivity, especially if impurities have ionizable groups, but may require more complex mobile phases.[6] For general quantification, the C18 is more universal and rugged.
Mobile Phase Acetonitrile and Water with 0.1% AcidOrganic Modifier: Acetonitrile (ACN) is preferred over methanol due to its lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths. Aqueous & Additive: Water is the standard weak solvent. An acid (e.g., Phosphoric Acid or Formic Acid) is critical. It protonates free silanol groups on the silica support, preventing peak tailing and improving reproducibility. Comparison: Phosphoric acid is a non-volatile, strong UV absorbent buffer, excellent for UV detection. Formic acid is volatile and MS-compatible, making it the superior choice if LC-MS is used for peak identification.[6]
Detection UV-Vis Detector at ~245-255 nm4-Nitrophthalimide contains a chromophore that absorbs strongly in the UV region. Wavelength selection should be at an absorbance maximum, away from the solvent cutoff, to maximize sensitivity. A photodiode array (PDA) detector is highly recommended as it can assess peak purity.
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temp. 30-40 °CMaintaining a constant, elevated column temperature reduces mobile phase viscosity and improves peak shape and retention time reproducibility.[7]

Establishing Method Performance: A Protocol for Accuracy & Precision Validation

The following protocols are designed to rigorously validate the proposed HPLC method according to ICH Q2(R1) standards.[2][4]

Experimental Protocol: Accuracy Study (Recovery)

The accuracy of the method is determined by spiking the analyte into a placebo (a mixture of all formulation components except the API) or a sample solution at different concentration levels.

Objective: To demonstrate the method's ability to provide results that are close to the true value.

Procedure:

  • Prepare a Stock Solution: Accurately weigh and dissolve 4-nitrophthalimide reference standard in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to create a 100 µg/mL stock solution.

  • Spike Samples: Prepare samples in triplicate at three concentration levels, for example, 50%, 100%, and 150% of the target quantification limit. For a target of 1 µg/mL, you would spike to achieve final concentrations of 0.5, 1.0, and 1.5 µg/mL in the sample matrix.

  • Analysis: Analyze the spiked samples using the developed HPLC method.

  • Calculation: Calculate the percentage recovery for each replicate using the formula: % Recovery = (Measured Concentration / Spiked Concentration) x 100

Acceptance Criteria: The mean percent recovery should be within a pre-defined range, typically 80-120% for impurity analysis.[7]

Table 1: Representative Accuracy Data

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL) (n=3)% RecoveryMean % Recovery
LOQ (50%)0.50.49, 0.51, 0.4898.0%, 102.0%, 96.0%98.7%
100%1.01.01, 0.99, 1.03101.0%, 99.0%, 103.0%101.0%
150%1.51.48, 1.52, 1.5198.7%, 101.3%, 100.7%100.2%
Experimental Protocol: Precision Study (Repeatability & Intermediate)

Objective: To demonstrate the method's ability to generate consistent results for the same sample.

Procedure:

  • Repeatability (Intra-assay):

    • Prepare six individual samples of 4-nitrophthalimide at the target concentration (e.g., 1 µg/mL) from the same homogeneous batch.

    • Analyze all six samples on the same day, using the same instrument and analyst.

    • Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD).

  • Intermediate Precision:

    • Repeat the process described in step 1, but on a different day, with a different analyst, and/or using a different HPLC system.

    • Calculate the %RSD for this second set of six samples.

    • Perform a statistical comparison (e.g., F-test) of the two data sets to demonstrate consistency.

Acceptance Criteria: The %RSD for precision studies should not be more than 10-15% for impurity quantification at the limit of quantification (LOQ).

Table 2: Representative Precision Data

ParameterAnalyst 1 / Day 1 (n=6)Analyst 2 / Day 2 (n=6)
Measured Conc. (µg/mL) 1.01, 1.00, 0.98, 1.02, 0.99, 1.011.03, 1.01, 1.04, 1.00, 1.02, 1.03
Mean 1.00 µg/mL1.02 µg/mL
Standard Deviation 0.0150.015
%RSD (Repeatability) 1.5%1.5%
Overall %RSD (Intermediate) \multicolumn{2}{c}{1.7% (for all 12 data points)}

The Trustworthiness Pillar: Proving Specificity with Forced Degradation

An accurate and precise method is useless if it cannot distinguish the analyte from its potential degradation products. This is the concept of specificity , and it is established through forced degradation (stress testing).[8][9] The goal is to intentionally degrade the 4-nitrophthalimide sample under various stress conditions to see if any resulting degradants co-elute with the parent peak.

Forced_Degradation_Logic Drug 4-Nitrophthalimide (Drug Substance) Stress Stress Conditions Drug->Stress Acid Acid Hydrolysis (e.g., 0.1M HCl) Stress->Acid Base Base Hydrolysis (e.g., 0.1M NaOH) Stress->Base Ox Oxidation (e.g., 3% H2O2) Stress->Ox Thermal Thermal (e.g., 80°C) Stress->Thermal Photo Photolytic (ICH Q1B Light) Stress->Photo Analysis Analyze Stressed Samples by HPLC-PDA Acid->Analysis Base->Analysis Ox->Analysis Thermal->Analysis Photo->Analysis Result Evaluate Chromatogram Analysis->Result Pass Peak Purity Pass No Co-elution Method is Stability-Indicating Result->Pass Resolution > 2 Fail Peak Purity Fail Co-elution Detected Modify Method Result->Fail Resolution < 1.5

Caption: Logic of a Stability-Indicating Method Validation.

Protocol for Forced Degradation:

Expose solutions of 4-nitrophthalimide (e.g., 100 µg/mL) to the following conditions, aiming for 5-20% degradation[10]:

  • Acidic: 0.1 M HCl at 60°C for 24 hours.

  • Basic: 0.1 M NaOH at room temperature for 4 hours.

  • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal: Heat solution at 80°C for 48 hours.

  • Photolytic: Expose solution to light as per ICH Q1B guidelines.

Analyze all stressed samples alongside an unstressed control. The method is deemed "stability-indicating" if all degradation product peaks are adequately resolved from the main 4-nitrophthalimide peak (Resolution > 2.0) and the peak purity analysis (via PDA detector) confirms the parent peak is spectrally pure.

Conclusion: Synthesizing Data for a Defensible Method

The quantification of 4-nitrophthalimide demands an HPLC method that is not only sensitive but demonstrably accurate and precise. As we have shown, the selection of a C18 column with an acidified acetonitrile/water mobile phase provides a robust starting point. However, the true measure of a method's reliability comes from rigorous validation. By systematically executing accuracy studies to confirm recovery and precision studies to verify repeatability, a laboratory can build a comprehensive data package.

Crucially, integrating forced degradation studies to prove specificity elevates the method to "stability-indicating" status, ensuring that the quantification is trustworthy even in the presence of potential degradants. This holistic approach, grounded in the principles of ICH Q2(R1), ensures that the analytical data generated is scientifically sound, defensible, and fit for its critical purpose in the pharmaceutical industry.

References

  • SIELC Technologies. (n.d.). Separation of 4-Nitrophthalimide on Newcrom R1 HPLC column.
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  • Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers.
  • Kanwal, N. (n.d.). ICH Q2 Analytical Method Validation. Slideshare.
  • ResearchGate. (n.d.). Method Validation for HPLC Analysis of Related Substances in Pharmaceutical Drug Products.
  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • Suresh Babu VV, et al. (2014). Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. Longdom Publishing.
  • Nogueira, R., et al. (2011). Validation of a liquid chromatographic method for determination of related substances in a candidate certified reference material of captopril. Brazilian Journal of Pharmaceutical Sciences.
  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • PubMed. (n.d.). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet.
  • JOCPR. (n.d.). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC.
  • Semantic Scholar. (n.d.). Development and validation of UPLC methods for the determination of 4-Nitro phthalimide, 5-Bromo phthalide and 5-Amino phthalide, 4-Amino phthalimide contents in Citalopram hydrobromide drug substance.
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  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
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  • NIH National Library of Medicine. (n.d.). Development and validation of forced degradation and stability indicating studies of drugs—A review.

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A Guide to Inter-Laboratory Comparison for the Analysis of 4-Chloro-5-nitrophthalimide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for conducting an inter-laboratory comparison study for the quantitative analysis of 4-Chloro-5-nitrophthalimide, a compound of interest in pharmaceutical development as a potential process-related impurity or synthetic intermediate.[1][2] Ensuring that analytical methods for such compounds are robust, reproducible, and reliable across different testing environments is paramount for regulatory compliance and drug safety. This document details a validated High-Performance Liquid Chromatography (HPLC) method, outlines the design of a collaborative study, specifies the statistical treatment of data, and provides a template for interpreting the results. The objective is to equip researchers, analytical scientists, and quality control professionals with the necessary tools to assess and validate the performance of their analytical procedures for this specific analyte.

Introduction: The Imperative for Method Reproducibility

This compound (C₈H₃ClN₂O₄) is a chemical intermediate that may appear in the synthesis pathways of active pharmaceutical ingredients (APIs).[1][3] Its potential presence, even at trace levels, necessitates the availability of a validated analytical method to ensure the purity, safety, and efficacy of the final drug product. While a single laboratory can validate a method for accuracy, precision, and linearity according to guidelines such as ICH Q2(R1), its true robustness is only revealed when it is transferred and successfully executed in different laboratories.[4][5][6]

An inter-laboratory comparison, or collaborative study, is the ultimate test of a method's reproducibility.[7] It serves to identify and quantify the variability in results that arises when a standardized method is performed by different analysts, on different instruments, and in different environments.[8][9] The successful outcome of such a study provides a high degree of confidence that the analytical method is fit for its intended purpose and can be reliably deployed across various quality control sites.

This guide will focus on a reverse-phase HPLC (RP-HPLC) method, a ubiquitous and robust technique in pharmaceutical analysis, as the foundation for the inter-laboratory study.[10][11]

Recommended Analytical Methodology

The cornerstone of a successful inter-laboratory study is a clearly defined and validated analytical method that all participating laboratories must follow without deviation. The following RP-HPLC method has been established for the quantification of this compound.

Experimental Protocol: RP-HPLC with UV Detection

This protocol is designed to be a self-validating system; adherence to the system suitability requirements is mandatory before proceeding with any sample analysis.

Instrumentation:

  • A High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size (or equivalent)

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 70 30
    10.0 30 70
    12.0 30 70
    12.1 70 30

    | 15.0 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C[12]

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Run Time: 15 minutes

Reagent and Sample Preparation:

  • Diluent: Prepare a mixture of Acetonitrile and Water (50:50 v/v).

  • Standard Stock Solution (approx. 100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (approx. 10 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.

  • Test Sample Preparation: The study coordinator will provide the test sample with a target concentration. The sample should be prepared according to the coordinator's instructions, typically involving dissolving a specified weight of the material in the diluent to achieve a target concentration of approximately 10 µg/mL of this compound.

System Suitability Test (SST):

  • Before sample analysis, perform five replicate injections of the Working Standard Solution.

  • The system is deemed suitable for use if the following criteria are met:

    • Tailing Factor (Asymmetry Factor): Not more than 2.0 for the this compound peak.

    • Theoretical Plates: Not less than 2000 for the this compound peak.

    • Relative Standard Deviation (%RSD): Not more than 2.0% for the peak areas of the five replicate injections.[13]

Quantification:

  • Calculate the concentration of this compound in the test sample using the external standard method based on the peak areas.

G cluster_prep Preparation Stage cluster_analysis Analysis Stage P1 Prepare Mobile Phase & Diluent A1 System Equilibration P1->A1 P2 Prepare Standard Solution (10 µg/mL) A2 System Suitability Test (SST) 5 Replicate Injections P2->A2 P3 Prepare Test Sample A4 Inject Blank & Samples P3->A4 A1->A2 A3 Check SST Criteria (%RSD ≤ 2.0%) A2->A3 A3->A1 Fail A3->A4 Pass A5 Process Data & Calculate Results A4->A5

Caption: HPLC analysis workflow from preparation to calculation.

Inter-Laboratory Study Design

A robust study design is critical for obtaining meaningful data. The design should be coordinated by a single entity responsible for sample preparation, distribution, and data analysis.[7]

Key Components:

  • Participating Laboratories: A minimum of five to eight qualified laboratories should be recruited to ensure statistical significance.

  • Test Material: A single, homogenous batch of a stable material (e.g., a placebo or API) will be spiked with a known quantity of this compound. Each laboratory will receive an identical, blinded sample.

  • Protocol Adherence: Laboratories must agree to follow the analytical method detailed in Section 2 without any modification.

  • Reporting: Each laboratory must perform the analysis in duplicate and report the individual results, the average, all chromatograms, and the complete system suitability data.

Statistical Analysis of Results

The goal of the statistical analysis is to determine the precision of the method within and between laboratories and to assess the performance of each participant.[14][15]

Data Analysis Workflow:

  • Data Collation: The coordinator collects all data packages.

  • Outlier Screening: The data is first screened for outliers. Statistical tests such as Cochran's C test (for variances) and Grubb's test (for individual means) can be used to identify and potentially exclude data from laboratories that show excessive deviation.[7]

  • Calculation of Performance Metrics:

    • Consensus Mean (x̄): The overall average of the reported results after outlier removal.

    • Repeatability Standard Deviation (sᵣ): A measure of the intra-laboratory precision.

    • Reproducibility Standard Deviation (sR): A measure of the inter-laboratory precision, encompassing both within- and between-lab variability.

    • Z-Score: A performance metric for each laboratory, calculated as:

      • Z = (x - x̄) / σ

      • Where 'x' is the laboratory's mean result, 'x̄' is the consensus mean, and 'σ' is an assigned standard deviation for proficiency assessment (often derived from the reproducibility standard deviation or a fitness-for-purpose goal).[16][17]

Interpretation of Z-Scores:

  • |Z| ≤ 2.0: Satisfactory performance.[16]

  • 2.0 < |Z| < 3.0: Questionable performance (warning signal).

  • |Z| ≥ 3.0: Unsatisfactory performance (action signal).

G D1 Receive Data from All Laboratories D2 Screen for Outliers (Cochran's & Grubb's Tests) D1->D2 D3 Calculate Consensus Mean, Repeatability (sᵣ), and Reproducibility (sR) D2->D3 Outliers Excluded D4 Calculate Z-Score for Each Laboratory D3->D4 D5 Final Report Generation D4->D5

Caption: Statistical data analysis workflow for the inter-laboratory study.

Hypothetical Data and Interpretation

To illustrate the process, the table below presents hypothetical results from a study with six participating laboratories analyzing a sample with a known spiked concentration of 10.5 µg/mL.

LaboratoryResult 1 (µg/mL)Result 2 (µg/mL)Mean (x)Z-ScorePerformance
Lab A10.210.410.3-0.61Satisfactory
Lab B10.810.610.70.61Satisfactory
Lab C10.410.510.45-0.15Satisfactory
Lab D9.59.79.6-2.73Questionable
Lab E10.911.111.01.52Satisfactory
Lab F10.510.610.550.15Satisfactory
Consensus Mean (x̄) 10.60
Reproducibility SD (sR) 0.33

*Calculated after excluding Lab D as a statistical outlier.

Interpretation:

  • In this hypothetical scenario, Lab D's result was identified as a statistical outlier and flagged as having questionable performance based on its Z-score. An investigation into Lab D's execution of the method would be warranted.

  • The remaining five laboratories demonstrated satisfactory performance with Z-scores well within the acceptable range of ±2.0.

  • A low reproducibility standard deviation (e.g., 0.33, resulting in a %RSD of 3.1%) would indicate that the analytical method is robust and yields comparable results across different laboratories, validating its suitability for widespread use.

Conclusion

An inter-laboratory comparison is an essential exercise in the lifecycle of an analytical method, providing the ultimate validation of its reproducibility and transferability. By adhering to a well-defined protocol for the HPLC analysis of this compound and employing rigorous statistical analysis, organizations can gain a high level of confidence in the reliability of their quality control data. This guide offers a comprehensive and scientifically sound framework to achieve that goal, ensuring that methods for monitoring pharmaceutical impurities are robust, reliable, and fit for their critical purpose.

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A Comparative Guide to the Efficacy of Antibacterial Agents Derived from 4-Chloro-5-nitrophthalimide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the global fight against antimicrobial resistance (AMR), the exploration of novel chemical scaffolds is paramount for the development of next-generation therapeutics. Phthalimides, a class of compounds known for their diverse biological activities, represent a promising starting point for the synthesis of new antibacterial agents.[1] This guide provides a comparative analysis of the antibacterial efficacy of derivatives synthesized from the versatile precursor, 4-chloro-5-nitrophthalimide. We delve into the synthetic strategies, structure-activity relationships, and in vitro performance of these compounds against clinically relevant Gram-positive and Gram-negative bacteria. By synthesizing data from multiple studies, this document offers a comprehensive overview for researchers, scientists, and drug development professionals, highlighting the therapeutic potential of this unique chemical class. Experimental data, including Minimum Inhibitory Concentration (MIC) and Zone of Inhibition, are presented alongside detailed, reproducible protocols to support further research and development in this critical field.

Introduction: The Imperative for Novel Antibacterial Scaffolds

The diminishing pipeline of effective antibiotics, coupled with the relentless evolution of drug-resistant pathogens, has created a pressing need for innovative antimicrobial agents.[2] The phthalimide core, a privileged structure in medicinal chemistry, is characterized by a hydrophobic nature that can enhance its ability to cross biological membranes.[2][3] The strategic functionalization of this core, particularly with electron-withdrawing groups like nitro and chloro substituents, can modulate its electronic properties and enhance its interaction with bacterial targets. This compound serves as an ideal starting reagent for creating a diverse library of compounds, as the chloro group can be readily displaced by various nucleophiles to introduce a range of functional moieties.[][5] This guide will explore the antibacterial potential unlocked through such derivatization.

Synthesis of this compound Derivatives: A General Approach

The synthesis of novel antibacterial agents from this compound typically involves a nucleophilic aromatic substitution reaction. The electron-withdrawing nature of the adjacent nitro and carbonyl groups activates the chlorine atom for displacement. This allows for the introduction of various amine-containing side chains, leading to a diverse array of N-substituted derivatives.

G cluster_0 General Synthesis Workflow start This compound process Nucleophilic Aromatic Substitution (e.g., in DMF with base) start->process reagent Primary or Secondary Amine (R-NH₂ or R₂NH) reagent->process product Substituted Phthalimide Derivative process->product purification Purification (Recrystallization/Chromatography) product->purification characterization Characterization (NMR, MS, IR) purification->characterization

Caption: General workflow for the synthesis of phthalimide derivatives.

Causality in Experimental Design: The choice of a polar aprotic solvent like DMF (dimethylformamide) is crucial as it effectively solvates the reactants without interfering with the nucleophilic attack. The addition of a mild base is often necessary to neutralize the HCl formed during the reaction, driving the equilibrium towards the product. The specific amine reagent (R-NH₂) is the key variable, allowing for the introduction of different functional groups to probe the structure-activity relationship.

Comparative In Vitro Efficacy

The antibacterial potential of novel compounds is primarily assessed by determining their Minimum Inhibitory Concentration (MIC) and Zone of Inhibition. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro, providing a quantitative measure of potency.[6] The disk diffusion method provides a qualitative or semi-quantitative assessment of susceptibility.

The following tables compile representative MIC data for various nitro- and chloro-substituted phthalimide derivatives from multiple studies to illustrate the general efficacy of this class of compounds. It is important to note that these values were not all generated in a single head-to-head study, and direct comparisons should be made with caution.

Table 1: Minimum Inhibitory Concentration (MIC) of Representative Phthalimide Derivatives (µg/mL)

Compound Type / DerivativeStaphylococcus aureus (Gram-positive)Bacillus subtilis (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Reference
N-(4-hydroxybenzyl) acetamide phthalimide0.490.981.95>31.5[2]
N-(4-chlorobenzyl) acetamide phthalimide1.953.97.81>31.5[2]
Phthalimide aryl ester (3b)128Not Tested>1024128[7]
p-Chloro-N-phenyl-4-nitrophthalimideActiveActiveActiveActive[8]
N-substituted phthalimide (general)ActiveNot TestedActiveNot Tested[9]
Ciprofloxacin (Control) 0.240.490.490.98[2]
Ampicillin (Control) 0.490.243.9>31.5[2]

Note: "Active" indicates reported inhibitory action where specific MIC values were not provided in the source.

Table 2: Zone of Inhibition of Representative Phthalimide Derivatives (mm)

Compound Type / DerivativeStaphylococcus aureusEscherichia coliReference
N-(4-hydroxybenzyl) acetamide phthalimide2523[2]
N-(4-chlorobenzyl) acetamide phthalimide2119[2]
N-(2-hydroxyethyl)phthalimide3.22.9[9]
Gentamicin (Control) 36-4020-24[3]
Structure-Activity Relationship (SAR) Insights

The accumulated data, though from disparate studies, allows for the formulation of preliminary structure-activity relationships:

  • N-Substitution is Key: The nature of the substituent attached to the phthalimide nitrogen is a critical determinant of antibacterial activity. Aromatic and heterocyclic moieties often confer potent activity.[2][10]

  • Influence of Substituents on the Phenyl Ring: For N-phenylphthalimide derivatives, the position and electronic nature of substituents on the phenyl ring significantly impact efficacy. For instance, p-chloro substitution has been shown to result in broad-spectrum activity.[8]

  • Hydrophobicity: The overall hydrophobicity of the molecule, influenced by the N-substituent, plays a role in its ability to penetrate bacterial cell membranes.[2][3]

  • Potential for Dual-Action: Some phthalimide derivatives have been suggested to possess dual antibacterial and antifungal properties, possibly through interaction with multiple targets.[7]

Potential Mechanisms of Action

While the exact mechanisms for many phthalimide derivatives are still under investigation, several plausible targets have been proposed based on computational and experimental studies:

  • Inhibition of Protein Synthesis: Molecular docking studies have suggested that some phthalimide derivatives can bind to the 50S ribosomal subunit, thereby inhibiting bacterial protein synthesis.[7]

  • DNA Gyrase Inhibition: Another proposed mechanism is the inhibition of bacterial DNA gyrase (a type II topoisomerase), an enzyme essential for DNA replication and repair. This would disrupt crucial cellular processes, leading to bacterial cell death.[2][11]

  • Metabolic Activation of Nitro Group: For nitro-substituted derivatives, it is hypothesized that the nitro group can be enzymatically reduced by the microorganism to form reactive intermediates.[12] These reactive species can then damage cellular macromolecules, including DNA, leading to cell death. The antimicrobial spectrum of such drugs may be related to their reducibility by different bacterial species.[12]

Experimental Protocols: A Guide for Reproducible Research

To ensure the generation of reliable and comparable data, standardized methodologies are essential. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and established laboratory practices.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an agent that inhibits visible bacterial growth in a liquid medium.[6]

Expert Insight: The broth microdilution method is considered the gold standard for quantitative susceptibility testing due to its reproducibility and the ability to test multiple compounds and concentrations simultaneously. The use of a standardized inoculum is critical; a bacterial suspension that is too dense or too sparse will lead to erroneously high or low MIC values, respectively.

G cluster_mic MIC Determination Workflow prep_inoculum 1. Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculate 3. Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate prep_plate 2. Serially Dilute Compounds in 96-well Plate prep_plate->inoculate incubate 4. Incubate at 37°C for 18-24 hours inoculate->incubate read_results 5. Read Results Visually or with Plate Reader incubate->read_results determine_mic 6. Determine MIC (Lowest concentration with no growth) read_results->determine_mic

Caption: Workflow for the broth microdilution MIC assay.

Step-by-Step Methodology:

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Microdilution Plate:

    • Dispense 50 µL of sterile MHB into each well of a 96-well microtiter plate.

    • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO). Create a working solution at twice the highest desired final concentration.

    • Add 50 µL of the working compound solution to the first well of a row.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process down the row. Discard 50 µL from the last well.

  • Inoculation and Incubation:

    • Inoculate each well with 50 µL of the standardized bacterial inoculum.

    • Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

    • Seal the plate to prevent evaporation and incubate at 37°C for 18-24 hours.

  • Reading Results:

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Protocol 2: Agar Disk Diffusion (Kirby-Bauer) Assay

This method assesses the susceptibility of bacteria to an antimicrobial agent impregnated on a paper disk.

Expert Insight: The depth of the agar is a critical parameter; plates should be poured to a uniform depth of 4 mm.[9] If the agar is too deep, the antibiotic will diffuse more slowly, resulting in smaller zones of inhibition. Conversely, if it is too shallow, the zones may be larger than they should be. Even distribution of the inoculum is essential for achieving a confluent "lawn" of bacterial growth.

Step-by-Step Methodology:

  • Preparation of Inoculum:

    • Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard as described in the MIC protocol.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the adjusted inoculum suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions (rotating the plate approximately 60 degrees each time) to ensure uniform growth.

  • Application of Disks:

    • Using sterile forceps or a disk dispenser, place paper disks impregnated with a known concentration of the test compound onto the agar surface.

    • Gently press each disk to ensure complete contact with the agar.

    • Disks should be spaced far enough apart (e.g., 24 mm from center to center) to prevent overlapping zones of inhibition.

  • Incubation and Measurement:

    • Invert the plates and incubate at 37°C for 18-24 hours.

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth has occurred) in millimeters.

Conclusion and Future Perspectives

Derivatives of this compound represent a promising and versatile class of compounds with demonstrable antibacterial activity. The available data suggests that strategic modification of the N-substituent can lead to potent agents active against both Gram-positive and Gram-negative bacteria. The likely involvement of multiple potential mechanisms of action, including inhibition of protein synthesis and DNA gyrase, suggests that these compounds may be less prone to rapid resistance development.

Future research should focus on synthesizing a focused library of derivatives from this compound to establish a more precise and directly comparative structure-activity relationship. Subsequent studies should include in vivo efficacy testing in animal models of infection and comprehensive toxicological profiling to assess their potential as clinical candidates. Elucidating the definitive mechanism(s) of action for the most potent compounds will be crucial for their further optimization and development. The insights provided in this guide serve as a foundational resource to propel these vital research endeavors.

References

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4-Chloro-5-nitrophthalimide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents are paramount to this commitment. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Chloro-5-nitrophthalimide, ensuring the protection of laboratory personnel and the environment. This document is designed to be a practical resource, grounded in established safety protocols and regulatory frameworks.

Understanding the Hazard Profile of this compound

Guiding Principle: In the absence of specific data, a conservative approach is mandatory. We will treat this compound as a hazardous waste, adhering to the most stringent applicable protocols for halogenated organic compounds.

Potential Hazard Class Rationale based on Chemical Structure Recommended Precautions
Skin/Eye Irritant Aromatic rings with electron-withdrawing groups are often irritants.Wear nitrile gloves, a lab coat, and chemical safety goggles.[5]
Respiratory Irritant Fine powders of organic compounds can irritate the respiratory tract.[3]Handle in a certified chemical fume hood.[6]
Aquatic Toxicity Halogenated and nitro-aromatic compounds are often toxic to aquatic life.[4]Prevent entry into drains and waterways.[3]
Reactivity Nitro compounds can be reactive, especially with strong bases or reducing agents.Segregate from incompatible materials.[2]
The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins with preparation and ends with compliant waste pickup. This workflow is designed to be a self-validating system, minimizing risk at each stage.

DisposalWorkflow cluster_prep Phase 1: Preparation cluster_disposal Phase 2: Disposal Procedure cluster_final Phase 3: Finalization PPE Don Appropriate PPE (Goggles, Lab Coat, Gloves) FumeHood Work in a Certified Chemical Fume Hood WasteContainer Prepare Labeled Hazardous Waste Container GrossContamination Grossly Contaminated Items (e.g., weigh boats, spatulas) WasteContainer->GrossContamination Begin Disposal RinsateCollection Triple Rinse Contaminated Glassware Collect all rinsate. GrossContamination->RinsateCollection Segregate Solid Waste EmptyContainer Manage Empty Reagent Bottle RinsateCollection->EmptyContainer Manage Liquid Waste SealContainer Securely Seal Waste Container EmptyContainer->SealContainer Complete Disposal StoreWaste Store in Designated Satellite Accumulation Area SealContainer->StoreWaste Pickup Request Waste Pickup from EHS StoreWaste->Pickup

Caption: Disposal workflow for this compound.

  • Personal Protective Equipment (PPE): Before handling the compound, don the following PPE:

    • Chemical safety goggles.

    • A flame-resistant lab coat.

    • Chemically resistant gloves (nitrile is a suitable choice for incidental contact).

  • Work Area: All handling and disposal procedures must be conducted within a certified chemical fume hood to prevent inhalation of any dust.[6]

  • Waste Container:

    • Obtain a designated hazardous waste container that is compatible with halogenated organic solids. A high-density polyethylene (HDPE) container with a screw-top lid is recommended.

    • Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the date.[7]

A. Disposal of Unused or Expired this compound:

If you have unadulterated this compound that needs to be disposed of, it should be transferred in its original container, if possible, to your institution's hazardous waste management facility. Ensure the container is properly labeled as hazardous waste.

B. Disposal of Contaminated Labware (Solid Waste):

This category includes items like weighing paper, contaminated gloves, and plastic spatulas.

  • Carefully place all solid waste contaminated with this compound into the designated hazardous waste container.

  • Do not overfill the container. It should be closed securely when not in use.[6]

C. Decontamination and Disposal of Glassware (Liquid Waste Collection):

  • Initial Rinse: Rinse the contaminated glassware with a small amount of a suitable organic solvent (e.g., acetone or ethanol). This first rinse is considered acutely hazardous and must be collected.

  • Collection: Decant the solvent rinsate into a separate, clearly labeled hazardous waste container for halogenated organic liquid waste.

  • Repeat: Repeat the rinsing process at least two more times. All rinsate must be collected as hazardous waste.[8]

  • Final Cleaning: After the triple rinse, the glassware can be washed with soap and water.

D. Disposal of the Empty Reagent Bottle:

  • Once the bottle is empty, triple rinse it with a suitable solvent as described above.

  • Collect all rinsate as hazardous waste.[8]

  • Deface or remove the original label to prevent misuse.[7]

  • Allow the rinsed bottle to air dry completely in the fume hood.

  • Once clean and dry, the bottle can typically be disposed of in the appropriate glass recycling bin, in accordance with your institution's policies.

Regulatory Framework: The Resource Conservation and Recovery Act (RCRA)

In the United States, the disposal of hazardous waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9] this compound, as a halogenated nitroaromatic compound, would likely be classified as a hazardous waste. RCRA establishes a "cradle-to-grave" system for managing hazardous wastes, which includes generation, transportation, treatment, storage, and disposal.[9]

Your institution's Environmental Health and Safety (EHS) office is responsible for ensuring compliance with RCRA regulations. Always follow their specific procedures for waste collection and disposal.[10]

Emergency Procedures
  • Spill: In the event of a small spill within the fume hood, use a commercial spill kit or absorbent pads to clean the area. All cleanup materials must be disposed of as hazardous waste. For larger spills, evacuate the area and contact your EHS office immediately.

  • Exposure:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water.

    • Eye Contact: Flush eyes with water for at least 15 minutes at an eyewash station.

    • Inhalation: Move to fresh air.

    • In all cases of exposure, seek immediate medical attention and provide the medical personnel with information about the chemical.[2]

By adhering to these detailed procedures, you contribute to a culture of safety and responsibility in the laboratory. The principles outlined here are not merely rules to be followed but are integral to the practice of sound science.

References

  • PubChem. This compound.
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  • U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA)
  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Overview. [Link]
  • Code of Federal Regulations. 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Chloro-5-nitrophthalimide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical frameworks for the handling and disposal of 4-Chloro-5-nitrophthalimide (CAS No. 6015-57-2). As a chlorinated nitroaromatic compound, it requires a stringent and well-understood personal protective equipment (PPE) strategy to mitigate risks in a laboratory setting. This document is designed for researchers, scientists, and drug development professionals, moving beyond a simple checklist to explain the causality behind each safety recommendation, ensuring a self-validating system of laboratory practice.

Note: Detailed safety data for this compound is not as widely published as for similar compounds. Therefore, this guidance synthesizes direct information where available with established best practices for closely related chemical structures, such as 4-nitrophthalimide, to ensure a conservative and comprehensive safety approach.

Hazard Identification and Risk Profile

Understanding the "why" of PPE begins with a clear-eyed assessment of the chemical's intrinsic hazards. Based on data from analogous compounds, this compound is classified as a hazardous substance. The primary risks stem from its physical form as a powder and its chemical reactivity.

GHS Hazard Classification (Based on Analogous Compounds)

Hazard ClassHazard StatementCausality and Experimental Insight
Skin Corrosion/Irritation (Category 2) H315: Causes skin irritation.The nitroaromatic structure can be irritating to the skin upon contact. As a fine powder, the substance can easily adhere to and remain on skin surfaces, prolonging contact and increasing the risk of irritation.
Serious Eye Damage/Irritation (Category 2A) H319: Causes serious eye irritation.[1][2]Particulate matter is a significant mechanical irritant to the eyes. Chemically, the compound can cause substantial inflammation and discomfort. Direct contact could lead to serious, though likely not permanent, damage.
Specific Target Organ Toxicity - Single Exposure (Category 3) H335: May cause respiratory irritation.Fine powders are easily aerosolized during handling (weighing, transferring). Inhalation can lead to irritation of the nasal passages, throat, and lungs.

These classifications mandate a multi-layered PPE approach that prioritizes the prevention of contact with skin, eyes, and the respiratory system.

The Core Directive: Selecting Your Personal Protective Equipment

The selection of PPE is not a static choice but a dynamic risk assessment based on the procedure being performed. The following workflow provides a logical pathway for determining the appropriate level of protection.

PPE_Workflow cluster_0 PPE Selection Workflow for this compound start Start: Define Task task_scale Scale of Operation? start->task_scale location Working in a Certified Fume Hood? task_scale->location <1g (Microscale) task_scale->location >1g (Bench Scale) dust_risk Risk of Dust Generation? location->dust_risk Yes ppe_enhanced Result: Enhanced PPE - Baseline PPE + - Face Shield - Chemical Resistant Apron/Coverall location->ppe_enhanced No ppe_base Result: Baseline PPE - Nitrile Gloves - Safety Goggles - Lab Coat dust_risk->ppe_base Low ppe_respirator Result: Add Respiratory Protection - NIOSH-Approved N95 or  Higher Particulate Respirator dust_risk->ppe_respirator High (e.g., weighing) ppe_enhanced->ppe_respirator

Caption: PPE selection workflow based on task-specific risk assessment.

Eye and Face Protection: The First Line of Defense
  • Mandatory Minimum: ANSI Z87.1-compliant or EN166-compliant chemical safety goggles are required for all handling operations.[1] These provide a seal around the eyes to protect against airborne particulates and splashes.

  • Enhanced Protection: When handling quantities greater than a few grams or when a splash hazard exists (e.g., during dissolution or reaction quenching), a full-face shield must be worn over safety goggles.[3] This protects the entire face from contact.

Skin and Body Protection: An Impermeable Barrier
  • Hand Protection: Disposable nitrile gloves are the standard for incidental contact.[4] Always check the manufacturer's specifications for chemical resistance if using solvents. For extended work, consider heavier-duty neoprene or butyl rubber gloves.[5] Double-gloving is a prudent practice, especially during weighing and transfers.

  • Body Protection: A flame-resistant lab coat is required for all procedures. For larger-scale operations or tasks with a high risk of dust generation, disposable Tychem coveralls provide superior protection and prevent contamination of personal clothing.[6]

Respiratory Protection: Controlling Inhalation Exposure

The need for respiratory protection is dictated by engineering controls.

  • With Engineering Controls: When handling the material exclusively within a certified chemical fume hood, respiratory protection is typically not required, as the ventilation system contains the hazard.[1]

  • Without Engineering Controls: If handling the solid outside of a fume hood (a practice that should be strictly limited) or if there is a potential for dust to escape containment, respiratory protection is mandatory. A NIOSH-approved air-purifying respirator with a P100 (or N95 for nuisance dust) particulate filter is the minimum requirement.[4][7]

Operational Plan: Safe Handling Protocol

This protocol outlines the step-by-step methodology for safely weighing and preparing a solution of this compound.

Objective: To accurately weigh 500 mg of solid this compound and prepare a 0.1 M solution in Dimethyl Sulfoxide (DMSO).

Required Equipment:

  • Analytical balance inside a chemical fume hood or a vented balance enclosure.

  • Anti-static weighing dish.

  • Spatula.

  • Volumetric flask with stopper.

  • Appropriate PPE as determined by the workflow above.

Procedure:

  • Preparation and PPE Donning: Before approaching the chemical, don the appropriate PPE: a lab coat, safety goggles, and a primary pair of nitrile gloves. If weighing outside a fume hood, add a particulate respirator.

  • Staging: Place all necessary equipment (weighing dish, spatula, flask) inside the chemical fume hood. This minimizes movement in and out of the containment area.

  • Don Secondary Gloves: Put on a second pair of nitrile gloves over the first. This allows the outer, potentially contaminated pair to be removed without exposing the inner "clean" pair.

  • Weighing: Carefully open the stock container. Use a clean spatula to transfer the solid to the weighing dish on the balance. Perform this action slowly and deliberately to minimize dust generation. Close the stock container immediately after dispensing.

  • Transfer: Carefully transfer the weighed solid into the volumetric flask.

  • Dissolution: Add a portion of the DMSO to the flask, stopper it, and gently swirl to dissolve the solid. Once dissolved, add solvent to the calibration mark.

  • Doffing Outer Gloves: Before leaving the fume hood, carefully remove the outer pair of gloves, turning them inside out, and dispose of them in the designated solid hazardous waste container within the hood.

  • Final Steps: With the inner, clean gloves still on, transport the sealed flask to the experimental area.

  • Final Doffing: Remove the remaining PPE in the correct order: lab coat, then safety goggles, and finally the inner pair of gloves. Wash hands thoroughly with soap and water.[2]

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal is a critical component of the safety lifecycle.

  • Contaminated PPE: All disposable items that have come into contact with this compound, including gloves, weighing dishes, wipes, and disposable coveralls, must be treated as hazardous waste.[1] They should be collected in a clearly labeled, sealed waste bag or container for collection by your institution's environmental health and safety (EHS) department.

  • Empty Chemical Containers: The original chemical container is not considered "empty" until it has been triple-rinsed with a suitable solvent.[8][9] The first rinseate is considered hazardous waste and must be collected for proper disposal.[8] Follow your institution's specific guidelines for container disposal.

  • Unused Chemical and Solutions: All surplus this compound and solutions containing it must be disposed of as hazardous chemical waste. They should be collected in a compatible, sealed, and clearly labeled waste container. Never dispose of this chemical down the drain.[1]

By adhering to this comprehensive guide, laboratory professionals can confidently and safely handle this compound, building a culture of safety that protects both the individual and the integrity of the research.

References

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Retrosynthesis Analysis

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4-Chloro-5-nitrophthalimide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.